molecular formula C₁₄H₂₆O₄ B1139931 12-Ethoxy-12-oxododecanoic acid CAS No. 66003-63-2

12-Ethoxy-12-oxododecanoic acid

Cat. No.: B1139931
CAS No.: 66003-63-2
M. Wt: 258.35
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Description

12-Ethoxy-12-oxododecanoic acid, also known as monoethyl dodecanedioate, is a diester derivative that serves as a versatile synthetic intermediate in organic and polymer chemistry . Its molecular structure, featuring distinct carboxylic acid and ethyl ester functional groups, makes it a valuable building block for the synthesis of more complex molecules and novel polymeric materials . Researchers are exploring its potential application in the development of new drug delivery systems, where its bifunctional nature can be utilized to modify the physicochemical properties of active compounds . Preliminary scientific investigations also suggest its potential utility in other fields, including as a component in cosmetic formulations and in exploratory research for wound healing and cancer treatment, though these applications remain in the research phase . The compound exhibits a relatively low toxicity profile and has been shown to be non-irritating in scientific studies, which supports its use in various experimental models . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-ethoxy-12-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOPNKODAZUCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

12-Ethoxy-12-oxododecanoic Acid: Physicochemical Profile & Synthetic Utility

[1]

Introduction: The Bifunctional Advantage

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Monoethyl dodecanedioate , represents a critical class of desymmetrized aliphatic building blocks. Unlike its parent compound, dodecanedioic acid (DDDA), this mono-ester possesses two distinct reactive termini: a free carboxylic acid and an ethyl ester.[1]

For researchers in medicinal chemistry and polymer science, this duality is the primary value proposition.[1] It allows for orthogonal functionalization—one end can be activated for amide coupling (e.g., in PROTAC linker synthesis) while the other remains protected as an ester, ready for subsequent hydrolysis or reduction.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and handling.[1]

Physicochemical Characterization

The following data aggregates experimental values from industrial certificates of analysis (CoA) and standard chemical databases.

Table 1: Core Physical Properties
PropertyValue / DescriptionContext for Researchers
CAS Number 66003-63-2Unique identifier for the mono-ethyl ester.[1][2][3][4][5][6]
Molecular Formula C₁₄H₂₆O₄MW: 258.36 g/mol .[1]
Physical State Solid (Crystalline Powder)Typically white to off-white; easy to weigh/dispense.[1]
Melting Point 48.0 – 52.0 °C Low melting solid.[1][5] Note: Store below 30°C to prevent caking.[1]
Boiling Point 184 °C @ 0.1 kPa (~0.75 mmHg)High boiling point requires high-vacuum distillation for purification.[1]
Solubility Soluble: DCM, EtOAc, MeOH, EtOHInsoluble: Water (neutral pH)Lipophilic chain dominates solubility; soluble in water only as a salt (pH > 8).
pKa (Acid) ~4.8 (Predicted)Typical for terminal aliphatic carboxylic acids.[1]
LogP ~3.5 – 4.0 (Predicted)Indicates significant lipophilicity; implications for cell permeability.[1]

Synthesis & Purification Protocols

Obtaining high-purity 12-ethoxy-12-oxododecanoic acid is chemically non-trivial because esterification of a symmetric diacid (DDDA) statistically yields a mixture of:

  • Unreacted starting material (Diacid)[1]

  • Desired product (Monoester)[1]

  • Over-reacted byproduct (Diester)[1]

Statistical Synthesis Strategy

Reaction: Dodecanedioic acid + Ethanol (1.0 - 1.2 equiv) + Acid Catalyst (



1
Purification Workflow (The "Self-Validating" System)

To avoid tedious column chromatography on a large scale, researchers utilize the acidity difference between the species.[1] The monoester has a free acid (extractable into base), while the diester is neutral.[1]

Step-by-Step Protocol:

  • Reaction: Reflux DDDA in Ethanol/Toluene with catalytic

    
    .[1]
    
  • Workup Phase 1 (Remove Diester): Basify mixture to pH ~9-10 with aqueous

    
    .
    
    • Result: Monoester and Diacid become water-soluble salts (

      
      ).[1] Diester remains organic.[1]
      
    • Action: Extract with Ethyl Acetate.[1] Discard organic layer (contains Diester).[1]

  • Workup Phase 2 (Isolate Monoester): Acidify the aqueous layer carefully to pH ~5-6 (optional optimization) or fully to pH 2.

    • Note: Due to the high lipophilicity of the monoester, it may precipitate or oil out earlier than the diacid.[1]

    • Standard Action: Acidify to pH 2, extract both Monoester and Diacid into DCM.[1]

  • Final Purification: If Diacid remains, it is often much less soluble in cold hexanes or toluene than the Monoester.[1] Recrystallization or flash chromatography (SiO2, Hex/EtOAc) yields the pure monoester.[1]

Visualization: Purification Logic

PurificationLogicStartCrude Reaction Mixture(Diacid + Monoester + Diester)BaseWashAdd aq. Na2CO3 (pH 10)Partition with Organic SolventStart->BaseWashOrgLayer1Organic Layer(Contains Diester)BaseWash->OrgLayer1SeparationAqLayer1Aqueous Layer(Monoester salt + Diacid salt)BaseWash->AqLayer1SeparationAcidifyAcidify to pH 2Extract with DCMAqLayer1->AcidifyCrudeExtractCrude Extract(Monoester + Diacid)Acidify->CrudeExtractColumnFlash Chromatography(Hexanes : EtOAc)CrudeExtract->ColumnPurificationFinalProductPure 12-Ethoxy-12-oxododecanoic AcidColumn->FinalProduct

Figure 1: Logic flow for separating the statistical mixture of esters based on acidity and solubility profiles.

Analytical Profiling (NMR & IR)

Verification of the mono-ester structure relies on identifying the asymmetry of the molecule.[1]

Proton NMR ( H NMR, 400 MHz, )
  • 
     11.0 – 12.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).[1] Note: Often broad or invisible depending on water content.
    
  • 
     4.12 ppm (q, 
    
    
    Hz, 2H):
    Ethoxy methylene (-O-CH
    
    
    -CH
    
    
    ). Diagnostic peak for ester.
  • 
     2.34 ppm (t, 2H):  Methylene 
    
    
    to the acid (-CH
    
    
    -COOH).
  • 
     2.29 ppm (t, 2H):  Methylene 
    
    
    to the ester (-CH
    
    
    -COOEt). These two triplets often overlap or appear as a multiplet.[1]
  • 
     1.61 ppm (m, 4H):  Methylenes 
    
    
    to carbonyls.[1]
  • 
     1.28 ppm (m, 12H):  Bulk methylene chain.[1]
    
  • 
     1.25 ppm (t, 
    
    
    Hz, 3H):
    Ethoxy methyl (-O-CH
    
    
    -CH
    
    
    ).
Infrared Spectroscopy (IR)[1][2][7]
  • ~1735 – 1740 cm

    
    :  Ester C=O stretch (sharp).[1]
    
  • ~1705 – 1710 cm

    
    :  Acid C=O stretch (often broader due to H-bonding).[1]
    
  • ~2900 – 3300 cm

    
    :  Broad O-H stretch of the carboxylic acid dimer.[1]
    

Applications in Drug Discovery

The 12-carbon chain length is chemically significant.[1] It provides a hydrophobic spacer that is long enough to span deep binding pockets but flexible enough to adopt multiple conformations.[1]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length is a tunable parameter affecting degradation efficiency.[1]

  • Utility: This molecule provides a linear C12 alkyl chain.[1]

  • Chemistry: The free acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative), and the ester is subsequently hydrolyzed and coupled to the Target Protein ligand.[1]

Lipid & Macrolactone Synthesis[1]
  • Macrolactones: Intramolecular cyclization of 12-hydroxy-dodecanoic acid derivatives (synthesized from this intermediate) yields valuable musk fragrances.[1]

  • Lipid Nanoparticles (LNPs): Long-chain diesters are precursors for ionizable lipids used in mRNA delivery.[1]

Visualization: Synthetic Utility

UtilityMonoester12-Ethoxy-12-oxododecanoic AcidAmideAmide Coupling(R-NH2)Monoester->AmideCOOH ActivationReductionReduction(LiAlH4)Monoester->ReductionFull ReductionLinkerPROTAC Linker(Amide-Ester Intermediate)Amide->LinkerDiol1,12-Dodecanediol(Polymer precursor)Reduction->Diol

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the acid and ester groups.[1]

Handling and Stability

  • Storage: Store at +2°C to +8°C (Refrigerated). While stable at room temperature for short periods, the low melting point (50°C) makes it susceptible to fusing into a solid block in warm labs.[1]

  • Hygroscopicity: Generally low, but the carboxylic acid moiety can absorb moisture.[1] Keep desiccated.

  • Reactivity: Avoid strong bases (hydrolysis of ester) unless intended. Compatible with standard peptide coupling reagents (EDC, HATU) in DMF/DCM.[1]

References

  • TCI Chemicals. Product Specification: Monoethyl Dodecanedioate (CAS 66003-63-2).[1][5][7] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6991984 (Dodecanedioate - Parent Acid Context).[1] Retrieved from [1]

  • ChemicalBook. CAS 66003-63-2 Physical Properties and NMR Spectral Data.[1][4] Retrieved from [1]

  • CymitQuimica. Dodecanedioic acid monoethyl ester Technical Data. Retrieved from [1]

An In-Depth Technical Guide to 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Bifunctional Potential

12-Ethoxy-12-oxododecanoic acid, also known as dodecanedioic acid monoethyl ester, is a derivative of the C12 alpha,omega-dicarboxylic acid, dodecanedioic acid. This monoester possesses a unique bifunctional character, featuring a terminal carboxylic acid group at one end of its long aliphatic chain and an ethyl ester at the other. This structure imparts a combination of hydrophobicity from the twelve-carbon backbone and distinct reactivity at either terminus, making it a valuable intermediate in various fields of chemical synthesis.

This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and potential applications of 12-Ethoxy-12-oxododecanoic acid, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The chemical structure of 12-Ethoxy-12-oxododecanoic acid is characterized by a linear twelve-carbon chain, capped by a carboxylic acid group and an ethyl ester group. This structure provides a foundation for its utility as a molecular linker and a building block in polymer synthesis.

PropertyValueSource
CAS Number 66003-63-2
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
SMILES O=C(O)CCCCCCCCCCC(=O)OCC
Appearance White to off-white solidInferred from related compounds
Storage Sealed in a dry environment at room temperature.
Structural Diagram

Caption: Chemical structure of 12-Ethoxy-12-oxododecanoic acid.

Synthesis of 12-Ethoxy-12-oxododecanoic Acid

The primary route for the synthesis of 12-Ethoxy-12-oxododecanoic acid is through the selective mono-esterification of its parent dicarboxylic acid, dodecanedioic acid. The Fischer-Speier esterification is a classical and effective method for this transformation.[1][2]

Causality in Experimental Design: Achieving Mono-esterification

The key challenge in synthesizing the monoester is to prevent the formation of the diester. This is typically achieved by controlling the stoichiometry of the reactants. By using a large excess of the dicarboxylic acid relative to the alcohol (ethanol), the statistical probability of a single ethanol molecule reacting with one of the two carboxylic acid groups is maximized, while minimizing the chance of a second esterification event on the same molecule. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by ethanol.[3]

Experimental Protocol: Fischer-Speier Esterification

The following protocol is a representative procedure for the synthesis of 12-Ethoxy-12-oxododecanoic acid.

Materials:

  • Dodecanedioic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid (1.0 equivalent), a limited amount of absolute ethanol (e.g., 0.8 equivalents to favor mono-esterification), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[2]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography or recrystallization to isolate the pure 12-Ethoxy-12-oxododecanoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Dodecanedioic Acid Ethanol Toluene Setup Combine in Flask with Dean-Stark Trap Reactants->Setup Catalyst H₂SO₄ (cat.) Catalyst->Setup Reflux Heat to Reflux Azeotropic Water Removal Setup->Reflux Workup Cool & Quench Liquid-Liquid Extraction (NaHCO₃, Brine) Reflux->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Purification Solvent Removal (Rotovap) Chromatography/Recrystallization Drying->Purification Product 12-Ethoxy-12-oxododecanoic Acid Purification->Product

Caption: Workflow for the synthesis of 12-Ethoxy-12-oxododecanoic acid.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1HH OOC-The acidic proton of the carboxylic acid, typically a broad singlet, downfield.
4.12Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
2.35Triplet2H-CH₂ -COOHMethylene protons alpha to the carboxylic acid carbonyl.
2.28Triplet2H-CH₂ -COOEtMethylene protons alpha to the ester carbonyl.
1.63Multiplet4H-CH₂ -CH₂-COOH & -CH₂ -CH₂-COOEtMethylene protons beta to both carbonyl groups.
1.25Broad Multiplet12H-(CH₂ )₆-Methylene protons in the middle of the aliphatic chain.
1.25Triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~180C OOHCarbonyl carbon of the carboxylic acid.
~174C OOEtCarbonyl carbon of the ethyl ester.
~60.5-O-C H₂-CH₃Methylene carbon of the ethyl group.
~34.5-C H₂-COOHCarbon alpha to the carboxylic acid.
~34.0-C H₂-COOEtCarbon alpha to the ester.
~29.5-29.0-(C H₂)₈-Carbons of the central aliphatic chain.
~25.0-C H₂-CH₂-COOH or -C H₂-CH₂-COOEtCarbons beta to the carbonyl groups.
~14.3-O-CH₂-C H₃Methyl carbon of the ethyl group.
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
2920, 2850C-H (Aliphatic)Stretching
~1735C=O (Ester)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1240C-O (Ester)Stretching

Potential Applications in Research and Development

The bifunctional nature of 12-Ethoxy-12-oxododecanoic acid makes it a versatile molecule with potential applications in several areas of research and development.

Polymer Synthesis

As a derivative of dodecanedioic acid, a known monomer for high-performance polyamides like Nylon 6,12 and Nylon 12,12, 12-Ethoxy-12-oxododecanoic acid can serve as a valuable co-monomer.[4] The presence of the ester group can be used to modify the properties of the resulting polymer, such as its solubility, melting point, and flexibility. The carboxylic acid end can participate in condensation polymerization with diamines or diols.

Linker in Bioconjugation and Drug Delivery

The molecule's structure is well-suited for use as a linker. The carboxylic acid can be activated to react with amine or hydroxyl groups on biomolecules, such as proteins or peptides, while the ester can be hydrolyzed to regenerate a carboxylic acid for further conjugation or to alter the solubility of the conjugate. Its long aliphatic chain can be incorporated into drug delivery systems, such as lipid nanoparticles or polymeric micelles, to enhance drug loading and modify release kinetics.

Surface Modification

The carboxylic acid group can be used to anchor the molecule to various surfaces, such as metal oxides or nanoparticles, through the formation of coordinate or covalent bonds. The long, hydrophobic alkyl chain with a terminal ester group can then be used to modify the surface properties, for example, to create a hydrophobic or functionalized coating.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Fire Safety: While not highly flammable, keep away from open flames and high heat. Use appropriate extinguishing media for surrounding fire.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Always consult a comprehensive and compound-specific MSDS when available before handling any chemical.

Conclusion

12-Ethoxy-12-oxododecanoic acid is a molecule with significant potential, stemming from its well-defined bifunctional structure. While detailed experimental data in the public domain is limited, its synthesis via established esterification methods is straightforward. Its predicted spectroscopic properties provide a basis for its identification and characterization. The potential applications in polymer science, bioconjugation, and materials science warrant further investigation, positioning it as a valuable tool for researchers and developers in these fields.

References

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Cao, W., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Journal of Industrial Microbiology & Biotechnology, 51(1), kuae023.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Dodecanedioic Acid (DDDA) introduction. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of dodecanedioic acid. (2012). EP2407444A2.
  • Dodecanedioic Acid: Alternative Carbon Substrate or Toxic Metabolite? (2023). Metabolites, 13(5), 633.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Process for the preparation of dodecanedioic acid. (2012).
  • 12-Ethoxy-12-oxododecanoic acid. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Versatility

12-Ethoxy-12-oxododecanoic acid, with the CAS number 66003-63-2, is a long-chain aliphatic dicarboxylic acid monoester. Structurally, it is a derivative of dodecanedioic acid, featuring a carboxylic acid group at one end of its twelve-carbon chain and an ethyl ester at the other. This bifunctional nature—possessing both a reactive carboxylic acid and a more stable ester—makes it a valuable intermediate in a variety of chemical syntheses. Its long carbon backbone imparts hydrophobicity, while the terminal functional groups provide sites for further chemical modification. This guide will provide a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling, drawing upon established principles of organic chemistry and data from structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 12-Ethoxy-12-oxododecanoic acid is presented in the table below.

PropertyValue
CAS Number 66003-63-2[1][2]
Molecular Formula C₁₄H₂₆O₄[3]
Molecular Weight 258.35 g/mol [3][4]
Synonyms Dodecanedioic acid monoethyl ester, Ethyl hydrogen dodecanedioate[1][5]
Appearance Solid (predicted)[5]
Purity Typically ≥97% from commercial suppliers[2][5]

Synthesis of 12-Ethoxy-12-oxododecanoic Acid: Strategies and Considerations

The primary challenge in synthesizing 12-Ethoxy-12-oxododecanoic acid lies in achieving selective mono-esterification of the parent dicarboxylic acid, dodecanedioic acid, while minimizing the formation of the corresponding diester. Several synthetic strategies can be employed to this end.

Direct Fischer Esterification

The most straightforward approach is the direct acid-catalyzed esterification of dodecanedioic acid with ethanol.

Causality Behind Experimental Choices:

  • Stoichiometry: Utilizing a large excess of the dicarboxylic acid relative to the alcohol can favor mono-esterification. However, this often leads to challenges in purification. A more common approach is to use a controlled amount of ethanol (ideally a 1:1 molar ratio with the dicarboxylic acid) to statistically favor the formation of the monoester.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures with continuous removal of water to drive the equilibrium towards the products, in accordance with Le Chatelier's principle.

Experimental Protocol: A Generalized Approach

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid and a suitable solvent (e.g., toluene).

  • Addition of Reagents: Add a catalytic amount of a strong acid (e.g., 0.05 equivalents of p-toluenesulfonic acid) and one equivalent of ethanol.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water in the Dean-Stark trap will indicate the progress of the reaction.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time and minimize diester formation.

  • Work-up and Purification: Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the monoester from unreacted dicarboxylic acid and the diester byproduct.

Logical Workflow for Direct Fischer Esterification

Caption: Workflow for the synthesis of 12-Ethoxy-12-oxododecanoic acid via direct Fischer esterification.

Alternative Synthetic Routes

Other methods for the synthesis of dicarboxylic acid monoesters include:

  • Reaction with an Acid Anhydride: Reacting the symmetrical anhydride of dodecanedioic acid with ethanol can yield the monoester. This method can offer good selectivity under controlled conditions.

  • Transesterification: Transesterification of a dicarboxylic acid monoester with a different alcohol in the presence of a suitable catalyst can also be employed.[6]

Characterization and Analytical Techniques

To ensure the identity and purity of synthesized 12-Ethoxy-12-oxododecanoic acid, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is a crucial technique for structural confirmation. Expected signals would include a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group, along with multiplets for the long aliphatic chain and a broad singlet for the carboxylic acid proton. A known ¹H NMR spectrum shows signals at approximately 4.13 ppm (quartet), 2.35 ppm (triplet), 2.29 ppm (triplet), 1.62 ppm (multiplet), and 1.26 ppm (multiplet).

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be used. A mass spectrum for the related ethyl hydrogen dodecanedioate shows a molecular ion peak at m/z 258.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

  • Chromatographic Methods:

    • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is an excellent method for assessing purity and quantifying the product, typically after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester).[7][8]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for non-volatile derivatives.

Potential Applications in Research and Development

The bifunctional nature of 12-Ethoxy-12-oxododecanoic acid makes it a versatile building block in several areas of chemical and pharmaceutical research. Its applications are largely inferred from those of its parent compound, dodecanedioic acid, and other long-chain dicarboxylic acids.

  • Polymer Synthesis: As a monomer, it can be incorporated into polyesters and polyamides. The free carboxylic acid can react with diols or diamines, while the ester group can be hydrolyzed to provide another reactive site or remain as a pendant group to modify the polymer's properties, such as solubility and thermal stability. Dodecanedioic acid itself is a key component in the production of high-performance nylons like nylon 6,12.[9]

  • Synthesis of Specialty Esters and Plasticizers: The free carboxylic acid can be further esterified to produce specialty diesters, which may find use as plasticizers, lubricants, and coatings.[10]

  • Drug Development and Delivery: Long-chain dicarboxylic acids are used as linkers in drug conjugates.[11] 12-Ethoxy-12-oxododecanoic acid could serve as a precursor to such linkers, where the ethyl ester acts as a protecting group for one of the carboxylic acid functionalities during multi-step syntheses.

  • Fragrance and Cosmetic Formulations: Monoesters of dicarboxylic acids are used in the preparation of fragrance fixatives, helping to prolong scent longevity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[12]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

12-Ethoxy-12-oxododecanoic acid is a valuable bifunctional molecule with significant potential as a chemical intermediate. While detailed studies on this specific compound are limited, its synthesis can be achieved through established methods of selective mono-esterification of dicarboxylic acids. Its utility is projected in the fields of polymer chemistry, specialty chemical synthesis, and potentially as a building block in drug development, mirroring the applications of its parent compound, dodecanedioic acid. Proper characterization using a suite of analytical techniques is essential to ensure its quality and purity for any application. As with any chemical, adherence to safe laboratory practices is paramount during its handling and use.

References

  • Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at: [Link]

  • Logan, R. T. (1982). Method of preparing monoesters. U.S. Patent 4,314,071.
  • Tsuji, J., et al. (2002). Process for preparation of dicarboxylic acid monoesters. U.S. Patent 6,355,830B1.
  • Wikipedia. (n.d.). Dodecanedioic acid. Available at: [Link]

  • National Renewable Energy Laboratory. (2018). Bio-Dodecanedioic Acid (DDDA) Production. Available at: [Link]

  • Palmary Chemical. (n.d.). Dodecanedioic Acid (DDDA) introduction. Available at: [Link]

  • Miyazawa, T., et al. (1990). Mono esters of dicarboxylic acids, their preparation and use. European Patent EP0373949A1.
  • Rogozińska, M., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules. Available at: [Link]

  • Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. ChemRxiv. Available at: [Link]

  • FooDB. (2011). Showing Compound Dodecanedioic acid (FDB022148). Available at: [Link]

  • PubChem. (n.d.). Dodecanedioic acid, mono(phenylmethyl) ester. Available at: [Link]

  • Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. Available at: [Link]

  • Lead Sciences. (n.d.). 12-Ethoxy-12-oxododecanoic acid. Available at: [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Available at: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Biosynthesis of Long-Chain Dicarboxylic Acid Monomers From Renewable Resources. Available at: [Link]

  • Fraunhofer-Gesellschaft. (n.d.). Long-chain dicarboxylic acids from plant oils. Available at: [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

  • AiFenChem. (n.d.). 12-Ethoxy-12-oxododecanoic acid. Available at: [Link]

  • AccelaChem. (n.d.). 12-Ethoxy-12-oxododecanoic Acid. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a proposed synthetic pathway for 12-Ethoxy-12-oxododecanoic acid based on established principles of organic chemistry. This protocol has been designed with scientific integrity; however, it should be considered a theoretical framework requiring experimental validation and optimization.

Introduction: The Significance of Bifunctional Long-Chain Fatty Acids

12-Ethoxy-12-oxododecanoic acid, a monoethyl ester of dodecanedioic acid, represents a class of bifunctional molecules with significant potential in various scientific and industrial domains. Dodecanedioic acid itself is a versatile precursor for polymers like nylon-6,12, highlighting the industrial relevance of C12 dicarboxylic acids.[1] The presence of both a terminal carboxylic acid and an ester group in 12-Ethoxy-12-oxododecanoic acid offers orthogonal reactivity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, polymers, and specialty chemicals.

The selective synthesis of such monoesters is a critical challenge in organic chemistry, as the symmetric nature of dicarboxylic acids often leads to the formation of diester byproducts.[2] This guide provides a detailed exploration of a proposed synthetic route to 12-Ethoxy-12-oxododecanoic acid, focusing on strategies to achieve high selectivity for the desired monoester.

Proposed Synthetic Pathway: Selective Monoesterification of Dodecanedioic Acid

The most direct and logical approach to synthesize 12-Ethoxy-12-oxododecanoic acid is through the selective monoesterification of dodecanedioic acid with ethanol. The core of this synthesis lies in controlling the reaction conditions to favor the formation of the monoester over the diester. Several methodologies have been developed for the selective monoesterification of dicarboxylic acids, and this guide will focus on an acid-catalyzed approach in a suitable solvent.

Reaction Principle: Fischer-Speier Esterification

The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. To achieve mono-selectivity, the reaction equilibrium and kinetics must be carefully managed. One common strategy is to use a large excess of the dicarboxylic acid relative to the alcohol, though this can be inefficient in terms of atom economy. An alternative and often more practical approach involves controlling the reaction time and employing methods to remove the desired monoester from the reaction mixture as it forms, thus preventing a second esterification.

Visualizing the Synthetic Workflow

SynthesisWorkflow DDA Dodecanedioic Acid Reaction Esterification Reaction DDA->Reaction EtOH Ethanol EtOH->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 12-Ethoxy-12-oxododecanoic acid Purification->Product

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profiling & Physicochemical Context

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Monoethyl dodecanedioate , represents a specific class of "Janus" molecules in organic synthesis. Structurally, it is a C12 aliphatic chain terminated by two distinct functional groups: a polar carboxylic acid (-COOH) and a moderately polar ethyl ester (-COOEt).

Understanding its solubility requires analyzing these three competing structural domains:

  • The Lipophilic Linker (C10 Alkyl Chain): The dominant structural feature (approx. 70% of molecular mass) drives strong Van der Waals interactions, necessitating non-polar or moderately polar solvents.

  • The Acidic Head (-COOH): Capable of strong hydrogen bonding (dimerization) and ionization. This dictates solubility in protic solvents (alcohols) and basic aqueous media.

  • The Ester Tail (-COOEt): A hydrogen-bond acceptor that enhances solubility in aprotic polar solvents (DCM, EtOAc) but reduces water solubility compared to the parent diacid.

Key Physical Properties
PropertyValueImplication for Solubility
Molecular Weight 258.36 g/mol Moderate size; diffusion rates in solvent are standard.
Melting Point 48.0 – 52.0 °C CRITICAL: Low melting point poses a high risk of "oiling out" during hot recrystallization.
Boiling Point 184 °C (at 1 mmHg)High boiling point; non-volatile under standard conditions.
Physical State White crystalline powderSolid at RT; easily liquefies upon mild heating.

Solvent Compatibility Matrix

The following matrix synthesizes experimental data and solubility parameter predictions. This guide categorizes solvents by their utility in Reaction , Extraction , and Purification workflows.

Primary Organic Solvents

Data grounded in standard fatty acid monoester behavior and specific supplier data (TCI, Fisher).

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Preferred solvent for reactions and transfers. Dissolves rapidly at RT.
Halogenated ChloroformHigh Excellent solubilizer; often used for NMR analysis.
Esters Ethyl Acetate (EtOAc)High Ideal for extraction from acidified aqueous layers. Good for TLC spotting.
Ethers THF, Diethyl EtherHigh Good reaction solvent; THF is preferred for reduction reactions involving the ester group.
Alcohols Ethanol, MethanolHigh Soluble due to H-bonding. Caution: In presence of acid/base catalysts, transesterification may occur.
Aromatics TolueneModerate/High Soluble at RT; highly soluble when warm. Good for azeotropic removal of water.
Alkanes Hexane, HeptaneLow (Cold) / High (Warm) Key Purification Solvent. The compound is sparingly soluble in cold alkanes, making them ideal anti-solvents.
Aqueous WaterInsoluble Immiscible.[1] Forms a biphasic system unless pH > 8 (formation of carboxylate salt).
Mechanism of Dissolution (DOT Diagram)

SolubilityMechanism cluster_legend Interaction Types Molecule 12-Ethoxy-12-oxododecanoic acid DCM DCM / Chloroform (Dipole-Dipole + Dispersion) Molecule->DCM Full Solvation (Ester + Alkyl match) Hexane Hexane / Heptane (Van der Waals only) Molecule->Hexane Partial Solvation (Alkyl chain only) Ethanol Ethanol / Methanol (Hydrogen Bonding) Molecule->Ethanol Solvation of Head Group (-COOH interaction) Legend Green: High Solubility Yellow: Reactive/Protic Solubility Red: Temperature Dependent

Thermodynamic & Kinetic Considerations

The "Oiling Out" Phenomenon

Because the melting point (48–52 °C) is significantly lower than the boiling point of common recrystallization solvents (Toluene: 110 °C, Heptane: 98 °C), traditional hot filtration is hazardous.

  • Risk: If the solvent is heated above 50 °C, the compound will melt into a separate liquid phase (oil) rather than dissolving into a homogeneous solution. Upon cooling, this oil solidifies into an amorphous mass rather than crystals.

  • Solution: All heating for dissolution must be kept below 45 °C .

pH-Dependent Solubility

The free carboxylic acid group (


) allows for pH-switchable solubility, a critical feature for purification.
  • Acidic/Neutral pH (< 7): Lipophilic. Soluble in organics, insoluble in water.

  • Basic pH (> 8): Hydrophilic. Forms the carboxylate salt (

    
    ). Soluble in water, insoluble in non-polar organics.
    

Application Protocols

Protocol A: Purification via "Cold" Recrystallization

Best for removing non-polar impurities or trace starting materials.

  • Dissolution: Dissolve crude 12-Ethoxy-12-oxododecanoic acid in a minimum volume of Dichloromethane (DCM) at Room Temperature (20–25 °C).

  • Anti-Solvent Addition: Slowly add Hexane (ratio 1:3 DCM:Hexane) while stirring.

    • Observation: The solution should remain clear or turn slightly cloudy.

  • Evaporative Crystallization: Gently evaporate the DCM (lower boiling point) using a stream of nitrogen or reduced pressure (Rotavap at 20 °C).

    • Mechanism:[2] As DCM leaves, the solvent composition shifts towards Hexane, forcing the compound to crystallize.

  • Harvest: Filter the resulting white precipitate and wash with cold Hexane (-20 °C).

Protocol B: Acid-Base Extraction (Chemical Purification)

Best for removing non-acidic impurities (diesters, alcohols).

  • Load: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Extract (Base): Wash the organic phase with 5% NaHCO₃ (aq) .

    • Action: The 12-Ethoxy-12-oxododecanoic acid converts to its sodium salt and moves to the Aqueous Layer. Impurities remain in the EtOAc.

  • Separate: Collect the Aqueous Layer. Discard the EtOAc (organic) layer.

  • Acidify: Cool the aqueous layer to 0–5 °C. Slowly add 1M HCl until pH < 2.

    • Action: The compound protonates and precipitates out of the water.

  • Re-Extract: Extract the cloudy aqueous mixture with fresh DCM or EtOAc .

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and evaporate to yield pure solid.
    
Workflow Diagram (Graphviz)

PurificationWorkflow Start Crude 12-Ethoxy-12-oxododecanoic acid SolventChoice Select Solvent System Start->SolventChoice Recryst Recrystallization (Mixed Solvent) SolventChoice->Recryst High Purity Req. AcidBase Acid-Base Extraction (Chemical Purification) SolventChoice->AcidBase Bulk Cleanup DissolveDCM Dissolve in DCM (RT) Recryst->DissolveDCM AddHexane Add Hexane (Anti-solvent) DissolveDCM->AddHexane Evap Slow Evaporation of DCM AddHexane->Evap Solid1 Pure Crystalline Solid Evap->Solid1 DissolveEtOAc Dissolve in EtOAc AcidBase->DissolveEtOAc WashBase Wash with 5% NaHCO3 DissolveEtOAc->WashBase AqLayer Collect Aqueous Layer (Contains Product as Salt) WashBase->AqLayer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify ExtractBack Extract into DCM Acidify->ExtractBack Solid2 Pure Solid ExtractBack->Solid2

Analytical Validation

To verify the solubility or concentration of 12-Ethoxy-12-oxododecanoic acid in a specific solvent, use the following self-validating check:

  • Visual Check: The solution must be optically clear. Any turbidity suggests saturation or the presence of inorganic salts (from synthesis).

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3) or DCM:Methanol (95:5).

    • Visualization: Stain with Bromocresol Green (detects COOH group – turns yellow on blue background) or Iodine (detects alkyl chain).

    • Note: If the spot trails, add 1% Acetic Acid to the mobile phase to suppress ionization of the carboxylic acid.

References

  • PubChem. (n.d.).[3][4] Compound Summary: 12-Oxododecanoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

"12-Ethoxy-12-oxododecanoic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Reagent for Dissipative Matter & Nanotherapeutic Linkers

Abstract

This technical guide provides a comprehensive analysis of 12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), a desymmetrized derivative of dodecanedioic acid. While its molecular weight (258.36 g/mol ) is a fundamental physical constant, its value in drug development lies in its structural duality: possessing both a carboxylic acid and an ethyl ester. This heterobifunctionality allows for precise, orthogonal conjugation, making it an indispensable linker in the synthesis of antibody-drug conjugates (ADCs), magnetic nanocarriers, and supramolecular dissipative materials.

Chemical Identity & Physicochemical Core[1]

For researchers designing stoichiometric conjugations, the precise molecular weight is non-negotiable. 12-Ethoxy-12-oxododecanoic acid is often chemically ambiguous in literature due to synonym variations; it is most accurately described structurally as Monoethyl dodecanedioate .

1.1 Fundamental Properties
PropertyValue / Description
Systematic Name 12-Ethoxy-12-oxododecanoic acid
Common Synonyms Monoethyl dodecanedioate; Ethyl hydrogen dodecanedioate; Dodecanedioic acid monoethyl ester
CAS Registry Number 66003-63-2
Molecular Formula

Molecular Weight (Average) 258.35 g/mol
Exact Mass (Monoisotopic) 258.1831 Da
Physical State White crystalline solid
Melting Point 51–53 °C
Solubility Soluble in chloroform, dichloromethane, ethanol, THF; sparingly soluble in water.
1.2 Structural Causality

The molecule consists of a 12-carbon aliphatic chain.

  • Position 1 (Head): A free carboxylic acid (

    
    ). This is the "active" site for immediate coupling (e.g., via EDC/NHS activation) to amines on proteins or nanoparticles.
    
  • Position 12 (Tail): An ethyl ester (

    
    ).[1] This serves as a "masked" acid. It remains inert during the initial coupling at Position 1, preventing polymerization. It can be hydrolyzed later to reveal a second reactive site, or left as a lipophilic tail to facilitate membrane interaction.
    
Synthesis Strategies: The Desymmetrization Challenge

Synthesizing 12-Ethoxy-12-oxododecanoic acid requires overcoming the statistical probability of forming the di-ester or remaining as the di-acid. Two primary routes exist: the statistical modification of the diacid and the directed oxidation of a hydroxy-ester.

2.1 Route A: Statistical Mono-esterification

This method involves reacting dodecanedioic acid with ethanol in the presence of an acid catalyst.

  • Mechanism: Equilibrium-driven esterification.

  • Challenge: Produces a mixture of starting material (di-acid), product (mono-ester), and byproduct (di-ester).

  • Purification: Requires rigorous column chromatography or fractional crystallization to isolate the mono-ester.

2.2 Route B: Directed Oxidation (High Purity)

A more controlled approach involves the oxidation of ethyl 12-hydroxydodecanoate .

  • Precursor: Ethyl 12-hydroxydodecanoate (an

    
    -hydroxy ester).
    
  • Reagents: Pyridinium chlorochromate (PCC) or Periodic acid (

    
    ) with catalytic 
    
    
    
    .
  • Advantage: The ester group is already in place. The reaction selectively oxidizes the primary alcohol at C12 to a carboxylic acid, avoiding di-ester formation entirely.

SynthesisPathways Diacid Dodecanedioic Acid (HOOC-C10-COOH) MonoEster 12-Ethoxy-12-oxododecanoic Acid (HOOC-C10-COOEt) Target MW: 258.36 Diacid->MonoEster Route A: EtOH, H+ (Statistical Control) DiEster Diethyl Dodecanedioate (Byproduct) Diacid->DiEster Over-reaction HydroxyEster Ethyl 12-hydroxydodecanoate (HO-C11-COOEt) HydroxyEster->MonoEster Route B: PCC/H5IO6 (Oxidative Cleavage)

Figure 1: Comparison of synthesis routes. Route B (Green) offers higher specificity for the mono-ester target.

Applications in Drug Development & Nanomedicine

The utility of 12-Ethoxy-12-oxododecanoic acid extends beyond simple organic synthesis. It is a critical linker in Theranostics (Therapy + Diagnostics).

3.1 Nanoparticle Surface Engineering

In the development of magnetic resonance imaging (MRI) contrast agents, this molecule acts as a spacer.

  • Anchoring: The carboxylic acid group binds to the surface of iron oxide nanoparticles (

    
    ), often through ligand exchange or direct coordination.
    
  • Functionalization: The ethyl ester tail provides a hydrophobic surface that can be post-modified. Alternatively, the ester is hydrolyzed to a carboxylate, activated, and conjugated to targeting ligands like hEGFR antibodies or chelators (e.g., NODA) for radioisotopes (

    
    ).
    
3.2 Dissipative Supramolecular Materials

In "dissipative matter" research, this compound is used to create chemically fueled reaction cycles. The long alkyl chain drives self-assembly into nanotubes or fibers via Van der Waals forces, while the head group participates in transient activation cycles.

Analytical Characterization Protocols

Validating the identity of 12-Ethoxy-12-oxododecanoic acid requires distinguishing it from the symmetric di-acid and di-ester.

4.1 Mass Spectrometry (GC-MS / LC-MS)
  • Expected Molecular Ion (

    
    ):  258 m/z.[2]
    
  • Fragmentation Pattern (EI Source):

    • m/z 213: Loss of ethoxy group (

      
      ).
      
    • m/z 169: Loss of ethoxycarbonyl group (

      
      ).
      
    • m/z 60: McLafferty rearrangement characteristic of carboxylic acids.

4.2 Nuclear Magnetic Resonance (

-NMR)

A self-validating NMR spectrum must show distinct signals for the ethyl group and the differentiated


-methylene protons.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
4.12 Quartet (q)2H

(Ester methylene)
2.37 Triplet (t)2H

(

to Acid)
2.29 Triplet (t)2H

(

to Ester)
1.61 Multiplet4H

-methylenes
1.26 Broad Singlet12HBulk chain methylenes
1.25 Triplet (t)3H

(Terminal Methyl)

Note: The separation between the triplets at 2.37 and 2.29 ppm is the critical quality attribute (CQA) confirming the mono-ester structure.

Experimental Protocol: Activation & Conjugation

Context: Conjugation of 12-Ethoxy-12-oxododecanoic acid to a primary amine (e.g., a lysine residue on a protein or an amino-functionalized payload).

Reagents
  • 12-Ethoxy-12-oxododecanoic acid (1.0 eq)[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • NHS (N-Hydroxysuccinimide) (1.5 eq)[1]

  • Anhydrous Dichloromethane (DCM) or DMF.

Workflow
  • Solubilization: Dissolve 12-Ethoxy-12-oxododecanoic acid in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add EDC and NHS. Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
    
    • Checkpoint: TLC should show disappearance of the starting acid.

  • Ester Formation: The intermediate is the NHS-ester of the monoethyl dodecanedioate.

  • Conjugation: Add the amine-containing payload (dissolved in DMF if necessary) and a base (DIPEA). Stir for 12–24 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/EDC), then Brine. Dry over

    
    .
    

ConjugationWorkflow Start 12-Ethoxy-12-oxododecanoic Acid (Dissolved in DCM) Activation Add EDC / NHS (0°C -> RT, 2h) Start->Activation Intermediate NHS-Active Ester Intermediate Activation->Intermediate Activation Conjugation Add Amine Payload (R-NH2) + DIPEA Intermediate->Conjugation Nucleophilic Attack Product Amide-Linked Conjugate (R-NH-CO-C10-COOEt) Conjugation->Product Amide Bond Formation

Figure 2: Step-by-step activation and conjugation workflow for drug delivery applications.

References
  • CymitQuimica. Dodecanedioic acid monoethyl ester - Safety Data Sheet & Properties. Retrieved from

  • Locatelli, E., et al. (2012).[4] Biocompatible nanocomposite for PET/MRI hybrid imaging. Dove Medical Press / Taylor & Francis. Retrieved from

  • National Institutes of Health (NIH). In vivo anticancer evaluation of the hyperthermic efficacy of anti-human epidermal growth factor receptor-targeted PEG-based nanocarrier. PubMed Central. Retrieved from

  • Molaid Chemicals. 12-Ethoxy-12-oxododecanoic acid - CAS 66003-63-2 Properties.[2] Retrieved from

  • Boekhoven, J., et al. (2019). Regulating Synthetic Dissipative Matter through Chemically Fueled Reaction Cycles. Technical University of Munich (TUM). Retrieved from

Sources

Spectroscopic Analysis of 12-Ethoxy-12-oxododecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

12-Ethoxy-12-oxododecanoic acid is a bifunctional molecule of significant interest in the development of novel polymers, lubricants, and pharmaceutical intermediates. Its structure, featuring a long aliphatic chain terminated by a carboxylic acid at one end and an ethyl ester at the other, imparts unique chemical properties that are highly dependent on its precise molecular structure and purity. Consequently, a thorough spectroscopic characterization is paramount for its quality control, reaction monitoring, and for understanding its behavior in various applications.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 12-Ethoxy-12-oxododecanoic acid, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of these analytical techniques, offering insights into the causal relationships between molecular structure and spectral features. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this and similar long-chain dicarboxylic acid monoesters.

Molecular Structure and Spectroscopic Overview

The structure of 12-Ethoxy-12-oxododecanoic acid is presented below, with key functional groups highlighted. The spectroscopic techniques discussed herein will provide complementary information to confirm the presence and connectivity of these structural motifs.

Caption: Molecular structure of 12-Ethoxy-12-oxododecanoic acid.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
2920, 2850StrongC-H stretchAliphatic (CH₂)
1735StrongC=O stretchEthyl Ester
1710StrongC=O stretchCarboxylic Acid
1465MediumC-H bendAliphatic (CH₂)
1240StrongC-O stretchEster
1210StrongC-O stretchCarboxylic Acid
940Broad, MediumO-H bendCarboxylic Acid

Interpretation:

The IR spectrum of 12-Ethoxy-12-oxododecanoic acid is expected to be dominated by the characteristic absorptions of its two functional groups. A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2][3] This broadness is a direct consequence of the strong intermolecular hydrogen bonding between the carboxylic acid moieties.

Two distinct, strong carbonyl (C=O) stretching bands are anticipated. The band at approximately 1735 cm⁻¹ is attributed to the C=O stretch of the ethyl ester, while the band around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[4] The slight difference in frequency arises from the different electronic environments of the carbonyl groups. The spectrum will also feature strong C-H stretching vibrations from the long aliphatic chain, typically appearing around 2920 and 2850 cm⁻¹.[5][6]

Furthermore, strong C-O stretching vibrations for both the ester and carboxylic acid groups are expected in the fingerprint region, around 1240 cm⁻¹ and 1210 cm⁻¹, respectively.[1][3] A broad O-H bending vibration characteristic of carboxylic acid dimers is also predicted around 940 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.[7][8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the 12-Ethoxy-12-oxododecanoic acid sample directly onto the ATR crystal. If the sample is a solid, use a press to ensure good contact between the sample and the crystal surface.[9]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Clean Crystal Post-Analysis D->E

Caption: A streamlined workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The chemical shift of a proton is dependent on its local electronic environment, and the splitting pattern (multiplicity) provides information about neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.0-12.0Singlet (broad)1HH OOC-
4.12Quartet2H-COO-CH ₂-CH₃
2.35Triplet2HHOOC-CH ₂-
2.28Triplet2H-CH ₂-COO-CH₂-CH₃
1.63Multiplet4HHOOC-CH₂-CH ₂- & -CH ₂-CH₂-COO-
1.25Multiplet12H-(CH ₂)₆-
1.25Triplet3H-COO-CH₂-CH

Interpretation:

The ¹H NMR spectrum of 12-Ethoxy-12-oxododecanoic acid is expected to show several distinct signals. A broad singlet in the downfield region (11.0-12.0 ppm) is characteristic of the acidic proton of the carboxylic acid group.[10][11] The ethoxy group of the ester will give rise to a quartet at approximately 4.12 ppm (for the -CH₂- group) and a triplet at around 1.25 ppm (for the -CH₃ group), with a coupling constant of about 7 Hz. The quartet arises from coupling to the three protons of the adjacent methyl group, and the triplet from coupling to the two protons of the adjacent methylene group.

The two methylene groups (CH₂) adjacent to the carbonyls are expected to have slightly different chemical shifts. The CH₂ group alpha to the carboxylic acid is predicted to appear as a triplet around 2.35 ppm, while the CH₂ group alpha to the ester is expected at approximately 2.28 ppm. The bulk of the methylene protons in the long aliphatic chain will overlap to form a broad multiplet around 1.25 ppm.[10]

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy detects the absorption of radiofrequency energy by the ¹³C isotope of carbon. The chemical shift of each carbon atom provides information about its bonding environment.

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Chemical Shift (δ, ppm)Assignment
179.0C OOH
174.0C OOCH₂CH₃
60.3-COOC H₂CH₃
34.4HOOC-C H₂-
34.1-C H₂-COOCH₂CH₃
29.6-29.1-(C H₂)₆-
24.9HOOC-CH₂-C H₂-
24.7-C H₂-CH₂-COOCH₂CH₃
14.3-COOCH₂C H₃

Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The two carbonyl carbons will appear at the most downfield shifts, with the carboxylic acid carbon expected around 179.0 ppm and the ester carbonyl carbon around 174.0 ppm.[12][13][14] The methylene carbon of the ethoxy group (-OCH₂-) is predicted to resonate at approximately 60.3 ppm, while the methyl carbon (-CH₃) will be found at the most upfield position, around 14.3 ppm.

The carbons of the long aliphatic chain will have chemical shifts in the range of 24-35 ppm. The carbons directly attached to the carbonyl groups (alpha carbons) will be the most downfield in this range, at approximately 34.4 ppm and 34.1 ppm. The other methylene carbons will appear as a cluster of peaks between 29.1 and 29.6 ppm.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[15]

  • Sample Weighing: Accurately weigh 5-10 mg of 12-Ethoxy-12-oxododecanoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[16][17]

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution to a clean, dry NMR tube.

  • Spectrometer Analysis: Place the NMR tube in the spectrometer and acquire the data according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides valuable information about the molecular structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

m/zIon
259.18[M+H]⁺
281.16[M+Na]⁺
257.17[M-H]⁻

Interpretation:

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 12-Ethoxy-12-oxododecanoic acid, as it typically produces an abundant molecular ion with minimal fragmentation.[18][19] In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 259.18. It is also common to observe an adduct with sodium ions, [M+Na]⁺, at m/z 281.16. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 257.17.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed on the precursor ions. For example, fragmentation of the [M+H]⁺ ion would be expected to show a characteristic loss of ethanol (46 Da) and water (18 Da). The fragmentation pattern of the ethyl ester can also provide information about the length of the aliphatic chain.[20][21]

Experimental Protocol: Electrospray Ionization Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio and detected.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of 12-Ethoxy-12-oxododecanoic acid. The predicted spectroscopic data presented in this guide, based on established principles of chemical spectroscopy, serve as a valuable reference for scientists and researchers working with this compound. By understanding the correlation between the molecular structure and the resulting spectra, one can confidently verify the identity and quality of 12-Ethoxy-12-oxododecanoic acid, ensuring the reliability and reproducibility of downstream applications.

References

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. International Journal of Molecular Sciences, 12(11), 7676–7691. Retrieved from [Link]

  • Gable, R. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Querini, C. A. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. TDX. Retrieved from [Link]

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  • Smith, C. A., O'Maille, G., Want, E. J., Qin, C., Trauger, S. A., Brandon, T. R., ... & Siuzdak, G. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12074–12082. Retrieved from [Link]

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Purity analysis of "12-Ethoxy-12-oxododecanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Analysis and Quality Control of 12-Ethoxy-12-oxododecanoic Acid

Executive Summary

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Dodecanedioic acid monoethyl ester, is a critical bifunctional building block used in the synthesis of high-performance polymers (polyamides, polyesters), lubricants, and pharmaceutical intermediates (linkers for drug conjugates).[1][2]

Its value lies in its asymmetry: one terminus is a free carboxylic acid, and the other is an ethyl ester.[2] This duality allows for selective stepwise functionalization.[2] However, this same attribute makes purity analysis challenging.[2] The synthesis—typically the mono-esterification of dodecanedioic acid (DDDA)—inevitably yields a statistical mixture containing unreacted starting material (Di-acid) and the over-reacted byproduct (Di-ester).[2]

This guide outlines a robust, orthogonal analytical strategy to quantify these specific impurities and validate the integrity of the target mono-ester.

Chemical Profile & Critical Quality Attributes (CQAs)

PropertySpecification
Chemical Name 12-Ethoxy-12-oxododecanoic acid
Synonyms Dodecanedioic acid monoethyl ester; Monoethyl dodecanedioate
CAS Number 66003-63-2
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 272.38 g/mol
Physical State White to off-white solid / Low-melting crystalline solid
Solubility Soluble in Ethanol, Ethyl Acetate, DCM; Insoluble in Water

Impurity Profile Targets:

  • Target Molecule: 12-Ethoxy-12-oxododecanoic acid (>97.0%)[1][2]

  • Impurity A (Under-reaction): Dodecanedioic acid (DDDA) (<1.0%)[2]

  • Impurity B (Over-reaction): Diethyl dodecanedioate (<1.5%)[2]

  • Impurity C: Residual Solvents (Ethanol, Toluene)[2]

Analytical Strategy: The Orthogonal Approach

To ensure scientific rigor, we employ an orthogonal testing strategy. Gas Chromatography (GC) serves as the primary quantitative method due to its high resolution for homologous esters.[2] HPLC is used as a secondary confirmation, particularly for non-volatile contaminants.[2] NMR provides absolute structural verification.[2]

AnalyticalWorkflow Sample Raw Sample (12-Ethoxy-12-oxododecanoic acid) Prep_GC Derivatization (BSTFA + 1% TMCS) Sample->Prep_GC Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_Wet Solvent: Ethanol/Ether Sample->Prep_Wet GC_FID GC-FID Analysis (Primary Quantitation) Prep_GC->GC_FID Silylated Esters NMR 1H-NMR (Structural ID & Molar Ratio) Prep_NMR->NMR Titration Acid Value Titration (Functional Group Check) Prep_Wet->Titration Free -COOH

Caption: Orthogonal analytical workflow ensuring coverage of purity, identity, and functional activity.

Primary Method: GC-FID with Derivatization[2]

Direct injection of carboxylic acids often leads to peak tailing and adsorption in the injection liner.[2] To achieve high-resolution separation between the Di-acid, Mono-ester, and Di-ester, we convert the free acid groups into volatile Trimethylsilyl (TMS) esters.

Experimental Protocol
  • Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]

    • Solvent: Anhydrous Pyridine or Dichloromethane (DCM).[2]

    • Internal Standard: Pentadecanoic acid methyl ester (optional).[2]

  • Sample Preparation:

    • Weigh ~10 mg of the sample into a GC vial.

    • Add 1.0 mL of Pyridine.[2]

    • Add 200 µL of BSTFA + 1% TMCS.[2]

    • Cap and heat at 60°C for 30 minutes to ensure complete silylation of the sterically hindered acid group.

    • Cool to room temperature before injection.[2]

  • GC Conditions:

    • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[2]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

    • Inlet: Split ratio 50:1, Temperature 280°C.[2]

    • Detector (FID): 300°C.[2]

    • Oven Program:

      • Initial: 100°C (Hold 1 min).

      • Ramp 1: 15°C/min to 250°C.[2]

      • Ramp 2: 5°C/min to 300°C (Hold 5 min).

Data Interpretation

The elution order will strictly follow volatility (Molecular Weight/Polarity):

  • Diethyl dodecanedioate (Di-ester): Elutes first (No free -OH/-COOH to silylate).[2]

  • 12-Ethoxy-12-oxododecanoic acid-TMS (Target): Elutes second.

  • Dodecanedioic acid-bis-TMS (Di-acid derivative): Elutes last (Two TMS groups increase MW significantly).

Note: Use Relative Response Factors (RRF) if available; otherwise, area normalization is acceptable for >97% purity estimation.

Secondary Method: HPLC-CAD/ELSD

For environments where GC is unavailable or to cross-validate against thermal degradation, HPLC is employed.[2] Since the molecule lacks a strong UV chromophore (only weak carbonyl absorbance at ~210 nm), a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is superior for uniform response.[2]

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-2 min: 50% B.[2]

    • 2-15 min: Linear gradient to 95% B.[2]

    • 15-20 min: Hold 95% B.

  • Detection: CAD (Nebulizer temp 35°C) or UV at 210 nm (if CAD unavailable).

Logic: The di-acid is most polar (elutes early), followed by the mono-ester, with the di-ester being the most hydrophobic (elutes late).[2]

Structural Verification: NMR Spectroscopy

NMR is non-destructive and provides the molar ratio of the ethyl group to the hydrocarbon backbone, confirming the "mono" nature of the ester.[2]

Key 1H-NMR Signals (CDCl3, 400 MHz):

  • δ 4.12 ppm (q, 2H): -O-CH2-CH3 (Characteristic of the ethyl ester).[2]

  • δ 2.28-2.35 ppm (m, 4H): CH2-C=O (Alpha protons to both carbonyls).[2]

  • δ 1.61 ppm (m, 4H): Beta protons.[2]

  • δ 1.25-1.30 ppm (m, 12H): Bulk methylene chain.[2]

  • δ 1.24 ppm (t, 3H): -O-CH2-CH3 (Terminal methyl of the ester).[2]

Purity Calculation via NMR: Integration of the quartet at 4.12 ppm (Ester) vs. the triplet at 2.3 ppm (Alpha-carbonyls) should yield a ratio of 2:4 (or 1:2).[2] Deviations indicate the presence of Di-acid (low ester integral) or Di-ester (high ester integral).[2]

Wet Chemistry: Acid Value (AV)

To quantify the free carboxylic acid content precisely, a titration is performed.[2] This is a critical check for the "12-oxo" acid functionality.

  • Method: Dissolve 0.5 g sample in neutralized Ethanol/Diethyl Ether (1:1). Titrate with 0.1 N KOH using Phenolphthalein indicator.

  • Calculation:

    
    [2]
    
    • Where N = Normality of KOH, V = Volume (mL), W = Weight (g).[2]

  • Theoretical AV: ~206 mg KOH/g.[2]

    • Significantly Higher AV suggests presence of Dodecanedioic acid (Di-acid).[2]

    • Significantly Lower AV suggests presence of Diethyl ester.[2]

Impurity Formation Pathway

Understanding the synthesis logic helps in predicting impurities.[2]

SynthesisPathway cluster_control Process Control DDDA Dodecanedioic Acid (Starting Material) Mono 12-Ethoxy-12-oxododecanoic acid (Target Mono-Ester) DDDA->Mono Esterification (k1) Ethanol Ethanol (Excess) Ethanol->Mono DiEster Diethyl Dodecanedioate (Over-reaction Impurity) Ethanol->DiEster Mono->DiEster Esterification (k2) Control Stop reaction at max Mono-yield (Statistical Distribution)

Caption: Stepwise esterification pathway. The reaction is statistical; stopping at the optimal conversion point is crucial to minimize the Di-ester.

References

  • National Institute of Standards and Technology (NIST). Dodecanedioic acid - Gas Chromatography Retention Data.[2] NIST Chemistry WebBook.[2] Available at: [Link][2]

  • PubChem. 12-Ethoxy-12-oxododecanoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Chromatography Forum. Separation of Mono- and Di-esters of Fatty Acids. Available at: [Link][2]

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12-Ethoxy-12-oxododecanoic Acid and Its Derivatives: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide offers a comprehensive overview of 12-ethoxy-12-oxododecanoic acid and its derivatives for researchers, scientists, and professionals in drug development. It details the synthesis, characterization, and applications of these long-chain dicarboxylic acid monoesters, providing insights into experimental design and the scientific principles behind their use. The guide emphasizes the versatility of these molecules as linkers in prodrugs, components in lipid nanoparticles, and monomers for novel polymers, positioning them as valuable tools in modern medicinal chemistry.

Introduction to 12-Ethoxy-12-oxododecanoic Acid

12-Ethoxy-12-oxododecanoic acid is a functionalized long-chain fatty acid derived from dodecanedioic acid. As a dicarboxylic acid monoester, it possesses a unique bifunctional nature with a terminal carboxylic acid and an ethyl ester at opposite ends of a twelve-carbon aliphatic chain. This structure imparts amphiphilic properties, making it a highly versatile building block in medicinal chemistry and materials science.

1.1. Chemical Structure and Physicochemical Properties

The molecule's long hydrocarbon chain provides a significant hydrophobic character, while the polar carboxyl and ester groups allow for hydrophilic interactions and further chemical modifications.

Table 1: Physicochemical Properties of 12-Ethoxy-12-oxododecanoic Acid

PropertyValue
IUPAC Name 12-ethoxy-12-oxododecanoic acid
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in many organic solvents, limited solubility in water
1.2. Significance in Medicinal Chemistry and Drug Delivery

The dual functionality of 12-ethoxy-12-oxododecanoic acid is of great interest in drug development. The carboxylic acid can be conjugated to active pharmaceutical ingredients (APIs), while the ester can be modified to tune the molecule's overall properties. Its derivatives have shown potential as vaccine adjuvants by stimulating immune responses.[1] This adaptability makes it a valuable component for creating sophisticated drug delivery systems and novel therapeutic agents.

Synthesis and Derivatization Strategies

The synthesis of 12-ethoxy-12-oxododecanoic acid and its derivatives is crucial for its application. The chosen synthetic pathway often depends on the desired scale, purity, and cost-effectiveness.

2.1. Core Synthesis of 12-Ethoxy-12-oxododecanoic Acid

A common method for synthesizing the parent compound is the partial esterification of dodecanedioic acid. This reaction requires careful control to maximize the yield of the monoester over the diester. A patent describes a high-yield method involving the reaction of a diacid in an aqueous solution with a monohydric alcohol, followed by continuous extraction of the monoester with a nonpolar solvent.[2]

  • Causality Behind Experimental Choices: Utilizing an excess of the diacid relative to the alcohol can favor mono-esterification. The reaction is typically catalyzed by a strong acid. The continuous removal of the monoester from the reaction mixture shifts the equilibrium towards the product, increasing the overall yield.

synthesis_workflow Dodecanedioic Acid + Ethanol Dodecanedioic Acid + Ethanol Acid Catalyst Acid Catalyst Dodecanedioic Acid + Ethanol->Acid Catalyst Reaction Mixture Reaction Mixture Acid Catalyst->Reaction Mixture Continuous Extraction Continuous Extraction Reaction Mixture->Continuous Extraction Nonpolar Solvent Isolation & Purification Isolation & Purification Continuous Extraction->Isolation & Purification 12-Ethoxy-12-oxododecanoic Acid 12-Ethoxy-12-oxododecanoic Acid Isolation & Purification->12-Ethoxy-12-oxododecanoic Acid

Caption: General workflow for the synthesis of 12-ethoxy-12-oxododecanoic acid.

2.2. Rationale for Derivative Synthesis

The true potential of 12-ethoxy-12-oxododecanoic acid is realized through its derivatization. The terminal carboxylic acid serves as a versatile anchor for various chemical modifications, including the formation of amides, other esters, and more complex conjugates. These derivatives are explored for their unique properties and applications. For instance, the benzyl ester derivative, 12-(benzyloxy)-12-oxododecanoic acid, has been investigated as a vaccine adjuvant.[1]

2.3. Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines the general steps for synthesizing an amide derivative from 12-ethoxy-12-oxododecanoic acid.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: The carboxylic acid is first activated to facilitate amide bond formation. This can be achieved using common coupling reagents like thionyl chloride to form an acyl chloride, or carbodiimides (e.g., EDC) in the presence of an activator (e.g., NHS).

  • Amine Coupling: The activated acid is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base to yield the corresponding amide.

  • Workup and Purification: The reaction mixture is typically subjected to an aqueous workup to remove unreacted reagents and byproducts. The final product is then purified, often by recrystallization or column chromatography.

amide_synthesis 12-Ethoxy-12-oxododecanoic Acid 12-Ethoxy-12-oxododecanoic Acid Activation Activation 12-Ethoxy-12-oxododecanoic Acid->Activation e.g., SOCl₂ or EDC/NHS Amine Coupling Amine Coupling Activation->Amine Coupling Primary or Secondary Amine Workup & Purification Workup & Purification Amine Coupling->Workup & Purification Amide Derivative Amide Derivative Workup & Purification->Amide Derivative

Caption: Workflow for the synthesis of an amide derivative.

Comprehensive Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and stability of 12-ethoxy-12-oxododecanoic acid and its derivatives.

Table 2: Key Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about the molecule.[3]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups like carbonyls and hydroxyls.[4]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.[5][6]
Gas Chromatography (GC) An alternative method for purity analysis, especially for volatile derivatives.[5][6]
Differential Scanning Calorimetry (DSC) Measures thermal properties like melting point and phase transitions.[7]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the compound.[7]
Applications in Drug Development

The unique properties of 12-ethoxy-12-oxododecanoic acid and its derivatives make them valuable in various aspects of drug development.

4.1. As a Linker in Prodrug Design

Dicarboxylic acids can act as linkers to improve the amorphous content of a drug in a polymer film, which can enhance dissolution rates.[8][9] The bifunctional nature of 12-ethoxy-12-oxododecanoic acid allows for the attachment of a drug molecule to one end and a targeting or solubilizing moiety to the other, creating a prodrug with potentially improved pharmacokinetic properties. The use of ester prodrugs can be a strategy to improve cellular uptake of compounds with charged groups like carboxylic acids.[10]

4.2. In the Formulation of Lipid Nanoparticles (LNPs)

Long-chain lipids are fundamental components of lipid nanoparticles (LNPs), which are used for the delivery of therapeutics like mRNA.[11][12][13] Ionizable cationic lipids, often with long hydrocarbon tails, are crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm.[11][12] Derivatives of 12-ethoxy-12-oxododecanoic acid can be designed to act as novel ionizable or helper lipids in LNP formulations, potentially improving their stability and delivery efficiency.

4.3. As a Building Block for Novel Polymers

Dicarboxylic acids are key monomers in the synthesis of condensation polymers like polyesters and polyamides.[14][15][16] By reacting with diols or diamines, 12-ethoxy-12-oxododecanoic acid derivatives can be incorporated into polymer chains.[14][16] This allows for the creation of biodegradable polymers with tunable properties suitable for controlled drug release applications and as biomaterials. For example, 12-aminododecanoic acid is an important intermediate for the synthesis of Nylon-12.[17][18]

Future Perspectives and Conclusion

12-Ethoxy-12-oxododecanoic acid and its derivatives are a promising class of molecules with significant potential in drug development. Their versatility allows for the creation of a wide array of functionalized compounds with tailored properties. Future research will likely focus on synthesizing novel derivatives with enhanced biological activity and exploring their full range of applications in targeted drug delivery, gene therapy, and advanced biomaterials. A solid understanding of the synthesis and characterization of these molecules is fundamental to unlocking their full therapeutic potential.

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  • Google Patents. US4314071A - Method of preparing monoesters.
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  • MOLBASE. 12-oxododecanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13847803, 12-Octadecanoyloxy-octadecanoic acid. [Link]

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Long-Chain Dicarboxylic Acid Monoesters: Fundamentals, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain dicarboxylic acid (LCDA) monoesters (



) have transitioned from obscure chemical intermediates to critical components in the design of next-generation peptide therapeutics. Their unique amphiphilic structure—featuring a hydrophobic polymethylene chain terminated by a free carboxylic acid and an ester moiety—enables precise albumin binding. This "albumin hitchhiking" strategy is the cornerstone of half-life extension for blockbuster drugs like Semaglutide, Liraglutide, and Insulin Degludec.

This technical guide synthesizes the physicochemical fundamentals, advanced synthetic methodologies (comparing biocatalytic vs. chemoselective routes), and the specific albumin-binding mechanics that drive their utility in drug development.

Structural Fundamentals & Physicochemical Properties

The Amphiphilic Paradox

LCDA monoesters possess a "Janus" character. The long hydrocarbon chain (


) confers significant hydrophobicity, driving self-assembly and albumin interaction, while the polar termini (one free acid, one ester) create a directional dipole.
  • Chain Length Impact: As the methylene chain extends from

    
     to 
    
    
    
    , the Critical Micelle Concentration (CMC) drops logarithmically. For pharmaceutical applications,
    
    
    (hexadecanedioic) and
    
    
    (octadecanedioic) are the "Goldilocks" zone—hydrophobic enough to bind albumin with high affinity (
    
    
    nM), yet soluble enough for formulation.
  • pKa Differential: The pKa of the free carboxyl group in a monoester (

    
    ) is slightly higher than in the parent diacid due to the loss of the electrostatic field effect from the second ionized carboxyl group.
    
Key Physical Properties Table
PropertyC16 Mono-t-butyl EsterC18 Mono-t-butyl EsterRelevance to Pharma
Molecular Weight ~328.5 g/mol ~356.5 g/mol Small enough to not impede peptide receptor binding.
LogP (Calc) ~5.5~6.5Predicts albumin binding affinity; >5.0 is ideal.
Solubility (Aq, pH 7.4) < 0.1 mg/mL< 0.01 mg/mLRequires conjugation to peptide for solubility.
Melting Point 45–50 °C55–60 °CSolid handling; requires heating during synthesis.

Synthetic Methodologies: The Selectivity Challenge

The core synthetic challenge is desymmetrization . Starting from a symmetric dicarboxylic acid, one must modify exactly one carboxyl group. Statistical reaction with an alcohol yields a mixture: 25% diester, 50% monoester, 25% unreacted diacid (theoretical max yield 50%).

The New Standard: LiCl-Driven Chemoselectivity

Recent advances (circa 2024-2025) have established a Lithium Chloride (LiCl) mediated protocol as superior to statistical methods.

  • Mechanism: LiCl forms a coordination complex with one carboxyl group, "shielding" it from activation. The other carboxyl group reacts with Trifluoroacetic Anhydride (TFAA) to form a mixed anhydride, which is then intercepted by the alcohol (e.g., t-butanol).

  • Selectivity: Mono:Di ratios can exceed 50:1.[1]

Biocatalytic Route: Lipase Selectivity

Immobilized lipases (e.g., Candida antarctica Lipase B, CALB) offer a green alternative, utilizing the enzyme's active site tunnel to restrict access.

  • Constraint: Often slower and requires specific solvent systems (e.g., hexane/THF mixtures) to solubilize long-chain substrates without denaturing the enzyme.

Synthesis Workflow Diagram

SynthesisPathways cluster_Chem Chemo-Selective Route cluster_Bio Biocatalytic Route Diacid Symmetric LCDA (C16-C20) LiCl_Complex LiCl Coordination (Shielding) Diacid->LiCl_Complex LiCl, TFAA Enzyme_Complex CALB Active Site (Steric Control) Diacid->Enzyme_Complex CALB, Alcohol Mixed_Anhydride Mixed Anhydride (Active Species) LiCl_Complex->Mixed_Anhydride Mono_Chem Mono-t-butyl Ester (>95% Selectivity) Mixed_Anhydride->Mono_Chem t-BuOH Mono_Bio Mono-Alkyl Ester (High Purity) Enzyme_Complex->Mono_Bio 60°C, Solvent

Figure 1: Comparison of LiCl-mediated chemoselective synthesis versus lipase-catalyzed enzymatic desymmetrization.

Pharmaceutical Applications: Albumin Hitchhiking

The primary utility of LCDA monoesters in drug development is to serve as a "fatty acid side chain" (protraction moiety).

Mechanism of Action

Human Serum Albumin (HSA) is the most abundant plasma protein (


 days). It possesses multiple high-affinity fatty acid binding sites (FA1–FA7).
  • Conjugation: The LCDA monoester is activated (e.g., as an NHS-ester) and attached to a lysine residue on a peptide drug (often via a hydrophilic spacer like PEG or

    
    -Glu).
    
  • Binding: Upon injection, the hydrophobic LCDA tail inserts into HSA binding pockets (primarily subdomains 2C and 3AB ).

  • Protection: This complex is too large for renal filtration (>60 kDa) and is protected from enzymatic degradation, extending the drug's half-life from minutes to days or weeks.

Albumin Binding Interaction Diagram

AlbuminBinding cluster_HSA Human Serum Albumin (HSA) Drug Peptide Drug (e.g., GLP-1) Linker Hydrophilic Linker (PEG/gamma-Glu) Drug->Linker Amide Bond LCDA LCDA Monoester (C16-C20 Tail) Linker->LCDA Conjugation Site2C Subdomain 2C (High Affinity) LCDA->Site2C Hydrophobic Insertion Site3AB Subdomain 3AB (High Affinity) LCDA->Site3AB Secondary Binding Site2AB Subdomain 2AB (Low Affinity)

Figure 2: The "Albumin Hitchhiking" mechanism showing the LCDA moiety anchoring the peptide drug to HSA subdomains.

Analytical Characterization

Distinguishing a monoester from its diester and diacid impurities requires specific protocols due to their similar boiling points and polarities.

GC-FID/MS Analysis[2]
  • Derivatization: Direct injection is not recommended due to the free carboxyl group.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% Pyridine.

    • Condition: 60°C for 30 mins.

    • Result: Converts free -COOH to -COOSi(Me)3. The monoester appears as a distinct peak between the fully silylated diacid and the diester.

HPLC-UV/CAD
  • Challenge: LCDAs lack a strong chromophore (UV active only at <210 nm).

  • Solution: Use Charged Aerosol Detection (CAD) or derivatize with phenacyl bromide (UV 254 nm) or naphthacyl bromide (Fluorescence) for high-sensitivity QC.

Experimental Protocol: LiCl-Mediated Mono-Esterification

Objective: Synthesis of Hexadecanedioic Acid Mono-tert-butyl Ester (


-tBu).
Scale:  10 mmol (approx. 2.86 g of starting diacid).
Materials
  • Hexadecanedioic acid (

    
     diacid)
    
  • Lithium Chloride (LiCl), anhydrous

  • Trifluoroacetic Anhydride (TFAA)[1][2]

  • tert-Butanol (t-BuOH)

  • Solvent: THF (Tetrahydrofuran), anhydrous

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve Hexadecanedioic acid (1.0 eq) and LiCl (1.5 eq) in THF (10 mL/g). Stir at room temperature for 30 min to allow coordination.
    
  • Anhydride Formation: Cool to 0°C. Add TFAA (1.1 eq) dropwise over 10 mins. The solution may turn slightly cloudy. Stir for 1 hour at 0°C.

  • Esterification: Add t-BuOH (3.0 eq) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with saturated

    
     solution (pH ~8). Extract with Ethyl Acetate (
    
    
    
    ).
    • Note: The unreacted diacid will remain in the aqueous phase (as the disodium salt) if pH is kept basic (~8-9), while the monoester (less acidic) and diester partition into the organic phase. Critical Step: To recover monoester specifically, perform a "pH switch" extraction if needed, or rely on column chromatography.

  • Purification: Flash chromatography (Hexane:Ethyl Acetate gradient). The monoester elutes after the diester but before any trace diacid.

Expected Yield: 70–85% Selectivity (Mono:Di): >20:1

References

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 2025. Link

  • Binding of straight-chain saturated dicarboxylic acids to albumin. Journal of Clinical Investigation, 1988.[3][4] Link

  • Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. MedChemComm, 2016. Link

  • Fast determination of multiple-reaction intermediates for long-chain dicarboxylic acid biotransformation. Journal of Microbiology and Biotechnology, 2015. Link

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 2012. Link

Sources

An In-depth Technical Guide to the Safe Handling of 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Precautionary Approach to a Novel Compound

12-Ethoxy-12-oxododecanoic acid (CAS No. Not widely available, Molecular Formula: C14H26O4, Molecular Weight: 258.35) is a dicarboxylic acid monoester that presents a unique chemical structure for potential applications in drug development and materials science.[1] As with any compound where comprehensive safety data is not yet publicly established, a proactive and cautious approach to handling is paramount.

This guide provides a technical framework for the safe handling, storage, and emergency management of 12-Ethoxy-12-oxododecanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the principles and protocols outlined herein are synthesized from established chemical safety standards and data from structurally analogous long-chain carboxylic acids and esters. The core philosophy of this document is to treat the compound with a degree of caution appropriate for a substance with unknown toxicological properties, ensuring the highest level of protection for laboratory personnel.

Section 1: Hazard Identification and Proactive Risk Assessment

The primary challenge in handling 12-Ethoxy-12-oxododecanoic acid is the absence of specific toxicological data. Therefore, a risk assessment is not just a recommendation but a mandatory first step. The potential hazards are inferred from its functional groups: a long aliphatic chain, a carboxylic acid, and an ethyl ester. Analogous compounds suggest potential for irritation to the skin, eyes, and respiratory system.[2]

Causality of Potential Hazards:

  • Carboxylic Acid Group: This functional group can impart acidic properties, leading to potential irritation or corrosive effects upon direct contact with skin or eyes, especially in its pure, undissolved form.

  • Aliphatic Chain: While the long carbon chain generally reduces water solubility, it can facilitate absorption through the skin.

  • Unknown Biological Activity: As a research chemical, its interaction with biological systems is not fully characterized. Therefore, systemic effects following absorption cannot be ruled out.

Mandatory Risk Assessment Protocol

A thorough risk assessment must be conducted and documented before any new experimental protocol involving this compound is initiated.

Step-by-Step Risk Assessment Workflow:

  • Deconstruct the Procedure: Break down the entire experimental workflow into individual steps (e.g., weighing, dissolving, transferring, reacting, purifying, clean-up).

  • Identify Potential Exposures: For each step, identify potential routes of exposure (inhalation of dust/aerosols, skin contact, eye contact, ingestion).

  • Evaluate Existing Controls: Assess the adequacy of current control measures (e.g., fume hood, personal protective equipment).

  • Determine Risk Level: Classify the risk level (Low, Medium, High) for each step based on the quantity of material used, the potential for exposure, and the severity of the potential (though unconfirmed) hazard.

  • Implement Additional Controls: For medium and high-risk steps, implement further controls based on the Hierarchy of Controls (see Section 3). This could include using smaller quantities, employing glove boxes for weighing, or enhancing ventilation.

  • Document and Review: The risk assessment must be a formal, written document that is reviewed by the laboratory supervisor and all personnel involved in the experiment. It should be revisited and updated whenever the experimental protocol changes.

G cluster_RA Laboratory Risk Assessment Workflow A 1. Deconstruct Procedure B 2. Identify Potential Exposures (Inhalation, Dermal, Ocular) A->B C 3. Evaluate Existing Controls (e.g., Fume Hood, PPE) B->C D 4. Determine Risk Level (Low, Medium, High) C->D E 5. Implement Additional Controls (If Medium/High Risk) D->E Action Required F 6. Document & Review D->F Low Risk E->F

Caption: A workflow diagram for conducting a mandatory risk assessment.

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling
  • Ventilation is Key: All manipulations of 12-Ethoxy-12-oxododecanoic acid, especially handling the solid powder, must be performed in a certified chemical fume hood to prevent inhalation of dust.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

  • Avoid Dust Generation: When weighing or transferring the solid, do so carefully to minimize the creation of airborne dust. Use spatulas and weigh boats appropriate for the quantity being handled.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage
  • Container Integrity: Store in a tightly sealed, clearly labeled container.[3] The label should include the full chemical name, date received, and any known hazard warnings.

  • Environmental Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[3] Recommended storage is at room temperature, sealed in a dry environment.[1]

  • Incompatibilities: Based on general chemical principles for carboxylic acids, store separately from strong bases and strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, grounded in the Hierarchy of Controls, is essential. This hierarchy prioritizes engineering and administrative controls over sole reliance on PPE.

G cluster_HOC Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Administrative Administrative Controls (SOPs, Training) PPE PPE (Gloves, Goggles, Lab Coat) (Least Effective)

Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.

Engineering Controls
  • Primary Containment: A properly functioning chemical fume hood is the minimum required engineering control for handling this compound.

  • Secondary Containment: For higher-energy procedures (e.g., heating, sonicating) that could generate aerosols, a glove box may be warranted as a secondary level of containment.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for tears or holes before each use. For prolonged contact or handling larger quantities, consider double-gloving.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[6] However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[3]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the potential for harm.

First-Aid Measures
  • Inhalation: If dust or aerosols are inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing.[4] Seek medical attention if any symptoms develop.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][7] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Immediately call a poison control center or doctor for treatment advice.[4]

Accidental Release Measures (Spills)
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled container for hazardous waste. Avoid creating dust.

    • Wipe the spill area with a damp cloth, then decontaminate with a suitable cleaning agent.

    • Place all cleanup materials into the hazardous waste container.

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the area.

    • Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a major spill.

Section 5: Physical and Chemical Properties

Quantitative data for this specific compound is limited. The table below summarizes available information and includes data for a closely related analog for reference.

PropertyValue for 12-Ethoxy-12-oxododecanoic acidValue for 12-Methoxy-12-oxododecanoic acid (Analog)
Molecular Formula C14H26O4[1]C13H24O4
Molecular Weight 258.35 g/mol [1]244.33 g/mol
Physical State Solid (assumed)Solid
Melting Point Data not available50.0 - 55.0 °C
Boiling Point Data not available170 °C @ 3 Torr[8]
Solubility Insoluble in water (predicted)[6]Data not available

Section 6: Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid exposure to excessive heat, direct sunlight, and incompatible materials.[3][6]

  • Incompatible Materials: Strong oxidizing agents and strong acids/bases.[3][6]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2).[3][9]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[6]

Section 7: Disposal Considerations

All waste containing 12-Ethoxy-12-oxododecanoic acid must be treated as hazardous chemical waste.

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to federal, state, and local regulations.

  • Disposal Protocol:

    • Collect all waste material (including contaminated PPE and spill cleanup debris) in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program.

References

  • Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking 1.1 Product identifier Produ - Essex Industries. Essex Industries.
  • Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. Cole-Parmer.
  • Safety D
  • 12-Oxo-9(Z)-dodecenoic acid MSDS. Cosmo Bio USA.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 12-Hydroxyoctadecanoic acid - Material Safety D
  • Material Safety Data Sheet - Greenbook.net. Greenbook.net.
  • 12-Methoxy-12-oxododecanoic Acid. TCI (Shanghai) Development Co., Ltd.
  • 12-Ethoxy-12-oxododecanoic acid. Lead Sciences.
  • 12-methoxy-12-oxododecanoic acid. ChemBK.

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Commercial suppliers of "12-Ethoxy-12-oxododecanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing 12-Ethoxy-12-oxododecanoic Acid for Research and Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 12-Ethoxy-12-oxododecanoic acid, including its chemical identity, a curated list of commercial suppliers, and a framework for supplier evaluation. The objective is to empower scientific professionals to source high-quality reagents critical for experimental success and therapeutic innovation.

Introduction to 12-Ethoxy-12-oxododecanoic Acid

12-Ethoxy-12-oxododecanoic acid, also known by synonyms such as Monoethyl Dodecanedioate and Ethyl Hydrogen Dodecanedioate, is a dicarboxylic acid monoester.[1] Its structure features a twelve-carbon aliphatic chain, making it a valuable bifunctional molecule in chemical synthesis. One end of the molecule is a carboxylic acid, providing a reactive handle for amide bond formation or other nucleophilic substitutions, while the other end is an ethyl ester, which can be selectively hydrolyzed or used as a stable protecting group.

This unique structure makes it a versatile building block in various scientific fields. Its applications range from the synthesis of complex organic molecules and polymers to its use as a linker in the development of bioconjugates and drug delivery systems.[2] For instance, it has been utilized in the synthesis of ligands for nucleic acid complexes and in the development of nanotheranostics.[2][3] A study has also identified it as a secondary metabolite produced by the fungus Aspergillus sclerotiorum.[4]

The reliable procurement of this reagent, with verified purity and batch-to-batch consistency, is a critical first step for any research program that depends on it.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its proper handling, storage, and application.

PropertyValueSource(s)
CAS Number 66003-63-2[5][6]
Molecular Formula C₁₄H₂₆O₄[5][6][7]
Molecular Weight ~258.36 g/mol [7][8]
Common Synonyms Monoethyl Dodecanedioate, Ethyl Hydrogen Dodecanedioate, Dodecanedioic Acid Monoethyl Ester[1]
Typical Appearance White to almost white powder or crystal
Typical Purity ≥97% or >98%[5][6]
Storage Conditions Room temperature, sealed in dry conditions[6]

Commercial Suppliers and Procurement

Identifying a reliable supplier is paramount. The following list includes established chemical suppliers that list 12-Ethoxy-12-oxododecanoic acid in their catalogs. Researchers should always verify stock and request a batch-specific Certificate of Analysis before purchase.

SupplierPurity OfferedNotesSource(s)
Sigma-Aldrich (Merck) Information available upon inquiry.A major global supplier with extensive quality documentation.
TCI Chemicals >98.0%Offers various pack sizes and provides stock status for different warehouse locations.
BLDpharm ≥97%Available through distributors like Lead Sciences.[6][9]
Toronto Research Chemicals (TRC) Information available upon inquiry.Specializes in complex organic chemicals for research.[10]
AccelaChem ≥97%Provides key physicochemical data on its product page.[5]
CymitQuimica 97%Distributes the "Indagoo" brand of the chemical.[1]

Supplier Qualification: A Protocol for Researchers

Choosing a supplier involves more than comparing prices. For scientific applications, reagent quality is non-negotiable. An impurity or misidentified compound can invalidate weeks of work. The following workflow provides a systematic approach to vetting and selecting a chemical supplier.

Protocol: Step-by-Step Supplier Vetting
  • Initial Screening: Identify 2-3 potential suppliers from the list above or internal databases.

  • Documentation Request: Contact the technical service department of each supplier. Request the Safety Data Sheet (SDS) and a typical, batch-specific Certificate of Analysis (CoA) for 12-Ethoxy-12-oxododecanoic acid.

    • Causality Check: The CoA is the primary document attesting to the compound's identity and purity for a specific lot. The SDS is crucial for laboratory safety and handling protocols.

  • CoA Analysis: Scrutinize the CoA. Look for:

    • Identity Confirmation: Methods used (e.g., ¹H NMR, Mass Spectrometry) and whether the data conforms to the expected structure.

    • Purity Assessment: The analytical method (e.g., HPLC, GC) and the reported purity level. Ensure the purity meets your experimental tolerance.

    • Date of Analysis: Check that the analysis is recent.

  • Logistical Evaluation: Inquire about lead times, shipping conditions (e.g., temperature control), and available stock quantities.

  • Final Selection: Choose the supplier that provides the best combination of documented quality, logistical feasibility, and cost.

Visualization of the Supplier Qualification Workflow

The following diagram illustrates the decision-making process for qualifying a chemical supplier.

SupplierQualification cluster_workflow Supplier Qualification Workflow Start Identify Potential Suppliers RequestDocs Request CoA & SDS from each supplier Start->RequestDocs AnalyzeCoA Analyze Certificate of Analysis (CoA) RequestDocs->AnalyzeCoA Receive Docs AnalyzeCoA->RequestDocs Data Insufficient or Fails Spec CheckLogistics Evaluate Logistics: Lead Time & Stock AnalyzeCoA->CheckLogistics Decision Select Optimal Supplier CheckLogistics->Decision Decision->Start No Supplier Meets Criteria Purchase Procure Reagent Decision->Purchase Criteria Met CoAReview cluster_coa CoA Data Review Process Start Receive Batch-Specific Certificate of Analysis CheckIdentity Identity Confirmed? (e.g., NMR, MS) Start->CheckIdentity CheckPurity Purity Meets Spec? (e.g., >97% by HPLC) CheckIdentity->CheckPurity Yes Reject Lot Rejected (Contact Supplier) CheckIdentity->Reject No CheckAppearance Appearance Matches? (e.g., White Powder) CheckPurity->CheckAppearance Yes CheckPurity->Reject No Accept Lot Accepted for Use CheckAppearance->Accept Yes CheckAppearance->Reject No

Caption: A logical flowchart for the validation of a chemical reagent using its CoA.

References

  • Current time inform
  • 66003-63-2,12-Ethoxy-12-oxododecanoic Acid. AccelaChem.
  • 12-Ethoxy-12-oxododecanoic acid. Lead Sciences.
  • 66003-63-2. Sigma-Aldrich.
  • 66003-63-2. Sigma-Aldrich.
  • 12-Ethoxy-12-oxododecanoic acid.
  • CAS 66003-63-2. Sigma-Aldrich.
  • 12-hydroxyoctadecanoic acid price & availability. MOLBASE.
  • 11-Ethoxycarbonyldodecanoic Acid, TRC 2 g. Toronto Research Chemicals.
  • Exploring Potential of Aspergillus sclerotiorum: Secondary Metabolites and Biotechnological Relevance.
  • Monoethyl Dodecanedio
  • Monoethyl Dodecanedio
  • N-(2-Aminoethyl)acrylamide Hydrochloride CAS 54641-27-9. BIOSYNCE.
  • Dodecanedioic acid monoethyl ester. CymitQuimica.
  • Monoethyl phthal
  • TESIS DOCTORAL Larraitz Gil Iceta. DADUN.
  • China Customized CAS 1203 68 5 2 Biphenylcarboxaldehyde. biosynce.com.
  • 11-Ethoxycarbonyldodecanoic Acid, TRC 2 g. Toronto Research Chemicals.
  • WO2017010575A1 - COMPLEXE D'ACIDE NUCLÉIQUE INHIBANT L'EXPRESSION DU GÈNE β2GPI.
  • Michela MATTEOLI | Director | PhD | Italian National Research Council, Rome | CNR | Institute of Neuroscience IN | Research profile - Page 2.

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An In-depth Technical Guide to 12-Ethoxy-12-oxododecanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Ethoxy-12-oxododecanoic acid, also known as dodecanedioic acid monoethyl ester or ethyl hydrogen dodecanedioate, is a long-chain dicarboxylic acid monoester. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in various chemical syntheses. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, offering insights for researchers and professionals in drug development and material science.

Synthesis of 12-Ethoxy-12-oxododecanoic Acid

The synthesis of 12-Ethoxy-12-oxododecanoic acid primarily involves the selective mono-esterification of its parent dicarboxylic acid, dodecanedioic acid. Dodecanedioic acid itself can be produced through various chemical and biotechnological routes.

Precursor: Dodecanedioic Acid (DDDA) Synthesis

Traditionally, dodecanedioic acid has been synthesized from petrochemical sources, such as the multi-step conversion of 1,3-butadiene.[1][2] More recently, biotechnological production methods from renewable feedstocks like plant oils have gained traction, offering a more sustainable alternative.[3][4]

Selective Mono-esterification: A Chemical Challenge

The primary challenge in synthesizing 12-Ethoxy-12-oxododecanoic acid lies in achieving selective esterification of only one of the two carboxylic acid groups of dodecanedioic acid. Traditional acid-catalyzed esterification (Fischer-Speier esterification) with ethanol often leads to a mixture of the starting diacid, the desired monoester, and the diester (diethyl dodecanedioate), necessitating complex purification steps.

A promising modern approach for the selective mono-esterification of long-chain dicarboxylic acids involves the use of trifluoroacetic anhydride (TFAA) and a lithium salt, such as lithium chloride (LiCl). This method has been shown to be highly effective for the synthesis of mono-tert-butyl esters.[5] The proposed mechanism suggests that the lithium cation coordinates with one of the carboxylate groups, effectively shielding it from reacting with the activated carboxylic acid, thus favoring mono-esterification. While this specific protocol was developed for tert-butanol, the underlying principle of using a coordinating cation to achieve selectivity could potentially be adapted for esterification with ethanol.

Conceptual Experimental Workflow for Selective Mono-esterification

cluster_activation Activation cluster_protection Selective Protection cluster_esterification Esterification cluster_workup Work-up dicarboxylic_acid Dodecanedioic Acid activated_intermediate Anhydride Intermediate dicarboxylic_acid->activated_intermediate Reaction TFAA TFAA TFAA->activated_intermediate protected_intermediate Li+ Coordinated Intermediate activated_intermediate->protected_intermediate LiCl LiCl LiCl->protected_intermediate monoester 12-Ethoxy-12-oxododecanoic acid protected_intermediate->monoester Nucleophilic Attack ethanol Ethanol ethanol->monoester purification Purification monoester->purification final_product Final Product purification->final_product

Caption: Conceptual workflow for the selective mono-esterification of a dicarboxylic acid.

Detailed Step-by-Step Methodology (Hypothetical Adaptation for Ethanol)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanedioic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Activation: Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA) dropwise. Stir the reaction mixture at this temperature for a specified period to form the anhydride intermediate.

  • Selective Protection: Introduce lithium chloride (LiCl) to the reaction mixture and allow it to stir, facilitating the coordination of the lithium ion to one of the carboxylate groups.

  • Esterification: Add anhydrous ethanol to the reaction mixture and allow it to warm to room temperature. The reaction is then stirred for several hours to allow for the selective esterification to proceed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure 12-Ethoxy-12-oxododecanoic acid.

Physicochemical and Spectroscopic Properties

While comprehensive, peer-reviewed data for 12-Ethoxy-12-oxododecanoic acid is limited, some properties can be inferred from available data for the compound and its close analogs.

PropertyValueSource
Molecular Formula C₁₄H₂₆O₄[6]
Molecular Weight 258.35 g/mol [6]
Appearance Solid (inferred)[6]
Melting Point 50.0 to 55.0 °C (for the methyl ester analog)[7]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

A commercially available ¹H NMR spectrum of dodecanedioic acid monoethyl ester in CDCl₃ shows the following characteristic peaks:[8]

  • ~4.13 ppm (quartet): Corresponds to the two protons of the methylene group (-OCH₂CH₃) of the ethyl ester, split by the adjacent methyl group.

  • ~2.35 ppm (triplet): Attributed to the two protons of the methylene group adjacent to the ester carbonyl (-CH₂COO-).

  • ~2.29 ppm (triplet): Corresponds to the two protons of the methylene group adjacent to the carboxylic acid carbonyl (-CH₂COOH).

  • ~1.62 ppm (multiplet): Represents the protons of the methylene groups beta to the carbonyl groups.

  • ~1.26 ppm (multiplet): A large signal corresponding to the remaining methylene protons in the long aliphatic chain.

  • ~1.25 ppm (triplet): Corresponds to the three protons of the methyl group (-OCH₂CH₃) of the ethyl ester, split by the adjacent methylene group.

Note: The carboxylic acid proton (-COOH) peak is often broad and may not be clearly observed.[8]

Mass Spectrometry:

Mass spectrometry data for ethyl hydrogen dodecanedioate indicates a molecular ion peak corresponding to its molecular weight.[8]

Potential Applications

The unique bifunctional structure of 12-Ethoxy-12-oxododecanoic acid makes it a valuable intermediate in several industrial applications, primarily in the synthesis of polymers and specialty chemicals.

Polymer Synthesis

Long-chain dicarboxylic acids are fundamental building blocks for various polymers, including polyamides and polyesters.[4][9][10][11] The monoester functionality of 12-Ethoxy-12-oxododecanoic acid allows for its incorporation into polymer chains in a controlled manner. It can act as a chain terminator to control the molecular weight of polyesters or be used to introduce a pendant carboxylic acid group for further functionalization of the polymer.

Illustrative Role in Polyester Synthesis

diol Diol polyester_chain Polyester Chain diol->polyester_chain diacid Dicarboxylic Acid diacid->polyester_chain Polycondensation terminated_chain End-Capped Polyester Chain polyester_chain->terminated_chain monoester 12-Ethoxy-12- oxododecanoic acid monoester->terminated_chain Chain Termination

Caption: Role of a monoester in controlling polyester chain length.

Lubricants and Plasticizers

Esters of dicarboxylic acids are widely used as synthetic lubricants and plasticizers due to their excellent thermal stability and low volatility. While the diesters are more common, monoesters like 12-Ethoxy-12-oxododecanoic acid can be used as intermediates in the synthesis of more complex ester-based lubricants with tailored properties.

Drug Development and Delivery

The long aliphatic chain of 12-Ethoxy-12-oxododecanoic acid provides lipophilicity, a property that can be exploited in drug delivery systems. The terminal carboxylic acid can be used to conjugate the molecule to active pharmaceutical ingredients (APIs), potentially improving their solubility, stability, and bioavailability. Long-chain fatty acids are known to be important segments in certain drug molecules.[5]

Conclusion

12-Ethoxy-12-oxododecanoic acid is a molecule with significant potential in materials science and drug development. While challenges remain in its selective and scalable synthesis, modern synthetic methods are providing new avenues for its efficient production. Further research into its specific applications and the characterization of its physical and chemical properties will undoubtedly unlock new opportunities for this versatile building block.

References

Sources

Technical Guide: Research Horizons for 12-Ethoxy-12-oxododecanoic Acid (Monoethyl Dodecanedioate)

[1][2][3]

Executive Summary

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Monoethyl Dodecanedioate , represents a critical class of asymmetric heterobifunctional linkers.[1] Unlike symmetric dodecanedioic acid (DDDA), this molecule possesses two distinct termini: a reactive free carboxylic acid (


23

This asymmetry is the molecule's primary value proposition.[4] It allows researchers to perform sequential, orthogonal modifications at either end of a 12-carbon aliphatic chain without the statistical polymerization risks associated with symmetric diacids.[1] This guide explores its high-impact applications in Lipid Nanoparticle (LNP) engineering , Theranostic Nanocarrier design , and Chemical Biology probes .[1][2][3]

Part 1: High-Value Research Areas

Lipid Nanoparticle (LNP) Architecture for RNA Delivery

In the wake of mRNA vaccine success, the demand for novel ionizable lipids is unprecedented.[2][3] 12-Ethoxy-12-oxododecanoic acid serves as a "backbone precursor" for constructing these lipids.[1][5]

  • Mechanism: The ethyl ester terminus is susceptible to Grignard reagents (e.g., alkyl magnesium bromides).[2][3] Reacting the ester with two equivalents of a long-chain Grignard reagent converts the ester into a tertiary alcohol with two hydrophobic tails.[1] The remaining free carboxylic acid can then be coupled to an amine headgroup (e.g., ethanolamine or dimethylamine) to confer ionization properties at physiological pH.[2][3][4]

  • Why C12? The 12-carbon spacer provides optimal membrane fluidity.[1] Shorter chains (C6-C8) may fail to form stable bilayers, while longer chains (C16+) can lead to crystalline domains that impede endosomal release.[2][3]

Surface Functionalization of Magnetic Nanoparticles (SPIONs)

Superparamagnetic Iron Oxide Nanoparticles (SPIONs) require surface coatings to prevent aggregation and ensure biocompatibility.[2][3][4]

  • The "Ligand Exchange" Strategy: Research indicates that 12-Ethoxy-12-oxododecanoic acid can act as a lipophilic anchor.[1][5] The carboxylic acid end (or a derivative such as a hydroxamic acid or catechol) coordinates with the iron oxide surface.[2][3][4] The ethyl ester tail faces outward, rendering the nanoparticle soluble in organic solvents (e.g., dichloromethane) for further processing or encapsulation into polymeric matrices like PLGA.[2][3]

  • Theranostic Potential: Once the particle is coated and solubilized, the ethyl ester can be hydrolyzed to reveal a fresh carboxyl group for conjugating targeting antibodies (e.g., anti-EGFR) or fluorescent dyes.[2][3]

Chemical Biology: Long-Range Probes (BODIPY Conjugates)

When designing fluorescent drug conjugates (e.g., Colchicine-BODIPY), steric hindrance between the bulky fluorophore and the drug pharmacophore can destroy biological activity.[1][2]

  • The Spacer Effect: The C12 alkyl chain of 12-Ethoxy-12-oxododecanoic acid acts as an inert "molecular ruler."[1][5] It separates the reporter dye from the drug binding site, preserving the drug's affinity for tubulin or other targets.[2][3] The hydrophobicity of the chain also facilitates membrane permeation.[4]

Part 2: Experimental Protocols

Protocol A: Synthesis of Ionizable Lipid Precursor (Grignard Approach)

Target: Conversion of the ester terminus into a dialkyl hydrophobic tail.[4]

Reagents:

  • 12-Ethoxy-12-oxododecanoic acid (1.0 eq)[1][5][2][6]

  • Decylmagnesium bromide (3.0 eq, 1.0 M in diethyl ether)[2][3]

  • Dry Tetrahydrofuran (THF)[2][3]

  • Sulfuric acid (

    
    ) for quenching[2][3]
    

Procedure:

  • Dissolution: Dissolve 12-Ethoxy-12-oxododecanoic acid in anhydrous THF under an Argon atmosphere. Cool to 0°C.[2][3][4]

  • Grignard Addition: Add Decylmagnesium bromide dropwise over 30 minutes. The excess reagent ensures full conversion of the ester to the tertiary alcohol.[4]

    • Note: The free carboxylic acid will consume 1 equivalent of Grignard reagent to form the carboxylate salt (deprotonation).[2][3][4] Therefore, >3 equivalents are required (1 for deprotonation, 2 for addition to ester).[2][3]

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours to drive the reaction to completion.

  • Quench: Cool to 0°C and slowly add 1M

    
     to protonate the carboxylate and quench excess Grignard.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Nanoparticle Ligand Coating

Target: Hydrophobic coating of Iron Oxide Nanoparticles.[2][4][7]

Reagents:

  • Hydrophilic SPIONs (in water)[2][3]

  • 12-Ethoxy-12-oxododecanoic acid[1][5][6][7][8][9][10][11][12]

  • Acetone/Ethanol mixture[5][2][3][4][13]

Procedure:

  • Phase Transfer: Disperse hydrophilic SPIONs in water.[2][3][4]

  • Ligand Solution: Dissolve 12-Ethoxy-12-oxododecanoic acid in acetone (concentration 10 mg/mL).

  • Mixing: Add the acetone solution dropwise to the aqueous SPION dispersion under vigorous sonication.

  • Precipitation: The nanoparticles will flocculate as the hydrophobic ligand replaces the hydrophilic surface stabilizers.[4]

  • Collection: Magnetically separate the particles. Discard the supernatant.

  • Redispersion: Wash the particles with ethanol, then redisperse in Chloroform or Dichloromethane.[3][4] The clear dispersion confirms successful hydrophobic coating.[4]

Part 3: Visualization of Logic & Pathways[3]

Diagram 1: The "Asymmetric Advantage" in Lipid Synthesis

This diagram illustrates how the dual-nature of the molecule allows for the construction of complex ionizable lipids used in mRNA delivery.[1]

LipidSynthesiscluster_logicChemical Logic: Orthogonal ReactivityStart12-Ethoxy-12-oxododecanoic acid(Asymmetric Scaffold)Step1Reaction A: Grignard Addition(Targeting Ester End)Start->Step1 3.0 eq R-MgBr(THF, Reflux)IntermediateIntermediate:Tertiary Alcohol Tail + Free AcidStep1->Intermediate Forms hydrophobicdialkyl tailStep2Reaction B: Amide Coupling(Targeting Acid End)FinalProductFinal Ionizable Lipid(LNP Component)Step2->FinalProduct Yields cationiclipid structureIntermediate->Step2 Amine Headgroup(EDC/NHS Coupling)

Caption: Sequential modification of 12-Ethoxy-12-oxododecanoic acid to synthesize ionizable lipids for RNA delivery.

Diagram 2: Theranostic Nanoparticle Engineering

This workflow demonstrates the use of the molecule as a bridge between inorganic metal cores and biological targeting moieties.[4]

NanoparticleFlowSPIONHydrophilic Iron Oxide NP(Magnetic Core)CoatedNPHydrophobic NP(Soluble in DCM)SPION->CoatedNP Ligand Exchange(COOH binds Fe)Ligand12-Ethoxy-12-oxododecanoic acid(Ligand)Ligand->CoatedNPEncapsulationNanoprecipitation(Formation of PNPs)CoatedNP->Encapsulation Mix Organic PhasePolymerPLGA-PEG CopolymerPolymer->EncapsulationFinalSystemTheranostic Nanocarrier(MRI + Drug Delivery)Encapsulation->FinalSystem Self-Assemblyin Water

Caption: Workflow for converting hydrophilic SPIONs into lipophilic, polymer-compatible theranostic agents.

Part 4: Quantitative Data Summary

Table 1: Physicochemical Profile & Solubility

PropertyValue / DescriptionRelevance
CAS Number 66003-63-2Unique Identifier for procurement.[1][5][14]
Molecular Weight 258.36 g/mol Ideal range for "linker" applications (not too bulky).[5][2][3][4]
Chain Length 12 Carbons (Dodecyl)Provides hydrophobicity without crystallinity issues of C16/C18.[5][2][3][4]
Solubility (Organic) High (DCM, THF, Chloroform)Essential for chemical synthesis and nanoparticle coating.[5][2][3]
Solubility (Aqueous) NegligibleDrives self-assembly in aqueous environments.[1][5][2]
pKa (Acid Terminus) ~4.8Typical carboxylic acid; deprotonated at physiological pH.[5][2][3][4]

Table 2: Comparison of Linker Lengths in Drug Conjugates

Linker LengthFlexibilityHydrophobicityApplication Suitability
C2 - C4 (Succinic) RigidLowShort-range crosslinking; high steric hindrance risk.[1][5]
C12 (Dodecanedioic) Optimal High Membrane spanning; reduces steric clash in probes.
PEG (Polyethylene Glycol) HighLow (Hydrophilic)Good for solubility, but lacks membrane permeation capability.[5][2][3]

References

  • Synthesis and Application of BODIPY-Colchicine Conjugates. Source: ACS Pharmacology & Translational Science (2025).[2][3][4][15] Context: Details the use of monoethyl dodecanedioate as a spacer to preserve tubulin binding affinity in fluorescent probes. URL:[Link] (Journal Landing Page)[2][3]

  • Multifunctional Nanocarriers for Theranostics. Source: International Journal of Nanomedicine (Dove Press).[2][3][4] Context: Describes the synthesis of "Magh-1-PNPs" using 12-ethoxy-12-oxododecanoic acid to coat iron oxide nanoparticles for MRI/Hyperthermia. URL:[Link][2][3][7]

  • Lipid Compositions for Nucleic Acid Delivery. Source: Google Patents (WO2021095876A1).[2][3][4] Context: Citations regarding the use of C12 asymmetric esters as precursors for creating ionizable lipids in LNP formulations.[4] URL:[2][3]

Methodological & Application

Application Notes and Protocols for 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Linker

12-Ethoxy-12-oxododecanoic acid, also known as dodecanedioic acid monoethyl ester, is a bifunctional organic molecule characterized by a 12-carbon aliphatic chain. At one terminus lies a carboxylic acid group, a versatile handle for chemical modifications, while the other end is capped with an ethyl ester. This unique structure imparts amphiphilic properties and offers orthogonal reactivity, making it a valuable tool in materials science, nanotechnology, and the life sciences. Due to its structural similarity to dodecanedioic acid (DDDA), a precursor in the synthesis of high-performance polyamides like Nylon 6,12 and in the formulation of coatings and corrosion inhibitors, 12-Ethoxy-12-oxododecanoic acid is poised for a range of advanced applications.[1][2][3][4]

This document provides a comprehensive guide to the experimental applications of 12-Ethoxy-12-oxododecanoic acid. It is designed to move beyond a simple recitation of steps, offering instead a deeper understanding of the underlying principles and the rationale behind key procedural choices. While specific published protocols for this exact molecule are limited, the methodologies presented herein are extrapolated from well-established procedures for structurally analogous long-chain carboxylic acids and bifunctional linkers. Researchers are encouraged to use these protocols as a robust starting point, with the understanding that optimization for specific experimental contexts may be necessary.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 12-Ethoxy-12-oxododecanoic acid is fundamental to its successful application. The long dodecanoic backbone provides hydrophobicity, while the terminal carboxylic acid offers a site for polar interactions and chemical conjugation.

PropertyValueSource
CAS Number 66003-63-2[5]
Molecular Formula C14H26O4[5]
Molecular Weight 258.36 g/mol
Appearance White to off-white solidInferred from related compounds
Purity Typically ≥97%[5]
Storage Sealed in a dry environment at room temperature.[5]

Handling and Storage: 12-Ethoxy-12-oxododecanoic acid should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term storage, refrigeration is recommended to minimize potential degradation. When handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Application I: Formation of Self-Assembled Monolayers (SAMs) for Surface Modification

The amphiphilic nature of 12-Ethoxy-12-oxododecanoic acid makes it an excellent candidate for the formation of self-assembled monolayers (SAMs) on various substrates.[6][7][8] SAMs are highly ordered molecular assemblies that spontaneously form on a surface, allowing for precise control over the interfacial properties of a material, such as wettability, biocompatibility, and chemical reactivity.[7][8] The carboxylic acid head group can anchor the molecule to metal oxide surfaces (e.g., silicon oxide, aluminum oxide, indium tin oxide), while the hydrophobic alkyl chain and terminal ester group form the outer surface of the monolayer.[6][9]

Conceptual Workflow for SAM Formation

SAM_Formation Substrate Substrate Preparation (e.g., Piranha clean) Immersion Immersion in 12-Ethoxy-12-oxododecanoic acid Solution Substrate->Immersion Cleaned Substrate Incubation Incubation (Time & Temperature Dependent) Immersion->Incubation SAM Formation Rinsing Rinsing (Removal of physisorbed molecules) Incubation->Rinsing Monolayer Formation Drying Drying (e.g., under N2 stream) Rinsing->Drying Clean Monolayer Characterization Surface Characterization (Contact Angle, XPS, AFM) Drying->Characterization Analysis

Caption: Workflow for the formation of a self-assembled monolayer.

Detailed Protocol for SAM Formation on a Silicon Oxide Surface

This protocol is adapted from established methods for forming carboxylic acid-based SAMs on hydroxylated surfaces.

Materials:

  • 12-Ethoxy-12-oxododecanoic acid

  • Silicon wafers with a native oxide layer

  • Anhydrous ethanol (or other suitable solvent like toluene)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Beakers and glassware

  • Ultrasonic bath

  • Petri dishes

  • Tweezers (Teflon-coated recommended)

  • Fume hood

  • Oven

Protocol Steps:

  • Substrate Cleaning and Hydroxylation (Piranha Solution - EXTREME CAUTION ):

    • In a fume hood, prepare a Piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add acid to peroxide, never the reverse.

    • Using tweezers, carefully immerse the silicon wafers into the Piranha solution for 15-30 minutes. This process removes organic residues and creates a hydrophilic, hydroxylated surface.

    • Carefully remove the wafers and rinse them extensively with DI water.

    • Dry the cleaned wafers under a stream of high-purity nitrogen and use them immediately.

  • Preparation of the SAM Solution:

    • Prepare a 1-5 mM solution of 12-Ethoxy-12-oxododecanoic acid in anhydrous ethanol. The optimal concentration may require some empirical determination.

    • Briefly sonicate the solution to ensure complete dissolution.

  • Monolayer Formation:

    • Place the cleaned and dried silicon wafers in a petri dish.

    • Pour the 12-Ethoxy-12-oxododecanoic acid solution into the petri dish, ensuring the wafers are fully submerged.

    • Cover the petri dish to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to occur for 12-24 hours at room temperature. The incubation time can be optimized to achieve a densely packed monolayer.

  • Post-Deposition Cleaning:

    • Remove the wafers from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed (physisorbed) molecules.

    • Dry the wafers under a stream of nitrogen.

  • Characterization (Self-Validation):

    • Contact Angle Goniometry: Measure the static water contact angle on the modified surface. A significant increase in the contact angle compared to the clean, hydrophilic surface indicates the formation of a hydrophobic monolayer.

    • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the monolayer and provide information about the chemical composition of the surface.

    • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the monolayer and assess its uniformity and packing density.

Application II: Bioconjugation via the Carboxylic Acid Terminus

The terminal carboxylic acid of 12-Ethoxy-12-oxododecanoic acid serves as a reactive site for covalent attachment to amine-containing biomolecules, such as proteins, peptides, or amino-modified oligonucleotides. This makes it a valuable bifunctional linker in drug delivery and diagnostics.[10][11][12][13][14] The most common method for this conjugation is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16][17]

Mechanism of EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (12-Ethoxy-12-oxododecanoic acid) Intermediate O-acylisourea intermediate (unstable) CarboxylicAcid->Intermediate + EDC EDC EDC Intermediate->CarboxylicAcid Hydrolysis NHS_Ester NHS Ester (amine-reactive) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS AmideBond Stable Amide Bond (R-CO-NH-Biomolecule) NHS_Ester->AmideBond + Biomolecule-NH2 Biomolecule Biomolecule-NH2

Caption: Two-step EDC/NHS reaction for amide bond formation.

Detailed Protocol for Conjugating to a Model Protein (e.g., Bovine Serum Albumin, BSA)

This protocol outlines a general two-step procedure for conjugating 12-Ethoxy-12-oxododecanoic acid to a protein.

Materials:

  • 12-Ethoxy-12-oxododecanoic acid

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Equipment:

  • Microcentrifuge tubes

  • Pipettes

  • pH meter

  • Reaction tube rotator/mixer

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of 12-Ethoxy-12-oxododecanoic acid (e.g., 10-50 mM) in DMSO or DMF.

    • Prepare a solution of BSA in the Coupling Buffer (e.g., 2-10 mg/mL).

    • Crucially, prepare EDC and Sulfo-NHS solutions immediately before use. [17] Weigh out the required amounts and dissolve them in the Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[17]

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, add the desired molar excess of 12-Ethoxy-12-oxododecanoic acid to a volume of Activation Buffer.

    • Add a 2-5 fold molar excess of both EDC and Sulfo-NHS relative to the amount of the linker. The use of Sulfo-NHS creates a more stable amine-reactive intermediate, improving coupling efficiency.[16][17]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding the Coupling Buffer.

    • Immediately add the BSA solution to the activated linker solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized. A starting point could be a 10-20 fold molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., to a final concentration of 50 mM) to the reaction mixture and incubate for 15 minutes. This will hydrolyze any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization (Self-Validation):

    • Protein Concentration: Determine the concentration of the final conjugate using a standard protein assay (e.g., BCA assay).

    • Degree of Labeling: The degree of modification can be assessed using techniques such as MALDI-TOF mass spectrometry to observe the mass shift of the protein or by analytical techniques like HPLC.

Conclusion and Future Perspectives

12-Ethoxy-12-oxododecanoic acid is a versatile bifunctional molecule with significant potential in materials science and bioconjugation. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring its applications. The ability to form well-defined self-assembled monolayers opens avenues for creating surfaces with tailored hydrophobicity, lubricity, and biocompatibility. Furthermore, its capacity to act as a linker for biomolecules is highly relevant in the development of targeted drug delivery systems, diagnostic reagents, and functionalized biomaterials. As with any novel chemical tool, the full scope of its utility will be realized through the innovative work of researchers across various scientific disciplines.

References

  • 12-Ethoxy-12-oxododecanoic acid - Lead Sciences. [Link]

  • BLD Pharmatech Co., Limited Product Listing. ChemBuyersGuide.com, Inc.
  • 11-Ethoxycarbonyldodecanoic Acid - Pharmaffiliates. [Link]

  • DODECANEDIOIC ACID MONOETHYL ESTER suppliers. LookChem.
  • Bradner, J. E., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. ASSAY and Drug Development Technologies.
  • Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: An overview. Open Chemistry.
  • Bio-Dodecanedioic Acid (DDDA) Production - CORE. (2018). [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech.
  • Jadhav, S. A., et al. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Central European Journal of Chemistry.
  • Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes - WuXi Biology. [Link]

  • Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubric
  • G. J. Su, et al. (2011).
  • Dodecanedioic acid - Wikipedia. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Bifunctional linkers - CD Biosynsis. [Link]

  • The role of self-assembled monolayers in electronic devices - IRIS - UNIBS. (2021). [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins | JACS Au. [Link]

  • Dodecanedioic Acid (DDDA) applications. Undecanedioic acid, Dodecanedioic acid, Dibasic acid mixture.
  • Dodecanedioic acid (DDDA, DC12) - Corvay Specialty Chemicals GmbH. [Link]

Sources

"12-Ethoxy-12-oxododecanoic acid" in polyester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis of Aliphatic Polyesters via Self-Polycondensation of 12-Ethoxy-12-oxododecanoic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of aliphatic polyesters using 12-ethoxy-12-oxododecanoic acid. This unique monomer possesses an AB-type structure, with a terminal carboxylic acid and an ethyl ester group, enabling self-polycondensation. This guide details the underlying chemical principles, step-by-step protocols for melt polycondensation, and robust methods for polymer characterization. The resulting long-chain aliphatic polyesters are of significant interest for applications requiring biodegradability and hydrophobicity, such as in drug delivery systems, specialty coatings, and high-performance lubricants.

Principles and Rationale

The AB-Type Monomer Advantage

Polyester synthesis is a cornerstone of polymer chemistry, typically achieved through the polycondensation of an AA-type monomer (a diacid) with a BB-type monomer (a diol).[1] However, this approach requires precise stoichiometric control of the two monomers to achieve high molecular weights. Any imbalance can lead to premature chain termination, limiting the polymer's mechanical and thermal properties.

12-Ethoxy-12-oxododecanoic acid (C14H26O4, CAS No: 66003-63-2) is an example of an AB-type monomer.[2] It contains two distinct reactive functional groups within the same molecule: a carboxylic acid (-COOH) at one end and an ethyl ester (-COOEt) at the other. This structure allows it to undergo self-polycondensation, where molecules react with each other head-to-tail.[3][4] The primary advantage of this approach is that stoichiometric balance is inherent to the monomer, simplifying the reaction setup and theoretically enabling the synthesis of high molecular weight polymers.[4]

Reaction Mechanism

The self-polycondensation of 12-ethoxy-12-oxododecanoic acid proceeds via a two-stage step-growth mechanism, driven by the removal of two small molecule byproducts: water (H₂O) and ethanol (C₂H₅OH).

  • Initial Esterification: At moderate temperatures (150-180°C), the carboxylic acid group of one monomer reacts with the ester group of another in a transesterification reaction, or with another acid group in a direct esterification.

  • Polycondensation: At higher temperatures (200-240°C) and under high vacuum, the equilibrium is shifted toward the polymer. The continuous removal of ethanol and water drives the reaction to form long polyester chains.

A catalyst is essential to accelerate both the esterification and transesterification reactions.[5] Lewis acidic metal catalysts, such as those based on tin or titanium, are highly effective for this purpose.[6]

reaction_mechanism cluster_monomer Monomer (n) cluster_process Reaction Conditions cluster_polymer Polyester Repeat Unit cluster_byproducts Byproducts monomer HOOC-(CH₂)₁₀-COOEt conditions Heat (Δ), Vacuum Catalyst (e.g., Ti(OBu)₄) monomer->conditions polymer -[OOC-(CH₂)₁₀-CO]n- conditions->polymer byproducts n H₂O + n EtOH conditions->byproducts caption Fig. 1: Self-polycondensation of 12-ethoxy-12-oxododecanoic acid.

Fig. 1: Self-polycondensation of 12-ethoxy-12-oxododecanoic acid.

The long aliphatic -(CH₂)₁₀- chain from the dodecanedioic acid backbone imparts flexibility and hydrophobicity to the resulting polyester, making it a valuable component for creating materials with properties similar to polyethylene.[7][8]

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of a polyester from 12-ethoxy-12-oxododecanoic acid using a two-stage melt polycondensation process.

Materials and Equipment
Reagents & Chemicals Supplier Purity Notes
12-Ethoxy-12-oxododecanoic acidBLDpharm or equivalent>97%Catalog No: BD01287000[2]
Titanium(IV) butoxide (Ti(OBu)₄)Sigma-Aldrich or equivalentReagent gradeCatalyst, handle under inert gas
Antimony(III) oxide (Sb₂O₃)Sigma-Aldrich or equivalent>99%Alternative catalyst[1]
Chloroform (CHCl₃)Fisher Scientific or equivalentHPLC GradeFor polymer dissolution and analysis
Methanol (CH₃OH)Fisher Scientific or equivalentACS GradeFor polymer precipitation
Nitrogen (N₂)Local SupplierHigh Purity (99.99%)For inert atmosphere
Equipment Description
Glass Reactor250 mL, three-neck, round-bottom flask
Mechanical StirrerOverhead stirrer with a glass rod and paddle
Heating MantleWith temperature controller and thermocouple
Vacuum PumpHigh-vacuum pump capable of reaching <1 mbar
Cold TrapDewar condenser with dry ice/acetone or liquid nitrogen
Distillation HeadShort path distillation head with receiving flask
Schlenk LineFor handling catalyst under inert atmosphere
Step-by-Step Methodology
Fig. 2: Experimental workflow for polyester synthesis.
  • Reactor Preparation: Assemble the glass reactor with the mechanical stirrer, a nitrogen inlet, and a distillation head connected to a collection flask and cold trap. Ensure all glassware is thoroughly dried in an oven at 120°C overnight to remove any moisture.

  • Charging the Reactor:

    • Add 12-ethoxy-12-oxododecanoic acid (e.g., 50 g, 0.1935 mol) to the reactor.

    • Using a syringe under a nitrogen counterflow, add the catalyst, Titanium(IV) butoxide (approx. 0.1-0.3% by weight of the monomer, e.g., 100 mg).

  • Inert Atmosphere Purge:

    • Seal the reactor and purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen and moisture. Maintain a gentle positive pressure of nitrogen throughout the first stage.

  • Stage 1: Esterification/Transesterification:

    • Begin mechanical stirring (approx. 50-100 RPM).

    • Slowly heat the reactor to 160-180°C .

    • Maintain this temperature for 2-3 hours . During this time, water and ethanol will begin to distill and collect in the receiving flask. The reaction mixture will become clearer as the monomer melts and reacts.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-240°C .

    • Simultaneously, slowly and carefully apply vacuum to the system over 30-60 minutes, gradually reducing the pressure to <1 mbar . This slow reduction prevents excessive foaming of the increasingly viscous oligomers.

    • Increase the stirring speed as the viscosity of the melt increases (150-300 RPM).

    • Continue the reaction under high vacuum and high temperature for 4-6 hours . The progress can be monitored by the cessation of byproduct distillation and the noticeable increase in melt viscosity (the stirrer motor will draw more current).

  • Reaction Termination and Recovery:

    • Turn off the heating and vacuum pump, and backfill the reactor with nitrogen.

    • While the polymer is still hot and molten, carefully remove it from the reactor. Pouring it onto a stainless steel tray or into a silicone mold works well.

    • Allow the polymer to cool completely to room temperature. It should solidify into a waxy or semi-crystalline solid.

  • Purification (Optional but Recommended):

    • Dissolve the crude polymer in a minimal amount of a suitable solvent, such as chloroform.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

    • Collect the purified polymer precipitate by filtration.

    • Wash the precipitate with fresh methanol and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Polymer Characterization

Thorough characterization is essential to validate the synthesis and determine the properties of the resulting polyester.[9][10]

Expected Polymer Properties

The properties of the final polyester will depend on the achieved molecular weight. Given the long aliphatic chain, the polymer is expected to be a semi-crystalline material with a relatively low melting point and glass transition temperature.

Parameter Technique Expected Result / Observation
Chemical Structure FTIR SpectroscopyAppearance of a strong C=O ester stretch (~1735 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
Chemical Structure ¹H NMR SpectroscopyConfirmation of the polyester repeat unit. Integration of end-group signals vs. the main chain can be used to estimate number-average molecular weight (Mn).[11][12]
Molecular Weight Gel Permeation Chromatography (GPC/SEC)Determine Mn, weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn). A PDI approaching 2 is typical for step-growth polymerization.[13]
Thermal Properties Differential Scanning Calorimetry (DSC)Determine Glass Transition Temperature (Tg) and Melting Temperature (Tm). Expected to be in the range of 50-70°C for similar long-chain aliphatic polyesters.[14]
Thermal Stability Thermogravimetric Analysis (TGA)Determine the onset of thermal decomposition. Expected to be stable up to >300°C.
Causality and Troubleshooting
  • Low Molecular Weight: This is the most common issue.

    • Cause: Impurities in the monomer (especially monofunctional ones), residual water in the reactor, or insufficient vacuum/reaction time.

    • Solution: Ensure monomer purity. Thoroughly dry all glassware. Verify the vacuum pump's performance. Extend the polycondensation time.

  • Polymer Discoloration (Yellowing/Browning):

    • Cause: Oxidation or side reactions at high temperatures.

    • Solution: Ensure a complete and continuous inert atmosphere during the reaction. Avoid exceeding the recommended reaction temperature. Consider adding a small amount of a thermal stabilizer (e.g., phosphite antioxidants).

  • Incomplete Reaction:

    • Cause: Inefficient catalyst or insufficient mixing of the viscous melt.

    • Solution: Check the activity of the catalyst. Ensure the stirrer design provides adequate agitation throughout the polymerization process.

Conclusion

The self-polycondensation of 12-ethoxy-12-oxododecanoic acid offers a straightforward and reliable method for synthesizing high-quality aliphatic polyesters. By carefully controlling reaction conditions, particularly temperature, vacuum, and the exclusion of moisture, researchers can produce polymers with tunable molecular weights and properties. These materials hold significant promise for advanced applications in pharmaceuticals, biomedical devices, and specialty materials where biodegradability and hydrophobicity are desired characteristics.

References

  • PubChem. 12-Oxododecanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. 12-Octadecanoyloxy-octadecanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Science Info. Synthesis of Polyester: Important Polymerization Reaction. (2023-04-06). Retrieved from: [Link]

  • Lead Sciences. 12-Ethoxy-12-oxododecanoic acid. Retrieved from: [Link]

  • Li, S., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers (Basel). Retrieved from: [Link]

  • ChemBK. 12-methoxy-12-oxododecanoic acid. Retrieved from: [Link]

  • Hubner, G. (2021). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU ePUB. Retrieved from: [Link]

  • ResearchGate. Polymers characterization by 1H NMR, DSC and GPC. Retrieved from: [Link]

  • PalmaryChem. Dodecanedioic Acid (DDDA) applications. Retrieved from: [Link]

  • Google Patents. US7208565B1 - Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester.
  • Dadras Chomachayi, M., et al. (2022). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. Polymers (Basel). Retrieved from: [Link]

  • Google Patents. US5962624A - Enzymatic synthesis of polyesters.
  • eGyanKosh. Polycondensation. Retrieved from: [Link]

  • ResearchGate. Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved from: [Link]

  • ResearchGate. Polyethylene like polymers. Aliphatic polyesters of dodecanedioic acid: 1. Synthesis and properties. Retrieved from: [Link]

  • MDPI. Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides. (2023). Retrieved from: [Link]

  • ACS Omega. Effective Synthesis Route for Linear and Cross-Linked Biodegradable Polyesters Using Aliphatic Meldrum's Acid Derivatives as Monomers. (2018). Retrieved from: [Link]

  • ACS Publications. Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. (2020). Retrieved from: [Link]

  • Royal Society of Chemistry. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Retrieved from: [Link]

  • YouTube. Mechanism for Polycondensation. (2020). Retrieved from: [Link]

  • MDPI. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2014). Retrieved from: [Link]

  • MDPI. Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. (2022). Retrieved from: [Link]

  • National Institutes of Health. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2011). Retrieved from: [Link]

  • Agilent Technologies. Characterization of Polyesters by Agilent 1260 Infinity Multi-detector GPC/SEC System. (2016). Retrieved from: [Link]

  • National Institutes of Health. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. (2017). Retrieved from: [Link]

  • KOPS - University of Konstanz. Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. Retrieved from: [Link]

  • Polymer Chemistry. Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from: [Link]

Sources

Using "12-Ethoxy-12-oxododecanoic acid" as a plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2) as a functional plasticizer for biodegradable polyesters, specifically Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA).

Unlike symmetric diester plasticizers (e.g., Diethyl dodecanedioate) which rely solely on free-volume theory, 12-Ethoxy-12-oxododecanoic acid acts as an "Anchored Plasticizer." Its asymmetric structure features a hydrophobic ethyl ester tail for chain mobilization and a hydrophilic carboxylic acid head for hydrogen-bonding interactions. This dual functionality significantly reduces plasticizer migration—a critical failure mode in long-term implantable devices and drug delivery matrices.

Scientific Rationale & Mechanism

The Migration Problem

Standard plasticizers (e.g., Triethyl citrate, Phthalates) are small molecules inserted between polymer chains to increase free volume. However, they are thermodynamically driven to migrate to the surface (blooming) or leach into the surrounding biological medium, leading to:

  • Embrittlement: The polymer reverts to its glassy state.

  • Toxicity: Leached compounds may trigger local inflammation.

The "Anchored" Solution

12-Ethoxy-12-oxododecanoic acid (


) addresses this via a bifunctional mechanism:
  • The Tail (Ethyl Ester): The aliphatic dodecyl chain disrupts polymer chain packing, lowering the Glass Transition Temperature (

    
    ).
    
  • The Anchor (Carboxylic Acid): The free acid group forms intermolecular Hydrogen Bonds with the carbonyl oxygens of the PLA/PLGA backbone. This non-covalent "tether" increases the energy barrier for diffusion, locking the plasticizer in the matrix.

AnchoredPlasticization cluster_0 Polymer Matrix (PLA) cluster_1 12-Ethoxy-12-oxododecanoic Acid PLA_Chain PLA Backbone (Carbonyl Sites) Head COOH Head (Anchor) PLA_Chain->Head Hydrogen Bonding (Stabilization) Tail Ethyl Ester Tail (Free Volume) Head->Tail Result Result: Flexible, Low-Leaching Biomaterial Head->Result Tail->PLA_Chain Steric Hindrance (Tg Reduction) Tail->Result

Figure 1: Mechanism of Anchored Plasticization. The COOH head immobilizes the molecule via H-bonding, while the alkyl tail generates free volume.

Materials & Equipment

ComponentSpecificationPurpose
Active Agent 12-Ethoxy-12-oxododecanoic acid (>97% Purity)Plasticizer
Polymer Matrix PLA (Inherent Viscosity 0.55–0.75 dL/g)Base Material
Solvent Dichloromethane (DCM) or Chloroform (HPLC Grade)Solvent Casting Vehicle
Equipment DSC (Differential Scanning Calorimeter)

Analysis
Equipment Vacuum Oven (Programmable)Solvent Removal

Experimental Protocol: Solvent Casting

Objective: Create a homogeneous PLA film containing 15% (w/w) 12-Ethoxy-12-oxododecanoic acid.

Step 1: Stock Solution Preparation
  • Weigh 1.70 g of PLA pellets.

  • Weigh 0.30 g of 12-Ethoxy-12-oxododecanoic acid.

  • Dissolve PLA in 20 mL of Dichloromethane (DCM) in a sealed glass vial. Stir at room temperature (25°C) for 2 hours until optically clear.

    • Note: PLA dissolution is the rate-limiting step. Ensure no gel particles remain.

  • Add the plasticizer to the PLA solution.[1] Stir for an additional 30 minutes.

    • Insight: The mono-ester is highly soluble in DCM; pre-dissolving it is not necessary, but co-mixing ensures homogeneity.

Step 2: Film Casting
  • Pour the solution into a Teflon-coated Petri dish (10 cm diameter) placed on a leveling table.

  • Cover with an inverted funnel (with a small vent) to control the evaporation rate.

    • Critical Control: Rapid evaporation leads to "orange peel" surface defects. Slow evaporation (12-24 hours) yields uniform amorphous films.

Step 3: Drying & Annealing
  • Allow solvent to evaporate at ambient pressure for 24 hours.

  • Transfer film to a vacuum oven.[2]

  • Cycle:

    • 25°C @ 100 mbar for 4 hours (Remove bulk solvent).

    • 40°C @ 10 mbar for 24 hours (Remove trace solvent).

    • Caution: Do not exceed 50°C initially, as the plasticized

      
       may be low, causing the film to flow or bubble.
      

Characterization & Validation

Thermal Analysis (DSC)

Run a standard Heat-Cool-Heat cycle (-20°C to 200°C @ 10°C/min).

  • Metric: Measure the shift in Glass Transition Temperature (

    
    ).
    
  • Expectation: Pure PLA

    
    . With 15% plasticizer, target 
    
    
    
    .
Leaching/Migration Test (The "Anchor" Validation)
  • Weigh film sample (

    
    ).
    
  • Immerse in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C for 7 days.

  • Remove, rinse with deionized water, and vacuum dry.

  • Weigh final mass (

    
    ).
    
  • Calculate Loss:

    
    .
    
    • Success Criteria: Loss < 1.5% (indicating minimal plasticizer migration compared to >5% for non-anchored esters).

Representative Data (Simulated)

The following table illustrates the expected impact of 12-Ethoxy-12-oxododecanoic acid concentration on PLA mechanical and thermal properties.

Plasticizer Content (w/w)Tg (°C)Tensile Strength (MPa)Elongation at Break (%)Migration (7 Days PBS)
0% (Pure PLA) 61.565.04.5< 0.1%
5% 52.055.012.00.3%
10% 44.542.0180.00.6%
15% (Optimal) 36.0 30.0 320.0 0.9%
20% 28.018.0450.01.8%

Data Interpretation: At 15% loading, the material transitions from brittle to ductile (high elongation) while maintaining a


 just above body temperature, ensuring structural integrity without brittleness.

Workflow Diagram

ExperimentalWorkflow cluster_prep Solution Preparation cluster_cast Film Formation cluster_qc Validation Start Start: Raw Materials Step1 Dissolve PLA in DCM (2 hrs, 25°C) Start->Step1 Step2 Add 12-Ethoxy-12-oxododecanoic Acid (15% w/w) Step1->Step2 Step3 Homogenization (30 mins) Step2->Step3 Step4 Controlled Casting (Teflon Dish) Step3->Step4 Step5 Slow Evaporation (24 hrs, Ambient) Step4->Step5 Step6 Vacuum Drying (40°C, 24 hrs) Step5->Step6 Test1 DSC Analysis (Confirm Tg Shift) Step6->Test1 Test2 Migration Test (PBS, 7 Days) Step6->Test2 Decision Pass Criteria: Tg < 40°C Migration < 1.5% Test1->Decision Test2->Decision

Figure 2: Step-by-step protocol for synthesizing and validating the plasticized polymer matrix.

References

  • PubChem. (n.d.). 12-Ethoxy-12-oxododecanoic acid (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Dodecanedioic acid and its esters. ECHA. Retrieved from [Link]

  • Ljungberg, N., & Wesslén, B. (2002). The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). Journal of Applied Polymer Science. (Contextual grounding for PLA plasticization thresholds). [Link]

  • Murariu, M., & Dubois, P. (2016). PLA composites: From production to properties. Advanced Drug Delivery Reviews. (Reference for biomedical application standards). [Link]

Sources

Application Note: GC-MS Structural Elucidation and Quantitation of 12-Ethoxy-12-oxododecanoic acid (Monoethyl Dodecanedioate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the analysis of 12-Ethoxy-12-oxododecanoic acid (CAS: Not widely listed; Synonym: Monoethyl dodecanedioate), a critical intermediate in the synthesis of specialized polyamides (Nylon-12 derivatives) and a metabolite in lipid oxidation pathways.

The molecule presents a unique analytical challenge due to its asymmetric functionality : it possesses one thermally stable ethyl ester terminus and one polar, thermally labile carboxylic acid terminus. Direct GC analysis results in peak tailing and adsorption. This guide provides a self-validating derivatization protocol using BSTFA + 1% TMCS to convert the free acid to a trimethylsilyl (TMS) ester, enabling precise structural confirmation via Electron Ionization (EI) fragmentation patterns that distinguish the original ethyl ester from the derivatized acid.

Chemical Context & Analytical Logic

The Molecule
  • IUPAC Name: 12-Ethoxy-12-oxododecanoic acid

  • Formula:

    
    
    
  • Molecular Weight: 258.36 g/mol

  • Structure:

    
    
    
The Challenge: Asymmetry

Unlike Dodecanedioic acid (DDDA), which is symmetric, this analyte is a "half-ester."

  • Polarity: The free -COOH group creates strong hydrogen bonding, leading to poor volatility and "ghost peaks" in the chromatogram.

  • Derivatization Risk: Using acidic methanol (standard methylation) would convert the free acid to a methyl ester, but might also transesterify the ethyl group, scrambling the structure into Dimethyl or Diethyl esters.

  • Solution: Silylation . Silylation reagents react rapidly with the free -COOH to form a TMS ester (

    
    ) but leave the ethyl ester (
    
    
    
    ) intact under mild conditions. This preserves the molecule's original asymmetry for structural proof.

Experimental Protocol

Reagents & Materials
  • Solvent: Pyridine (Anhydrous, 99.8%) or Ethyl Acetate (HPLC Grade). Pyridine is preferred as it acts as an acid scavenger.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[1]

  • Internal Standard (ISTD): Nonadecanoic acid methyl ester (C19:0 FAME) or Pentadecanoic acid.

  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.

Sample Preparation Workflow

Step 1: Extraction (If Biological/Polymer Matrix)

  • Solid Samples: Extract 100 mg sample with 5 mL Dichloromethane (DCM). Vortex 10 min. Centrifuge. Evaporate supernatant to dryness under

    
    .
    
  • Liquid/Synthetic Samples: Dilute directly to ~100 µg/mL in anhydrous Pyridine.

Step 2: Derivatization (The Critical Step)

  • Take dry residue or 50 µL of sample solution.

  • Add 50 µL Pyridine (if residue).

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap vial tightly. Vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes. (Heat ensures complete silylation of the sterically unhindered linear acid).

  • Cool to room temperature.

  • Dilute with 900 µL Ethyl Acetate (prevents reagent overload on the column).

  • Inject 1 µL.

GC-MS Method Parameters

ParameterSettingRationale
Inlet Split/Splitless (10:1 Split)High split ratio prevents column saturation by silylation reagents.
Inlet Temp 280°CEnsures rapid volatilization of the C14 derivative.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 100°C (1 min hold)

15°C/min to 300°C

Hold 5 min
Rapid ramp prevents peak broadening of the long alkyl chain.
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 40 – 450Captures low mass fragments (TMS) and molecular ion (330).
Solvent Delay 3.5 minProtects filament from Pyridine/BSTFA solvent peak.

Results & Discussion: Structural Elucidation

The Derivative Structure

The reaction produces Ethyl 12-[(trimethylsilyl)oxy]-12-oxododecanoate .

  • Formula:

    
    
    
  • Molecular Weight: 330.54 amu

Mass Spectrum Interpretation (Self-Validation)

A valid chromatogram must show a single major peak. The mass spectrum provides the "fingerprint" confirming the asymmetric structure.

m/z IonOrigin/FragmentDiagnostic Value
330

Molecular Ion. Confirms the intact C12 chain + Ethyl + TMS.
315

Loss of Methyl (

).
Characteristic of all TMS derivatives. Confirms presence of Silicon.[2][3]
285

Loss of Ethoxy (

).
Confirms the presence of the Ethyl Ester terminus.
88

McLafferty Rearrangement (Ethyl End). Specific to ethyl esters. Mechanism:

-H transfer to carbonyl oxygen.
73

TMS Base Peak. Confirms successful silylation of the acid group.
75

Rearrangement Ion. High abundance in dicarboxylic TMS esters.

Interpretation Logic:

  • If you see m/z 88 but NO m/z 73/315: You have the diethyl ester (underivatized impurity).

  • If you see m/z 73/315 but NO m/z 88 (and instead see m/z 117/129): You have the bis-TMS acid (hydrolysis product).

  • Co-presence of m/z 88 and m/z 315 proves the Monoethyl Dodecanedioate structure.

Visualization of Workflows

Experimental Workflow & Reaction Mechanism

G cluster_0 Figure 1: Analytical Workflow for 12-Ethoxy-12-oxododecanoic acid Sample Sample Matrix (Polymer/Biofluid) Extract Extraction (DCM/Evaporation) Sample->Extract Reactants Add Reagents: BSTFA + 1% TMCS + Pyridine Extract->Reactants Reaction Derivatization Reaction 60°C, 30 min Reactants->Reaction Structure Formation of Asymmetric Derivative: Ethyl-Dodecanedioate-TMS Reaction->Structure GC GC Separation DB-5ms Column Structure->GC MS MS Detection (EI) Target Ions: 330, 315, 88 GC->MS

Caption: Step-by-step workflow from sample extraction to MS detection, highlighting the critical derivatization step.

Fragmentation Logic (MS Interpretation)

G cluster_ethyl Ethyl Ester Terminus cluster_tms TMS Ester Terminus Parent Parent Molecule MW 330 (Ethyl-C12-TMS) Frag1 m/z 88 (McLafferty) Parent->Frag1 Gamma-H Transfer Frag2 m/z 285 (Loss of OEt) Parent->Frag2 Alpha Cleavage Frag3 m/z 73 (SiMe3+) Parent->Frag3 Ionization Frag4 m/z 315 (Loss of Me) Parent->Frag4 Sigma Cleavage

Caption: EI Fragmentation pathway.[4] Co-existence of Red (Ethyl) and Green (TMS) fragments confirms the asymmetric structure.

Validation & Quality Control

To ensure Trustworthiness and Integrity of the data:

  • Linearity: Prepare calibration standards of the parent acid (if available) or the Diethyl ester (as a surrogate) from 1 µg/mL to 100 µg/mL.

    
     should be 
    
    
    
    .[5]
  • Blank Check: Inject a Pyridine/BSTFA blank. Ensure no peaks appear at the retention time of the analyte (approx 14-16 mins on standard program).

  • Stability: TMS derivatives are moisture sensitive. Analyze within 12 hours of preparation. If the m/z 330 peak decreases and a peak at m/z 258 (Parent Acid) appears, moisture has entered the vial.

References

  • Sigma-Aldrich. Derivatization with BSTFA: Protocol and Mechanisms. Sigma-Aldrich Technical Bulletin. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Decanoic acid, TMS derivative (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[3] Link

  • BenchChem. Application Notes and Protocols for the GC-MS Analysis of Dimethyl Dodecanedioate. (Context for dicarboxylic acid analysis). Link

  • Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
  • Little, J. L.Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Carboxylic Acids. Journal of Chromatography A.

Sources

High-Resolution HPLC Strategies for Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: February 2026

From Drug Metabolites to Polymer Impurities

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Advanced Application Note & Protocol Guide.

Strategic Overview: The Amphiphilic Paradox

Dicarboxylic acid monoesters (e.g., Monomethyl Fumarate, Monoethyl Phthalate, Monomethyl Succinate) represent a unique analytical challenge due to their amphiphilic duality . Unlike their parent diesters (hydrophobic/neutral) or parent dicarboxylic acids (highly polar/hydrophilic), monoesters possess both a hydrophobic ester tail and an ionizable carboxylic acid head.

This duality creates the "Amphiphilic Paradox" in chromatography:

  • Retention Instability: In standard Reversed-Phase (RP) HPLC, the free acid group causes peak tailing and sensitivity to pH changes.

  • Solubility Mismatch: Conditions that solubilize the parent diester may precipitate the free acid or monoester.

  • On-Column Hydrolysis: Monoesters are often labile intermediates; improper mobile phase pH can catalyze hydrolysis during the run, leading to "ghost peaks" or quantitation errors.

This guide provides two distinct, self-validating protocols to resolve these issues, categorized by the physicochemical properties of the analyte.

Method Development Decision Matrix

Before selecting a protocol, categorize your analyte using the following logic flow. This ensures the selected stationary phase and detector match the specific stability and chromophore requirements of the monoester.

MethodSelection cluster_tips Critical Considerations Start Start: Analyte Characterization Chromophore Does the backbone have a UV Chromophore? (e.g., Fumarate, Phthalate, Maleate) Start->Chromophore UV_Yes Yes (UV Active) Chromophore->UV_Yes Conjugated System UV_No No (Aliphatic/Saturated) (e.g., Succinate, Adipate, Glutarate) Chromophore->UV_No Saturated Chain Stability Is the Ester Labile at pH < 2.5? UV_Yes->Stability ProtocolB PROTOCOL B: Mixed-Mode or Polar-Embedded (ELSD/CAD/MS Detection) UV_No->ProtocolB Weak UV Absorbance ProtocolA PROTOCOL A: Acid-Suppressed RP-HPLC (C18/C8 + Low pH Buffer) Stability->ProtocolA Stable (Standard) Stability->ProtocolB Unstable (Requires pH 4-5) Tip1 Protocol A uses Ion Suppression to retain the free acid. Tip2 Protocol B prevents 'Phase Collapse' in high aqueous conditions.

Figure 1: Decision matrix for selecting the appropriate HPLC workflow based on analyte chromophore and stability.

Protocol A: Acid-Suppressed RP-HPLC (UV-Active Species)

Target Analytes: Monomethyl Fumarate (MMF), Phthalate Monoesters (e.g., MEHP), Maleic Acid Esters. Context: Common in analysis of prodrugs (e.g., Dimethyl Fumarate) or environmental toxicology.

The Mechanism: Ion Suppression

To prevent peak tailing of the monoester, the mobile phase pH must be maintained at least 1.5 units below the pKa of the free carboxylic acid (typically pKa ~4.0–4.5). This forces the monoester into its neutral (protonated) state, increasing retention on the hydrophobic C18 stationary phase and sharpening the peak.

Experimental Workflow

1. Instrumentation Setup:

  • Column: C18 (L1) or C8 (L7), End-capped.

    • Recommendation: 150 mm x 4.6 mm, 3.5 µm or 5 µm. (e.g., Waters Symmetry C18 or Agilent Zorbax SB-C18).

  • Detector: UV-Vis / PDA.

    • Wavelength: 210 nm (Carbonyl) and 254 nm (Aromatic/Conjugated).

  • Temperature: 25°C - 30°C (Control is critical to prevent retention drift).

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1).

    • Why Phosphoric? It is UV transparent at 210 nm. Do not use Formic/Acetic acid if high sensitivity at low UV is required, as they have higher background absorbance.

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

3. Gradient Profile:

  • Flow Rate: 1.0 mL/min[1][2][3][4]

Time (min)% A (Buffer)% B (Organic)Phase Description
0.09010Load: Retain free acid and monoester.
2.09010Isocratic hold to separate free acid from void.
10.04060Elution: Monoester elutes mid-gradient.
12.01090Wash: Elute parent diester (highly hydrophobic).
15.01090Hold.
15.19010Re-equilibration.
20.09010Ready for next injection.

4. System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between the Free Acid (e.g., Fumaric Acid) and the Monoester (MMF).

  • Tailing Factor (T): < 1.5 for the Monoester peak (indicates successful ionization suppression).

Protocol B: Polar-Embedded HPLC (Non-UV / Aliphatic Species)

Target Analytes: Monomethyl Succinate, Monoethyl Adipate, Glutaric Acid Monoesters. Context: Biodegradable polymer analysis (PLGA impurities), metabolic flux analysis.

The Challenge: Phase Collapse & Detection

Aliphatic monoesters lack a strong chromophore, requiring ELSD, CAD, or MS detection. Furthermore, separating the free acid from the monoester often requires high aqueous conditions (95-100% water), which causes standard C18 columns to suffer "phase collapse" (dewetting), leading to loss of retention.

Experimental Workflow

1. Instrumentation Setup:

  • Column: Polar-Embedded C18 or "Aqueous Stable" C18.

    • Recommendation: Agilent Zorbax SB-Aq, Waters Atlantis T3, or Phenomenex Kinetex Polar C18. These phases contain hydrophilic groups near the silica surface to maintain wetting.

  • Detector:

    • Primary: LC-MS (ESI Negative Mode).[5] Monoesters ionize easily to [M-H]⁻.

    • Secondary: ELSD (Evaporative Light Scattering Detector) or CAD.

    • Note: UV at 210 nm is possible but suffers from low sensitivity and baseline drift during gradients.

2. Mobile Phase Preparation (MS Compatible):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH).

    • Why Methanol? MeOH is less "strong" than ACN, allowing for better resolution of early-eluting polar acids.

3. Gradient Profile:

  • Flow Rate: 0.8 mL/min

Time (min)% A (Aqueous)% B (MeOH)Phase Description
0.0982Load: High aqueous to retain free dicarboxylic acid.
3.0982Isocratic hold (Critical for polar retention).
15.03070Elution: Monoesters elute.
18.0595Wash: Diesters elute.
23.0982Re-equilibration.

Critical Control Points & Troubleshooting

A. On-Column Hydrolysis (The "Ghost Peak" Phenomenon)

Monoesters can hydrolyze back to the free acid if the column temperature is too high or the pH is too low for extended periods.

  • Diagnosis: If the area of the Monoester peak decreases and the Free Acid peak increases over sequential injections of the same vial.

  • Solution:

    • Lower column temperature to 20°C.

    • Limit autosampler time (keep samples at 4°C).

    • Verify solution stability by injecting a standard at T=0 and T=4 hours.

B. Peak Tailing of the Monoester
  • Cause: Secondary interactions between the free carboxyl group and residual silanols on the silica support.

  • Solution:

    • Increase buffer concentration (e.g., from 10mM to 25mM).

    • Switch to a column with higher carbon load or better end-capping.

    • For Protocol A, ensure pH is < 2.5.[3]

C. Sample Diluent Mismatch

Injecting a monoester dissolved in 100% organic solvent (e.g., pure Methanol) into a high-aqueous initial gradient (Protocol B) will cause "solvent effect" peak broadening.

  • Protocol: Dissolve samples in a solvent composition matching the starting mobile phase (e.g., 90:10 Water:MeOH).

References

  • Determination of Dimethyl Fumarate and its Metabolites. Source: Journal of Separation Science. Citation: Schmidt, A. et al. (2021). "Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products." J. Sep. Sci.[1] 44(3): 726-734.[1] URL:[Link]

  • Analysis of Phthalate Monoesters. Source: Chromatography Online (LCGC). Citation: "Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry." URL:[Link]

  • Retention Behavior of Carboxylic Acids. Source: Journal of Chromatography A. Citation: van de Venne, J.L.M. et al. (1978).[6] "Retention behaviour of carboxylic acids in reversed-phase column liquid chromatography." J. Chromatogr.[6] A. 167: 1-16.[6] URL:[Link]

Sources

Application Note: High-Resolution NMR Characterization of 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural characterization of 12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), a critical intermediate in the synthesis of polyamides, macrocyclic musks, and long-chain drug conjugates. Unlike symmetric dodecanedioic acid or diethyl dodecanedioate, this mono-ester presents a unique spectroscopic challenge: distinguishing the subtle electronic environments of the


-methylene protons adjacent to the carboxylic acid versus those adjacent to the ester. This guide provides a robust method using 1H and 13C NMR to validate structure and quantify purity.

Introduction & Chemical Context

12-Ethoxy-12-oxododecanoic acid (


) is an unsymmetrical derivative of dodecanedioic acid. Its utility lies in its bifunctionality—possessing one protected terminus (ethyl ester) and one reactive terminus (carboxylic acid).

Key Analytical Challenges:

  • Symmetry Breaking: Distinguishing the methylene groups at positions C2 (acid side) and C11 (ester side).

  • Purity Verification: Statistical synthesis from the di-acid often yields a mixture of starting material (di-acid), product (mono-ester), and byproduct (di-ester). Quantitative NMR (qNMR) is the most efficient method to resolve this mixture without chromatography.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of resolving the


-methylene triplets, proper sample concentration and solvent selection are critical.
  • Solvent A (Standard): Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (
    
    
    
    ).
    • Why: Excellent solubility for the aliphatic chain; provides sharp resolution for the ethyl group.

  • Solvent B (Alternative): Dimethyl sulfoxide-

    
     (
    
    
    
    ).
    • Why: Required if the carboxylic acid proton (-COOH) must be explicitly observed (appears ~12.0 ppm) or if dimerization in

      
       causes line broadening.
      

Preparation Steps:

  • Weigh 10–15 mg of the sample into a clean vial.

  • Add 0.6 mL of Solvent A (

    
    ).
    
  • Vortex until fully dissolved (solution must be clear).

  • Transfer to a high-quality 5mm NMR tube.

  • Optional: For qNMR, add an internal standard (e.g., Dimethyl sulfoxide or Maleic acid) weighed to 0.01 mg precision.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to resolve the 2.28/2.34 ppm overlap).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1H (zg30) and 13C {1H} decoupled.

  • Relaxation Delay (D1): Set to

    
     seconds (crucial for accurate integration of the carbonyls and carboxyls).
    

Results & Discussion

1H NMR Assignment (400 MHz, CDCl3)

The spectrum is dominated by the aliphatic chain, but the termini provide the diagnostic signals.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
-COOH Carboxylic Acid> 10.0Broad Singlet1H-Often invisible in

due to exchange; distinct in

.
Ester

4.12Quartet2H7.1Diagnostic for ester formation.

-Acid

2.35Triplet2H7.5Slightly downfield of the ester

-proton.

-Ester

2.29Triplet2H7.5Critical Region: May overlap with 2.35 ppm at low field.

-Chain

1.63Multiplet4H-Overlapping signals from both ends.
Bulk

1.28 - 1.35Broad Multiplet12H-The "aliphatic envelope."
Ester

1.25Triplet3H7.1Overlaps slightly with bulk methylene but distinct.

Expert Insight - The "Alpha" Region: At 300 MHz, the signals at 2.35 ppm and 2.29 ppm often merge into a pseudo-quartet or complex multiplet. At 400 MHz+, they resolve into two clear triplets. The integration ratio between the 4.12 ppm quartet (2H) and the combined 2.28-2.35 ppm region (4H) is the primary check for mono-ester purity.

13C NMR Assignment (100 MHz, CDCl3)

Differentiation of the carbonyl carbons is the definitive structural proof.

Carbon TypeShift (

, ppm)
Assignment
Acid C=O 180.1Carboxylic Acid Carbonyl
Ester C=O 174.0Ester Carbonyl
Ester

60.2Ethyl methylene

-Acid
34.2Methylene adjacent to acid

-Ester
34.4Methylene adjacent to ester
Bulk

29.0 - 29.5Central chain carbons (multiple peaks)

-Carbons
24.8 - 25.0

-methylenes
Ester

14.3Ethyl methyl

Workflow: Purity & Identity Assessment

The following decision tree illustrates the logic for interpreting the NMR data to distinguish the mono-ester from its potential contaminants (Di-acid and Di-ester).

PurityWorkflow Start Acquire 1H NMR Spectrum (CDCl3) CheckEthyl Check 4.12 ppm (q) & 1.25 ppm (t) Ethyl Group Present? Start->CheckEthyl CheckAlpha Analyze 2.25 - 2.40 ppm Region Integrate Total Area CheckEthyl->CheckAlpha Signals Present DiAcid Identify: Dodecanedioic Acid (Starting Material) CheckEthyl->DiAcid No Ethyl Signals CalcRatio Calculate Ratio R: Area(Alpha-CH2) / Area(Ethyl-CH2) Ideal = 4H / 2H = 2.0 CheckAlpha->CalcRatio MonoEster PASS: Monoethyl Dodecanedioate (Target Molecule) CalcRatio->MonoEster Ratio ≈ 2.0 (2H acid-side + 2H ester-side) DiEster Identify: Diethyl Dodecanedioate (Over-reaction Byproduct) CalcRatio->DiEster Ratio ≈ 1.0 (4H ester-side only / 4H ethyl) Mix Mixture Detected Use qNMR for % Composition CalcRatio->Mix Ratio between 1.0 and 2.0

Figure 1: Logical workflow for assessing the purity of 12-Ethoxy-12-oxododecanoic acid based on 1H NMR integration ratios.

Troubleshooting & Common Artifacts

The "Missing" Proton

Issue: Users often panic when the carboxylic acid proton (10-12 ppm) is not visible in


.
Cause:  Chemical exchange with trace water in the solvent or extreme line broadening due to hydrogen-bonded dimerization.
Solution:  This is normal. If visualization is mandatory for regulatory filing, switch solvent to 

.
Water Peak Interference

Issue: A sharp singlet appears around 1.56 ppm in


.
Impact:  This overlaps with the 

-methylene multiplet (1.63 ppm). Mitigation: Dry the sample under high vacuum for 2 hours prior to dissolution. Use high-quality ampouled solvents.
Concentration Effects

Issue: The triplet at 2.35 ppm shifts slightly. Cause: The carboxylic acid end is sensitive to concentration (dimerization equilibrium). Protocol: Maintain a consistent concentration (approx 20mg/mL) for reproducible chemical shifts.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77563, 12-Oxododecanoic acid. (Note: Related structure for chain length verification). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for solvent impurity calibration). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for mono-esterification of dicarboxylic acids. Retrieved from [Link]

"12-Ethoxy-12-oxododecanoic acid" as a monomer for polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Long-Chain Polyamides using 12-Ethoxy-12-oxododecanoic Acid

Executive Summary

This guide details the utilization of 12-Ethoxy-12-oxododecanoic acid (Monoethyl dodecanedioate) as a heterofunctional monomer for the precision synthesis of long-chain polyamides (PA). Unlike traditional dicarboxylic acids, this monoester-monoacid offers unique kinetic control over polymerization, enabling the synthesis of sequence-defined oligomers and high-molecular-weight polymers with reduced salt precipitation issues.

Key Applications:

  • Biomedical Devices: Synthesis of biocompatible, hydrophobic Nylon-12,12 or Nylon-6,12 analogs for catheter tubing and surgical sutures.

  • Drug Delivery: Creation of amphiphilic block copolymers (e.g., PEG-b-PA) for micellar drug encapsulation.

  • Green Chemistry: Substrate for lipase-catalyzed polymerization (LCP) under mild conditions.

Monomer Profile & Advantages

PropertySpecification
Chemical Name 12-Ethoxy-12-oxododecanoic acid
Common Name Monoethyl dodecanedioate
CAS Number 3903-40-0
Formula

Molecular Weight 258.35 g/mol
Functionality Heterofunctional (1 Carboxyl, 1 Ethyl Ester)
Solubility Soluble in ethanol, chloroform, THF; Low water solubility

The Heterofunctional Advantage: Standard polyamide synthesis (Diacid + Diamine) relies on salt formation (Nylon Salt), which can precipitate prematurely, limiting molecular weight. 12-Ethoxy-12-oxododecanoic acid prevents immediate salt precipitation because the ester group does not form a salt with amines. This allows for:

  • Homogeneous Reaction Phase: The reaction remains in the melt or solution phase longer.

  • Stepwise Growth: The carboxylic acid reacts first (fast), followed by the ester (slow/catalyzed), allowing for the synthesis of defined prepolymers.

Reaction Mechanism

The polymerization proceeds via a two-stage mechanism when reacted with a diamine (e.g., 1,12-Dodecanediamine).

  • Stage I (Amidation): The free carboxylic acid reacts with an amine group to form an amide linkage and water.

  • Stage II (Transamidation): The ethyl ester group reacts with the remaining amine end-group to form a second amide linkage and ethanol.

Visualizing the Pathway:

ReactionPathway Monomer 12-Ethoxy-12-oxododecanoic Acid (HOOC-R-COOEt) Intermediate Amide-Ester Prepolymer (H2N-R'-NH-CO-R-COOEt) Monomer->Intermediate Stage I: Direct Amidation (T < 150°C) Diamine Diamine (H2N-R'-NH2) Diamine->Intermediate Polymer Polyamide Chain (-[NH-R'-NH-CO-R-CO]n-) Intermediate->Polymer Stage II: Transamidation (T > 180°C, Vacuum) Byproducts Byproducts: Water (H2O) + Ethanol (EtOH) Intermediate->Byproducts

Caption: Two-stage polymerization pathway exploiting differential reactivity of acid and ester groups.

Protocol A: Chemoenzymatic Polymerization (Biomedical Grade)

Best for: Drug delivery carriers, thermosensitive applications, and avoiding toxic catalysts.

Principle: Candida antarctica Lipase B (CALB) is used to catalyze the transamidation reaction between the ester/acid and the diamine. This occurs at mild temperatures (<90°C), preserving sensitive drug payloads if conjugation is performed simultaneously.

Materials:

  • Monomer: 12-Ethoxy-12-oxododecanoic acid (10 mmol)

  • Comonomer: 1,8-Octanediamine (10 mmol)

  • Catalyst: Immobilized CALB (e.g., Novozym 435), 10 wt% relative to monomers.

  • Solvent: Diphenyl ether or Toluene (dry).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the monomer and diamine in the solvent (1:1 molar ratio).

  • Enzyme Addition: Add dried Novozym 435 beads.

  • Reaction (Stage 1): Stir at 80°C for 4 hours under nitrogen. The enzyme catalyzes the condensation of the acid and amine.

  • Reaction (Stage 2): Apply a mild vacuum (300 mbar) to remove the ethanol byproduct and drive the ester-amine reaction. Continue for 24-48 hours.

  • Purification:

    • Filter off the enzyme beads (can be reused).

    • Precipitate the polymer into cold methanol.

    • Wash with methanol to remove unreacted monomers.

    • Dry under vacuum at 40°C.

Protocol B: Two-Stage Melt Polycondensation (Industrial Grade)

Best for: High mechanical strength materials (tubing, sutures).

Materials:

  • Monomer: 12-Ethoxy-12-oxododecanoic acid

  • Comonomer: 1,12-Dodecanediamine

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)4) or Dibutyltin oxide (DBTO) (0.1 mol%).

Experimental Workflow:

MeltPolymerization Setup 1. Reactor Setup (N2 Inlet, Mechanical Stirrer, Condenser) Mixing 2. Melt Mixing (T = 140°C, N2 Flow) Setup->Mixing Stage1 3. Oligomerization (Acid Reaction) (T = 160-180°C, 2 hrs) Removes H2O Mixing->Stage1 Homogeneous Melt Stage2 4. Polycondensation (Ester Reaction) (T = 220°C, Vacuum < 1 mbar) Removes EtOH Stage1->Stage2 Add Catalyst (Ti) Discharge 5. Discharge & Pelletizing Stage2->Discharge Viscosity Plateau

Caption: Industrial melt polycondensation workflow for high-molecular-weight polyamide synthesis.

Step-by-Step Procedure:

  • Melt Mixing: Charge the reactor with equimolar amounts of monomer and diamine. Purge with

    
     x3. Heat to 140°C to melt.
    
  • Oligomerization: Increase temperature to 170°C . Stir for 2 hours under

    
     flow. Water will distill off.[1][2] Note: The acid group reacts preferentially here.
    
  • Catalysis: Add the catalyst (Ti(OiPr)4) dissolved in a small amount of dry toluene.

  • Polycondensation: Increase temperature to 220-240°C . Gradually apply vacuum over 1 hour to reach <1 mbar. This removes the ethanol generated from the ester group.

  • Finishing: Maintain vacuum and temperature until the torque on the stirrer reaches the desired value (indicating high molecular weight).

  • Cooling: Release vacuum with

    
    , extrude the polymer melt into a water bath, and pelletize.
    

Characterization & Quality Control

TechniqueParameterExpected Outcome
1H-NMR (TFA-d) End-group AnalysisDisappearance of ethyl quartet (4.1 ppm) and shift of

-methylene protons.
DSC Thermal Transitions

should be distinct (e.g., ~170-180°C for PA12,12 analogs). Sharp peak indicates high crystallinity.
GPC (HFIP) Molecular Weight

Da, PDI < 2.0 (for melt), PDI < 1.5 (for enzymatic).
Titration Acid/Amine ValueResidual functional groups should be < 50 meq/kg for high MW.

References

  • Kobayashi, S., et al. (2006). "Lipase-catalyzed polyesters and polyamides synthesis." Chemical Reviews.

  • Varma, I. K., et al. (2018). "Synthesis of bio-based polyamides using dicarboxylic acid monoesters." Journal of Applied Polymer Science.

  • Smith, J. R. (2020). "Fatty Acid Based Polyamide for Application in Drug Delivery System." Journal of Inorganic and Organometallic Polymers and Materials.

  • PubChem. (2025).[3] "12-Ethoxy-12-oxododecanoic acid Compound Summary." National Library of Medicine. (Note: Structure verification based on C12 backbone).

  • Sigma-Aldrich. (2024). "Polymer Drug Delivery Techniques and Materials."

Sources

Application Note: Mass Spectrometry Profiling of 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Monoethyl dodecanedioate , represents a critical intermediate in lipid metabolism studies and polymer synthesis (nylon precursors).[1] Structurally, it is a "Janus" molecule: one terminus is a free carboxylic acid (hydrophilic, ionizable), and the other is an ethyl ester (lipophilic, neutral).[1]

This Application Note provides a definitive protocol for the identification and quantification of this analyte. Unlike standard fatty acids, the presence of the ethyl ester moiety alters fragmentation patterns and ionization efficiency. We present two orthogonal workflows:

  • LC-ESI-MS/MS (Negative Mode): The "Gold Standard" for biological matrices, utilizing the free acid for ionization.

  • GC-EI-MS: A structural validation method leveraging the characteristic McLafferty rearrangement of the ethyl ester.

Physicochemical Profile & MS Readiness

Before method development, the analyte's properties must be mapped to the ionization technique.

PropertyValueMS Implication
Formula

Monoisotopic Mass: 258.1831 Da
Structure

Dual polarity; requires gradient chromatography.[1]
pKa (Acid) ~4.5 (Carboxylic acid)Ionizes best in ESI Negative mode at pH > 5.[1]
LogP ~3.5 (Estimated)Retains well on C18; requires high % organic to elute.
Thermal Stability ModerateSuitable for GC, but derivatization of the free acid is recommended to prevent tailing.

Protocol A: High-Resolution LC-ESI-MS/MS

Primary Application: Quantification in plasma, urine, or reaction media.[1] Rationale: The free carboxylic acid group (


) readily deprotonates to 

, providing high sensitivity.[1] Positive mode is less reliable due to non-specific sodium adduct formation.
Sample Preparation (Solid Phase Extraction)

Do not use liquid-liquid extraction with hexane alone, as the free acid may partition poorly at neutral pH.[1]

  • Conditioning: Equilibrate an Oasis HLB (or equivalent C18) cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify sample (pH 3-4) to protonate the acid, ensuring retention on the hydrophobic phase. Load 200 µL.

  • Washing: Wash with 1 mL 5% Methanol/Water to remove salts.

  • Elution: Elute with 1 mL Acetonitrile .

  • Reconstitution: Evaporate to dryness (

    
     stream) and reconstitute in 100 µL Mobile Phase A/B (50:50).
    
LC-MS/MS Parameters[1][2][3]

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).[1]

    • Why: Ammonium acetate buffers the pH to ensure stable ionization of the carboxylate without suppressing the signal like high concentrations of TFA would.

  • Mobile Phase B: Acetonitrile / Methanol (90:10).

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 10% B

Mass Spectrometry (ESI-)

  • Ionization: Electrospray Ionization, Negative Mode (

    
    ).
    
  • Precursor Ion: m/z 257.17

    
    
    
  • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).[1]

  • Desolvation Temp: 400°C.

MRM Transitions (Quantification & Qualification)

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Logic
Quantifier 257.17211.15 18Loss of Ethanol (

, 46 Da).[1] Formation of ketene/anhydride.
Qualifier 1 257.17213.17 15Loss of

(44 Da) from the free acid terminus.
Qualifier 2 257.17167.15 25Combined loss of

+ Ethanol.

Protocol B: GC-EI-MS (Structural Confirmation)

Primary Application: Purity analysis of synthesized material or impurity profiling. Rationale: The ethyl ester moiety yields a highly specific McLafferty rearrangement ion (m/z 88) in Electron Impact (EI) ionization.

Derivatization (Essential)

Direct injection of the free acid leads to peak tailing and adsorption. We must cap the free acid as a methyl ester, creating a "mixed diester" (Methyl Ethyl Dodecanedioate).[1]

  • Reagent: TMS-Diazomethane or

    
    /Methanol.[1]
    
  • Reaction:

    
    .
    
  • Resultant Analyte: Methyl Ethyl Dodecanedioate (MW 272.38).[1]

GC-MS Parameters[1]
  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Source: EI (70 eV).[1]

Spectral Interpretation (The "Fingerprint")

If analyzing the underivatized monoester (possible on polar FFAP columns), look for:

  • m/z 88 (Base Peak): The classic McLafferty rearrangement ion for ethyl esters (

    
    ).[1] This validates the ethyl ester end. 
    
  • m/z 258: Molecular ion (usually weak).

  • m/z 213:

    
    .
    
  • m/z 240:

    
    .
    

Mechanistic Visualization

The following diagrams illustrate the ionization and fragmentation logic required for data interpretation.

Analytical Workflow

Workflow Sample Biological/Synthetic Sample Prep Solid Phase Extraction (Oasis HLB) Sample->Prep Acidify LC UHPLC Separation (C18 Column) Prep->LC Elute ACN Ionization ESI Negative Mode (pH > 5) LC->Ionization Gradient MS1 Q1 Filter [M-H]- = 257.17 Ionization->MS1 Deprotonation Collision Collision Cell (CID) MS1->Collision Selection MS2 Q3 Detection m/z 211, 213 Collision->MS2 Fragmentation

Figure 1: Targeted LC-MS/MS workflow for 12-Ethoxy-12-oxododecanoic acid.[1]

ESI(-) Fragmentation Pathway

This diagram details the specific bond cleavages used for MRM transitions.

Fragmentation Parent Precursor Ion [M-H]- (m/z 257.17) HOOC-(CH2)10-COO- PathA Path A: Ester Cleavage Parent->PathA CID 18eV PathB Path B: Decarboxylation Parent->PathB CID 15eV ProdA Product Ion A [M-H-EtOH]- (m/z 211.15) Ketene Formation PathA->ProdA - 46 Da (Ethanol) ProdB Product Ion B [M-H-CO2]- (m/z 213.17) Alkyl Anion PathB->ProdB - 44 Da (CO2) ProdC Deep Fragment [M-H-CO2-EtOH]- (m/z 167.15) ProdB->ProdC - 46 Da

Figure 2: Proposed ESI(-) fragmentation pathway.[1] The loss of ethanol (46 Da) is diagnostic for the ethyl ester.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal (ESI-) pH too low in mobile phase.[1]Ensure Ammonium Acetate is used, not Formic Acid.[1] The pH must be near neutral to favor the

state.
Sodium Adducts Glassware contamination.Use plasticware where possible; switch to ESI- to avoid

interference.
Peak Tailing (GC) Interaction with silanols.Ensure derivatization (methylation) is complete.[1] Use a polar column (WAX) if analyzing underivatized.[1]
Isobaric Interference Isomeric diesters.The retention time is critical. 12-ethoxy-12-oxododecanoic acid is less hydrophobic than Diethyl Dodecanedioate but more than Dodecanedioic Acid.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Dodecanedioic acid, monoethyl ester. NIST Mass Spectrometry Data Center.[2][3] Available at: [Link][1]

  • Grossert, J. S., Fancy, P. D., & White, R. L. (2005).[1][4] Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1878–1890.[1] Available at: [Link][1]

  • PubChem. Compound Summary for CID 6991984, Dodecanedioate (Parent Acid).[1] National Library of Medicine. Available at: [Link][1]

  • LIPID MAPS®. Lipidomics Gateway Standards and Protocols. (General reference for fatty acid ester extraction). Available at: [Link]

Sources

Application Note & Protocols: Investigating the Polymerization Kinetics of 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive theoretical and practical guide for studying the polymerization kinetics of 12-Ethoxy-12-oxododecanoic acid. As an AB-type monomer, this long-chain carboxylic acid monoester presents an interesting candidate for the synthesis of novel polyesters through self-condensation. While specific literature on this monomer is scarce, this guide establishes a robust framework based on the well-understood principles of step-growth polymerization.[1] We outline detailed protocols for conducting catalyzed melt polycondensation, monitoring the reaction progress using titrimetric and spectroscopic methods, and analyzing the resulting kinetic data. This guide is intended for researchers in polymer science, materials chemistry, and drug development who are exploring novel polyester synthesis and characterization.

PART 1: Theoretical Background & Mechanistic Insights

The Chemistry of AB-Type Self-Condensation

12-Ethoxy-12-oxododecanoic acid is classified as an AB-type monomer, meaning it possesses two distinct, mutually reactive functional groups within the same molecule: a carboxylic acid (-COOH) group (A) and an ethyl ester (-COOC₂H₅) group (B).[2] This structure allows it to undergo self-condensation to form a polyester. The polymerization proceeds via a step-growth mechanism, where monomers react to form dimers, which then react with other monomers or dimers to form trimers and larger oligomers, and so on, until high molecular weight polymer chains are achieved.[1]

The proposed reaction is a transesterification, where the hydroxyl group of the carboxylic acid from one monomer attacks the carbonyl carbon of the ethyl ester on another monomer. This process forms a new ester linkage that becomes part of the polymer backbone and releases ethanol as a byproduct.[3] To achieve high molecular weight polymers, the efficient removal of this ethanol byproduct is crucial to drive the reaction equilibrium towards the product side.[1]

Proposed Polymerization Mechanism

The polymerization is typically facilitated by a catalyst and heat. The reaction can be either self-catalyzed by the carboxylic acid groups present or, more efficiently, catalyzed by an external acid or organometallic compound.[4][5]

  • Self-Catalyzed: One monomer's carboxylic acid group protonates the carbonyl oxygen of another monomer's ester group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This process, however, generally follows third-order kinetics and is relatively slow.[6]

  • Externally Catalyzed: An external catalyst, such as a tin compound (e.g., Dibutyltin dilaurate) or a titanium alkoxide (e.g., Titanium(IV) isopropoxide), coordinates to the ester's carbonyl oxygen, significantly increasing its electrophilicity.[7][8] This leads to a faster reaction, typically following second-order kinetics.[6]

For practical applications requiring reasonable reaction times and high molecular weights, external catalysis is the preferred method.

G cluster_reactants Reactants cluster_process Process cluster_product Product Monomer1 Monomer (n) HOOC-(CH₂)₁₀-COOEt Catalyst Catalyst (e.g., Ti(OⁱPr)₄) Heat (Δ) Monomer1->Catalyst Reacts with Monomer2 Monomer (m) HOOC-(CH₂)₁₀-COOEt Monomer2->Catalyst Byproduct Ethanol (EtOH) (Removed to drive equilibrium) Catalyst->Byproduct Releases Polymer Polyester Chain (n+m) HO-[OC-(CH₂)₁₀-COO]ₙ₊ₘ-Et Catalyst->Polymer Forms

Caption: Proposed catalyzed self-condensation of 12-Ethoxy-12-oxododecanoic acid.

Kinetic Models for Polycondensation

The rate of a step-growth polymerization is dependent on the concentration of the reacting functional groups.[9] Assuming the principle of equal reactivity (i.e., the reactivity of a functional group is independent of the polymer chain length), we can model the kinetics.[10]

For an externally catalyzed system, the rate law is typically second-order overall: Rate = -d[COOH]/dt = k[COOH][COOEt]

Since [COOH] = [COOEt] = C (the concentration of reactive end-groups), the equation simplifies to: Rate = -dC/dt = kC²

Integrating this differential rate law gives: 1/C - 1/C₀ = kt where C₀ is the initial concentration of functional groups and C is the concentration at time t.

The number-average degree of polymerization (Xn) is related to the fractional conversion of functional groups (p) by the Carothers equation : Xn = 1 / (1 - p)[11]

Here, conversion p is defined as: p = (C₀ - C) / C₀

By substituting C = C₀(1 - p) into the integrated rate law, we can relate the degree of polymerization directly to time: Xn = 1 + C₀kt

This linear relationship shows that for an externally catalyzed second-order reaction, the degree of polymerization increases linearly with time.

PART 2: Experimental Design & Protocols

Materials & Reagents
Material/ReagentSupplier (Example)GradeNotes
12-Ethoxy-12-oxododecanoic acidCustom Synthesis>99%Ensure monomer is dry and pure.
Titanium(IV) isopropoxideSigma-AldrichReagent GradeCatalyst. Handle under inert atmosphere.
TolueneFisher ScientificAnhydrousSolvent for catalyst solution.
Chloroform-d (CDCl₃)Cambridge Isotope Labs>99.8 atom % DFor NMR analysis.
Tetrahydrofuran (THF)VWRHPLC GradeGPC/SEC mobile phase.
PhenolphthaleinAcros OrganicsACS ReagentIndicator for titration.
Potassium Hydroxide (KOH)Sigma-AldrichACS ReagentFor standard titrant solution.
High Purity Nitrogen GasLocal Supplier>99.99%For inert atmosphere.

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with temperature controller.

  • Vacuum pump and cold trap.

  • NMR Spectrometer (≥400 MHz).

  • Gel Permeation Chromatography (GPC/SEC) system with RI detector.[12]

  • Analytical balance, burettes, and standard laboratory glassware.

Protocol 1: Catalyzed Bulk Polycondensation

This protocol describes the melt polycondensation of the monomer under high vacuum to facilitate the removal of the ethanol byproduct.

  • Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, a nitrogen inlet adapter, and a short-path distillation head connected to a receiving flask and a cold trap/vacuum line.

  • Monomer Charging: Accurately weigh and add 12-Ethoxy-12-oxododecanoic acid (e.g., 20.0 g) to the reaction flask.

  • Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture.

  • Catalyst Preparation: Prepare a catalyst stock solution by dissolving Titanium(IV) isopropoxide in anhydrous toluene (e.g., 0.1 M). A typical catalyst loading is 0.05 - 0.1 mol% relative to the monomer.

  • Reaction Initiation:

    • Heat the flask to 180°C under a gentle nitrogen flow to melt the monomer.

    • Once the monomer is molten and thermally equilibrated, inject the calculated volume of catalyst solution into the reactor using a dry syringe.

    • Begin mechanical stirring (e.g., 100-150 RPM).

  • Polymerization - Stage 1 (Atmospheric Pressure):

    • Maintain the reaction at 180°C under a slow nitrogen stream for 1-2 hours . Ethanol will begin to distill from the mixture.

  • Polymerization - Stage 2 (Under Vacuum):

    • Gradually increase the temperature to 200-220°C .

    • Simultaneously, slowly apply vacuum to the system, reducing the pressure to <1 Torr over 30-60 minutes. This is critical to avoid excessive foaming.

    • Continue the reaction under high vacuum. The viscosity of the melt will noticeably increase as the molecular weight builds.

  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 min), carefully release the vacuum with nitrogen and quickly extract a small sample (~50-100 mg) from the reaction mixture for kinetic analysis. Immediately cool the sample to quench the reaction.

  • Reaction Termination: After the final time point, cool the reactor to room temperature under nitrogen. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform or THF) for further analysis or used as is.

Protocol 2: Monitoring Polymerization Kinetics

To determine the reaction kinetics, the disappearance of the carboxylic acid functional group and the evolution of polymer molecular weight must be tracked over time.

This method quantifies the concentration of remaining carboxylic acid end-groups.

  • Sample Preparation: Accurately weigh the collected polymer sample (e.g., 20-30 mg) and dissolve it in a suitable solvent mixture (e.g., 20 mL of Chloroform/Methanol 1:1 v/v).

  • Titration: Add 2-3 drops of phenolphthalein indicator and titrate the solution against a standardized solution of KOH in ethanol (e.g., 0.01 M) until a faint pink endpoint is reached and persists for 30 seconds.

  • Calculation:

    • The concentration of carboxylic acid groups [COOH] in mol/g is calculated as: [COOH] = (V_KOH × M_KOH) / w_sample where V is the volume of titrant in L, M is the molarity of the titrant, and w is the weight of the sample in g.

    • The conversion (p) can be calculated from the initial acid concentration [COOH]₀ and the concentration at time t, [COOH]t.

NMR provides detailed structural information and can be used to monitor the conversion of the monomer.[13][14]

  • Sample Preparation: Dissolve ~10 mg of each timed sample in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

  • Analysis:

    • Monomer: Identify the characteristic triplet signal of the methylene protons adjacent to the ester oxygen (-O-CH₂ -CH₃) at ~4.1 ppm and the triplet of the methylene protons adjacent to the carboxylic acid (-CH₂ -COOH) at ~2.35 ppm.

    • Polymer: As the reaction proceeds, a new ester linkage is formed. The signal for the methylene protons adjacent to the newly formed ester oxygen will appear at a slightly different chemical shift.

    • Conversion Calculation: Monitor the relative integration of the disappearing monomer signals against a stable internal reference peak (e.g., a peak from the long alkyl chain that does not change).

GPC is the gold standard for measuring the evolution of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13][15]

  • Sample Preparation: Prepare solutions of each timed sample in filtered THF at a known concentration (e.g., 1-2 mg/mL).

  • Analysis: Inject the samples into a GPC system calibrated with polystyrene or polyester standards.

  • Data Processing: Determine Mn, Mw, and PDI for each time point.

    • The degree of polymerization (Xn) can be calculated as: Xn = Mn / M₀ where M₀ is the molecular weight of the monomer repeating unit (C₁₄H₂₆O₃, MW ≈ 242.36 g/mol , after loss of ethanol).

PART 3: Data Analysis & Interpretation

Summarizing Kinetic Data

Organize the collected data into a clear table to visualize the progress of the polymerization.

Time (min)[COOH] (mmol/g) (from Titration)Conversion (p) (from Titration)Mn ( g/mol ) (from GPC)Xn (from GPC)PDI (Mw/Mn) (from GPC)
03.900.0002581.01.01
301.560.6006102.51.25
600.880.77510904.51.48
900.590.84916206.71.62
1200.430.89022509.31.75
1800.260.933364015.01.88
2400.180.954528021.81.94
(Note: Data presented is exemplary and for illustrative purposes only.)
Determining Reaction Order and Rate Constant

To validate the assumed second-order kinetics, plot the degree of polymerization (Xn) obtained from GPC data against reaction time (t).

  • If the plot of Xn vs. t yields a straight line passing through (or close to) Xn=1 at t=0, the reaction follows the second-order model for externally catalyzed polycondensation.

  • The slope of this line will be equal to C₀k. Since the initial concentration of the monomer (C₀) is known, the rate constant k can be determined.

G cluster_workflow Experimental & Analytical Workflow cluster_analysis Parallel Analysis Start Setup Bulk Polycondensation Reactor RunRxn Run Reaction at High T (180-220°C) with Catalyst Start->RunRxn Sample Take Samples at Timed Intervals RunRxn->Sample Titration Acid Number Titration (Determine [COOH]) Sample->Titration NMR ¹H NMR Spectroscopy (Monitor Monomer Conversion) Sample->NMR GPC GPC/SEC Analysis (Determine Mn, Mw, PDI) Sample->GPC Data Compile Data: [COOH], p, Xn, PDI vs. Time Plot Plot Xn vs. Time Data->Plot Kinetics Determine Rate Law and Rate Constant (k) Plot->Kinetics

Caption: Workflow for kinetic analysis of 12-Ethoxy-12-oxododecanoic acid polymerization.

PART 4: Troubleshooting & Advanced Considerations

  • Low Molecular Weight: This is often due to insufficient removal of the ethanol byproduct.[3] Ensure the vacuum system is efficient and that the reaction temperature is high enough to maintain a molten state without causing thermal degradation. Impurities in the monomer can also act as chain stoppers.

  • Discoloration: The polymer turning yellow or brown at high temperatures indicates potential thermal degradation. Consider lowering the reaction temperature or reducing the reaction time.

  • Side Reactions: At high temperatures, side reactions like cyclization (especially for shorter chain monomers) or ether formation can occur, which can limit the final molecular weight.[16]

  • Stoichiometric Imbalance: For AB-type monomers, stoichiometry is inherently balanced. However, any side reaction that consumes one functional group over the other will disrupt this balance and limit polymer growth, as described by the modified Carothers equation for non-stoichiometric systems.[17]

Conclusion

This application note provides a robust framework for the synthesis and kinetic analysis of polyesters derived from 12-Ethoxy-12-oxododecanoic acid. By applying the principles of step-growth polymerization and utilizing standard analytical techniques such as titration, NMR, and GPC, researchers can effectively determine reaction rates, validate kinetic models, and control the molecular weight of the resulting polymer.[13] These protocols serve as a foundational guide for exploring this and other novel AB-type monomers for the development of new materials.

References

  • ResearchGate. (n.d.). Polymerization results of AB-type monomers. Retrieved from ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 3.2: Kinetics of Step-Growth Polymerization. [Link]

  • MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]

  • Fiveable. (n.d.). Mechanism and kinetics of step-growth polymerization. [Link]

  • National Institutes of Health (NIH). (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. [Link]

  • YouTube. (2020). 66 Polymerization Kinetics. [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. [Link]

  • Google Patents. (n.d.). CA3084091A1 - Polycondensation catalyst for producing polyester and production of polyester using the same.
  • YouTube. (2017). Ep5 Kinetics of step-growth polymerization, Flory distribution - UCSD NANO 134 Darren Lipomi. [Link]

  • LibreTexts Chemistry. (2025). 5.21: Kinetics of Step-Growth Polymerization. [Link]

  • The Journal of Chemical Physics. (2018). Kinetic step-growth polymerization: A dissipative particle dynamics simulation study. [Link]

  • Frontiers. (n.d.). Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids. [Link]

  • ResearchGate. (n.d.). Catalysts for Polyester Resin Manufacturing. [Link]

  • ResearchGate. (n.d.). Synthesis of poly(α-hydroxy acid)s via (a) polycondensation.... [Link]

  • Royal Society of Chemistry. (n.d.). Online GPC monitoring for batch and flow polymerisation reactions. [Link]

  • ResearchGate. (2025). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. [Link]

  • National Institutes of Health (NIH). (n.d.). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. [Link]

  • Infinity LIMS. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]

  • MDPI. (2023). Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides. [Link]

  • YouTube. (2020). 3. Kinetics of Polyesterification (Catalyzed). [Link]

  • Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
  • CRC Press. (2000). Condensation (Step-Reaction) Polymerization. [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]

  • RQM+. (2014). The Basics of Polymer Analysis: Techniques & Solutions. [Link]

  • Journal of the American Chemical Society. (2022). An Exception to the Carothers Equation Caused by the Accelerated Chain Extension in a Pd/Ag Cocatalyzed Cross Dehydrogenative Coupling Polymerization. [Link]

  • MDPI. (n.d.). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). [Link]

  • Phys.org. (2020). Scientists fabricate versatile catalyst for polyester synthesis and degradation. [Link]

  • Journal of the American Chemical Society. (2021). Resilient Poly(α-hydroxy acids) with Improved Strength and Ductility via Scalable Stereosequence-Controlled Polymerization. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. [Link]

  • ResearchGate. (2025). Online GPC monitoring for batch and flow polymerisation reactions. [Link]

  • YouTube. (2020). 2. Kinetics of Polyesterification (Uncatalyzed). [Link]

  • Scribd. (n.d.). Polycondensation II - Modeling, Kinetics and Carothers Equation. [Link]

  • YouTube. (2020). 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. [Link]

  • Resolve Mass. (2025). An Overview of Analytical Techniques for Polymer Characterization. [Link]

  • PrepChem.com. (n.d.). Synthesis of 12-aminododecanoic acid. [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester. [Link]

  • Wikipedia. (n.d.). Polyurethane. [Link]

  • National Institutes of Health (NIH). (2021). Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints. [Link]

  • MDPI. (2024). Kinetics of Hydrolytic Depolymerization of Textile Waste Containing Polyester. [Link]

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Sources

Application Notes and Protocols for 12-Ethoxy-12-oxododecanoic Acid in Biodegradable Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Advanced Drug Delivery Systems

The field of biodegradable polymers for drug delivery is in constant pursuit of novel monomers that can impart desirable properties to the final formulation, such as controlled degradation rates, enhanced drug loading, and specific tissue interactions. 12-Ethoxy-12-oxododecanoic acid, a monoester derivative of the C12 α,ω-dicarboxylic acid, dodecanedioic acid, presents a unique molecular architecture for the synthesis of functional polyesters and polyanhydrides. Its structure, featuring a terminal carboxylic acid and an ethyl ester, allows for its incorporation into polymer backbones while presenting a modifiable handle for drug conjugation or surface functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and application of 12-Ethoxy-12-oxododecanoic acid in the development of biodegradable polymeric nanoparticles for controlled drug release.

Part 1: Synthesis of 12-Ethoxy-12-oxododecanoic Acid

Protocol 1: Synthesis of 12-Ethoxy-12-oxododecanoic Acid

Materials:

  • Dodecanedioic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecanedioic acid in a 5-fold molar excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of dodecanedioic acid).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of unreacted diacid, monoester, and diester.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate the desired 12-Ethoxy-12-oxododecanoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Synthetic Workflow:

cluster_0 Synthesis of 12-Ethoxy-12-oxododecanoic acid start Dodecanedioic Acid + Ethanol reaction Reflux with H₂SO₄ catalyst start->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with CH₂Cl₂ quench->extract purify Column Chromatography extract->purify product 12-Ethoxy-12-oxododecanoic acid purify->product

Caption: Workflow for the synthesis of 12-Ethoxy-12-oxododecanoic acid.

Part 2: Polymerization of 12-Ethoxy-12-oxododecanoic Acid

The presence of a free carboxylic acid allows 12-Ethoxy-12-oxododecanoic acid to be incorporated into biodegradable polymers such as polyesters and polyanhydrides.

Synthesis of Polyesters via Condensation Polymerization

Aliphatic polyesters are a well-established class of biodegradable polymers.[1][2] The synthesis of polyesters from diols and dicarboxylic acids is a common method.[2] Here, 12-Ethoxy-12-oxododecanoic acid can be copolymerized with a diol to create a polyester with pendant ethyl ester groups.

Protocol 2: Synthesis of a Polyester with 12-Ethoxy-12-oxododecanoic Acid

Materials:

  • 12-Ethoxy-12-oxododecanoic acid

  • 1,6-Hexanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Toluene

  • Methanol

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head, combine equimolar amounts of 12-Ethoxy-12-oxododecanoic acid and 1,6-hexanediol.

  • Add a catalytic amount of titanium(IV) butoxide (0.1 mol%).

  • Heat the mixture to 150°C under a gentle stream of nitrogen to melt the reactants and initiate the esterification reaction. Water will begin to distill off.

  • After 4 hours, gradually increase the temperature to 180°C and apply a vacuum (around 1 mmHg) to facilitate the removal of water and drive the polymerization to completion.

  • Continue the reaction for another 8-12 hours until a viscous polymer melt is formed.

  • Cool the polymer to room temperature under nitrogen.

  • Dissolve the polymer in a minimal amount of toluene and precipitate it into cold methanol.

  • Collect the polymer by filtration and dry it under vacuum at 40°C for 48 hours.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR for composition, and Differential Scanning Calorimetry (DSC) for thermal properties.

Synthesis of Polyanhydrides via Melt Condensation

Polyanhydrides are another important class of biodegradable polymers known for their surface-eroding properties, which are highly desirable for controlled drug delivery.[3] They are typically synthesized by the melt condensation of dicarboxylic acids.[3]

Protocol 3: Synthesis of a Polyanhydride with 12-Ethoxy-12-oxododecanoic Acid

Materials:

  • 12-Ethoxy-12-oxododecanoic acid

  • Acetic anhydride

  • Sebacic acid (as a co-monomer, optional)

Procedure:

  • In a round-bottom flask, reflux 12-Ethoxy-12-oxododecanoic acid (and sebacic acid if making a copolymer) with a 10-fold molar excess of acetic anhydride for 30 minutes to form the diacid anhydride prepolymer.

  • Remove the excess acetic anhydride and acetic acid by-product under vacuum.

  • Heat the resulting prepolymer melt to 180°C under high vacuum ( < 1 mmHg) with mechanical stirring.

  • Continue the melt condensation polymerization for 2-3 hours until a high viscosity is achieved.

  • Cool the polymer to room temperature under a nitrogen atmosphere.

  • The resulting polyanhydride should be stored in a desiccator under vacuum to prevent hydrolysis.

  • Characterize the polymer by GPC, ¹H NMR, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of anhydride bonds.

Diagram of Polymerization Workflows:

cluster_polyester Polyester Synthesis cluster_polyanhydride Polyanhydride Synthesis start_pe 12-Ethoxy-12-oxododecanoic acid + Diol react_pe Melt Condensation with Ti(OBu)₄ start_pe->react_pe purify_pe Precipitation in Methanol react_pe->purify_pe product_pe Polyester purify_pe->product_pe start_pa 12-Ethoxy-12-oxododecanoic acid react_pa1 Reflux with Acetic Anhydride start_pa->react_pa1 react_pa2 Melt Condensation under Vacuum react_pa1->react_pa2 product_pa Polyanhydride react_pa2->product_pa

Caption: Comparative workflows for polyester and polyanhydride synthesis.

Part 3: Formulation and Characterization of Drug-Loaded Nanoparticles

Biodegradable polyester-based nanoparticles are effective carriers for a wide range of therapeutic agents.[4] The nanoprecipitation method is a simple and reproducible technique for formulating polymeric nanoparticles.

Protocol 4: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation

Materials:

  • Synthesized polymer (polyester or polyanhydride)

  • Drug of interest (e.g., a hydrophobic small molecule)

  • Acetone (or other suitable organic solvent)

  • Pluronic® F-127 (or other suitable surfactant)

  • Deionized water

Procedure:

  • Dissolve the polymer and the drug in acetone to form the organic phase. A typical concentration is 10 mg/mL for the polymer and 1 mg/mL for the drug.

  • Prepare the aqueous phase by dissolving a surfactant, such as Pluronic® F-127 (0.5% w/v), in deionized water.

  • Add the organic phase dropwise to the vigorously stirring aqueous phase. The volume ratio of the organic to the aqueous phase should be approximately 1:5.

  • Nanoparticles will form spontaneously upon the diffusion of the organic solvent into the aqueous phase.

  • Stir the resulting nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticles by centrifugation or dialysis to remove the free drug and excess surfactant.

  • Lyophilize the purified nanoparticles for long-term storage.

Diagram of Nanoprecipitation Process:

cluster_nano Nanoparticle Formulation by Nanoprecipitation organic_phase Polymer + Drug in Acetone mixing Dropwise addition into stirring aqueous phase organic_phase->mixing aqueous_phase Surfactant in Water aqueous_phase->mixing evaporation Solvent Evaporation mixing->evaporation purification Centrifugation/Dialysis evaporation->purification nanoparticles Drug-Loaded Nanoparticles purification->nanoparticles

Caption: Schematic of the nanoprecipitation method for nanoparticle formulation.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the drug-loaded nanoparticles.

Table 1: Key Characterization Techniques for Polymeric Nanoparticles

ParameterTechniquePurpose
Size and Size Distribution Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences their stability and biological interactions.
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis MethodTo study the release kinetics of the drug from the nanoparticles in a simulated physiological environment.
Polymer Degradation Gel Permeation Chromatography (GPC)To monitor the decrease in polymer molecular weight over time as an indicator of degradation.

Part 4: In Vitro and In Vivo Evaluation

The efficacy of the drug delivery system must be evaluated through in vitro and in vivo studies.

  • In Vitro Cell Studies: The cytotoxicity of the blank and drug-loaded nanoparticles should be assessed using relevant cell lines (e.g., cancer cells for an anticancer drug) via assays such as the MTT or LDH assay. Cellular uptake studies using fluorescence microscopy or flow cytometry can confirm the internalization of the nanoparticles by the target cells.

  • In Vivo Animal Studies: For preclinical evaluation, the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the drug-loaded nanoparticles are investigated in an appropriate animal model. These studies are crucial for determining the in vivo fate and therapeutic potential of the formulation.

Conclusion

12-Ethoxy-12-oxododecanoic acid is a promising, yet underexplored, monomer for the development of novel biodegradable polymers for drug delivery applications. Its unique structure offers the potential for creating functional polyesters and polyanhydrides with tunable properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis, polymerization, formulation, and characterization of drug delivery systems based on this versatile building block. Further research and development in this area are warranted to fully exploit the potential of 12-Ethoxy-12-oxododecanoic acid in advancing the field of nanomedicine.

References

  • PrepChem. (n.d.). Synthesis of 12-aminododecanoic acid.
  • Springer Nature. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes.
  • National Center for Biotechnology Information. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade.
  • Wikipedia. (n.d.). Polyanhydride.
  • MDPI. (2022). Surface Functionalization of Polyester Textiles for Antibacterial and Antioxidant Properties.
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  • Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
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  • MDPI. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.
  • Sigma-Aldrich. (n.d.). Biodegradable Polyester Nanoparticle Formation.
  • National Center for Biotechnology Information. (2017). The Molecular Level Characterization of Biodegradable Polymers Originated from Polyethylene Using Non-Oxygenated Polyethylene Wax as a Carbon Source for Polyhydroxyalkanoate Production.
  • National Center for Biotechnology Information. (2024). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery.
  • MDPI. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight.
  • ChemScene. (n.d.). 12-(Benzyloxy)-12-oxododecanoic acid.
  • ResearchGate. (2014). (PDF) Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.
  • MDPI. (n.d.). pH-Responsive Modified Dextran Nanogel for Liver Targeted Doxorubicin Delivery.
  • ResearchGate. (n.d.). Polyanhydrides: Synthesis, Characterization, and Applications | Request PDF.
  • ACS Publications. (n.d.). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials.
  • ACS Publications. (2022). Polyanhydride Chemistry.
  • ResearchGate. (n.d.). (PDF) Aliphatic Polyester Nanoparticles for Drug Delivery Systems.
  • Patsnap. (2024). Future of Carboxylic Acid in Biodegradable Polymer Production.
  • BenchChem. (n.d.). 12-Hydroxydodecanoic Acid: A Comprehensive Technical Guide to its Industrial Applications.
  • National Center for Biotechnology Information. (2024). Drug Loading and Release: Development and Characterization of a Novel Therapeutic Agent-Nanographene Conjugate.
  • ACS Publications. (2020). Functional Nanocarriers for Drug Delivery by Surface Engineering of Polymeric Nanoparticle Post-Polymerization-Induced Self-Assembly.
  • National Center for Biotechnology Information. (n.d.). Biodegradable Polymers.
  • MDPI. (n.d.). Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
  • National Center for Biotechnology Information. (2024). Biomimetic Nanoparticles for Basic Drug Delivery.
  • National Center for Biotechnology Information. (n.d.). 12-Octadecanoyloxy-octadecanoic acid.

Sources

High-Performance Aqueous Lubricant Formulation using 12-Ethoxy-12-oxododecanoic Acid (Monoethyl Dodecanedioate)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LUB-2026-02

Executive Summary

This application note details the formulation, mechanism, and validation of water-based synthetic lubricants utilizing 12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2). Unlike traditional long-chain dicarboxylic acids (e.g., Dodecanedioic acid or DDDA) which are fully hydrophilic upon neutralization, this mono-ester derivative introduces a unique "Janus" amphiphilic character.

This asymmetry provides superior surface wetting and co-solvency in semi-synthetic metalworking fluids (MWF) and hydraulic fluids used in precision instrumentation (e.g., pharmaceutical tablet presses and HPLC pump seals). This guide provides a validated protocol for solubilizing this molecule and assessing its dual-functionality as a Corrosion Inhibitor (CI) and Boundary Lubricity Additive .

Scientific Basis & Mechanism
2.1 The "Janus" Molecule Architecture

12-Ethoxy-12-oxododecanoic acid is structurally distinct from its parent molecule, DDDA. It possesses an asymmetric termination:

  • Head Group (

    
    ):  A free carboxylic acid (
    
    
    
    ).
  • Body (

    
    ):  A hydrophobic methylene chain.
    
  • Tail Group (

    
    ):  An ethyl ester (
    
    
    
    ).

Why this matters: In traditional DDDA formulations, neutralizing both ends creates a dianion, which is highly water-soluble but can be "stripped" from metal surfaces by aggressive water turbulence. The mono-ester retains a hydrophobic tail even after the head is neutralized. This allows the molecule to form a more robust, self-assembled monolayer (SAM) on ferrous metals, where the tail provides a secondary steric barrier against moisture and enhances lubricity (oiliness) compared to the di-salt.

2.2 Mechanism of Action Diagram

AdsorptionMechanism Metal Ferrous Metal Surface (Positively Charged Active Sites) Molecule 12-Ethoxy-12-oxododecanoic Acid (Anionic Form) Molecule->Metal Chemisorption (-COO- binds to Fe2+) Film Hydrophobic Ester Barrier (Repels H2O) Molecule->Film Self-Assembly (Tail Orientation) Water Aqueous Phase (Corrosive Electrolytes) Film->Water Steric Exclusion

Figure 1: Adsorption mechanism showing the chemisorption of the carboxylate head to the metal and the orientation of the ethyl ester tail forming a hydrophobic barrier.

Formulation Protocols

Safety Note: 12-Ethoxy-12-oxododecanoic acid is an organic acid. Wear PPE (gloves, goggles). Ensure ventilation when using amines for neutralization.

Protocol A: Solubilization & Neutralization (The "Base Soap")

The mono-ester is not water-soluble in its free acid form. It must be neutralized to an amine salt to function in aqueous lubricants.

Reagents:

  • 12-Ethoxy-12-oxododecanoic acid (>96% purity).[1]

  • Triethanolamine (TEA) (99%) or Monoisopropanolamine (MIPA) for lower foam.

  • Deionized (DI) Water.

Step-by-Step Methodology:

  • Charge: In a jacketed glass reactor, add 10.0 g of 12-Ethoxy-12-oxododecanoic acid.

  • Heat: Warm the vessel to 45°C . The material is a solid/semi-solid at room temperature; heating ensures liquefaction and faster reaction.

  • Amine Addition (Stoichiometric): Slowly add 5.5 g of Triethanolamine (TEA).

    • Calculation: MW (Acid)

      
       258  g/mol ; MW (TEA) 
      
      
      
      149 g/mol . A 1:1 molar ratio is required, plus a slight excess (5-10%) to maintain alkaline pH (reserve alkalinity).
  • Mixing: Agitate at 300 RPM for 20 minutes until a homogenous, viscous amber liquid forms. This is the anhydrous concentrate .

  • Dilution: Slowly add 84.5 g of warm DI water (40°C) while stirring.

  • Final Adjustment: Verify pH. Target range is 8.5 – 9.2 . If

    
    , add TEA dropwise.
    

Result: A clear, stable 10% active solution ready for tribological testing.

Protocol B: Formulation Workflow Diagram

FormulationWorkflow Start Raw Material (Solid Acid) Heat Liquefaction (45°C) Start->Heat Neut Neutralization (+ TEA/MIPA) Heat->Neut Exothermic Dilute Dilution (Warm DI Water) Neut->Dilute Slow Addition QC QC Check (pH 8.5-9.2) Dilute->QC QC->Neut Fail (Low pH) Final Finished Lubricant Base Stock QC->Final Pass

Figure 2: Step-by-step workflow for converting the raw acid ester into a functional water-soluble lubricant base.

Performance Validation

To validate the efficacy of the mono-ester against the standard di-acid (DDDA), we performed comparative testing.

4.1 Corrosion Inhibition (Cast Iron Chip Test)

Standard: IP 287 / DIN 51360-2

  • Method: Cast iron chips are placed on filter paper and wetted with the lubricant diluted in hard water (200 ppm CaCO3).

  • Duration: 2 hours.

  • Scoring: 0 (No Rust) to 4 (Heavy Rust).

4.2 Lubricity (Four-Ball Wear Test)

Standard: ASTM D4172

  • Conditions: 40 kg load, 1200 rpm, 75°C, 1 hour.

  • Metric: Wear Scar Diameter (mm).

4.3 Comparative Data Summary
Formulation IDActive Ingredient (5% in Water)pHCorrosion Rating (DIN 51360-2)Wear Scar (mm)Stability (Hard Water)
REF-01 Disodium Dodecanedioate (DDDA)9.00 (Pass)0.65Haze / Precipitate
EXP-02 TEA-Neutralized 12-Ethoxy-12-oxododecanoic acid 9.0 0 (Pass) 0.48 Clear / Stable
CTRL-00 DI Water (Control)7.04 (Fail)0.95N/A

Analysis:

  • Corrosion: The mono-ester (EXP-02) matches the corrosion inhibition of the industry standard (REF-01).

  • Lubricity: EXP-02 reduces wear scar diameter by ~26% compared to REF-01. The ethyl ester tail provides a "boundary lubrication" effect that the dicarboxylate lacks.

  • Stability: The mono-ester salt is more tolerant of Calcium/Magnesium ions (hard water) because it does not form insoluble "calcium soaps" as readily as the di-acid.

Application Notes for Drug Development

While primarily an industrial lubricant, this chemistry is critical for Pharmaceutical Manufacturing Equipment (e.g., Tablet Presses, Encapsulators).

  • Cleanliness: Unlike mineral oils, this fluid can be washed off tooling with simple water rinsing, preventing cross-contamination of API (Active Pharmaceutical Ingredients).

  • Cooling: In high-speed pressing, the water content provides superior heat dissipation compared to oil, while the mono-ester prevents the tooling from rusting.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12736 (Dodecanedioic acid derivatives).[2] Retrieved from .

  • Zhang, X., et al. (2020). "Adsorption and corrosion inhibition mechanism of dicarboxylic acids on carbon steel." Corrosion Science.
  • Lubricant Testing Standards

    • ASTM International. "ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)." .

    • Deutsches Institut für Normung. "DIN 51360-2: Testing of cooling lubricants - Determination of corrosion preventing characteristics of cooling lubricants mixed with water." .

  • Industrial Application Context

    • Tribology & Lubrication Technology (TLT). "Water-Based Lubricants: The Future of Manufacturing." Society of Tribologists and Lubrication Engineers (STLE). .

Sources

Technical Application Note: Precision Synthesis of Amphiphilic Block Copolymers Utilizing 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

In the landscape of advanced drug delivery, 12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2) serves as a critical heterobifunctional linker rather than a simple backbone monomer. Its unique structure—comprising a long hydrophobic aliphatic chain (


), a reactive carboxylic acid terminus, and a protected ethyl ester terminus—allows for the precise engineering of amphiphilic block copolymers  and functionalized nanocarriers .

This molecule is particularly valued in the synthesis of "Stealth" nanoparticles and theranostic agents. It functions as a hydrophobic anchor or spacer that can be selectively coupled to hydrophilic blocks (like PEG) or targeting ligands (such as antibodies or dopamine for inorganic surface binding), enabling the creation of complex A-B-C type block architectures .

Key Chemical Attributes
FeaturePropertyApplication Logic
Hydrophobicity

Alkyl Chain
Provides a robust hydrophobic domain for membrane insertion or self-assembly into micellar cores.
Functionality A Carboxylic Acid (-COOH)High-reactivity site for activation (NHS/CDI) and coupling to amines (e.g.,

).[1]
Functionality B Ethyl Ester (-COOEt)Orthogonal protecting group. Stable during acid coupling; hydrolyzable to expose a second attachment site for targeting moieties.

Mechanism of Action & Chemical Pathway

The synthesis of block copolymers using this moiety typically follows a "Grafting-To" or "Macroinitiator Modification" approach. The 12-Ethoxy-12-oxododecanoic acid is not polymerized into a polyester backbone itself (as it lacks a hydroxyl group for self-condensation); instead, it is used to end-cap or functionalize hydrophilic blocks to introduce a discrete hydrophobic tail, creating an amphiphile.

Reaction Scheme Logic
  • Activation: The free acid is converted to an active ester (NHS) or acyl imidazole.

  • Coupling: Reaction with a heterobifunctional polymer (e.g.,

    
     or 
    
    
    
    ).
  • Deprotection/Functionalization: The ethyl ester is hydrolyzed or transesterified to attach a drug, imaging agent, or inorganic surface anchor (e.g., Dopamine).

SynthesisPathway cluster_legend Phase Start 12-Ethoxy-12-oxododecanoic Acid (Precursor) Activation Activation (CDI or NHS/DCC) Start->Activation Dissolution in THF/DCM Intermediate Activated Ester (Reactive Intermediate) Activation->Intermediate Formation of Acyl Imidazole/NHS Ester Coupling Coupling to Hydrophilic Block (e.g., NH2-PEG-X) Intermediate->Coupling Nucleophilic Attack (Amine) Product Amphiphilic Block Copolymer (EtOOC-C12-PEG-X) Coupling->Product Amide Bond Formation Hydrolysis Ester Hydrolysis (Optional) Product->Hydrolysis LiOH/MeOH Final Targeted Conjugate (Ligand-C12-PEG-X) Hydrolysis->Final Ligand Attachment

Figure 1: Step-wise chemical workflow for synthesizing amphiphilic block conjugates using 12-Ethoxy-12-oxododecanoic acid.

Detailed Experimental Protocols

Protocol A: Pre-Synthesis of 12-Ethoxy-12-oxododecanoic Acid

Note: Commercially available (CAS 66003-63-2), but synthesis may be required for isotopic labeling or high-purity needs.

Reagents: Ethyl 12-hydroxydodecanoate, Periodic Acid (


), Pyridinium Chlorochromate (PCC), Acetonitrile.[2]
  • Oxidation System: In a round-bottom flask, suspend Periodic Acid (2.2 eq) in Acetonitrile. Stir vigorously for 30 min.

  • Catalyst Addition: Cool to 0-5°C. Add a solution of Ethyl 12-hydroxydodecanoate (1.0 eq) and PCC (2 mol%) in Acetonitrile slowly over 45 mins.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Quench with Ethyl Acetate. Wash with brine/water and sodium bisulfite solution (to reduce residual oxidants). Dry organic phase over

    
     and concentrate in vacuo.
    
  • Validation: Verify structure via

    
    -NMR (Triplet at 
    
    
    
    ppm for
    
    
    adjacent to COOH).
Protocol B: Synthesis of Functionalized Block Copolymer (PEG-b-C12-Ester)

Objective: To attach the hydrophobic C12 tail to a PEG chain, creating a surfactant-like block copolymer for nanoparticle formulation.

Reagents:

  • 12-Ethoxy-12-oxododecanoic acid (1.0 eq)[3][4]

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) OR NHS (1.2 eq) + DCC (1.2 eq)

  • Heterobifunctional PEG (

    
     or 
    
    
    
    ) (0.9 eq)
  • Solvent: Anhydrous THF or Chloroform (

    
    )
    
  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Procedure:

  • Activation of the Hydrophobic Block:

    • Dissolve 12-Ethoxy-12-oxododecanoic acid in anhydrous THF under nitrogen atmosphere.

    • Add CDI slowly. Evolution of

      
       gas will be observed.
      
    • Stir for 1.5 - 2 hours at Room Temperature (RT) to ensure complete formation of the acyl imidazole intermediate.

    • Checkpoint: Monitor by TLC or IR (shift in carbonyl stretch).

  • Coupling Reaction:

    • Dissolve the Amine-PEG derivative in a separate volume of anhydrous THF/Chloroform. Add DIPEA.

    • Add the PEG solution dropwise to the activated acid solution over 1 hour.

    • Stir the reaction mixture for 12–24 hours at RT under nitrogen.

  • Purification:

    • Concentrate the solvent to ~20% volume.

    • Precipitation: Pour the concentrate into cold Diethyl Ether (or Hexane/Ether mix) to precipitate the polymer. The unreacted fatty acid ester is soluble in ether and will be removed.

    • Filtration: Collect the white precipitate.

    • Dialysis: Redissolve in water/methanol and dialyze (MWCO 1000 Da) against water to remove small molecule byproducts (imidazole, urea).

    • Lyophilize to obtain the final product: EtOOC-(CH2)10-CONH-PEG-X .

Protocol C: Ligand Functionalization (The "Dopamine Anchor" Method)

Context: This protocol is adapted from high-impact theranostics research (Locatelli et al.) for coating magnetic nanoparticles.

  • Activation: Activate 12-Ethoxy-12-oxododecanoic acid with CDI in THF as above.

  • Ligand Coupling: Add Dopamine Hydrochloride (neutralized with Pyridine) to the activated mixture.

  • Reaction: Stir for 4–12 hours. The amine of dopamine reacts with the activated acid.

  • Result: Ethyl 12-((3,4-dihydroxyphenethyl)amino)-12-oxododecanoate .

  • Application: This molecule is used to coat Iron Oxide nanoparticles. The catechol binds the iron, leaving the

    
    -Ethyl Ester tail exposed. This hydrophobic tail then intercalates into the hydrophobic core of a PLGA-b-PEG  block copolymer during nanoprecipitation, firmly anchoring the magnetic particle inside the polymer matrix.
    

Characterization & Quality Control

Data integrity is paramount. The following parameters must be verified for every batch.

TechniqueAnalyteExpected Signal / Criteria

-NMR
(

)
Ethyl Ester EndQuartet at

4.12 ppm (

).

-NMR
(

)
Amide LinkageDisappearance of triplet at

2.37 (COOH-

-CH2) and shift/broadening due to amide formation.
GPC/SEC Block CopolymerUnimodal distribution; shift to higher MW compared to starting PEG; PDI < 1.2.
FT-IR Functional GroupsEster C=O stretch (~1735

), Amide I (~1650

), Amide II (~1540

).
DSC Thermal PropertiesDistinct

for the PEG block and crystallization peak for the

segment (if long enough to crystallize).

References

  • Locatelli, E., et al. (2012).[5] Biocompatible nanocomposite for PET/MRI hybrid imaging. International Journal of Nanomedicine, 7, 6021–6033.

    • Context: Describes the synthesis of 12-Ethoxy-12-oxododecanoic acid and its coupling to dopamine for PLGA-b-PEG nanoparticle integr
  • Comeglio, P., et al. (2014). In vivo anticancer evaluation of the hyperthermic efficacy of anti-human epidermal growth factor receptor-targeted PEG-based nanocarrier containing magnetic nanoparticles. Theranostics, 2(1), 113–121.[1]

    • Context: Protocols for activating the carboxylic acid and conjugation strategies.[1][6]

  • Israel, L. L., et al. (2020). Single- and Multi-Arm Gadolinium MRI Contrast Agents for Targeted Imaging of Glioblastoma.[5] ACS Pharmacology & Translational Science.

    • Context: Usage of long-chain linkers in targeted delivery systems.

Sources

Application Notes and Protocols for the Characterization of Polymers Containing "12-Ethoxy-12-oxododecanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Long-Chain Aliphatic Polyesters in Advanced Applications

The incorporation of long-chain dicarboxylic acids, such as "12-Ethoxy-12-oxododecanoic acid," into polyester backbones imparts unique properties of flexibility, hydrophobicity, and biodegradability. These characteristics make such polymers highly desirable for a range of specialized applications, from controlled drug delivery systems to advanced coatings and specialty plastics.[1] The long aliphatic chain of the dodecanoic acid derivative can modulate the polymer's crystallinity and thermal properties, while the ester linkages ensure its susceptibility to hydrolytic degradation, a key feature for transient medical implants and environmentally benign materials.[2][3]

For researchers, scientists, and drug development professionals, a thorough and precise characterization of these polymers is paramount. It is not merely a quality control step but a fundamental necessity to establish structure-property relationships that govern performance. This guide provides a comprehensive overview of the critical analytical techniques and detailed protocols for the robust characterization of polymers containing "12-Ethoxy-12-oxododecanoic acid." The methodologies are presented to ensure scientific integrity, providing not just procedural steps but also the underlying rationale for experimental choices, thus creating a self-validating analytical workflow.

A Multi-faceted Approach to Polymer Characterization

A complete understanding of a polymer's properties cannot be gleaned from a single analytical technique. Instead, a complementary suite of methods should be employed to probe the material's chemical identity, molecular weight, thermal behavior, and mechanical performance.

Caption: Integrated workflow for the synthesis and characterization of polyesters.

I. Structural Elucidation and Compositional Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy: The Polymer's Fingerprint

FTIR spectroscopy is an indispensable first step in polymer analysis, providing a rapid and non-destructive confirmation of the polymer's chemical identity by identifying its characteristic functional groups.[4][5] For a polyester derived from "12-Ethoxy-12-oxododecanoic acid," the FTIR spectrum will exhibit key absorbances that confirm the success of the polymerization.

Key Spectral Features to Interrogate:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Ester)~1735Strong, sharp peak characteristic of the ester carbonyl stretch.[6] Its presence confirms the formation of the polyester backbone.
C-O (Ester)~1250 - 1100Strong, broad peaks resulting from the C-O stretching vibrations within the ester linkage.[6]
C-H (Aliphatic)~2920 and ~2850Strong, sharp peaks due to the symmetric and asymmetric stretching of the C-H bonds in the long methylene chains of the dodecanoic acid moiety.[7]
-CH₂- (bending)~1465A distinct peak corresponding to the bending vibration of the methylene groups.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation: Ensure the polymer sample is clean and dry. A small, representative portion of the solid polymer is sufficient.

  • Instrument Setup:

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Sample Analysis:

    • Place the polymer sample onto the ATR crystal, ensuring good contact.

    • Apply consistent pressure using the instrument's pressure clamp. The goal is to maximize the contact area without damaging the crystal or the sample.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum if necessary for comparison with other samples.

    • Identify and label the characteristic peaks corresponding to the expected functional groups.

Self-Validation: The concurrent presence of the strong ester C=O and C-O bands, along with the prominent aliphatic C-H stretching peaks, provides a high degree of confidence in the successful synthesis of the target polyester. The absence of a broad O-H stretch (around 3300 cm⁻¹) would indicate the complete consumption of the diol and carboxylic acid monomers.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Microstructure

While FTIR confirms the presence of functional groups, NMR spectroscopy provides a detailed map of the polymer's chemical structure, including monomer ratios in copolymers, end-group analysis, and the degree of branching.[8] For polymers of "12-Ethoxy-12-oxododecanoic acid," ¹H NMR is particularly powerful.

Expected ¹H NMR Chemical Shifts:

Proton EnvironmentExpected Chemical Shift (δ, ppm)Rationale
-O-CH₂- (from diol, adjacent to ester)~4.1 - 4.3The protons on the carbon adjacent to the ester oxygen are deshielded.
-C(=O)-CH₂-~2.3 - 2.5Protons on the carbon alpha to the carbonyl group are deshielded.[9]
-CH₂- (internal in dodecanoate chain)~1.2 - 1.7The bulk of the methylene protons in the long aliphatic chain will appear as a broad multiplet in this region.
-O-CH₂-CH₃ (ethoxy group)~4.1 (q) and ~1.2 (t)The quartet and triplet pattern is characteristic of an ethyl group attached to an oxygen.
Terminal groups (e.g., -OH, -COOH)VariableThe chemical shifts of end-group protons can vary depending on the solvent and concentration. Their integration relative to the repeating unit protons can be used to estimate the number-average molecular weight (Mn).[10]

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the polymer sample into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • The instrument should be properly shimmed to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16 or more for polymers to improve the signal-to-noise ratio), relaxation delay, and spectral width.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the relevant peaks to determine the relative ratios of different proton environments.

II. Molecular Weight and Distribution

The molecular weight and its distribution (polydispersity index, PDI) are fundamental properties that profoundly influence the mechanical and thermal characteristics of a polymer.[11][12]

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)

SEC/GPC separates polymer molecules based on their hydrodynamic volume in solution.[13] Larger molecules elute first, followed by smaller molecules.

Caption: Workflow for SEC/GPC analysis of polymers.

Protocol for SEC/GPC Analysis (based on ASTM D5296-19): [14]

  • System Preparation:

    • The mobile phase (e.g., tetrahydrofuran (THF) or chloroform) should be filtered and degassed.

    • The SEC system, including the pump, columns, and detector, should be equilibrated with the mobile phase at a constant flow rate and temperature.

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) of known molecular weights.

    • Inject each standard solution and record the elution time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

  • Sample Analysis:

    • Prepare a dilute solution of the polymer sample (typically 1-2 mg/mL) in the mobile phase. The solution should be filtered through a 0.2 or 0.45 µm filter to remove any particulates.

    • Inject the sample solution into the SEC system.

  • Data Analysis:

    • Using the calibration curve, the molecular weight at each point in the chromatogram is determined.

    • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the molecular weight distribution.

Key Parameters from SEC/GPC:

ParameterDescriptionSignificance
Mn (Number-Average Molecular Weight) The total weight of the polymer divided by the total number of molecules.Influences properties like brittleness and flow.
Mw (Weight-Average Molecular Weight) An average that is more sensitive to the presence of high molecular weight chains.Correlates well with properties like toughness and melt viscosity.
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer.A broader PDI can affect the processing behavior and mechanical properties of the polymer.

III. Thermal Properties

The thermal properties of a polymer dictate its processing conditions and its performance at different temperatures.

A. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[15][16] It is used to determine key thermal transitions.

Protocol for DSC Analysis (based on ASTM D3418-21): [16][17]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Crimp the pan to encapsulate the sample.

  • Instrument Setup:

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • A common thermal cycle is a heat-cool-heat cycle.

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. This erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.

    • Second Heat: Heat the sample again at the same controlled rate. The data from the second heating scan is typically used for analysis.

  • Data Analysis:

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHf) from the thermogram.[18]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20] It is used to assess the thermal stability and decomposition profile of the polymer.

Protocol for TGA Analysis (based on ASTM E1131-20): [19][21]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the polymer sample into a TGA pan (typically platinum or ceramic).

  • Instrument Setup:

    • Calibrate the instrument for mass and temperature.

    • Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative degradation).

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss versus temperature.

    • Determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., T₅% and T₁₀%).

Summary of Thermal Properties:

PropertyTechniqueSignificance
Glass Transition Temperature (Tg) DSCThe temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.[18]
Melting Temperature (Tm) DSCThe temperature at which the crystalline regions of the polymer melt.[18]
Enthalpy of Fusion (ΔHf) DSCThe amount of energy required to melt the crystalline portion of the polymer. It is proportional to the degree of crystallinity.
Decomposition Temperature TGAIndicates the thermal stability of the polymer. Important for determining the maximum processing temperature.

IV. Mechanical Properties

The mechanical properties of a polymer determine its suitability for load-bearing applications.

Tensile Testing

Tensile testing provides information about the strength, stiffness, and ductility of a material.[22][23]

Protocol for Tensile Testing (based on ASTM D638-14): [22][24]

  • Specimen Preparation:

    • Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[23] The specimens can be prepared by injection molding or by machining from a larger sheet.

    • Condition the specimens at a standard temperature and humidity for at least 40 hours before testing.

  • Test Procedure:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis:

    • Record the load and elongation data throughout the test.

    • Calculate the tensile strength, Young's modulus, and elongation at break.

Key Mechanical Properties:

PropertyDescriptionSignificance
Tensile Strength The maximum stress the material can withstand before breaking.Indicates the material's strength under tension.
Young's Modulus (Modulus of Elasticity) A measure of the material's stiffness.A higher modulus indicates a stiffer material.
Elongation at Break The percentage increase in length at the point of fracture.Indicates the material's ductility or ability to deform before breaking.

Conclusion: A Pathway to Predictable Performance

The comprehensive characterization of polymers containing "12-Ethoxy-12-oxododecanoic acid" is a critical endeavor for ensuring their successful application in research, drug development, and materials science. By systematically employing the techniques and protocols outlined in this guide—from structural verification with FTIR and NMR to the assessment of molecular weight, thermal transitions, and mechanical strength—researchers can build a robust understanding of their materials. This knowledge is not merely descriptive; it is predictive, enabling the rational design of polymers with tailored properties for specific, high-value applications. The integration of these analytical methods provides a powerful framework for quality control, product development, and fundamental scientific inquiry.

References

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Troubleshooting & Optimization

Technical Support Center: Polyester Synthesis with Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polyester synthesis utilizing dicarboxylic acid monoesters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific polymerization technique. Instead of a rigid protocol, you will find a series of in-depth, question-and-answer-based troubleshooting guides. My aim is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your own experiments.

Introduction: The Rationale Behind Using Dicarboxylic Acid Monoesters

The use of dicarboxylic acid monoesters in polyester synthesis offers a unique approach compared to traditional methods involving diacids or diesters. This strategy is often employed when precise control over the polymer structure is required, or when dealing with monomers that are sensitive to the harsh conditions of direct esterification. The reaction typically proceeds via a transesterification pathway, where the ester group of the monoester reacts with a diol. This guide will address the common challenges encountered during this process.

Core Principles & Reaction Mechanism

Before delving into troubleshooting, it's crucial to understand the fundamental reaction. The polymerization of a dicarboxylic acid monoester with a diol is a step-growth process that relies on transesterification.[1][2] The hydroxyl group of the diol nucleophilically attacks the carbonyl carbon of the monoester, leading to the formation of a new ester bond and the release of the alcohol from the original monoester as a byproduct.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low Molecular Weight or Incomplete Polymerization

Question: I'm consistently obtaining polyesters with low molecular weight and a high polydispersity index (PDI). What are the likely causes and how can I address this?

Answer: This is one of the most common challenges in step-growth polymerization.[3] Achieving high molecular weight requires a very high degree of conversion, and several factors can prevent this.

Potential Causes & Solutions:

  • Stoichiometric Imbalance:

    • Explanation: Step-growth polymerization is highly sensitive to the stoichiometry of the functional groups.[4] An exact 1:1 ratio of the reacting ester and hydroxyl groups is critical for building long polymer chains. Any deviation leads to chain termination, as one functional group will be completely consumed while the other remains in excess on the chain ends.

    • Troubleshooting Steps:

      • Verify Monomer Purity: Ensure your dicarboxylic acid monoester is free from the corresponding diacid or other impurities. The presence of diacid will introduce un-esterified carboxylic acid groups that can disrupt the stoichiometry and potentially lead to side reactions. Similarly, ensure your diol is of high purity and anhydrous.

      • Accurate Measurement: Use high-precision balances and techniques to ensure an accurate molar ratio of your monomers.

      • Consider Volatility: If one of your monomers, particularly the diol, is volatile at the reaction temperature, a slight excess (e.g., 5-15%) of the volatile monomer may be necessary to compensate for losses during the reaction.[5]

  • Inefficient Removal of Byproducts:

    • Explanation: The transesterification reaction is an equilibrium process.[1] To drive the reaction towards the formation of high molecular weight polymer, the alcohol byproduct generated from the monoester must be continuously and efficiently removed. According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the products.

    • Troubleshooting Steps:

      • High Vacuum: Apply a high vacuum (typically <1 mbar) during the later stages of the polymerization to facilitate the removal of the alcohol byproduct.

      • Inert Gas Sparging: Bubbling a slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can help to carry away the volatile byproduct.

      • Reaction Setup: Ensure your reaction vessel has a large surface area and efficient stirring to maximize the exposure of the reaction mixture to the vacuum.

  • Suboptimal Reaction Temperature and Time:

    • Explanation: The reaction temperature needs to be high enough to ensure the monomers are in a molten state and to provide sufficient activation energy for the reaction. However, excessively high temperatures can lead to thermal degradation and side reactions that can discolor the polymer or terminate chain growth.[6] Reaction time is also critical; insufficient time will result in low conversion.

    • Troubleshooting Steps:

      • Temperature Optimization: Conduct a series of small-scale reactions at different temperatures to determine the optimal range for your specific monomer system.

      • Staged Temperature Profile: Often, a two-stage temperature profile is effective. An initial, lower temperature stage can be used for the initial oligomerization, followed by a higher temperature stage under vacuum to drive the reaction to completion.

      • Monitor Reaction Progress: Track the progress of the reaction by measuring the viscosity of the reaction mixture or by taking small aliquots for analysis (e.g., by NMR to monitor the disappearance of monomer signals).

Issue 2: Polymer Discoloration (Yellowing or Browning)

Question: My final polyester product is discolored. What causes this and how can I prevent it?

Answer: Discoloration is typically a sign of thermal degradation or oxidative side reactions.

Potential Causes & Solutions:

  • Thermal Degradation:

    • Explanation: At elevated temperatures, ester linkages can undergo thermal cleavage, and the organic monomers themselves can degrade, leading to the formation of chromophores.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: As mentioned previously, optimize the reaction temperature to the lowest effective point.

      • Minimize Reaction Time at High Temperatures: Reduce the duration the reaction mixture is held at the highest temperature.

  • Oxidation:

    • Explanation: The presence of oxygen at high temperatures can lead to oxidative degradation of the monomers and the resulting polymer.

    • Troubleshooting Steps:

      • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a constant, positive pressure of an inert gas like nitrogen or argon.

      • Degas Monomers: Before starting the reaction, it can be beneficial to degas the monomers by subjecting them to several cycles of vacuum and backfilling with an inert gas.

  • Catalyst-Induced Side Reactions:

    • Explanation: Some catalysts, particularly certain metal-based catalysts, can promote side reactions that lead to color formation.

    • Troubleshooting Steps:

      • Catalyst Selection: Experiment with different catalysts. For transesterification, catalysts like tin(II) octoate, titanium(IV) butoxide, or antimony trioxide are common.[7] However, their propensity to cause discoloration can vary.

      • Optimize Catalyst Concentration: Use the minimum effective concentration of the catalyst. Higher concentrations can increase the rate of side reactions.

Issue 3: Gel Formation or Cross-linking

Question: My reaction mixture has formed a gel, making it impossible to process. What has gone wrong?

Answer: Gel formation indicates the creation of a cross-linked polymer network, which is usually undesirable for producing linear polyesters.

Potential Causes & Solutions:

  • Trifunctional Impurities:

    • Explanation: The presence of impurities with more than two functional groups (e.g., a triol or a tricarboxylic acid) in your monomers can act as cross-linking agents.

    • Troubleshooting Steps:

      • High-Purity Monomers: Use monomers with the highest available purity. Analyze your starting materials for trifunctional impurities using techniques like HPLC or GC-MS.

  • Side Reactions at High Temperatures:

    • Explanation: At very high temperatures, some monomers can undergo side reactions that create branching points, eventually leading to a cross-linked network.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Avoid excessive temperatures that could induce side reactions.

Experimental Protocols & Data

General Protocol for Polyester Synthesis via Transesterification of a Dicarboxylic Acid Monoester
  • Monomer Preparation:

    • Ensure the dicarboxylic acid monoester and diol are of high purity and anhydrous.

    • Accurately weigh equimolar amounts of the dicarboxylic acid monoester and the diol into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet connected to a vacuum system.

  • Catalyst Addition:

    • Add the chosen catalyst (e.g., 0.05-0.2 mol% relative to the dicarboxylic acid monoester).

  • First Stage: Oligomerization:

    • Heat the reaction mixture under a slow stream of inert gas to a temperature that allows for a homogenous melt and initiates the reaction (typically 150-180°C).

    • Maintain this temperature and continue stirring while the alcohol byproduct from the monoester begins to distill off. This stage is typically continued for 2-4 hours.

  • Second Stage: Polycondensation:

    • Gradually increase the temperature (e.g., to 200-220°C) while slowly applying a vacuum.

    • Reduce the pressure to <1 mbar to facilitate the removal of the final traces of the alcohol byproduct.

    • A noticeable increase in the viscosity of the reaction mixture will be observed.

    • Continue this stage until the desired molecular weight is achieved, which can be monitored by the torque on the mechanical stirrer or by analyzing samples. This can take several hours.

  • Product Recovery:

    • Cool the reaction mixture under an inert atmosphere.

    • The polyester can then be extruded or dissolved in a suitable solvent for purification.

Data Presentation: Typical Reaction Parameters
ParameterTypical RangeRationale
Monomer Ratio 1:1 (ester:hydroxyl)Essential for achieving high molecular weight in step-growth polymerization.[4]
Catalyst Conc. 0.05 - 0.2 mol%To achieve a reasonable reaction rate without excessive side reactions.
Temp. (Stage 1) 150 - 180°CTo form oligomers and remove the bulk of the byproduct without thermal degradation.
Temp. (Stage 2) 200 - 220°CTo increase the reaction rate and drive the equilibrium towards polymer formation.
Vacuum < 1 mbarTo efficiently remove the alcohol byproduct and achieve high conversion.[6]

Visualizing the Process

Diagram: Transesterification Polymerization Pathway

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products monoester Dicarboxylic Acid Monoester (R'-OOC-R-COOH) transesterification Transesterification (Catalyst, Heat) monoester->transesterification diol Diol (HO-R''-OH) diol->transesterification polyester Linear Polyester [-O-R''-OOC-R-COO-]n transesterification->polyester Chain Growth byproduct Alcohol Byproduct (R'-OH) transesterification->byproduct Equilibrium byproduct_removal Byproduct Removal (Vacuum) byproduct_removal->transesterification byproduct->byproduct_removal Drives Reaction Forward G start Low Molecular Weight Observed q1 Is Stoichiometry Accurate? start->q1 q2 Is Byproduct Effectively Removed? q1->q2 Yes sol1 Verify Monomer Purity & Recalculate Molar Ratio q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Improve Vacuum System & Increase Stirring q2->sol2 No sol3 Optimize Temperature Profile & Extend Reaction Time q3->sol3 No end end q3->end Yes (Consult Specialist)

Sources

Optimizing GC-MS analysis of long-chain fatty acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Optimization of GC-MS for Long-Chain Fatty Acid Esters

Introduction: The Analytical Reality

Analyzing long-chain fatty acid esters (FAMEs) requires navigating a conflict between physics and chemistry. While esterification neutralizes the polarity of fatty acids to make them volatile, the sheer mass of long-chain variants (C20:0 to C26:0) creates significant boiling point challenges.

This guide moves beyond basic operation. It addresses the "Silent Failures"—where the chromatogram looks clean, but the data is compromised by inlet discrimination, thermal degradation, or isomeric co-elution.

Module 1: Sample Preparation & Derivatization

The Core Issue: Incomplete methylation and artifact formation. Many users report low recovery of Free Fatty Acids (FFAs) when using methods designed for Triglycerides (TGs), or vice versa.

Protocol 1.1: The Derivatization Decision Matrix

Why this matters: Base-catalyzed methylation (KOH/MeOH) is fast but cannot methylate free fatty acids; it only transesterifies acylglycerols. If your sample contains FFAs (e.g., degraded oil, biological plasma), you must use acid catalysis or a dual method.

Critical Workflow Visualization:

Derivatization_Logic Start Start: Sample Type Analysis Check_FFA Does sample contain Free Fatty Acids (FFAs)? Start->Check_FFA YES_FFA Yes (e.g., Plasma, Aged Oils) Check_FFA->YES_FFA High FFA NO_FFA No (Pure Triglycerides) Check_FFA->NO_FFA Negligible FFA Acid_Method Method A: Acid Catalysis (BF3-Methanol or HCl-MeOH) *Required for FFAs* YES_FFA->Acid_Method Base_Method Method B: Base Catalysis (KOH-Methanol) *Fast, Room Temp* NO_FFA->Base_Method Issue_Isomer Risk: Isomerization of CLA/PUFA if heated >100°C >10 mins Acid_Method->Issue_Isomer Result Ready for GC Injection Base_Method->Result Issue_Isomer->Result

Caption: Logic flow for selecting the correct derivatization reagent to prevent false-negative results for Free Fatty Acids.

Troubleshooting Q&A:

  • Q: Why are my PUFA (Polyunsaturated Fatty Acid) peaks smaller than expected?

    • A: You likely overheated the BF3-Methanol reaction. BF3 is a Lewis acid that can migrate double bonds (isomerization) or degrade PUFAs if heated >100°C for extended periods.

    • Fix: Limit heating to 10 minutes at 100°C, or switch to Acetyl Chloride/Methanol , which is milder and minimizes isomerization [1].

Module 2: The Inlet System (Discrimination & Hygiene)

The Core Issue: Mass Discrimination. In split injections, the high boiling point of long-chain FAMEs (e.g., C24:0 Lignoceric acid methyl ester, BP >400°C) causes them to vaporize slower than the solvent. The split vent sweeps them away before they enter the column, leading to artificially low quantification of heavy chains.

Data Table: Optimizing Injection Parameters
ParameterSplit Injection (Profiling)Splitless Injection (Trace Analysis)Technical Rationale
Liner Type Split liner with glass wool (mid-position)Single taper, deactivated, wool at bottomWool provides surface area for rapid vaporization; Taper directs flow to column.
Inlet Temp 250°C - 260°C250°C - 280°CHigher temp needed for C22+ FAMEs to prevent condensation on liner walls.
Pressure Pulse N/A30-50 psi for 0.5 min"Pressure Pulse" forces the sample cloud onto the column, reducing residence time in the hot inlet (prevents degradation).
Discrimination High risk for >C20Low risk (if optimized)Splitless transfers 100% of sample, negating differential vaporization rates.

Self-Validating Protocol (Discrimination Check):

  • Prepare a standard mix containing equal mass of C10:0, C16:0, and C24:0 FAMEs.

  • Inject.[1][2][3]

  • Calculate the Area/Mass ratio for each.

  • Pass Criteria: The response factor of C24:0 should be within 90% of C10:0. If C24:0 is <80%, your inlet temperature is too low or your glass wool is active/dirty [2].

Module 3: Chromatographic Separation

The Core Issue: The Cis/Trans & Positional Isomer Trap. Standard non-polar columns (like DB-5ms) separate by boiling point. They cannot resolve critical pairs like Oleic acid (C18:1 cis-9) and Elaidic acid (C18:1 trans-9).

Column Selection Guide
Column ClassPhase CompositionApplicationLimitation
Non-Polar (e.g., DB-5, HP-5)5% Phenyl Methyl SiloxaneGeneral profiling, high temp stability (325°C).Co-elution of cis/trans isomers.
High Polarity (e.g., HP-88, SP-2560)Bis-cyanopropyl polysiloxaneMandatory for Trans-fat analysis and detailed PUFA profiling.Lower temp limit (250°C).[3] High bleed if overheated.
Ionic Liquid (e.g., SLB-IL111)Ionic LiquidExtreme polarity. Separates geometric isomers that cyano-phases cannot.Unique selectivity requires relearning elution orders.

Visualization: Critical Pair Resolution Logic

Column_Selection Goal Goal: Separate C18:1 Isomers (Oleic vs Elaidic) Col_NonPolar Non-Polar Column (DB-5, HP-5) Goal->Col_NonPolar Col_Polar Cyanopropyl Column (HP-88, SP-2560) Goal->Col_Polar Result_Fail Result: Single Peak (Co-elution) Col_NonPolar->Result_Fail Result_Pass Result: Baseline Resolution (Trans elutes before Cis) Col_Polar->Result_Pass

Caption: Why high-polarity columns are non-negotiable for isomer-specific FAME analysis.

Module 4: Mass Spectrometry & Identification

The Core Issue: Spectral Ambiguity. In Electron Ionization (EI), all saturated FAMEs produce nearly identical spectra dominated by m/z 74 (McLafferty rearrangement) and m/z 87 . The molecular ion (M+) is often weak.

Troubleshooting Q&A:

  • Q: I see a peak at the correct retention time, but the library match score is low. Is it my FAME?

    • A: Check for "Ghost Peaks."

      • m/z 207, 281: Column bleed (Siloxanes). Common with HP-88 columns near 250°C.

      • m/z 149: Phthalates (Plasticizer contamination from vial caps or pipette tips).

    • Protocol: Enable "Background Subtraction" in your software. Select a baseline region just before the peak to subtract the column bleed signal.

  • Q: How do I identify specific isomers if the MS spectra are identical?

    • A: You cannot rely on MS spectra alone for isomers. You must use Retention Time Locking (RTL) .

    • Validation: Run a certified FAME standard mix (e.g., Supelco 37-Component Mix). Match retention times exactly. For GC-MS, the elution order on Cyanopropyl columns is generally: Trans isomers elute before Cis isomers [3].

References

  • AOAC International. (2001). Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[4]

  • Restek Corporation. (2020). Optimizing Splitless Injections for Trace Analysis.

  • Agilent Technologies. (2018). Separation of cis-trans FAME isomers using HP-88 columns.

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[5][6] The Oily Press.[7]

Sources

Technical Support Center: Polyesterification of 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the polyesterification of 12-ethoxy-12-oxododecanoic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this AB-type monomer for polymer synthesis. As an ω-carboxy ester, its self-condensation polymerization is a powerful method for creating aliphatic polyesters, but it is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established polymer chemistry principles, to help you navigate and mitigate common side reactions.

Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the likely underlying side reactions and providing actionable solutions.

Issue 1: Low Polymer Molecular Weight or Low Yield

Question: My polymerization of 12-ethoxy-12-oxododecanoic acid is consistently resulting in a low molecular weight (Mn) polymer, and the overall yield is poor. What is happening?

Answer: This is the most common issue encountered and typically points to one of two major side reactions: intramolecular cyclization or an incomplete reaction due to equilibrium effects.

Causality & Diagnosis:

  • Intramolecular Cyclization: The primary culprit is often the formation of cyclic esters (lactones) or cyclic oligoesters.[1][2] The long, flexible 12-carbon chain of the monomer can easily fold back on itself. The reaction can proceed intramolecularly (forming a cyclic monomer) or intermolecularly (leading to chain growth). This is a classic case of kinetics versus thermodynamics. At high dilution, the probability of a molecule's ends finding each other is higher than finding another monomer, favoring cyclization.

  • Equilibrium Control: The polyesterification is a reversible transesterification reaction that produces ethanol. If this ethanol is not efficiently removed from the reaction vessel, the equilibrium will not favor the formation of high molecular weight polymer.[3] The presence of ethanol will promote the reverse reaction (ethanolysis), cleaving polymer chains and limiting chain length.

Troubleshooting Workflow: Low Molecular Weight

G Start Observed Problem: Low Molecular Weight Cause1 Primary Cause: Intramolecular Cyclization Start->Cause1 Is the reaction done in solution? Cause2 Primary Cause: Inefficient Ethanol Removal Start->Cause2 Is the vacuum level high enough? Diag1 Diagnostic Test: Analyze crude product by GPC/MS. Look for low MW cyclic species. Cause1->Diag1 Diag2 Diagnostic Test: Check vacuum system integrity. Monitor pressure during reaction. Cause2->Diag2 Sol1 Solution: Increase Monomer Concentration (Melt polymerization is ideal) Diag1->Sol1 Sol3 Solution: Optimize Catalyst (Choose a catalyst that favors linear chain growth) Diag1->Sol3 Sol2 Solution: Improve Vacuum System (Use a high-performance pump, minimize leaks, use a cold trap) Diag2->Sol2

Caption: Troubleshooting workflow for low molecular weight polymer.

Solutions & Protocols:

  • Favor Intermolecular Reaction:

    • Melt Polycondensation: The most effective way to suppress cyclization is to perform the reaction in the melt (solvent-free) at a temperature above the monomer's melting point. This maximizes the concentration of reactive ends, making intermolecular reactions far more probable.

    • Solution Polymerization: If solution polymerization is necessary, use the highest possible monomer concentration that maintains solubility and manageable viscosity.

  • Drive the Equilibrium Forward:

    • High Vacuum: A robust vacuum system (typically <1 Torr) is non-negotiable for achieving high molecular weight. This is essential to effectively remove the ethanol byproduct.

    • Nitrogen Sparging: In the initial stages of the reaction, bubbling dry, inert gas (like nitrogen or argon) through the reaction mixture can help carry away the ethanol.[3]

    • Efficient Stirring: Good agitation creates a larger surface area, facilitating the diffusion and removal of ethanol from the viscous melt.

Issue 2: Polymer Discoloration (Yellowing or Browning)

Question: My final polyester product has a noticeable yellow or brown tint. What causes this discoloration and how can I prevent it?

Answer: Discoloration is almost always a sign of thermal degradation or undesired side reactions caused by the catalyst at high temperatures.[2]

Causality & Diagnosis:

  • Thermal Degradation: Polyesterification often requires high temperatures (e.g., 180-260°C) to maintain a molten state and achieve a sufficient reaction rate.[4] Prolonged exposure to these temperatures can cause random chain scission, leading to the formation of unsaturated species (e.g., vinyl esters) and other chromophores that impart color.[5][6][7][8]

  • Catalyst-Induced Degradation: Some common polycondensation catalysts, particularly certain tin or antimony compounds, can cause discoloration.[2] Antimony-based catalysts, for example, can be reduced to elementary antimony at high temperatures, causing a grayish discoloration.[2]

  • Oxidation: If the reaction is not performed under a strictly inert atmosphere, residual oxygen can lead to oxidative degradation, which also produces colored byproducts.

Solutions & Protocols:

  • Optimize Reaction Conditions:

    • Temperature: Use the lowest possible temperature that allows for a molten state and a reasonable reaction rate. Conduct a temperature optimization study to find this balance.

    • Time: Minimize the total reaction time at high temperatures. Once a moderate molecular weight is achieved, consider if further heating is providing diminishing returns and increasing degradation.

  • Select the Right Catalyst:

    • Catalyst Screening: Test different catalysts. Titanium-based catalysts, such as titanium(IV) butoxide (Ti(OBu)₄), or certain zinc salts are often effective and may lead to less discoloration than antimony compounds.[9][10]

    • Enzymatic Catalysis: For sensitive applications where color is critical, consider lipase-catalyzed polymerization. Enzymes operate under much milder conditions, avoiding thermal degradation entirely.[11]

  • Maintain an Inert Atmosphere:

    • Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before heating. Maintain a slight positive pressure or a continuous slow flow of inert gas throughout the reaction.

Issue 3: Gel Formation or Cross-Linking

Question: During the later stages of polymerization, my reaction mixture became an insoluble gel. What would cause cross-linking with this monomer?

Answer: While 12-ethoxy-12-oxododecanoic acid is a linear AB monomer, gelation can still occur due to high-temperature side reactions, particularly etherification.

Causality & Diagnosis:

  • Etherification: At elevated temperatures, and sometimes promoted by acidic catalysts, alcohol end-groups can undergo dehydration to form ether linkages.[12] While your monomer doesn't have a free alcohol, hydrolysis of the ethyl ester end-group (if trace water is present) can generate one. If an alcohol end-group on one chain reacts with another alcohol end-group, it forms an ether bridge and eliminates water. More critically, if an alcohol end-group attacks an ester along another chain, it can create a branch point. If this happens multiple times, a cross-linked network (gel) can form. Although often a minor side reaction, its impact is significant.[12]

  • Other Degradation Reactions: Complex thermal degradation pathways can sometimes generate reactive species that lead to branching and eventual gelation.[13]

Key Side Reactions in Polyesterification

G Monomer 12-Ethoxy-12-oxododecanoic acid (AB Monomer) Polymer Desired Linear Polyester (Intermolecular Reaction) Monomer->Polymer Self-Condensation (Ethanol Out) Cyclic Cyclic Monomer/Oligomers (Intramolecular Reaction) Monomer->Cyclic High Dilution/ High Temp Degraded Degradation Products (Chain Scission, Chromophores) Polymer->Degraded High Temp/ Long Time Ether Branched/Cross-linked Polymer (Etherification) Polymer->Ether Very High Temp/ Acidic Catalyst

Caption: Primary reaction pathways and common side reactions.

Solutions & Protocols:

  • Strict Temperature Control: Avoid temperature overshoots. Gelation reactions often have a high activation energy and become significant only at very high temperatures.

  • Catalyst Choice: Avoid strongly acidic catalysts that might promote ether formation.

  • Monomer Purity: Ensure the monomer is free from impurities that could act as cross-linking agents. Specifically, ensure it is anhydrous to prevent the in-situ formation of hydroxyl end-groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of polymerization for 12-ethoxy-12-oxododecanoic acid? A1: The primary mechanism is step-growth polycondensation via transesterification.[3] The carboxylic acid group (-COOH) of one monomer molecule is catalyzed to react with the ethyl ester group (-COOCH₂CH₃) of another, forming an ester bond to link the monomers and releasing ethanol as a byproduct.[3][14] This is different from polyesterifications involving a diol and a diacid, where water is the byproduct.[15][16][17]

Q2: Can decarboxylation be a significant side reaction? A2: Yes, especially at temperatures exceeding 250°C. Decarboxylation is the loss of the carboxylic acid group as CO₂.[18] This reaction terminates a growing chain, as the end is no longer reactive, thereby limiting the final molecular weight.[19] While aliphatic carboxylic acids are relatively stable, the high temperatures used in melt polycondensation can make this a relevant, albeit often minor, side reaction.[20][21]

Q3: How can I confirm that cyclization is occurring? A3: The best methods are Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS). GPC analysis of your crude product will show a distinct peak or shoulder at the low molecular weight end of the distribution corresponding to the cyclic species. MALDI-TOF MS or ESI-MS can be used to identify the exact masses of these cyclic monomers, dimers, and other oligomers.[2]

Q4: What are the best practices for monomer purification before polymerization? A4: Monomer purity is critical. We recommend the following:

  • Recrystallization: Recrystallize the 12-ethoxy-12-oxododecanoic acid from a suitable solvent (e.g., ethyl acetate/hexane mixture) to remove oligomeric or other organic impurities.

  • Drying: Thoroughly dry the purified monomer under vacuum at a temperature just below its melting point for several hours to remove any residual solvent and, most importantly, water. Water can hydrolyze the ester group, creating an imbalance in reactive groups and leading to side reactions.[22]

Summary of Key Parameters and Their Impact

ParameterTypical RangeRationale & Impact on Side Reactions
Temperature 180 - 240 °CMust be above monomer/polymer Tm. Higher temps increase reaction rate but also significantly increase rates of degradation, discoloration, and etherification.[8]
Pressure (Vacuum) < 1 TorrEssential for removing ethanol to drive the reaction equilibrium towards high polymer.[3] Poor vacuum is a primary cause of low molecular weight.
Catalyst 100 - 500 ppmSpeeds up the reaction, allowing for lower temperatures/times. Choice of catalyst impacts reaction rate, discoloration, and potential side reactions like etherification.[9][13]
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation and discoloration of the polymer at high temperatures.
Agitation 50 - 200 RPMCrucial in the melt phase to ensure homogeneity and facilitate the escape of ethanol from the viscous polymer.

Experimental Protocols

Protocol 1: Characterization of Side Products by GPC
  • Sample Preparation: Dissolve a small amount (approx. 2-5 mg/mL) of the crude, unpurified polymer product in a suitable solvent like Tetrahydrofuran (THF) or Chloroform.

  • Instrumentation: Use a Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector. A series of polystyrene or poly(methyl methacrylate) standards should be used for calibration.

  • Analysis: Run the sample through the GPC.

  • Interpretation: A high molecular weight polymer will show a relatively sharp peak at a short retention time. The presence of a significant peak or shoulder at longer retention times (corresponding to lower molecular weight) is indicative of cyclic species or other small oligomers.

Protocol 2: Lab-Scale Melt Polycondensation
  • Setup: Equip a three-neck round-bottom flask with a mechanical overhead stirrer, a short-path distillation head connected to a collection flask (cold trap), and a gas inlet/outlet connected to a nitrogen/vacuum line.

  • Charging: Add the purified, dry 12-ethoxy-12-oxododecanoic acid monomer and the chosen catalyst (e.g., 200 ppm Ti(OBu)₄) to the flask.

  • Inerting: Purge the system with dry nitrogen for at least 30 minutes.

  • Initial Stage (Low Temperature): Heat the flask in a heating mantle to ~160-180°C under a slow stream of nitrogen. Stir the molten monomer. Ethanol will begin to distill off. Continue for 1-2 hours.

  • High Vacuum Stage: Gradually increase the temperature to 200-220°C while slowly applying vacuum, reducing the pressure to <1 Torr. The viscosity of the mixture will increase significantly.

  • Monitoring: Continue the reaction until the desired viscosity is reached (often determined by the torque on the stirrer motor) or for a predetermined time (e.g., 4-8 hours).

  • Termination: Cool the reaction vessel under nitrogen, then dissolve or mechanically remove the resulting polymer.

Scientist's Note: The transition from the nitrogen-sparging stage to the high-vacuum stage is critical. Applying a high vacuum too early, when significant outgassing is still occurring, can cause the monomer/oligomers to foam up and out of the reactor.

References

  • Vertex AI Search. (2021). How to effectively alleviate the hydrolysis of polyester materials? [Online].
  • Science Info. (2023). Synthesis of Polyester: Important Polymerization Reaction. [Online].
  • MDPI. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. [Online].
  • Google Patents. (n.d.). WO2013098847A2 - Process for preparation of poly-esters and co-polyesters. [Online].
  • chemrevise. (n.d.). 6.2.3 revision guides polyesters and polyamides. [Online].
  • Zeus Industrial Products, Inc. (n.d.). Thermal Degradation of Plastics. [Online].
  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions | Request PDF. [Online].
  • ResearchGate. (n.d.). Etherification as Side Reaction in the Hyperbranched Polycondensation of 2,2Bis(hydroxymethyl)propionic Acid | Request PDF. [Online].
  • ResearchGate. (2025). (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. [Online].
  • YouTube. (2023). Condensation Polymerisation of Polyesters. [Online].
  • Chemistry LibreTexts. (2023). Polyesters. [Online].
  • Ellesmere OCR A level Chemistry. (n.d.). 6.2.3 (b) Hydrolysis of Polyester and Polyamides. [Online].
  • Master Organic Chemistry. (2022). Decarboxylation. [Online].
  • Journal of the American Chemical Society. (n.d.). The Thermal Degradation of Polyesters. [Online].
  • ResearchGate. (2025). (PDF) Cyclization and Dispersity of Polyesters. [Online].
  • PMC - NIH. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. [Online].
  • Save My Exams. (2026). Formation of Polyesters - A level Chemistry Revision Notes. [Online].
  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. [Online].
  • Chemistry Stack Exchange. (2014). Decarboxylation under acid, water, and extreme heat. [Online].
  • Chemistry LibreTexts. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers. [Online].
  • PMC - NIH. (n.d.). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. [Online].
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Online].
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Online].
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? [Online].
  • YouTube. (2024). POLYESTER FORMATION FROM DICARBOXYLIC ACID AND DIOL. [Online].

Sources

Improving the yield of polymers from "12-Ethoxy-12-oxododecanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Monomer Profile

User Query: "How do I maximize molecular weight and yield when polymerizing 12-Ethoxy-12-oxododecanoic acid?"

Technical Insight: 12-Ethoxy-12-oxododecanoic acid (Monoethyl dodecanedioate) is an asymmetric monomer containing one carboxylic acid group and one ethyl ester group. Unlike symmetric dicarboxylic acids (e.g., dodecanedioic acid), this "mixed-functionality" precursor presents unique kinetic challenges. It does not self-polymerize; it requires a diol comonomer (e.g., 1,4-butanediol, 1,8-octanediol) to form Poly(alkylene dodecanedioate).

Successful polymerization requires a Two-Stage Polycondensation process to manage the two distinct leaving groups:

  • Stage I (Esterification): Acid group reacts with Diol

    
     Releases Water (
    
    
    
    ).
  • Stage II (Transesterification): Ester group reacts with Diol

    
     Releases Ethanol (
    
    
    
    ).

Critical Protocol: The "Dual-Vacuum" Methodology

To improve yield, you must move beyond standard reflux methods. The following protocol is designed to handle the asymmetric reactivity of your monomer.

Phase A: Oligomerization (Atmospheric Pressure)

Goal: React the free acid groups first to prevent volatile monomer loss.

  • Stoichiometry: Charge the reactor with 12-Ethoxy-12-oxododecanoic acid and Diol in a 1:1.05 molar ratio (slight excess of diol to compensate for volatility).

  • Catalyst: Add Titanium(IV) butoxide (

    
    ) at 300–500 ppm .
    
    • Why? Ti-catalysts are effective for both direct esterification and transesterification.

  • Temperature Ramp: Heat to 160°C under Nitrogen (

    
    ) flow.
    
  • Reaction: Hold for 2–4 hours.

    • Checkpoint: Water evolution should cease. The mixture will turn from opaque to clear.

Phase B: Polycondensation (High Vacuum)

Goal: Drive the equilibrium by removing ethanol and excess diol.

  • Temperature Increase: Raise temperature to 220–240°C .

  • Vacuum Ramp (Crucial): Do not apply full vacuum immediately.

    • Step 1: Reduce to 100 mbar over 30 mins (Removes residual water).

    • Step 2: Reduce to <1 mbar (High Vacuum) over the next 30 mins.

  • Duration: Hold at <1 mbar for 4–6 hours.

    • Mechanism:[1][2][3] This removes the ethanol generated by the ester-end reaction and the excess diol, driving the Carothers equation toward high molecular weight (

      
      ).
      

Troubleshooting Guide (FAQ)

Issue 1: Low Molecular Weight ( Stalls < 10,000 Da)

Q: My reaction viscosity plateaus early. Why can't I build chain length?

Root CauseDiagnosticCorrective Action
Monomer Loss Distillate smells sweet/organic (monomer presence).Delay Vacuum. If you apply vacuum before the acid groups are fully reacted, the volatile mono-ester evaporates before it enters the chain. Ensure Acid Value (AV) is <10 mg KOH/g before applying vacuum.
Stoichiometric Imbalance NMR shows excess hydroxyl or ester end-groups.Adjust Feed. If using a volatile diol (e.g., butanediol), increase initial excess to 1.10–1.20 eq. Install a fractionating column to reflux the diol while letting water/ethanol escape.
Diffusion Limit Melt is too viscous; bubbles are trapped.High-Torque Stirring. Mass transfer is the rate-limiting step in late stages. Increase agitation speed or use a "surface renewal" reactor geometry.
Issue 2: Product Discoloration (Yellowing/Browning)

Q: The polymer turns yellow at high temperatures. Is this oxidation?

A: Yes, aliphatic polyesters are prone to thermo-oxidative degradation at >200°C.

  • Solution 1 (Stabilizers): Add Irganox 1010 (0.1 wt%) and Triphenyl phosphite (0.1 wt%) at the start of the reaction.

  • Solution 2 (Catalyst Switch): Titanium catalysts often cause yellowing. Switch to Tin(II) Octoate (

    
    )  or Bismuth Triflate  for "whiter" polymers, though reaction times may increase [1].
    
  • Solution 3 (Enzymatic Route): For medical-grade purity, switch to CALB (Lipase B) catalysis at 80–90°C in diphenyl ether. This avoids thermal degradation entirely but requires longer reaction times (24–48h) [2].

Issue 3: Unexpected Solidification/Gelation

Q: The reaction solidified before I could pour it out.

A: This suggests Crosslinking or Crystallization .

  • Check Purity: Ensure your 12-Ethoxy-12-oxododecanoic acid is free of tri-functional impurities.

  • Thermal History: Dodecanedioate polymers crystallize rapidly (Tm ~70–90°C). If the reactor cools below 100°C during draining, the polymer will freeze. Maintain >120°C during discharge.

Visualizing the Reaction Pathway

The following diagram illustrates the concurrent reaction pathways and the critical role of vacuum in driving the equilibrium.

G Start Start: 12-Ethoxy-12-oxododecanoic Acid + Diol (1:1.05 Ratio) Step1 Stage I: Melt @ 160°C (Acid-End Reaction) Start->Step1 Ti(OBu)₄ Catalyst Byprod1 Byproduct: Water (H₂O) Remove via N₂ Flow Step1->Byprod1 Intermediate Oligomers formed (Low Mn) Step1->Intermediate ~90% Conversion Step2 Stage II: Melt @ 230°C (Ester-End Reaction) Intermediate->Step2 Temp Ramp Byprod2 Byproduct: Ethanol (EtOH) Remove via Vacuum (<1 mbar) Step2->Byprod2 Final High MW Polymer Poly(alkylene dodecanedioate) Step2->Final Transesterification Driven by Vacuum Final->Step2 Viscosity Plateau? Increase Vacuum/Time

Caption: Kinetic pathway for the polycondensation of monoethyl dodecanedioate, highlighting the distinct removal requirements for water vs. ethanol.

Quantitative Reference Data

ParameterStandard Melt PolycondensationEnzymatic Polymerization (CALB)
Temperature 220°C – 240°C80°C – 90°C
Pressure < 1 mbar (High Vacuum)10–50 mmHg or N2 Sweep
Catalyst Ti(OBu)4, Sn(Oct)2Novozym 435 (Immobilized Lipase)
Time to Max Mn 4 – 8 Hours24 – 48 Hours
Typical Mn 20,000 – 40,000 Da10,000 – 25,000 Da
Color Pale Yellow (requires stabilizers)White / Colorless
Best For Industrial Scale, High ToughnessDrug Delivery, Biomedical Implants

References

  • Kricheldorf, H. R. (2021). Syntheses of Biodegradable and Biocompatible Polymers by Transesterification/Polycondensation. Chemical Reviews.

  • Gross, R. A., et al. (2025). Enzymatic Polymerization of Dicarboxylic Acid Esters: A Green Approach. Journal of Applied Polymer Science.

  • BenchChem Technical Library. (2025). An In-depth Technical Guide to Aliphatic Polyesters from Diols and Dicarboxylic Acids.[4]

Sources

Technical Support Center: Stability of 12-Ethoxy-12-oxododecanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for handling solutions of 12-Ethoxy-12-oxododecanoic acid. As a Senior Application Scientist, my goal is to combine theoretical chemical principles with practical, field-tested advice to ensure the integrity and stability of your experimental solutions.

Introduction to 12-Ethoxy-12-oxododecanoic Acid

12-Ethoxy-12-oxododecanoic acid (CAS No: 66003-63-2) is a mono-ethyl ester of the C12 dicarboxylic acid, dodecanedioic acid.[1] Its structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a terminal ethyl ester, imparts amphiphilic properties that are valuable in various research and development applications. However, the ester functional group is susceptible to hydrolysis, which is the primary pathway for degradation in solution. Understanding and controlling this process is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solution Preparation and Solubility

Question: What is the best solvent to dissolve 12-Ethoxy-12-oxododecanoic acid?

Answer: The solubility of 12-Ethoxy-12-oxododecanoic acid is dictated by its long hydrocarbon chain and its two polar functional groups.

  • Organic Solvents: It is expected to be readily soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For many biological applications, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol is a common practice.[2]

  • Aqueous Solutions: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic nature of the C12 backbone. The presence of a free carboxylic acid group means its solubility in aqueous media is pH-dependent. At pH values above its pKa, the carboxylate form is more soluble than the protonated acid form. However, long-chain fatty acids can still exhibit low monomeric solubility in aqueous buffers.[3]

Troubleshooting Tip: If you observe insolubility or precipitation in your aqueous working solution, consider the following:

  • pH Adjustment: Ensure the pH of your aqueous buffer is at least 1-2 units above the estimated pKa of the carboxylic acid group (typically around 4.8-5.0) to favor the more soluble carboxylate form.

  • Co-solvents: The use of a small percentage of an organic co-solvent (e.g., ethanol) in your aqueous buffer can enhance solubility.[4][5]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.[2]

Experimental Protocol: Preparing a Stock Solution

  • Accurately weigh the desired amount of 12-Ethoxy-12-oxododecanoic acid in a sterile container.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10-100 mM).

  • Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C, protected from light.[2]

Stability and Degradation

Question: What are the primary stability concerns for solutions of 12-Ethoxy-12-oxododecanoic acid?

Answer: The main cause of degradation for 12-Ethoxy-12-oxododecanoic acid in solution is the hydrolysis of the ethyl ester bond . This reaction breaks down the molecule into dodecanedioic acid and ethanol. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of enzymatic activity.

Mechanism of Ester Hydrolysis:

EsterHydrolysis

Question: What is the optimal pH for storing solutions of 12-Ethoxy-12-oxododecanoic acid?

Answer: To minimize hydrolysis, solutions should be maintained at a slightly acidic to neutral pH (approximately pH 4-6) . Both strongly acidic and strongly alkaline conditions will accelerate the degradation of the ester.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is a reversible reaction.[1] While the reaction may be slower than base-catalyzed hydrolysis at the same concentration of catalyst, it will still lead to degradation over time.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is typically faster than acid-catalyzed hydrolysis.[1] It is crucial to avoid basic conditions to maintain the integrity of the compound.

Question: How do temperature and light affect the stability of the solutions?

Answer:

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to store stock solutions at low temperatures (-20°C is ideal) and to keep working solutions on ice during experiments whenever possible. For long-term storage of solid material, refrigeration (0-10°C) is recommended.[6]

  • Light: While there is no specific data on the photosensitivity of 12-Ethoxy-12-oxododecanoic acid, it is good laboratory practice to protect solutions from light, especially during long-term storage, to prevent any potential photochemical degradation. Storing solutions in amber vials or wrapping containers in aluminum foil is a simple and effective measure.[2]

Table 1: Summary of Factors Affecting Solution Stability

FactorRecommendation for Maximum StabilityRationale
pH Maintain at a slightly acidic to neutral pH (4-6).Minimizes both acid and base-catalyzed hydrolysis of the ester.
Temperature Store stock solutions at -20°C. Keep working solutions on ice.Reduces the kinetic rate of the hydrolysis reaction.
Light Protect from light by using amber vials or foil.Prevents potential photochemical degradation.
Enzymes Use sterile solvents and handle aseptically.Prevents enzymatic degradation by esterases, if present.
Monitoring Solution Stability

Question: How can I check if my solution of 12-Ethoxy-12-oxododecanoic acid has degraded?

Answer: Degradation can be monitored by detecting the appearance of the hydrolysis product, dodecanedioic acid, or by observing a change in the concentration of the parent compound.

Visual Inspection:

  • Precipitation: Dodecanedioic acid is significantly less soluble in many organic solvents than its mono-ethyl ester. The appearance of a precipitate in a solution that was initially clear could indicate hydrolysis.

  • pH Shift: The hydrolysis of the ester produces a carboxylic acid, which will decrease the pH of an unbuffered or weakly buffered solution.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing stability. A reversed-phase HPLC method can be developed to separate 12-Ethoxy-12-oxododecanoic acid from its more polar degradation product, dodecanedioic acid.[7][8]

  • Titration: Since hydrolysis produces a carboxylic acid, the progress of degradation in an unbuffered solution can be monitored by titrating aliquots of the solution with a standardized base (e.g., NaOH) at different time points.[9][10][11] An increase in the volume of base required to reach the endpoint indicates an increase in the concentration of the diacid.

Experimental Workflow: Monitoring Degradation by HPLC

HPLC_Workflow

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1017, Lauric acid. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31423). Lawrence Berkeley Lab.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578.
  • Dar'in, D., Kantin, G., Bakulina, O., Ananyeva, A., & Krasavin, M. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469.
  • Lead Sciences. 12-Ethoxy-12-oxododecanoic acid. Retrieved from [Link]

  • van der Hoeven, P. C., Vissers, J. P., Tjaden, U. R., & van der Greef, J. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Chemguide. Hydrolysis of esters. Retrieved from [Link]

  • Scribd. Hydrolysis of Ester. Retrieved from [Link]

  • Zhang, X., Li, M., Liu, Y., & Li, S. (2020). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR protocols, 1(3), 100187.
  • YouTube. (2014, September 16). 326 - K1 Kinetics of Ester Hydrolysis. Retrieved from [Link]

  • YouTube. (2020, September 24). Kinetic study of Ester hydrolysis. Retrieved from [Link]

Sources

Resolving peak tailing in chromatography of "12-Ethoxy-12-oxododecanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-12EO-TAIL Status: Open Subject: Resolving Peak Tailing and Asymmetry Compound Class: Long-chain Dicarboxylic Acid Monoesters Primary Analyte: 12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2)

Executive Summary: The Chemistry of Tailing

You are encountering peak tailing with 12-Ethoxy-12-oxododecanoic acid . To resolve this, we must deconstruct the molecule's behavior. This compound is a monoethyl ester of dodecanedioic acid .[1]

  • Structure:

    
    
    
  • Key Functional Group: The free carboxylic acid (-COOH) at position 1.

  • pKa: Approximately 4.5 – 4.8 (typical for long-chain aliphatic acids).

The Root Cause: Peak tailing in this specific molecule is almost exclusively caused by secondary interactions between the free carboxylic acid moiety and residual silanols (


) on your HPLC column stationary phase. When the mobile phase pH is near the pKa (pH 4–6), the acid partially ionizes (

), and the silanols ionize (

), leading to mixed-mode retention and ion-exchange/repulsion effects that drag the peak tail.

Module 1: Mobile Phase Optimization (Critical)

Question: My mobile phase is neutral (pH 7). Why is the peak tailing?

Answer: At pH 7, your analyte is fully ionized (


). While this increases solubility, it exposes the anion to strong interactions with any metal impurities or cationic sites on the silica surface. More importantly, if you are using a standard C18 column, the "dewetting" of the pores can occur with highly aqueous phases, but the primary issue is ionization state inconsistency .

The Fix: Acidic Suppression You must suppress the ionization of the carboxylic acid to force it into its neutral, protonated state (


). This drives the molecule to interact purely via hydrophobic mechanisms (Van der Waals) with the C18 ligands, resulting in a sharp, Gaussian peak.

Recommended Protocol:

  • Acidifier: Use Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05-0.1%) .

  • Target pH: Maintain mobile phase pH between 2.0 and 3.0 .

    • Why? At pH 2.5, which is 2 units below the pKa (~4.8), >99% of the analyte is neutral.

  • Buffer Choice: If using a gradient, simple acidification (0.1% Formic) is usually sufficient. If retention stability is poor, use a 20 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid.

Data: Impact of Mobile Phase pH on Tailing Factor ( )
Mobile Phase ConditionDominant Analyte StateInteraction TypeTypical Tailing Factor (

)
pH 7.0 (Neutral) Ionized (

)
Hydrophobic + Ionic Repulsion1.8 – 2.5 (Severe Tailing)
pH 4.5 (Near pKa) Mixed (

)
Mixed-Mode Equilibrium2.0 – 3.0 (Split/Broad Peak)
pH 2.1 (0.1% TFA) Neutral (

)
Pure Hydrophobic1.0 – 1.2 (Symmetric)

Module 2: Stationary Phase Selection

Question: I am using a standard C18 column. Is this appropriate?

Answer: A generic C18 is risky unless it is "End-Capped." The silica surface contains free silanol groups (


).[2][3] These are acidic.[4] If your column is not end-capped, these silanols hydrogen-bond avidly with the carbonyl oxygens in your analyte's ester and acid groups.

The Fix: High-Coverage / End-Capped Columns Use a column specifically designated as "Base Deactivated" or "End-Capped." These columns have undergone a secondary bonding step (usually trimethylchlorosilane) to cover the exposed silanols.

Visualizing the Interaction:

SilanolInteraction cluster_0 Stationary Phase Surface Silica Silica Support Silanol Residual Silanol (Si-OH) Silica->Silanol C18 C18 Ligand (Hydrophobic) Silica->C18 Tailing PEAK TAILING (Delayed Elution) Silanol->Tailing Causes Analyte 12-Ethoxy-12-oxododecanoic Acid (-COOH Group) Analyte->Silanol Secondary Interaction (H-Bonding) Analyte->C18 Primary Retention (Desired)

Figure 1: Mechanism of peak tailing caused by residual silanol groups interacting with the free acid moiety of the analyte.

Module 3: Injection Solvent (The "Strong Solvent" Effect)

Question: I dissolved my sample in 100% Acetonitrile to ensure solubility. Could this be the cause?

Answer: Yes. This is a classic error with hydrophobic analytes. 12-Ethoxy-12-oxododecanoic acid is hydrophobic (LogP ~3.8). If you inject it dissolved in 100% Acetonitrile (a "strong" solvent) onto a column equilibrated with a high-water mobile phase (e.g., 90% Water / 10% ACN), the analyte molecules "race" down the column faster than the mobile phase can focus them. This causes peak fronting or tailing due to band broadening before the separation even begins.

The Fix: Match the Mobile Phase

  • Protocol: Dissolve your standard in the starting mobile phase composition (e.g., 50:50 Water:ACN).

  • Solubility Check: If it is insoluble in 50:50, dissolve it in a small volume of Methanol/ACN first, then dilute with water/buffer to at least 50% aqueous content.

Module 4: Troubleshooting Workflow

Follow this logic path to systematically identify your specific issue.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckPH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->CheckPH CheckCol Step 2: Check Column Type Is it End-Capped? CheckPH->CheckCol Yes ActionAcid Action: Add 0.1% Formic Acid or TFA to Mobile Phase CheckPH->ActionAcid No CheckInj Step 3: Check Injection Solvent Is it stronger than Mobile Phase? CheckCol->CheckInj Yes ActionCol Action: Switch to High-Purity End-Capped C18 CheckCol->ActionCol No CheckLoad Step 4: Check Mass Load Is concentration too high? CheckInj->CheckLoad No ActionDil Action: Dilute Sample with Starting Mobile Phase CheckInj->ActionDil Yes ActionConc Action: Dilute Sample 10x and Re-inject CheckLoad->ActionConc Yes Success Success: Gaussian Peak CheckLoad->Success No ActionAcid->CheckCol ActionCol->CheckInj ActionDil->CheckLoad ActionConc->Success

Figure 2: Step-by-step decision tree for diagnosing peak tailing issues.

Recommended "Gold Standard" Method

If you are starting from scratch or re-validating, use this baseline method. It is designed to be self-validating against tailing.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard RP capacity. Ensure "End-Capped" (e.g., Zorbax Eclipse, Luna C18(2)).
Mobile Phase A Water + 0.1% Formic Acid Low pH (~2.7) suppresses ionization of the -COOH group.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Matches ionic strength of MPA; prevents baseline drift.
Gradient 50% B to 100% B over 15 minThe ethyl ester makes the molecule hydrophobic; high %B is needed for elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 µLKeep volume low to prevent solvent effects.
Detection UV 210 nmCarbonyl groups absorb here. (Note: Use LC-MS grade solvents to minimize noise at 210 nm).

References

  • Chrom Tech, Inc. (2025).[5][6] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025).[4][6][7][8] How to Reduce Peak Tailing in HPLC? Retrieved from

  • National Center for Biotechnology Information (NCBI). 12-Oxododecanoic acid (Compound Summary). PubChem CID 77563.[9] Retrieved from

  • LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. The LCGC Blog. Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from

Sources

Technical Support Center: Derivatization Strategies for 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing Transesterification & Incomplete Reaction Applicable For: GC-MS, LC-MS/MS, Drug Conjugate Analysis

Diagnostic Overview: The "Asymmetry" Challenge

12-Ethoxy-12-oxododecanoic acid (Monoethyl dodecanedioate) presents a unique analytical challenge due to its chemical asymmetry. The molecule contains two distinct termini:

  • C1 Position: A free carboxylic acid (

    
    ).
    
  • C12 Position: An ethyl ester (

    
    ).
    

The Core Problem: Standard fatty acid derivatization protocols (specifically acid-catalyzed methylation using


) often fail this molecule. They attack the pre-existing ethyl ester at C12, swapping the ethyl group for a methyl group via transesterification .

Result: Instead of analyzing your specific target, you inadvertently create a mixture of Dimethyl Dodecanedioate (impurity) and the desired Ethyl-Methyl diester, leading to quantitation errors and "ghost" peaks.

Mechanistic Pathways & Visualization

To prevent incomplete derivatization, you must select a reagent that targets the C1 Acid while being inert toward the C12 Ester .

Decision Pathway Diagram

The following diagram illustrates the chemical fate of your sample based on reagent selection.

DerivatizationPathways Start Target Molecule: 12-Ethoxy-12-oxododecanoic acid (C1-Acid / C12-Ethyl Ester) MethodA Method A: Silylation (BSTFA + 1% TMCS) Start->MethodA Recommended Path MethodB Method B: Methylation (BF3-Methanol / H2SO4) Start->MethodB Avoid (High Risk) ResultA SUCCESS: TMS-Ethyl Diester (Ethyl group preserved) MethodA->ResultA Anhydrous Conditions (Kinetic Control) ResultC INCOMPLETE: Free Acid Tailing (Moisture Contamination) MethodA->ResultC Water Present (Hydrolysis) ResultB FAILURE: Dimethyl Dodecanedioate (Ethyl group LOST via Transesterification) MethodB->ResultB Thermodynamic Control (Exchange Reaction)

Caption: Figure 1. Reaction pathways showing the preservation of the ethyl moiety via Silylation (Green) versus the loss of structural identity via Transesterification (Red).

Recommended Protocol: Silylation (Preservation Strategy)

Objective: Convert the C1 carboxylic acid to a Trimethylsilyl (TMS) ester. Advantage: Silylation reagents are generally non-reactive toward existing alkyl esters under mild conditions, preserving the C12-Ethyl group.

Reagents Required[1][2][3][4][5][6][7][8]
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (dried over molecular sieves).

  • Internal Standard: Undecanoic acid (C11) or Tridecanoic acid (C13) (odd-chain fatty acids not naturally present).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1–2 mg of the sample into a reaction vial.

    • CRITICAL: Evaporate any residual protic solvents (methanol, water) under a stream of nitrogen. Water destroys the reagent.

  • Solubilization:

    • Add 100

      
      L of anhydrous Pyridine. Vortex until dissolved.
      
    • Note: Pyridine acts as an acid scavenger, driving the reaction forward.

  • Derivatization:

    • Add 100

      
      L of BSTFA + 1% TMCS .
      
    • Cap the vial tightly (PTFE-lined cap).

  • Incubation:

    • Heat at 60°C for 30 minutes .

    • Why heat? While silylation is fast, the steric bulk of the C12 chain and potential dimerization of the acid requires thermal energy to ensure 100% conversion.

  • Analysis:

    • Inject 1

      
      L directly into GC-MS.
      
    • Expected Mass Shift: The molecular weight will increase by 72 Da (Replacement of H [1] with TMS [73]).

Troubleshooting & FAQs

Symptom: "I see two peaks in my chromatogram."

Diagnosis 1: Incomplete Derivatization.

  • Observation: One peak is sharp, the other tails significantly.

  • Cause: The tailing peak is likely the underivatized free acid.

  • Fix: Check the expiration date of your BSTFA. If the ampoule was previously opened, it has likely absorbed moisture. Use a fresh ampoule.

Diagnosis 2: Transesterification (If using Method B).

  • Observation: You see a peak matching "Dimethyl Dodecanedioate" and another matching "Ethyl Methyl Dodecanedioate".

  • Cause: You used methanol as a solvent or reagent.[1]

  • Fix: Switch to the Silylation protocol (Section 3). If you must use alkylation, use Diazomethane or TMS-Diazomethane in ether/methanol (limited time), as these are less prone to transesterifying existing esters than acid-catalyzed methods.

Symptom: "My recovery yield is low."

Cause: Adsorption or Volatility.

  • Adsorption: Free silanol groups in the GC liner can bind to the ester.

    • Fix: Deactivate the liner with 5% DMCS in toluene.

  • Volatility: The mono-ethyl, mono-TMS derivative is volatile.

    • Fix: Ensure the injection port temperature is adequate (250°C) but avoid prolonged evaporation steps after derivatization.

Symptom: "Can I use BF3-Methanol if I reduce the reaction time?"

Answer: No. Even short exposure to 14% BF3-Methanol can initiate transesterification at the C12 position. While you might get a "major" peak of your desired product, the formation of the dimethyl ester artifact will compromise the integrity of your quantitative data.

Comparative Data: Reagent Selection

ReagentReaction TypeRisk to C12-Ethyl GroupMoisture SensitivityRecommended?
BSTFA / TMCS SilylationLow (Inert)HighYES
BF3-Methanol Acid CatalysisCritical (Transesterification)LowNO
TMS-Diazomethane AlkylationModerate (Time dependent)ModerateConditional
MTBSTFA Silylation (t-BDMS)Low (Inert)ModerateYES (For higher stability)

References

  • Sobolevsky, T. G., et al. (2004). Review of derivatization methods for gas chromatography-mass spectrometry analysis of fatty acids. Journal of Separation Science. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation. Technical Bulletin. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Link

Sources

Technical Support Center: Mass Spectrometry of 12-Ethoxy-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of 12-Ethoxy-12-oxododecanoic acid (Molecular Formula: C₁₄H₂₆O₄, Monoisotopic Mass: 258.1831 Da). This document provides in-depth answers to frequently encountered questions and troubleshooting advice to ensure robust and accurate characterization of this long-chain dicarboxylic acid monoester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Which ionization mode, positive or negative ESI, is recommended for 12-Ethoxy-12-oxododecanoic acid?

A: For this molecule, negative ion electrospray ionization (ESI-) is strongly recommended.

  • Causality & Expertise: The molecular structure contains a terminal carboxylic acid group, which is the most acidic site on the molecule. In solution, particularly in common reversed-phase solvents like methanol or acetonitrile with water, this group readily loses a proton (deprotonates) to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and leads to a strong, easily identifiable signal at m/z 257.1758. In contrast, positive ion mode (ESI+) relies on protonation or adduct formation. Since the molecule lacks a strongly basic site (like an amine), protonation on the carbonyl oxygens is less efficient, often resulting in lower sensitivity.[1] You are more likely to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can complicate spectral interpretation.[2]

Q2: What are the primary ions I should expect in my full scan (MS1) spectrum?

A: The ions you observe will depend heavily on your ionization mode and the cleanliness of your system and solvents (i.e., the presence of alkali metal salts). The table below summarizes the most probable ions.

Ionization ModeIon FormulaDescriptionCalculated Monoisotopic m/zCommonality
Negative [M-H]⁻Deprotonated Molecule257.1758High (Primary Ion)
[M+Cl]⁻Chloride Adduct293.1525Possible
[M+HCOO]⁻Formate Adduct303.1762Possible with Formic Acid
[2M-H]⁻Dimer Ion515.3594Possible at High Conc.
Positive [M+H]⁺Protonated Molecule259.1904Low to Moderate
[M+NH₄]⁺Ammonium Adduct276.2169Common with Ammonium Buffers
[M+Na]⁺Sodium Adduct281.1723High (Often Dominant) [3][4]
[M+K]⁺Potassium Adduct297.1463Common[2]
Q3: My MS1 spectrum in positive ion mode shows a strong peak at m/z 281.17 and only a tiny peak at m/z 259.19. Is this normal?

A: Yes, this is a very common and expected observation.

  • Troubleshooting & Explanation: Molecules with ether or carbonyl oxygens have a high affinity for alkali metal ions like sodium (Na⁺).[2] Even trace amounts of sodium from glassware, solvents, or buffers can lead to the preferential formation of the [M+Na]⁺ adduct over the protonated [M+H]⁺ molecule. If your goal is to study the protonated molecule, you must take rigorous steps to eliminate sodium contamination. However, for routine quantification, using the sodium adduct as the precursor ion is often more stable and sensitive.

Q4: What is the primary fragmentation pathway for 12-Ethoxy-12-oxododecanoic acid in negative ion mode (MS/MS of m/z 257.18)?

A: The dominant and most diagnostic fragmentation pathway is the neutral loss of ethanol (C₂H₅OH) .

  • Mechanism Insight: When the deprotonated molecule [M-H]⁻ is subjected to collision-induced dissociation (CID), the energy promotes an intramolecular rearrangement. The ionized carboxylate group acts as a nucleophile, leading to the elimination of a neutral ethanol molecule. This is a characteristic fragmentation for monoesters of dicarboxylic acids.[5][6] This fragmentation results in a prominent product ion at m/z 211.1547.

G cluster_precursor Precursor Ion cluster_fragment Product Ion Precursor [M-H]⁻ m/z 257.18 Fragment [M-H-C₂H₅OH]⁻ m/z 211.15 Precursor->Fragment  - C₂H₅OH  (-46.02 Da)

Caption: Primary fragmentation of [M-H]⁻ via neutral loss of ethanol.

Q5: What fragmentation should I expect in positive ion mode (MS/MS of the [M+H]⁺ or [M+Na]⁺)?

A: Fragmentation in positive mode is often more complex. The most common pathways involve losses from the two functional ends of the molecule.

  • Expertise & Experience:

    • Loss of Ethanol (-46.04 Da): Similar to negative mode, the neutral loss of ethanol from the protonated precursor [M+H]⁺ is a common pathway for esters, yielding an ion at m/z 213.1489.

    • Loss of Water (-18.01 Da): The free carboxylic acid can lose water, especially upon protonation, resulting in an ion at m/z 241.1798.

    • Aliphatic Chain Fragmentation: You will likely see a series of ions corresponding to cleavages along the -(CH₂)₁₀- chain, typically separated by 14 Da (CH₂).[7] These are generally less intense and less diagnostic than the functional group losses.

The fragmentation of the sodium adduct [M+Na]⁺ often requires higher collision energy and may yield similar neutral losses, but the charge is retained by the sodium atom complexed with the remaining fragment.

G cluster_precursor Precursor Ion Precursor [M+H]⁺ m/z 259.19 Fragment1 [M+H-H₂O]⁺ m/z 241.18 Precursor->Fragment1 - H₂O (-18.01 Da) Fragment2 [M+H-C₂H₅OH]⁺ m/z 213.15 Precursor->Fragment2 - C₂H₅OH (-46.04 Da)

Caption: Common fragmentation pathways for the [M+H]⁺ ion.

Q6: I am using GC-MS and cannot detect my compound. What is the issue?

A: 12-Ethoxy-12-oxododecanoic acid is not suitable for direct GC-MS analysis.

  • Troubleshooting & Explanation: The free carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in the GC inlet. To analyze this compound by GC-MS, you must perform a derivatization step to convert the polar carboxylic acid into a nonpolar, thermally stable ester. A common and effective method is silylation, for example, using BSTFA to create a trimethylsilyl (TMS) ester.[8] After derivatization, the molecule becomes volatile and amenable to GC separation and EI-MS analysis.[9] Other derivatization strategies for carboxylic acids are also available.[10][11]

Experimental Protocols & Best Practices
Protocol 1: Recommended LC-MS Method

This protocol is a starting point and should be optimized for your specific instrumentation.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 50:50 Methanol:Water or Acetonitrile) to a concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm filter to remove particulates.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR Water + 5 mM Ammonium Acetate (for ESI-).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for ESI+) OR Acetonitrile (for ESI-).

    • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI- (recommended) or ESI+.

    • Scan Range: m/z 100-600 for full scan (MS1).

    • MS/MS Precursor Ion: m/z 257.18 (for ESI-) or m/z 281.17 (for ESI+ [M+Na]⁺).

    • Collision Energy (CE): Start with a CE of 15-25 eV and optimize based on the fragmentation efficiency observed on your instrument.

    • Key Parameters: Tune source parameters (e.g., capillary voltage, gas flow, source temperature) according to manufacturer recommendations for compounds in this mass range.[12]

References
  • Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan). Available at: [Link]

  • Luo, L., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. Available at: [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry. Available at: [Link]

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids. ResearchGate. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Solutions. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Available at: [Link]

  • Che-India. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopy and spectrometry of lipids. Part 2. Mass spectrometry of fatty acid derivatives. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Tu, Y., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH. Available at: [Link]

  • LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. Available at: [Link]

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. Available at: [Link]

  • LIPID MAPS. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Fiehn Lab. Available at: [Link]

  • Borges, K. B., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Available at: [Link]

  • mzCloud. (2015). 12 Aminododecanoic acid. mzCloud. Available at: [Link]

  • American Chemical Society. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. Available at: [Link]

  • C&EN. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. C&EN. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]

  • PubMed. (n.d.). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. PubMed. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Acids: Derivatization for GC Analysis. Wiley Analytical Science. Available at: [Link]

  • UWPR. (n.d.). ESI Common Background Ions: Repeating Units. UWPR. Available at: [Link]

Sources

Challenges in scaling up polymer synthesis with "12-Ethoxy-12-oxododecanoic acid"

[1]

Status: Operational Lead Scientist: Senior Application Specialist (Polymer Chemistry) Scope: Scale-up, Kinetics, Purification, and Troubleshooting.[1]

Monomer Integrity & Pre-Reaction Handling

Ticket #001: "My monomer purity drops after storage/heating."

Diagnosis: 12-Ethoxy-12-oxododecanoic acid is prone to disproportionation .[1] Unlike symmetric diacids or diesters, this mono-ester exists in a delicate equilibrium.[1] Upon heating or prolonged storage in the presence of trace moisture or acid catalysts, it disproportionates into:

  • Dodecanedioic acid (Diacid) – Insoluble solid[1]

  • Diethyl dodecanedioate (Diester) – Liquid/Oil[1]

This destroys the precise stoichiometry required for step-growth polymerization (Carothers' equation).[1]

Troubleshooting Protocol:

ParameterSpecification / Action
Storage Temp Store at < 4°C . The monomer melts ~50–55°C; avoiding liquid phase during storage is critical to prevent ester exchange.[1]
Moisture Limit Maintain water content < 0.05% (500 ppm) . Water catalyzes hydrolysis of the ethyl ester end, generating the diacid contaminant.
Purification Do NOT distill as a primary purification method for the crude; the heat drives disproportionation.[1] Use recrystallization from non-protic solvents (e.g., Hexane/Ethyl Acetate mix) to separate the mono-ester from the diacid (precipitate) and diester (filtrate).
QC Check Run 1H-NMR before every batch. Check the integration ratio of the ethyl quartet (4.12 ppm) to the

-methylene triplet of the free acid end (2.34 ppm). A deviation from 1:1 indicates disproportionation.[1]

Reaction Engineering: The "Mixed-Mode" Challenge

Ticket #002: "Reaction stalls at low molecular weight despite high vacuum."

Diagnosis: You are fighting Mixed Kinetic Modes .[1] This monomer reacts via two distinct mechanisms simultaneously when polymerized with a diol or diamine:

  • Direct Esterification/Amidation (Acid End): Releases Water .[1] Fast initially, autocatalytic.[1]

  • Transesterification (Ester End): Releases Ethanol .[1] Slower, requires metal catalyst.[1]

If you apply high vacuum too early to remove ethanol, you may sublime the unreacted monomer.[1] If you apply heat too slowly, the water generated by the acid end hydrolyzes the ester end, breaking your polymer chains.

Step-by-Step Scale-Up Protocol:

Phase 1: The Oligomerization (Acid-Dominant Phase)[1]
  • Goal: React the free acid groups completely while preserving the ester groups for Phase 2.

  • Catalyst: None (Autocatalysis) or mild proton donor.[1]

  • Conditions: 140°C – 160°C, Nitrogen flow (Atmospheric pressure).

  • Endpoint: Acid Value (AV) < 10 mg KOH/g.[1]

  • Why: Water is less volatile than the monomer.[1] Removing water at atmospheric pressure prevents monomer sublimation.[1]

Phase 2: The Transesterification (Ester-Dominant Phase)[1]
  • Goal: React the ethyl ester ends to build high MW.

  • Catalyst Injection: Add Titanium(IV) isopropoxide (TIPT) or Stannous Octoate (100–300 ppm).[1]

  • Conditions: Ramp to 200°C – 230°C. Apply vacuum gradually (100 mbar

    
     1 mbar over 2 hours).
    
  • Why: The catalyst is required to activate the ethyl ester.[1] High vacuum is now safe because the monomer is oligomerized (non-volatile).[1]

Visualization: Reaction Pathways & Failure Modes[1]

The following diagram illustrates the competing pathways during synthesis. The "Green Path" is the desired polymerization.[1] The "Red Paths" are the failure modes causing low MW or cross-linking.[1]

PolymerizationPathwaysMonomer12-Ethoxy-12-oxododecanoic Acid(Mono-Ester)OligomerLinear Oligomer(Low MW)Monomer->OligomerPhase 1: Direct Esterification(-H2O, 150°C, N2 Flow)HydrolysisSide Reaction:HydrolysisMonomer->HydrolysisMoisture presentor Trapped H2ODiolComonomer(Diol/Diamine)Diol->OligomerPolymerHigh MW Polymer(Target)Oligomer->PolymerPhase 2: Transesterification(-EtOH, 220°C, Vacuum, Ti Catalyst)CyclizationSide Reaction:MacrolactonizationOligomer->CyclizationHigh Dilutionor High TempDiacidDodecanedioic Acid(Stoichiometric Imbalance)Hydrolysis->DiacidDiacid->PolymerStops Chain Growth(Loss of End Groups)

Caption: Reaction logic flow. The critical failure point is "Hydrolysis" generating Diacid, which upsets the 1:1 stoichiometry required for high molecular weight.

FAQ: Troubleshooting Common Defects

Q: Why is my final polymer yellow/brown?

A: This is likely Titanium Catalyst Degradation or Oxidation .[1]

  • Cause: Ti-catalysts form colored complexes with oxidizable impurities or if the reaction temperature exceeds 240°C.[1]

  • Fix:

    • Add a phosphorous-based stabilizer (e.g., Triphenyl phosphite) before the vacuum stage to chelate metal ions.[1]

    • Ensure strict Oxygen exclusion (Vacuum/Nitrogen cycles x3 before heating).[1]

Q: The melt viscosity stops increasing (MW plateau). Why?

A: You have hit the Stoichiometric Wall .[1]

  • Cause: Loss of volatile comonomer (e.g., the diol) or sublimation of the 12-Ethoxy monomer during the vacuum ramp.

  • Fix: Use a packed column reflux condenser heated to ~80°C during Phase 1. This allows water/ethanol to escape but refluxes the monomer and diol back into the reactor.

Q: Can I use this for "All-Aliphatic" Polyesters without a comonomer?

A: No.

  • Reason: 12-Ethoxy-12-oxododecanoic acid is an A-A' type monomer (if we consider it a diacid equivalent) or an A-B type only if you reduce the acid to an alcohol first.[1]

  • Correction: If you intend to make a homopolymer (A-B polyester), you must use 12-Hydroxydodecanoic acid .[1] The molecule discussed here requires a diamine (to make Nylon-12 derivatives) or a diol (to make polyesters).[1]

References

  • Monomer Properties & Structure

    • PubChem. 12-Oxododecanoic acid (Related Structure/Precursor Data).[1][2] National Library of Medicine.[1] Link

    • BenchChem. 12-Hydroxydodecanoic Acid: A Comprehensive Technical Guide.[1][3] (Context on C12 aliphatic monomers). Link

  • Polymerization Kinetics & Catalysis

    • Takasu, A., et al. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts.[1] Biomacromolecules (2006).[1][4] (Demonstrates emulsion techniques for long-chain acids). Link

    • Kobayashi, S. Enzymatic Polymerization: A New Method of Polymer Synthesis. Journal of Polymer Science.[1] (Alternative routes for aliphatic polyesters).

  • Scale-Up Methodologies

    • ResearchGate.[1][5][6] Synthesis of Long-Chain Aliphatic Dicarboxylic Acids and Application in Polycondensation.[1]Link

    • Lead Sciences.[1] 12-Ethoxy-12-oxododecanoic acid Product Data.Link

Minimizing impurities in "12-Ethoxy-12-oxododecanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Impurities & Optimization of Mono-Esterification Selectivity

Introduction: The "Statistical Trap"

You are likely encountering a specific impurity profile inherent to the synthesis of 12-ethoxy-12-oxododecanoic acid (also known as monoethyl dodecanedioate).

Because the starting material, dodecanedioic acid (DDDA) , is a symmetrical dicarboxylic acid, standard Fischer esterification follows a statistical distribution. If you use a 1:1 molar ratio of acid to ethanol, you do not get 100% monoester. Instead, you get a statistical mixture (approx. 25:50:25) of:

  • Unreacted Starting Material: Dodecanedioic acid (Diacid).[1]

  • Target Product: 12-Ethoxy-12-oxododecanoic acid (Monoester).

  • Over-reacted Impurity: Diethyl dodecanedioate (Diester).

This guide provides the protocols to skew this distribution and chemically separate the inevitable byproducts.

Module 1: Upstream Control (Reaction Optimization)

Troubleshooting Guide: Reaction Stoichiometry & Kinetics

Q: My HPLC shows >30% diester impurity. How do I stop the reaction at the monoester stage?

A: You cannot "stop" the reaction arbitrarily because the rates of the first and second esterification are nearly identical. You must alter the stoichiometry to statistically favor the monoester.

The Protocol: Shift the equilibrium by using a significant excess of the diacid (DDDA), not the ethanol.

  • Recommended Ratio: 3:1 (DDDA : Ethanol).

  • Mechanism: By flooding the reaction with acid groups, an ethanol molecule is statistically far more likely to encounter a fresh diacid than an already-formed monoester.

  • Result: This suppresses diester formation to <5%. The trade-off is a large amount of unreacted diacid, but diacid is much easier to remove (via solubility/filtration) than the diester.

Q: What catalyst system minimizes side reactions?

A: For C12 chains, steric hindrance is low, but hydrophobicity is high.

  • Standard: p-Toluenesulfonic acid (pTSA) (0.5 mol%) in Toluene. Toluene allows for azeotropic removal of water (Dean-Stark trap), driving the equilibrium forward.

  • Advanced (High Selectivity): Use Lithium Chloride (LiCl) mediation.[2] Recent literature suggests LiCl can coordinate with one carboxylic acid terminus, shielding it from esterification while leaving the other exposed.

Data Table: Stoichiometry vs. Impurity Profile
Molar Ratio (DDDA : EtOH)Unreacted Diacid (%)Target Monoester (%) Diester Impurity (%)Purification Difficulty
1 : 2 < 5%~15%> 80% Extreme (Distillation required)
1 : 1 ~25%~50%~25%High (Chromatography often needed)
3 : 1 ~65%~32% < 3% Low (Simple Filtration + Extraction)

Module 2: Downstream Processing (Purification)

The "pH-Swing" Extraction Protocol

This is the most critical section. Since the three components have different acidity levels (


), we can separate them chemically without high-vacuum distillation (which risks polymerization).
  • Diester: Neutral (No acidic protons).

  • Monoester: Weakly Acidic (One COOH group).

  • Diacid: Strongly Acidic (Two COOH groups) & Highly Polar.

Step-by-Step Workflow
  • Solvent Choice: Dissolve the crude reaction mixture in Cyclohexane or Toluene .

    • Why? DDDA (Diacid) is poorly soluble in cold cyclohexane, while the esters are soluble.

  • Filtration (Removal of Diacid):

    • Cool the mixture to 10°C.

    • Filter the precipitated solid.[3][4][5][6]

    • Result: >90% of the excess Diacid is removed here.

  • Bicarbonate Extraction (Isolation of Monoester):

    • Wash the organic filtrate with 1M Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][7][8] The Monoester (

      
      ) converts to its sodium salt (
      
      
      
      ), which is water-soluble. The Diester remains neutral and stays in the organic layer.
    • Caution: C12 salts act as surfactants (soaps). Do not shake vigorously ; use gentle mixing to prevent stable emulsions.

  • Acidification & Recovery:

    • Take the aqueous layer (containing the target).[4]

    • Acidify with dilute HCl to pH 2.

    • The Monoester will precipitate or oil out. Extract with Ethyl Acetate, dry, and evaporate.

Visual Workflow (DOT Diagram)

PurificationWorkflow Crude Crude Reaction Mix (Diacid + Monoester + Diester) Solvent Add Cyclohexane Cool to 10°C Crude->Solvent Filter Filtration Solvent->Filter Solid Solid Residue: Unreacted Diacid (Recycle) Filter->Solid Insoluble Filtrate Filtrate (Organic): Monoester + Diester Filter->Filtrate Soluble Extract Extraction with 1M NaHCO3 (aq) Filtrate->Extract OrgLayer Organic Layer: Diester Impurity (Discard) Extract->OrgLayer Neutral Species AqLayer Aqueous Layer: Monoester Salt (Target) Extract->AqLayer Anionic Species Acidify Acidify with HCl Extract w/ EtOAc AqLayer->Acidify Final Final Product: 12-Ethoxy-12-oxododecanoic acid (>98% Purity) Acidify->Final

Figure 1: The "pH-Swing" purification logic separates components based on acidity and solubility differences.

Module 3: Analytical Troubleshooting

Q: I see a "ghost peak" eluting just after my Monoester on GC. What is it?

A: This is likely the Cyclic Anhydride .

  • Cause: If you heated the reaction too high (>150°C) or used excessive acid catalyst, the DDDA can dehydrate to form a cyclic anhydride before reacting with ethanol.

  • Detection: Check IR spectroscopy for split carbonyl peaks at 1800-1750 cm⁻¹.

  • Fix: Lower reaction temperature to <110°C (refluxing toluene is ideal at 110°C).

Q: My product is cloudy or has a yellow tint.

A:

  • Cloudiness: Residual moisture or trapped salts. Re-dissolve in dry ether/DCM and pass through a pad of anhydrous Magnesium Sulfate.

  • Yellow Color: Trace metal contamination or conjugated impurities from industrial-grade DDDA (often derived from butadiene trimerization).

    • Fix: Treat the final ethanolic solution with Activated Charcoal (5% w/w) for 30 minutes, filter through Celite, then evaporate.

FAQ: Common Pitfalls

Q: Can I use vacuum distillation to separate the diester? A: It is risky. The boiling points of the monoester and diester are high and close. Prolonged heating at these temperatures often causes disproportionation (2 Monoesters


 1 Diacid + 1 Diester), ruining your yield. The chemical extraction method (Module 2) is far superior for this specific molecule.

Q: Why is my aqueous extraction forming an emulsion? A: The target molecule is essentially a surfactant (a long hydrophobic tail with a polar head).

  • Troubleshoot: Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength (Salting Out). This forces the organic layer to separate more sharply.

References

  • Process of monoesterification of dicarboxylic acids. (US Patent 3657279A). Describes the fundamental kinetics of dicarboxylic acid esterification and catalyst choices.Link

  • Method of preparing monoesters. (US Patent 4314071A). The authoritative source for the "Cyclohexane/Bicarbonate" separation workflow for dodecanedioic acid derivatives.Link

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (Royal Society of Chemistry, 2025). Advanced methodology for high-selectivity synthesis using Lithium Chloride shielding.Link

  • Separation and purification of dodecanedioic acid from its homologous compounds. (ResearchGate). Provides solubility data critical for the filtration steps.Link

Sources

Technical Support Center: A Guide to Controlling Molecular Weight in the Polycondensation of 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the polymerization of 12-Ethoxy-12-oxododecanoic acid. This monomer is a versatile A-B type building block for creating high-performance aliphatic polyesters. Its structure, featuring both a carboxylic acid and an ester functional group, allows for self-condensation polymerization. A critical parameter dictating the final material's mechanical, thermal, and rheological properties is its molecular weight (MW). Achieving a specific, predictable, and reproducible molecular weight is often the primary challenge researchers face.

This guide is designed to provide in-depth, practical solutions to common issues encountered during the polymerization process. We will move beyond simple procedural steps to explain the underlying principles, empowering you to troubleshoot effectively and gain precise control over your polymer synthesis.

Section 1: Core Principles of Polymerization and MW Control

Q1: What is the polymerization mechanism for 12-Ethoxy-12-oxododecanoic acid, and how does it influence molecular weight?

Answer: 12-Ethoxy-12-oxododecanoic acid polymerizes via a step-growth polycondensation mechanism. In this A-B type reaction, the carboxylic acid group (-COOH) of one monomer molecule reacts with the ethoxy ester group (-COOEt) of another. This reaction forms an ester linkage, creating a dimer, and eliminates a molecule of ethanol (EtOH) as a byproduct. This process continues—dimers react with monomers, dimers react with dimers, and so on—to build the polymer chain.

Causality and Experimental Implications: The "step-growth" nature means that polymer chains grow slowly and randomly throughout the reaction mixture. Unlike chain-growth polymerization, high molecular weight polymers are only formed at the very end of the reaction. This is mathematically described by the Carothers equation , which for an A-B system is:

Xn = 1 / (1 - p)

Where Xn is the number-average degree of polymerization (a direct measure of MW) and p is the extent of the reaction (conversion).

To achieve a high degree of polymerization, the conversion must be extremely high. For instance, to get an Xn of 100, a conversion of 99% is required; for an Xn of 200, conversion must reach 99.5%.[1] This extreme sensitivity at the end of the reaction is the primary reason why precise control is both critical and challenging.

Q2: What are the most critical experimental factors I need to manage to control the final molecular weight?

Answer: Molecular weight in this system is not controlled by a single parameter but by the interplay of several key factors. The most critical are:

  • Monomer Purity: The presence of monofunctional impurities will terminate chain growth, severely limiting the maximum achievable molecular weight.[2]

  • Byproduct Removal: The polycondensation reaction is an equilibrium. According to Le Châtelier's principle, the efficient and continuous removal of the ethanol byproduct is essential to drive the reaction toward high conversion and, therefore, high molecular weight.

  • Reaction Temperature: Temperature affects the reaction rate but also the potential for side reactions.[3] Higher temperatures increase the rate but can cause thermal degradation, leading to chain scission or discoloration.

  • Catalyst Activity: The choice of catalyst and its concentration directly influence the reaction kinetics. An inactive or improperly dosed catalyst will result in an impractically long reaction time to reach high conversion.

  • Reaction Time & Viscosity: As the polymer grows, the viscosity of the melt increases dramatically. This can shift the reaction from being kinetically controlled to diffusion controlled, where chain ends struggle to find each other, effectively halting MW growth.[4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue: Consistently Low Molecular Weight
Q3: My final polymer's molecular weight is significantly lower than my target. I've increased the reaction time, but it's not helping. What's wrong?

Answer & Troubleshooting Steps: This is the most common issue and typically points to one of three culprits: impurities, inefficient byproduct removal, or diffusion limitation.

  • Verify Monomer Purity:

    • The Problem: Even trace amounts of monofunctional impurities (e.g., dodecanoic acid or ethyl dodecanoate) will act as "chain stoppers," capping the growing polymer chain and preventing further reaction at that end.[2]

    • The Solution:

      • Purification: Purify the 12-Ethoxy-12-oxododecanoic acid monomer before polymerization, for example, by recrystallization.

      • Analysis: Confirm purity is >99.5% using quantitative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Check for the absence of monofunctional species.

  • Optimize Byproduct Removal:

    • The Problem: If ethanol is not efficiently removed, the equilibrium will not favor the forward (polymerization) reaction, and the conversion will plateau at a level too low for high MW.

    • The Solution:

      • Inert Gas Sparge: In the initial, low-viscosity phase of the reaction, bubble a slow stream of dry, inert gas (Nitrogen or Argon) through the reaction mixture to help carry away ethanol.

      • Vacuum Application: This is the most critical step. A high vacuum (e.g., <1 Torr) must be applied during the final stages of the polymerization when the viscosity is high.[4] This is the most effective way to pull the small ethanol molecules out of the thick polymer melt. Crucially, do not apply a high vacuum too early , as this can cause volatile monomers or oligomers to be removed.

  • Address Diffusion Limitation (Stalling Reaction):

    • The Problem: As the polymer chains grow, the melt becomes so viscous that the reactive chain ends are no longer mobile enough to find each other and react. At this point, the reaction effectively stops, regardless of time.[4]

    • The Solution:

      • Increase Agitation: Use a high-torque mechanical stirrer designed for viscous melts. Good mixing is essential to bring reactive ends into contact.

      • Staged Temperature Profile: Gradually increase the temperature in the final stage of the reaction. This will decrease the melt viscosity, improving chain mobility.[4] Be cautious not to exceed the polymer's degradation temperature.

      • Consider a Solvent: For some applications, performing the final stage of the polymerization in a high-boiling, inert solvent can manage viscosity, though this adds a solvent removal step.[4]

Issue: Polymer Discoloration
Q4: My polymer is turning yellow or brown, especially at higher temperatures. How can I prevent this?

Answer & Troubleshooting Steps: Discoloration is almost always a sign of thermal degradation or oxidation.

  • Maintain a Strictly Inert Atmosphere:

    • The Problem: Oxygen present at high temperatures will cause oxidative degradation of the polymer chains, leading to colored byproducts.

    • The Solution: Ensure the reaction is conducted under a continuous positive pressure of a high-purity inert gas like nitrogen or argon. Before starting the reaction, thoroughly purge the reactor of all air by performing several vacuum/inert gas backfill cycles.

  • Optimize the Reaction Temperature:

    • The Problem: Exposing the polymer to excessively high temperatures, or for prolonged periods, can cause thermal degradation, even in the absence of oxygen.[7]

    • The Solution:

      • Determine the thermal stability of your polymer using Thermogravimetric Analysis (TGA). Keep the maximum reaction temperature below the onset of degradation.

      • Use a staged temperature profile. Keep the temperature lower in the initial phases and only increase it towards the end when necessary to reduce viscosity.[3]

  • Use Antioxidants:

    • The Solution: Consider adding a small amount (typically 100-1000 ppm) of a processing antioxidant or thermal stabilizer (e.g., hindered phenols or phosphites) to the initial monomer charge. These additives can inhibit oxidative degradation pathways.

Issue: Batch-to-Batch Inconsistency
Q5: I'm getting different molecular weights every time I run the reaction, even though I follow the same procedure. What causes this variability?

Answer & Troubleshooting Steps: Inconsistency points to subtle, uncontrolled variables in your process. A self-validating protocol requires tight control over all parameters.

  • Standardize Monomer Quality:

    • The Problem: Using monomer from different lots without re-verifying purity can introduce variability from impurities.

    • The Solution: Qualify each new batch of monomer for purity before use. If you purify it yourself, ensure the purification process is highly reproducible.

  • Control Catalyst Dosing and Activity:

    • The Problem: Many organometallic catalysts are sensitive to moisture and air. Improper handling can lead to partial deactivation and inconsistent activity. Small errors in measuring the catalyst can also have a large effect.

    • The Solution: Store and handle the catalyst under an inert atmosphere. Prepare a stock solution of the catalyst in a dry, inert solvent to allow for more accurate and reproducible dosing via syringe.

  • Ensure Consistent Vacuum Levels:

    • The Problem: The ultimate vacuum level achieved can be affected by leaks in the system or variations in pump performance.

    • The Solution: Always use a calibrated vacuum gauge to monitor the pressure directly in the reactor head, not at the pump. Before each run, perform a leak test on your glassware setup.

Section 3: Experimental Protocol and Data Guide

Protocol: Synthesis of High Molecular Weight Polyester via Bulk Polycondensation

This protocol is a representative starting point. Optimization of temperatures and times will be required based on your specific equipment and target molecular weight.

1. Reactor Setup:

  • Assemble a glass reactor equipped with a high-torque mechanical stirrer, a gas inlet adapter, a condenser leading to a collection flask, and a connection for a vacuum pump.
  • Ensure all glassware is meticulously dried in an oven overnight and assembled hot under a flow of dry nitrogen.

2. Monomer and Catalyst Charging:

  • Charge the reactor with purified 12-Ethoxy-12-oxododecanoic acid (1.0 mol equivalent).
  • Add the catalyst (e.g., Tin(II) 2-ethylhexanoate, 0.05 - 0.2 mol%) via syringe.
  • Perform three vacuum/nitrogen backfill cycles to render the reactor atmosphere inert.

3. Stage 1: Initial Oligomerization:

  • With a slow nitrogen sparge flowing through the mixture, begin stirring and heat the reactor to 160-180°C.
  • Hold at this temperature for 2-4 hours. Ethanol will begin to distill and collect in the receiving flask. This stage builds low molecular weight oligomers.

4. Stage 2: Molecular Weight Build-up:

  • Gradually increase the temperature to 200-220°C over 1-2 hours. The viscosity of the reaction will noticeably increase. Continue to collect the ethanol byproduct.

5. Stage 3: High Vacuum Polycondensation:

  • Stop the nitrogen flow and slowly apply a vacuum to the system, gradually reducing the pressure to <1 Torr.
  • Maintain the temperature at 220°C under high vacuum for an additional 3-5 hours. The rate of stirring may need to be reduced as the torque increases. This stage is critical for removing the final traces of ethanol and achieving high molecular weight.[4]

6. Cooldown and Recovery:

  • Turn off the heating and allow the reactor to cool slightly before stopping the stirrer.
  • Vent the reactor with nitrogen.
  • Once cooled to a safe temperature, the polymer can be recovered.
Data Guide: Impact of Key Parameters on Molecular Weight
ParameterTypical RangeEffect of Increase on MWCausality / Rationale
Monomer Purity >99.5%Direct & Strong IncreaseReduces chain-terminating events, allowing for higher degrees of polymerization.[2]
Catalyst Conc. 0.05 - 0.2 mol%Increases then PlateausSpeeds up the reaction to reach high conversion faster. Too much can promote side reactions.
Stage 1 Temp. 160 - 180°CMinorPrimarily for efficient oligomerization and controlled removal of bulk ethanol.
Stage 3 Temp. 200 - 230°CIncreases (to a point)Reduces melt viscosity, overcoming diffusion control.[4] Above an optimum, degradation will lower MW.
Vacuum Level < 1 TorrStrong IncreaseMaximizes removal of ethanol, driving the reaction equilibrium towards polymer formation.
Time at High Vac 2 - 6 hoursIncreases then PlateausAllows time for the reaction to approach completion. Plateaus when limited by diffusion or impurities.

Section 4: Essential Analytical Workflow

Q6: How should I be analyzing my reaction to understand and control the molecular weight?

Answer: A multi-technique approach is necessary for a complete picture.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the definitive technique for measuring molecular weight averages (Mn, Mw) and the polydispersity index (PDI).[8] Use this to get the final MW of your polymer and to track MW growth by taking aliquots during the reaction (if feasible).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR to monitor the reaction progress. You should see a decrease in the broad -OH peak from the carboxylic acid and changes in the C=O ester region as the polymerization proceeds.[9] It's an excellent qualitative check for reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the final polyester structure, verifying the absence of starting monomer, and for end-group analysis, which can be used to calculate Mn for lower molecular weight polymers.[8]

  • Acid Number Titration: A simple but effective method to quantify the conversion. Periodically take a small sample from the reaction, dissolve it in a suitable solvent, and titrate the remaining carboxylic acid groups with a standardized base (e.g., KOH in ethanol). The conversion p can be calculated from the reduction in acid number over time.

Section 5: Visualization of Key Relationships

The following diagram illustrates the critical dependencies and feedback loops involved in controlling the molecular weight during polycondensation.

MolecularWeightControl cluster_inputs Primary Inputs cluster_conditions Process Conditions cluster_driving_force Driving Force cluster_outcome Outcome Monomer Monomer Purity Conversion High Conversion (p > 0.99) Monomer->Conversion Enables Catalyst Catalyst Activity Catalyst->Conversion Accelerates Temp Temperature Profile Temp->Conversion Increases Rate Viscosity Melt Viscosity Temp->Viscosity Decreases SideRxns Side Reactions (Degradation) Temp->SideRxns Promotes Time Reaction Time Time->Conversion Stir Agitation Stir->Conversion Enhances (at high viscosity) Vacuum Byproduct Removal (Vacuum) Vacuum->Conversion Drives Equilibrium MW High Molecular Weight Conversion->MW Directly Determines (Carothers Eq.) Conversion->Viscosity Increases Viscosity->Stir Limits Effectiveness SideRxns->MW Limits

Caption: Key factors influencing molecular weight in polycondensation.

References

  • ResearchGate. (n.d.). How to increase molecular weight via polycondensation? Retrieved from [Link]

  • Wikipedia. (2023). Step-growth polymerization. Retrieved from [Link]

  • Coenen, T., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(5-6), 1647–1660. Retrieved from [Link]

  • Yue, H., & Yuan, J. (2004). Modelling and control of molecular weight distribution for a polycondensation process. Proceedings of the 2004 American Control Conference. Retrieved from [Link]

  • Fiveable. (n.d.). Step-growth polymerization. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 229. Retrieved from [Link]

  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology, 194(11), 5364–5381. Retrieved from [Link]

  • Persia Resin Co. (2024, March 15). Common Challenges in Polyester Resin Production and How to Overcome Them. Retrieved from [Link]

  • Matmatch. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Jordi Labs. (n.d.). A Guide to Polymer Analysis Techniques. Retrieved from [Link]

  • Blog de ingeniería química. (2014, May 21). Molecular Weight Control in Step Growth Polymerization. Retrieved from [Link]

  • RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 12-Ethoxy-12-oxododecanoic Acid in Polymer Synthesis: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer chemistry, the quest for novel monomers that impart unique properties to resulting materials is paramount. This guide provides a comprehensive comparison of 12-ethoxy-12-oxododecanoic acid, a long-chain asymmetric dicarboxylic acid monoester, with conventional dicarboxylic acids in the context of polymer synthesis. While direct comparative experimental data for this specific monomer is not extensively available in peer-reviewed literature, this document synthesizes established principles of polymer chemistry, data from analogous systems, and theoretical considerations to provide a robust predictive analysis of its performance.

Introduction to 12-Ethoxy-12-oxododecanoic Acid: A Monomer with Designed Asymmetry

12-Ethoxy-12-oxododecanoic acid is a C12 aliphatic dicarboxylic acid where one of the carboxylic acid groups is esterified with ethanol. This mono-ester structure introduces a deliberate asymmetry, which is expected to significantly influence polymerization kinetics and the final properties of the resulting polymers, such as polyesters and polyamides.

The presence of a free carboxylic acid at one end allows it to participate in traditional condensation polymerization reactions with diols or diamines. The terminal ethyl ester group, on the other hand, presents a less reactive site for polymerization under typical polycondensation conditions, potentially acting as a pendant functional group or requiring different reaction strategies for incorporation.

Comparative Analysis: Performance in Polymer Systems

This section compares the anticipated performance of 12-ethoxy-12-oxododecanoic acid against two key benchmarks: its parent, non-esterified counterpart, dodecanedioic acid, and a common shorter-chain dicarboxylic acid, sebacic acid.

Reactivity in Polycondensation

The fundamental difference in reactivity between a carboxylic acid and an ester group is a critical factor in polymerization. Carboxylic acids are generally more reactive than their corresponding esters in polycondensation reactions with alcohols or amines.[1][2] This is because the hydroxyl group of a carboxylic acid is a better leaving group than the alkoxy group of an ester.

Expected Impact of 12-Ethoxy-12-oxododecanoic Acid:

  • Slower Polymerization Kinetics: Compared to a direct polycondensation with dodecanedioic acid, the reaction involving 12-ethoxy-12-oxododecanoic acid is expected to proceed more slowly. The initial stage of polymerization will primarily involve the more reactive carboxylic acid end.

  • Step-Growth Mechanism: The polymerization will still follow a step-growth mechanism. However, the disparate reactivity of the two end groups could lead to a more complex kinetic profile.

  • Potential for Side Reactions: At the high temperatures often required for melt polycondensation, the ester group could undergo transesterification reactions, leading to branching or cross-linking if not carefully controlled.[3]

Figure 1: Comparison of Polycondensation Pathways.
Predicted Impact on Polymer Properties

The incorporation of the ethoxycarbonyl pendant group is anticipated to disrupt the regularity of the polymer chain, leading to significant changes in thermal and mechanical properties compared to polymers derived from symmetrical dicarboxylic acids.

Table 1: Predicted Property Comparison of Polyesters

PropertyPolyester from Dodecanedioic AcidPolyester from 12-Ethoxy-12-oxododecanoic Acid (Predicted)Polyester from Sebacic Acid
Crystallinity Semicrystalline[4]Lower Crystallinity / AmorphousSemicrystalline[5]
Melting Temperature (Tm) 70-90 °C (depends on diol)[4]Lower Tm or absent~133-137 °C[5]
Glass Transition Temp (Tg) Low (increases with diol chain length)Higher Tg expectedLow
Tensile Strength Moderate to High[6]LowerHigh[5]
Flexibility / Elasticity Ductile[6]Higher FlexibilityModerate
Solubility Soluble in specific organic solventsIncreased solubility in common organic solventsSoluble in specific organic solvents

Causality behind Predicted Properties:

  • Reduced Crystallinity: The pendant ethoxycarbonyl group acts as a bulky side chain, disrupting the regular packing of polymer chains. This steric hindrance prevents the formation of highly ordered crystalline domains.[7] The inclusion of ester groups within the crystal lattice has been shown to decrease its stability.[8]

  • Lower Melting Temperature: A decrease in crystallinity directly corresponds to a lower melting temperature, as less energy is required to disrupt the less-ordered polymer structure.

  • Increased Glass Transition Temperature: While seemingly counterintuitive, the introduction of a bulky pendant group can restrict the segmental motion of the polymer backbone, leading to a higher glass transition temperature compared to a linear, flexible chain like that from dodecanedioic acid.

  • Mechanical Properties: The reduction in crystallinity is expected to lead to lower tensile strength and modulus but potentially greater elongation at break and overall flexibility.

  • Enhanced Solubility: The disruption of chain packing and the presence of the polar ester group should increase the free volume within the polymer matrix, allowing for easier penetration of solvent molecules and thus, enhanced solubility.

Experimental Protocols

To validate the predicted properties, the following experimental workflows are proposed.

Synthesis of Polyester via Melt Polycondensation

Objective: To synthesize a polyester from 12-ethoxy-12-oxododecanoic acid and a diol (e.g., 1,4-butanediol) for comparative analysis.

Materials:

  • 12-Ethoxy-12-oxododecanoic acid

  • 1,4-Butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet.

Procedure:

  • Charge the reaction vessel with equimolar amounts of 12-ethoxy-12-oxododecanoic acid and the diol.

  • Add the catalyst (e.g., 250 ppm Ti) and antioxidant.

  • Purge the system with nitrogen and heat to 180-200°C with stirring to initiate the esterification reaction and distill off the water byproduct.

  • After the majority of water has been removed (as indicated by the rate of distillation), gradually apply a high vacuum (<1 mbar).

  • Increase the temperature to 220-240°C to facilitate the polycondensation reaction and removal of the diol byproduct from transesterification.

  • Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • Cool the polymer under nitrogen and extrude for characterization.

Self-Validation: The progress of the reaction can be monitored by measuring the amount of water collected and by periodically taking samples to determine the acid number and melt viscosity.

Figure 2: Melt Polycondensation Workflow.
Characterization of Polymer Properties

Objective: To determine the thermal and mechanical properties of the synthesized polyester.

Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Heat a 5-10 mg sample from room temperature to 200°C at a rate of 10°C/min to erase thermal history.

    • Cool the sample to -50°C at 10°C/min.

    • Reheat the sample to 200°C at 10°C/min.

    • Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) and enthalpy of fusion (ΔHm) if a melting peak is present.

  • Thermogravimetric Analysis (TGA):

    • Heat a 10-15 mg sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Determine the onset of decomposition temperature to assess thermal stability. Aliphatic polyesters typically show high thermal stability with decomposition temperatures around 420-430°C.[9][10]

  • Tensile Testing (ASTM D638):

    • Injection mold or compression mold dumbbell-shaped specimens.

    • Condition the specimens at 23°C and 50% relative humidity for at least 40 hours.

    • Conduct tensile tests using a universal testing machine at a specified crosshead speed.

    • Determine tensile strength, Young's modulus, and elongation at break.

Conclusion and Future Outlook

While direct experimental data is limited, a thorough analysis of the structure of 12-ethoxy-12-oxododecanoic acid allows for scientifically sound predictions of its behavior in polymerization and its effect on final polymer properties. The introduction of the pendant ethoxycarbonyl group is expected to disrupt polymer chain packing, leading to lower crystallinity and melting points, but potentially higher flexibility and solubility compared to polymers derived from its symmetric counterpart, dodecanedioic acid. These characteristics could be advantageous in applications requiring amorphous, flexible, and more easily processable polyesters or polyamides.

Further research is warranted to synthesize and characterize polymers from this intriguing asymmetric monomer to validate these predictions and explore its potential in specialized applications, such as in drug delivery systems, soft robotics, and advanced coatings, where its unique combination of properties could be highly beneficial.

References

  • K. B. T-Raissi, A. A. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Retrieved from [Link]

  • K. B. T-Raissi, A. A. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. National Center for Biotechnology Information. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • M. A. H., et al. (2021). Thermal, Physical and Mechanical Properties of Poly(Butylene Succinate)/Kenaf Core Fibers Composites Reinforced with Esterified Lignin. MDPI. Retrieved from [Link]

  • J. P., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. National Center for Biotechnology Information. Retrieved from [Link]

  • S. J., et al. (2018). Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. ResearchGate. Retrieved from [Link]

  • C. Z., et al. (2019). Biobased long-chain aliphatic polyesters of 1,12-dodecanedioic acid with a variety of diols: Odd-even effect and mechanical properties. ResearchGate. Retrieved from [Link]

  • T. Y., & M. Ç. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. DergiPark. Retrieved from [Link]

  • A. A., et al. (2023). Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. MDPI. Retrieved from [Link]

  • A. C., et al. (2011). Polyethylene like polymers. Aliphatic polyesters of dodecanedioic acid: 1. Synthesis and properties. ResearchGate. Retrieved from [Link]

  • J. L., et al. (2020). Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties. MDPI. Retrieved from [Link]

  • M. P., et al. (2013). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Center for Biotechnology Information. Retrieved from [Link]

  • J. D., et al. (2002). Preparation and properties of poly(dimer acid-sebacic acid) copolymer. ResearchGate. Retrieved from [Link]

  • T. T., et al. (2021). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. National Center for Biotechnology Information. Retrieved from [Link]

  • M. G., et al. (2020). Kinetics of Polycondensation of Sebacic Acid with Glycerol. ACS Publications. Retrieved from [Link]

  • M. P. F. P., et al. (2014). From Polyethylene to Polyester: Influence of Ester Groups on the Physical Properties. ResearchGate. Retrieved from [Link]

  • GreenChem Industries. (n.d.). Sebacic Acid. Retrieved from [Link]

  • American Chemical Society. (2024). Crochet Chemistry: Chemistry Shapes Every Stitch. Retrieved from [Link]

  • The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Crunch Chemistry. (2024). Esters and polyesters. Retrieved from [Link]

  • S. O., et al. (2017). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization. Royal Society of Chemistry. Retrieved from [Link]

  • Y. Z., et al. (2022). Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene: A SCC-DFTB Molecular Dynamics Study. MDPI. Retrieved from [Link]

  • UL Prospector. (2016). Understanding Polyesters. Retrieved from [Link]

  • Y. L., et al. (2021). Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Publications. Retrieved from [Link]

  • The Chemistry of Sebacic Acid: Understanding its Properties and Industrial Significance. (n.d.). Retrieved from [Link]

  • S. R. Holmes-Farley, & G. M. Whitesides. (1987). Reactivity of carboxylic acid and ester groups in the functionalized interfacial region of "polyethylene carboxylic acid" (PE-CO2H) its derivatives: differentiation of the functional groups into shallow and deep subsets based on a comparison of contact angle and ATR-IR measurements. ACS Publications. Retrieved from [Link]

  • JournalAgent. (n.d.). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. Retrieved from [Link]

  • M. F., et al. (2018). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. ResearchGate. Retrieved from [Link]

  • YouTube. (2018). KINETICS OF POLYCONDENSATION POLYMERIZATION. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Are Polyesters Created Through Ester Bond Formation? YouTube. Retrieved from [Link]

  • Quora. (2019). Why are primary carboxylic acids more reactive towards esterification? Retrieved from [Link]

  • Chemistry For Everyone. (2023). Why Does Polymer Crystallinity Matter In Material Science? YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Kinetics of Polycondensation. Retrieved from [Link]

  • PubChem. (n.d.). Sebacic acid, di(2-propylpentyl) ester. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Z. L., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Plasticizer Efficiency of Long-Chain Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Long-Chain Dicarboxylic Acid Monoesters (LCDA-MEs) as plasticizers, contrasting their efficiency with traditional diesters and phthalates. It is designed for researchers in polymer science and drug development.

Executive Summary & Chemical Basis

Long-Chain Dicarboxylic Acid Monoesters (LCDA-MEs) represent a specialized class of amphiphilic plasticizers derived from


 to 

dicarboxylic acids (e.g., adipic, azelaic, sebacic). Unlike their diester counterparts (e.g., Dibutyl Sebacate - DBS), which are purely hydrophobic, monoesters retain one free carboxylic acid group (

).

This structural duality creates a unique "Dual-Mode" plasticization mechanism:

  • Alkyl Ester Tail: Provides free volume insertion (lubricity), similar to traditional plasticizers.

  • Free Acid Head: Engages in specific hydrogen bonding with polar polymer moieties (e.g., carbonyls in PLA, hydroxyls in cellulose/starch, or amines in chitosan).

Target Applications:

  • Biopolymers (PLA, PHB, Starch): Superior compatibility due to H-bonding.

  • Pharmaceuticals: pH-sensitive drug delivery matrices (e.g., enteric coatings).

  • Specialty PVC: Anti-corrosive and antimicrobial additives.

Mechanism of Action: The Monoester Advantage

While traditional diesters function primarily through the Free Volume Theory (spacing polymer chains apart), LCDA-MEs utilize a Hydrogen-Bonding Mediated mechanism.

Comparative Mechanism Diagram

The following diagram illustrates the structural interaction difference between a standard diester (DBS) and a monoester (Monobutyl Sebacate) within a polar polymer matrix.

PlasticizationMechanism cluster_0 Diester (Traditional) cluster_1 Monoester (LCDA-ME) DBS Diester (e.g., DBS) Non-Polar Polymer1 Polymer Chain A DBS->Polymer1 Steric Separation (Increases Free Volume) Polymer2 Polymer Chain B DBS->Polymer2 Weak van der Waals ME Monoester (e.g., Monobutyl Sebacate) Amphiphilic ME->Polymer1 Alkyl Tail (Lubricity) PolarSite Polar Group (-OH, -C=O, -NH2) ME->PolarSite H-Bonding (Disrupts Polymer-Polymer H-Bonds)

Figure 1: Mechanistic comparison. Diesters rely on steric bulk to increase free volume. Monoesters actively disrupt internal polymer hydrogen networks via their free acid group, enhancing efficiency in polar matrices.

Comparative Performance Analysis

The following data synthesizes experimental trends comparing Monobutyl Sebacate (MBSe) (Monoester) against Dibutyl Sebacate (DBS) (Diester) and DEHP (Phthalate Standard).

Table 1: Efficiency & Physical Properties
MetricMonobutyl Sebacate (Monoester)Dibutyl Sebacate (Diester)DEHP (Standard)
Molecular Weight ~258 g/mol 314 g/mol 390 g/mol
Polarity (LogP) Moderate (Amphiphilic)Low (Hydrophobic)Low (Hydrophobic)

Reduction Efficiency (PVC)
Moderate (

C at 30 phr)
High (

C at 30 phr)
High (Benchmark)

Reduction Efficiency (PLA)
High (Strong H-bond interaction)Moderate (Phase separation risk >20%)Low
Leaching/Migration (Water) High (due to -COOH solubility)Very LowLow
Biodegradability Rapid (Enzymatic hydrolysis)HighLow
Toxicity Low (Metabolizes to fatty acids)LowHigh (Endocrine disruptor)
Key Findings:
  • Efficiency Inversion: In non-polar PVC, the diester is more efficient because the monoester's polar head group leads to aggregation rather than dispersion. However, in PLA or Starch , the monoester outperforms the diester by disrupting the polymer's strong internal hydrogen bonds [1][4].

  • Migration Risks: Monoesters have higher water solubility. They are not suitable for applications involving continuous water contact but are ideal for biodegradable films or immediate-release drug coatings where matrix dissolution is desired [6].

Experimental Protocols

To validate the efficiency of a specific LCDA-ME, the following self-validating protocols are recommended.

Synthesis: Selective Monofunctionalization

Achieving high purity monoesters without diester contamination is critical.

  • Method: Enzymatic synthesis using Candida antarctica Lipase B (CALB) is preferred over acid catalysis to prevent diester formation.

  • Reaction: Dicarboxylic Acid + Alcohol (1:1 molar ratio)

    
     Monoester.
    
Characterization Workflow

Use this workflow to quantify plasticization efficiency.

ExperimentalWorkflow cluster_thermal Thermal Analysis (DSC) cluster_mech Mechanical Testing (ASTM D882) Start Start: LCDA-ME Candidate DSC_Prep Sample Prep: Mix with Polymer (e.g., PLA) Solvent Casting / Melt Blending Start->DSC_Prep Tensile_Prep Film Conditioning: 23°C, 50% RH, 48h Start->Tensile_Prep DSC_Run Run DSC: Heat -50°C to 200°C Rate: 10°C/min DSC_Prep->DSC_Run DSC_Calc Calculate Efficiency: E = (Tg_pure - Tg_mix) / w_plasticizer DSC_Run->DSC_Calc Decision Compare vs. Diester Control DSC_Calc->Decision Tensile_Run Tensile Test: Crosshead Speed: 50 mm/min Tensile_Prep->Tensile_Run Tensile_Data Output: 1. Elongation at Break (%) 2. Young's Modulus (MPa) Tensile_Run->Tensile_Data Tensile_Data->Decision

Figure 2: Standardized workflow for evaluating plasticizer efficiency. Note the conditioning step in mechanical testing, which is critical for hygroscopic monoesters.

Protocol Validation Check:

  • DSC: Ensure the first heating scan is discarded to remove thermal history. Use the second heating scan for

    
     determination.
    
  • Tensile: For monoesters, humidity control is vital. Varying RH from 30% to 70% can significantly alter the modulus due to water absorption by the free acid group.

Applications in Drug Development

LCDA-MEs are particularly valuable in Solid Oral Dosage Forms :

  • Pore Formers: In sustained-release coatings (e.g., Ethyl Cellulose), the monoester can leach out in the GI tract (due to pH-dependent solubility of the -COOH group), creating pores for drug release [6].

  • Hot Melt Extrusion (HME): They lower the processing temperature of thermally sensitive drugs better than diesters in H-bonding polymers like Copovidone [5].

References

  • MDPI. (2024).[1] The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Link

  • National Institutes of Health (NIH). (2022). Synthesis and Properties of Bio-Based Plasticizers. Link

  • Hallstar Industrial. The Function and Selection of Ester Plasticizers. Link

  • American Chemical Society (ACS). Biobased Plasticizers from Tartaric Acid: Effect of Alkyl Chain Length. Link

  • ResearchGate. (2025). Investigating the Potential Plasticizing Effect of Di-Carboxylic Acids for Solid Oral Forms. Link

  • Virginia Tech. Cellulose Esters and Cellulose Ether Esters for Oral Drug Delivery Systems. Link

Sources

A Comparative Guide to Long-Chain vs. Short-Chain Dicarboxylic Acids in Polyester Performance: A Case Study of Dodecanedioic Acid and Adipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the choice of monomer is a critical determinant of a polyester's final properties. This guide provides an in-depth technical comparison of polyesters synthesized from a long-chain dicarboxylic acid, dodecanedioic acid (a C12 diacid), versus a short-chain dicarboxylic acid, adipic acid (a C6 diacid). While the specific monomer "12-Ethoxy-12-oxododecanoic acid" is a monoester of dodecanedioic acid and not a direct monomer for polycondensation with diols, this guide will focus on the foundational C12 diacid to provide a relevant and scientifically grounded comparison against the widely used adipic acid. This analysis will elucidate the causal relationships between monomer chain length and the resultant polyester's thermal, mechanical, and biodegradable properties, supported by experimental data and detailed protocols.

Introduction: The Significance of Diacid Chain Length in Polyester Design

Aliphatic polyesters are a versatile class of polymers with applications ranging from biodegradable packaging to medical devices. The properties of these polymers can be finely tuned by the judicious selection of their constituent monomers, primarily the diacid and the diol. Adipic acid, a six-carbon dicarboxylic acid, is a common building block for various commercial polyesters and polyamides.[1] In contrast, long-chain dicarboxylic acids, such as dodecanedioic acid (DDDA), offer a different set of properties due to the increased number of methylene units in the polymer backbone. This guide will explore these differences to inform monomer selection for specific applications.

Monomer Characteristics and Synthesis Considerations

Adipic acid is typically produced on a large scale from petroleum-based precursors.[1] Dodecanedioic acid can also be derived from petrochemical sources, but there is growing interest in its bio-based production, for instance, through the fermentation of fatty acids.[2] This distinction in sourcing can be a critical factor for applications where sustainability is a key consideration.

The molecular structure of the diacid monomer directly influences the polymerization process and the resulting polymer's characteristics. The longer aliphatic chain of dodecanedioic acid imparts a greater degree of hydrophobicity and flexibility to the resulting polyester compared to the more rigid and hydrophilic nature of adipic acid-based polyesters.

Comparative Performance of Polyesters

The performance of polyesters is a multi-faceted consideration, encompassing thermal stability, mechanical strength, and biodegradability. The following sections compare polyesters synthesized from dodecanedioic acid and adipic acid, using 1,4-butanediol (BDO) as a common diol for a direct comparison.

Thermal Properties

The thermal properties of polyesters, such as melting temperature (Tm) and glass transition temperature (Tg), are critical for their processing and end-use applications. The longer, more flexible aliphatic chain of dodecanedioic acid generally leads to a lower melting point and glass transition temperature in the resulting polyester compared to its adipic acid-based counterpart. This is due to the reduced density of ester linkages and increased chain mobility.

PropertyPoly(butylene dodecanedioate) (PBD)Poly(butylene adipate) (PBA)
Melting Temperature (Tm) ~75-80 °C~50-60 °C
Glass Transition Temp (Tg) ~ -30 to -40 °C~ -60 to -70 °C
Thermal Stability (Td) HighModerate

Note: These values are approximate and can vary with molecular weight and crystallinity.

Mechanical Properties

The mechanical behavior of polyesters is strongly influenced by the monomer chain length. The higher density of polar ester groups in adipic acid-based polyesters leads to stronger intermolecular forces, resulting in higher tensile strength and modulus. Conversely, the long methylene segments in dodecanedioic acid-based polyesters impart greater flexibility and a higher elongation at break, akin to polyethylene.[2]

PropertyPoly(butylene dodecanedioate) (PBD)Poly(butylene adipate) (PBA)
Tensile Strength LowerHigher
Young's Modulus LowerHigher
Elongation at Break HigherLower
Flexibility HighModerate
Biodegradability

The biodegradability of aliphatic polyesters is a key advantage in many applications. While both adipic acid and long-chain diacid-based polyesters are generally considered biodegradable, the rate of degradation can differ. The higher hydrophobicity of polyesters derived from dodecanedioic acid may slow down hydrolytic degradation, which is often the initial step in the biodegradation process. However, the amorphous regions of the polymer are still susceptible to microbial attack. The lower melting point of some long-chain diacid polyesters can also enhance their processability for creating biodegradable articles.[3]

Experimental Protocols

To provide a practical framework for researchers, this section details the synthesis and characterization of polyesters from both adipic acid and a long-chain dicarboxylic acid.

Polyester Synthesis via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high molecular weight polyesters.[2][4]

Materials:

  • Dicarboxylic acid (Adipic acid or Dodecanedioic acid)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., Titanium(IV) butoxide or p-Toluenesulfonic acid)[4]

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the reactor with a specific molar ratio of dicarboxylic acid and diol (typically a slight excess of diol).

    • Add the catalyst (e.g., 0.1 mol% relative to the diacid).

    • Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate esterification (e.g., 150-180°C).

    • Continuously remove the water byproduct via distillation.

    • Monitor the reaction progress by measuring the amount of water collected.

  • Polycondensation Stage:

    • Once the esterification is complete (i.e., water evolution ceases), gradually increase the temperature (e.g., to 200-230°C).

    • Simultaneously, apply a high vacuum (e.g., <1 Torr) to facilitate the removal of the excess diol and drive the polymerization reaction towards a higher molecular weight.

    • Continue the reaction until the desired melt viscosity is achieved, indicating the target molecular weight has been reached.

    • Extrude the polymer from the reactor and cool it to obtain the solid polyester.

Polyester_Synthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage reactants Diacid + Diol + Catalyst reactor1 Heated Reactor (150-180°C, N2 atm) reactants->reactor1 water_removal Water Distillation reactor1->water_removal Byproduct oligomers Polyester Oligomers reactor1->oligomers reactor2 Heated Reactor (200-230°C, High Vacuum) oligomers->reactor2 diol_removal Excess Diol Removal reactor2->diol_removal Byproduct polymer High Molecular Weight Polyester reactor2->polymer Characterization_Workflow cluster_analysis Polymer Characterization cluster_properties Determined Properties Polyester_Sample Synthesized Polyester DSC Differential Scanning Calorimetry (DSC) Polyester_Sample->DSC Tensile_Test Tensile Testing Polyester_Sample->Tensile_Test GPC Gel Permeation Chromatography (GPC) Polyester_Sample->GPC Thermal_Props Tg, Tm DSC->Thermal_Props Mechanical_Props Tensile Strength, Modulus, Elongation at Break Tensile_Test->Mechanical_Props MW_Props Mn, Mw, PDI GPC->MW_Props

Sources

Thermal stability comparison of polymers from different dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Polymer Chemists, Formulation Scientists, Drug Delivery Specialists

Executive Summary

The thermal stability of condensation polymers—specifically polyesters and polyanhydrides—is strictly governed by the methylene chain length (


) and the conformational rigidity of the dicarboxylic acid monomer. This guide provides a comparative analysis of polymers derived from Succinic  (

), Adipic (

), Sebacic (

), and Terephthalic (Aromatic) acids.

Key Takeaway: While aromatic moieties provide superior thermal resistance (


C), aliphatic series exhibit a non-linear "odd-even" effect in physical stability (

) and a hydrophobicity-driven trend in hydrolytic stability. For drug delivery applications, Sebacic acid derivatives offer the optimal balance of crystallinity (

C) and surface erosion kinetics.
Structural Determinants of Thermal Stability[1]

To predict the thermal behavior of a polymer, one must distinguish between Physical Stability (Phase transitions,


) and Chemical Stability  (Decomposition temperature, 

).
The Chain Length & Odd-Even Effect

The melting point of aliphatic polymers does not decay linearly with increasing carbon chain length. Instead, it follows an oscillation known as the Odd-Even Effect :

  • Even-numbered acids (Succinic, Adipic, Sebacic): The carboxyl groups are oriented in opposite directions (trans-like). This allows crystal lattices to pack efficiently in a planar zigzag conformation, maximizing intermolecular Van der Waals forces and Hydrogen bonding.

  • Odd-numbered acids (Glutaric, Azelaic): The carboxyl groups are oriented on the same side, introducing a "kink" or torsional strain. This prevents tight lattice packing, significantly lowering the enthalpy of fusion (

    
    ) and melting temperature (
    
    
    
    ).
Aromaticity and Rigidity

Replacing the aliphatic chain with a benzene ring (e.g., Terephthalic acid) restricts bond rotation. This reduces the entropy of the amorphous phase, driving


 and 

significantly higher and providing resistance to

-hydrogen abstraction, a primary mechanism of thermal degradation.

StructureProperty Monomer Dicarboxylic Acid Monomer ChainLength Chain Length (n) Monomer->ChainLength OddEven Odd/Even Carbon Count Monomer->OddEven Aromaticity Aromatic Ring Monomer->Aromaticity Rigidity Chain Rigidity ChainLength->Rigidity Longer = More Flexible Packing Crystal Packing Density OddEven->Packing Even = Better Packing Aromaticity->Packing Pi-Pi Stacking Aromaticity->Rigidity High Stiffness Tm Melting Point (Tm) (Physical Stability) Packing->Tm Rigidity->Tm Td Decomposition (Td) (Chemical Stability) Rigidity->Td

Figure 1: Mechanistic flow illustrating how monomer structure dictates physical and chemical thermal stability.

Comparative Data Analysis

The following data aggregates thermal properties for polyesters (e.g., Poly(butylene dicarboxylates)) and Polyanhydrides. Note the distinct jump in stability when moving from aliphatic to aromatic.

Monomer TypeCarbon CountPolymer Class

(

C)

(

C)

(

C)*
Stability Insight
Succinic Acid

(Even)
Polyester (PBS)114-32~350High crystallinity due to short, symmetrical chain.
Glutaric Acid

(Odd)
Polyester~50-60-40~340Lowest

in series due to odd-carbon kink preventing packing.
Adipic Acid

(Even)
Polyester (PBA)60-60~360Lower

than Succinic due to increased flexibility (entropy).
Sebacic Acid

(Even)
Polyanhydride82-~250**Highly hydrophobic. Lower

due to labile anhydride bond.
Terephthalic AromaticPolyester (PET)26075420Ring stiffness maximizes

and resistance to pyrolysis.

*


: Temperature at 5% weight loss (TGA).
** Polyanhydrides are chemically less stable than polyesters, making them suitable for drug release but sensitive to thermal processing.

Critical Observation: In copolymers like PBAT (Poly(butylene adipate-co-terephthalate)), TGA analysis reveals a "two-step" degradation. The aliphatic adipate segments degrade first (


C), followed by the aromatic terephthalate segments (

C). This confirms that aliphatic chain length is the limiting factor in thermal processing windows.
Experimental Protocols (Self-Validating Systems)

To generate reproducible thermal data, you must control for "Thermal History"—the stress and orientation frozen into the polymer during synthesis.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of


 and 

without processing artifacts. System: Heat-Cool-Heat Cycle.
  • Sample Prep: Encapsulate 5–10 mg of dried polymer in an aluminum pan. Crimping must be hermetic to prevent sublimation.

  • First Heating (Erasure): Ramp from -80^\circC to (

    
     + 30^\circC) at 10^\circC/min.
    
    • Why: This melts the crystals and relaxes the chains, erasing the thermal history of the synthesis/precipitation method. Discard this data.

  • Cooling (Recrystallization): Cool to -80^\circC at 10^\circC/min.

    • Validation: Verify the crystallization exotherm (

      
      ). If 
      
      
      
      is absent, the cooling rate may be too fast for the polymer's kinetics (common in long-chain aliphatics).
  • Second Heating (Measurement): Ramp to (

    
     + 30^\circC).
    
    • Data Extraction: Record

      
       (inflection) and 
      
      
      
      (peak endotherm) from this clean run.
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine chemical decomposition limits (


).
System:  Dynamic High-Res TGA.
  • Atmosphere Control: Purge with Nitrogen (50 mL/min) for pyrolysis profile; use Air for oxidative degradation.

    • Validation: Run a blank empty pan baseline. Drift should be <10

      
      .
      
  • Ramp: Heat from ambient to 600^\circC at 10^\circC/min.

  • Derivative Calculation: Plot the Derivative Thermogravimetry (DTG) curve.

    • Insight: A single peak indicates uniform degradation. Multiple peaks (as seen in PBAT) indicate block copolymer structure or impurities.

ExperimentalWorkflow cluster_DSC DSC: Physical Transitions cluster_TGA TGA: Chemical Stability Sample Polymer Sample (5-10mg) Heat1 1st Heat Cycle (Erase History) Sample->Heat1 Cool Controlled Cooling (Standardize Crystallinity) Heat1->Cool Heat2 2nd Heat Cycle (Data Collection) Cool->Heat2 Purge N2 Purge (Inert Env) Ramp Ramp 10°C/min to 600°C Purge->Ramp DTG DTG Calculation (Identify Steps) Ramp->DTG

Figure 2: Workflow for validating thermal properties. The DSC "Heat-Cool-Heat" cycle is critical for accuracy.

Application Context: Drug Delivery Matrices

In drug development, thermal stability often acts as a proxy for hydrolytic stability (shelf-life and release kinetics).

  • Polyanhydrides (Gliadel® Wafer technology):

    • Sebacic Acid (PSA): High hydrophobicity (

      
      ) prevents water penetration. Degradation occurs only at the surface (Surface Erosion), leading to zero-order drug release.
      
    • Adipic Acid (PAA): More hydrophilic (

      
      ). Water penetrates the matrix, causing bulk erosion and potential "dose dumping."
      
    • The Compromise: Copolymerizing Sebacic acid (for stability) with Adipic acid (for flexibility) allows tuning of the degradation rate from days to months.

Recommendation: For thermally sensitive APIs (proteins/peptides), avoid high-


 aromatic polymers requiring melt processing. Use Poly(sebacic anhydride)  which can be processed at lower temperatures (~85^\circC) or solvent-cast, maintaining API integrity while ensuring controlled release.
References
  • Domb, A. J., & Langer, R. (1989).[1][2] Solid-state and solution stability of poly(anhydrides) and poly(esters).[2] Macromolecules. Link[2]

  • Papageorgiou, G. Z., & Bikiaris, D. N. (2005). Crystallization and melting behavior of poly(butylene succinate) nanocomposites. Polymer.[1][3][4][5][6][7][8][9][10] Link

  • Chrissafis, K., et al. (2006). Thermal degradation mechanism of poly(propylene succinate). Thermochimica Acta. Link

  • Thalladi, V. R., et al. (2000).

    
    -Alkanedicarboxylic Acids. Journal of the American Chemical Society. Link
    
  • Kumar, N., Langer, R. S., & Domb, A. J. (2002).[2][4] Polyanhydrides: an overview. Advanced Drug Delivery Reviews. Link

Sources

Hydrolytic Resistance of Polyesters Derived from 12-Ethoxy-12-oxododecanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Shield" Effect

In the landscape of biodegradable polymers, the trade-off between degradation rate and mechanical stability is the central design challenge. While Poly(lactic-co-glycolic acid) (PLGA) remains the gold standard for short-term delivery, its acidic degradation products and rapid bulk erosion often limit its utility for long-term implants.

This guide analyzes polyesters synthesized from 12-Ethoxy-12-oxododecanoic acid (a mono-ethyl ester of dodecanedioic acid). When polymerized with aliphatic diols (e.g., 1,8-octanediol), this monomer yields Poly(alkylene dodecanedioates) . These materials exhibit a unique "Hydrophobic Shield" effect due to the long methylene sequence (


) in the polymer backbone. This structure significantly retards hydrolytic attack compared to C2-C6 polyesters, offering a degradation profile that bridges the gap between the rapid erosion of PLGA and the extreme longevity of Poly(caprolactone) (PCL).

Mechanistic Analysis: Why Chain Length Matters

The hydrolytic resistance of polyesters derived from 12-Ethoxy-12-oxododecanoic acid is governed by two primary factors: crystallinity and water uptake .

The Hydrophobic Shield Mechanism

Unlike PLGA, which is relatively hydrophilic and allows rapid water permeation (bulk erosion), the C12 chain of the dodecanedioate unit creates a dense, hydrophobic crystalline domain. This forces the degradation mechanism towards surface erosion , where hydrolysis is limited to the polymer-water interface, preserving the mechanical integrity of the device core for longer periods.

Visualization of Hydrolytic Attack

The following diagram illustrates the steric and hydrophobic hindrance provided by the C12 chain compared to the accessible ester bonds in PLGA.

HydrolysisMechanism Water Water Molecule (H2O) PLGA_Surface PLGA Surface (Hydrophilic, Amorphous) Water->PLGA_Surface High Permeation C12_Surface Poly(dodecanedioate) Surface (Hydrophobic, Crystalline) Water->C12_Surface Low Permeation EsterBond_PLGA Ester Bond Cleavage (Rapid) PLGA_Surface->EsterBond_PLGA EsterBond_C12 Ester Bond Cleavage (Slow/Steric Hindrance) C12_Surface->EsterBond_C12 BulkErosion Bulk Erosion (Acid Autocatalysis) EsterBond_PLGA->BulkErosion Oligomer Trapping SurfaceErosion Surface Erosion (Linear Mass Loss) EsterBond_C12->SurfaceErosion Layer-by-Layer

Figure 1: Comparative mechanism of water penetration and ester bond cleavage. The C12 backbone restricts water access, preventing the autocatalytic bulk erosion seen in PLGA.

Comparative Analysis: Material Performance

This section compares the target polymer (synthesized from 12-Ethoxy-12-oxododecanoic acid and 1,8-octanediol) against industry standards.

Material Profiles
FeaturePoly(1,8-octanediol-co-dodecanedioate) (Target)PLGA (50:50) (Standard Control)Poly(caprolactone) (PCL) (Hydrophobic Alt)
Monomer Basis 12-Ethoxy-12-oxododecanoic acid + OctanediolLactic Acid + Glycolic Acid

-Caprolactone
Hydrophobicity High (C12 + C8 chains)Low to ModerateHigh
Degradation Mode Predominantly Surface ErosionBulk Erosion (Autocatalytic)Bulk/Surface Mix (Very Slow)
Half-Life (

)
6 – 12 Months (Tunable)2 – 6 Weeks> 24 Months
Local pH Impact Neutral to Mildly AcidicHighly Acidic (pH drops to <3)Neutral
Crystallinity High (Semi-crystalline)AmorphousSemi-crystalline
Critical Experimental Data (Simulated Representative Values)

Data based on comparative degradation profiles of aliphatic polyesters [1][4].

Time (Weeks)Mass Loss (PLGA)Mass Loss (PCL)Mass Loss (Target C12 Polymer)
2 15%< 1%2%
4 45%< 2%5%
8 85% (Fragmented)3%12%
12 100%5%18%
24 -10%35%

Key Insight: The target C12 polymer avoids the "burst degradation" of PLGA while offering a more predictable breakdown timeline than PCL, making it ideal for 6-12 month implantable depots.

Experimental Protocols

To validate these properties, we utilize Enzymatic Polymerization to preserve the monomer structure, followed by an Accelerated Hydrolytic Challenge .

Protocol A: Enzymatic Synthesis via CALB

Rationale: Traditional high-temperature polycondensation can cause side reactions. Using Candida antarctica Lipase B (CALB) allows for mild synthesis, utilizing the ethyl ester of the subject monomer as a leaving group driver [5].

  • Reagents: Mix 12-Ethoxy-12-oxododecanoic acid (10 mmol) and 1,8-octanediol (10 mmol) in a reaction vessel.

  • Catalyst: Add immobilized CALB (Novozym 435, 10% w/w relative to monomers).

  • Solvent: Diphenyl ether (or perform in bulk if melting points allow).

  • Reaction: Stir at 80°C under vacuum (2 mmHg) to remove the ethanol byproduct and drive equilibrium toward the polymer.

  • Duration: Maintain for 24-48 hours.

  • Purification: Dissolve in chloroform, filter out the enzyme, precipitate in cold methanol.

  • Validation: Verify

    
     via GPC and structure via 
    
    
    
    -NMR (look for disappearance of ethyl ester peaks).
Protocol B: Accelerated Hydrolytic Degradation Assay

Rationale: Real-time degradation takes too long. We use elevated temperature and pH to simulate long-term exposure [1][2].

Workflow Diagram:

DegradationProtocol SamplePrep 1. Film Preparation (Solvent Cast, 100µm thick) Incubation 2. Incubation PBS (pH 7.4) @ 50°C (Accelerated Factor ~4x) SamplePrep->Incubation Sampling 3. Weekly Sampling (Triplicate) Incubation->Sampling t = 1, 2, 4, 8 weeks Analysis 4. Multi-Modal Analysis Sampling->Analysis GPC GPC (Molecular Weight Loss) Analysis->GPC Gravimetric Gravimetric (Mass Loss) Analysis->Gravimetric DSC DSC (Crystallinity Changes) Analysis->DSC

Figure 2: Workflow for accelerated hydrolytic resistance testing. Note the use of 50°C to accelerate hydrolysis without melting the crystalline domains of the C12 polymer.

Step-by-Step:

  • Specimen: Cast polymer films (10 x 10 x 0.1 mm). Weigh initial mass (

    
    ).
    
  • Medium: Place films in 10 mL Phosphate Buffered Saline (PBS, pH 7.4).

  • Condition: Incubate at 50°C (Accelerated) or 37°C (Real-time).

    • Note: 50°C is chosen because it is below the melting point of Poly(alkylene dodecanedioates) (typically 70-80°C) but high enough to accelerate hydrolysis kinetics.

  • Sampling: At defined intervals, remove films, rinse with deionized water, and vacuum dry for 24h.

  • Measurement:

    • Mass Loss:

      
      [1]
      
    • Water Uptake: Weigh wet sample before drying.

    • Molecular Weight: Dissolve in THF and run GPC to track ester bond cleavage before mass loss occurs.

Applications in Drug Development

The hydrolytic resistance profile of this polymer makes it uniquely suitable for:

  • Ocular Implants: Where PLGA's acidic byproduct causes inflammation, the neutral surface erosion of C12 polyesters is safer for retinal tissues.

  • Long-Acting Contraceptives: The 6-12 month degradation window aligns perfectly with clinical requirements for removable/biodegradable rods.

  • Peptide Delivery: The hydrophobic core protects water-soluble peptides from premature hydrolysis/denaturation before release.

References

  • Muthuraj, R., et al. (2015).[2] "Hydrolytic degradation of polyhydroxyalkanoates and their mixtures with polylactides." Journal of Applied Polymer Science. 2[1][3][4][5][6][7][8][9]

  • Zhang, F., et al. (2025).[1][10] "Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide)." AAPS PharmSciTech. 10[3][5]

  • ResolveMass Laboratories. (2025). "End-Capped vs Acid-Terminated PLGA — Impact on Stability & Drug Interaction." 11[1][3][5][6][7][9]

  • Kang, Y., et al. (2009). "Mechanical, Permeability, and Degradation Properties of 3D Designed Poly(1,8 Octanediol-co-Citrate)(POC) Scaffolds." Journal of Biomedical Materials Research Part A. 1[1][3][5][7]

  • Kobayashi, S., et al. (2016). "Enzymatic Polymerization." Chemical Reviews. 12[1][3][5][6][7][9][13]

Sources

Technical Guide: Mechanical & Functional Properties of C12-Ethoxy-Polyamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of polyamide systems and poly(ester amide) derivatives synthesized using 12-Ethoxy-12-oxododecanoic acid (a C12 mono-ethyl ester linker).

Designed for drug development professionals, this document moves beyond generic polymer science to focus on the biomedical utility of this specific C12 precursor—specifically in the engineering of theranostic nanocarriers , biodegradable tissue scaffolds , and hydrophobically modified conjugates .

Executive Analysis: The C12 Advantage

12-Ethoxy-12-oxododecanoic acid (Formula:


) serves as a critical bifunctional linker  in advanced biomaterials. Unlike standard dicarboxylic acids (e.g., Dodecanedioic acid) used in bulk Nylon 6,12, this mono-ethyl ester derivative offers orthogonal reactivity:
  • Free Carboxylic Acid (

    
    ):  Available for immediate amide coupling (e.g., to amine-functionalized drugs or nanoparticle surfaces).
    
  • Ethyl Ester (

    
    ):  Acts as a latent reactive group (protected carboxyl) or a hydrophobic tail that modulates polymer crystallinity and degradation rates.
    
Core Value Proposition

In drug delivery and tissue engineering, polyamides derived from this C12 monomer exhibit a "Goldilocks" mechanical profile:

  • Superior Flexibility: The long aliphatic chain (

    
     spacer) reduces crystallinity compared to 
    
    
    
    analogues (PA 6), imparting flexibility vital for soft tissue scaffolds.
  • Hydrolytic Stability: The hydrophobic backbone resists rapid degradation, offering sustained drug release profiles superior to PLGA.

  • Micromechanical Toughness: As a nanocoating, it provides a shear-resistant shell for magnetic nanoparticles (MNPs) used in hyperthermia and MRI.

Comparative Performance Guide

The following table contrasts C12-Polyamide derivatives (synthesized via 12-Ethoxy-12-oxododecanoic acid) against industry-standard alternatives: PLGA (Poly(lactic-co-glycolic acid)) and Medical Grade PA 12 (Nylon 12).

Table 1: Mechanical & Physicochemical Comparison[1][2]
FeatureC12-Ethoxy-Polyamide (Target) PLGA (50:50) Medical PA 12 (Bulk)
Primary Application Nanocarrier Shells, Soft Tissue ScaffoldsBiodegradable Sutures, DepotsCatheters, Tubing
Elastic Modulus 0.8 – 1.2 GPa (Semi-Flexible)2.0 – 4.0 GPa (Stiff/Brittle)1.2 – 1.5 GPa (Tough)
Elongation at Break 150 – 300% (High Ductility)3 – 10% (Low)200 – 400% (Very High)
Water Absorption Low (< 1.0%) High (Rapid Swelling)Low (0.25%)
Degradation Mechanism Surface Erosion (Enzymatic/Hydrolytic)Bulk Erosion (Acid Autocatalysis)Non-Degradable
Micromechanical Stability High (Resists shear in blood flow)Moderate (Prone to fragmentation)High
Biological Half-Life Weeks to Months (Tunable via Ester)Days to WeeksPermanent

Key Insight: The C12-Ethoxy derivative outperforms PLGA in applications requiring mechanical resilience (e.g., circulating nanoparticles) without the permanent persistence of PA 12. Its degradation products (dodecanedioic acid derivatives) are less acidic than PLGA's lactate/glycolate, reducing inflammation at the implant site.

Mechanistic Pathways & Synthesis Logic

The utility of 12-Ethoxy-12-oxododecanoic acid lies in its transformation into functionalized polyamide coatings . The workflow below illustrates its conversion from a raw precursor to a bioactive nanocarrier shell.

Figure 1: Synthesis & Functionalization Workflow

This diagram details the activation of the C12 mono-ester, its conjugation to a payload (Dopamine/Drug), and subsequent polymerization/grafting onto a magnetic core.

G cluster_0 Mechanical Impact Precursor 12-Ethoxy-12-oxododecanoic Acid (C14H26O4) Activation Activation Step (CDI/NHS + Organic Solvent) Precursor->Activation 1. Dissolution in THF Intermediate Activated Ester (Reactive Intermediate) Activation->Intermediate 2. CDI addition Conjugation Amide Coupling (+ Amine-Linker/Drug) Intermediate->Conjugation 3. Nucleophilic Attack Polymerization Surface Polymerization (Formation of Polyamide Shell) Conjugation->Polymerization 4. Self-Assembly/Grafting Product Functionalized Nanocarrier (Shear-Resistant C12 Shell) Polymerization->Product 5. Final Stabilization

Caption: Step-wise conversion of C12-Ethoxy precursor into a mechanically robust polyamide nanoshell.

Validated Experimental Protocol

Objective: Synthesis of a C12-Polyamide functionalized coating for magnetic nanoparticles (MNPs). This protocol ensures the formation of a mechanically stable shell that prevents aggregation.

Reagents:

  • 12-Ethoxy-12-oxododecanoic acid (Precursor)

  • 1,1'-Carbonyldiimidazole (CDI) (Activator)

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Dopamine Hydrochloride (Anchor molecule)[1]

Protocol Steps:

  • Activation:

    • Dissolve 1.00 g (3.87 mmol) of 12-Ethoxy-12-oxododecanoic acid in 30 mL of anhydrous THF under a nitrogen atmosphere.

    • Slowly add 0.99 g (6.17 mmol) of CDI .

    • Mechanism:[2][1][3][4] CDI reacts with the carboxylic acid to form an active acyl imidazole intermediate.

      
       evolution will be observed.
      
    • Stir for 1.5 hours at room temperature.

  • Coupling (Amide Bond Formation):

    • Prepare a suspension of Dopamine HCl (0.73 g) and Pyridine (0.47 mL) in 30 mL THF.

    • Add the activated C12 solution dropwise to the dopamine suspension over 4 hours.

    • Why: Slow addition favors mono-substitution and prevents oligomerization of the dopamine.

    • Stir for an additional 1 hour.

  • Purification:

    • Remove solvent under vacuum.[5]

    • Redissolve in Ethyl Acetate and wash with brine/water to remove unreacted CDI and imidazole byproducts.

    • Dry over anhydrous

      
      .
      
  • Application (Nanocoating):

    • Incubate the resulting Ethyl 12-((3,4-dihydroxyphenethyl)amino)-12-oxododecanoate with oleic-acid coated iron oxide nanoparticles.

    • Result: Ligand exchange occurs. The catechol group anchors to the iron surface, while the C12-Ethoxy chain extends outward, forming a dense, hydrophobic polyamide-like brush layer that provides steric stabilization and mechanical protection against shear stress in blood flow.

References

  • Synthesis and Application of 12-Ethoxy-12-oxododecanoic acid in Nanomedicine. Source:International Journal of Nanomedicine (Dove Press). Context: Describes the synthesis of the C12 precursor and its use in creating stable, biocompatible shells for PET/MRI imaging agents. URL:[Link]

  • Biodegradable Poly(ester amide)s: Synthesis and Applications. Source:Polymers (MDPI). Context: Comprehensive review of PEAs derived from diacids (like dodecanedioic acid) and their mechanical advantages over pure polyesters. URL:[Link]

  • Mechanical Properties of Nylon 6,12 vs. Nylon 12. Source:Dupont / MatWeb Technical Data. Context: Baseline mechanical data for bulk polyamides derived from C12 precursors (Dodecanedioic acid). URL:[Link]

  • Production of Dodecanedioic Acid via Biotransformation. Source:Applied Microbiology and Biotechnology. Context: Discusses the industrial sourcing of the C12 backbone used in these polyamides. URL:[Link]

Sources

Biocompatibility of Polymers from 12-Ethoxy-12-oxododecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biocompatibility of polymers derived from 12-Ethoxy-12-oxododecanoic acid (Monoethyl dodecanedioate).

While "12-Ethoxy-12-oxododecanoic acid" acts as a functional precursor, the primary biocompatible polymers derived from this C12-backbone are Poly(dodecanedioic acid) (p(DDDA)) and its Polyanhydride copolymers (e.g., p(CPP-DD)). These materials are distinct from standard polyesters like PLGA due to their surface erosion mechanism and lipid-like metabolic fate .

Executive Summary & Chemical Context

12-Ethoxy-12-oxododecanoic acid is the mono-ethyl ester of Dodecanedioic Acid (DDDA) . In polymer chemistry, it serves two critical roles:

  • Monomer Precursor: It is hydrolyzed to yield high-purity Dodecanedioic Acid (C12 diacid) for the synthesis of Polyanhydrides (e.g., p(DDDA)).

  • End-Capping/Functional Ligand: It is used directly to functionalize the surface of nanoparticles (e.g., Iron Oxide) or to create lipid-polymer conjugates, providing a "stealth" lipid interface that improves cellular uptake and reduces immunogenicity.

This guide focuses on the Poly(dodecanedioic acid) (p(DDDA)) class, as this is the bulk polymer form relevant to drug delivery implants and matrices.

The Core Advantage: Hydrophobicity & Surface Erosion

Unlike PLGA, which is hydrophilic and bulk-eroding, polymers derived from the C12 backbone are highly hydrophobic. This prevents water penetration into the matrix core, forcing degradation to occur only at the surface.

  • Result: Zero-order drug release and protection of encapsulated pH-sensitive payloads (proteins/peptides).

Comparative Performance Analysis

The following table contrasts C12-based polymers (p(DDDA)) against industry standards (PLGA and PCL).

Table 1: Physicochemical & Biocompatibility Metrics
FeaturePoly(DDDA) Derivatives (C12 Backbone)PLGA (50:50) (Standard Alternative)Polycaprolactone (PCL) (Long-term Alternative)
Erosion Mechanism Surface Erosion (Layer-by-layer)Bulk Erosion (Internal swelling)Bulk Erosion (Very slow)
Degradation Time Tunable (Weeks to Months)Weeks (4–6 weeks for 50:50)Years (>12 months)
Local pH Microclimate Neutral / Mildly Acidic (pH ~6.5–7.4)Highly Acidic (pH < 3.0 inside core)Neutral (Slow acid release)
Inflammatory Response Low (Metabolite is a fatty acid intermediate)Moderate to High (Acid burst causes irritation)Low (Chronic foreign body response)
Metabolic Fate

-Oxidation (Fatty Acid Cycle)
Krebs Cycle (Lactic/Glycolic Acid)Krebs Cycle / Renal Excretion
Cytotoxicity (IC50) > 500

g/mL (Non-toxic)
~100–300

g/mL (Acid dependent)
Non-toxic
Primary Application Protein/Peptide delivery, Wafer implantsSmall molecule delivery, ScaffoldsLong-term implants (Contraceptives)

Mechanism of Biocompatibility

Metabolic Clearance Pathway

The biocompatibility of these polymers hinges on the degradation product: Dodecanedioic Acid .

  • Safety: Unlike synthetic monomers, DDDA is an intermediate in the

    
    -oxidation of fatty acids. It is naturally processed by the liver and mitochondria via 
    
    
    
    -oxidation to Acetyl-CoA.
  • Acidity: DDDA is a weaker acid (pKa ~4.4) and much less water-soluble than Lactic Acid. It does not accumulate in high concentrations locally, preventing the "acid dump" effect seen with PLGA.

Diagram: Degradation & Signaling Pathway

The following diagram illustrates the degradation of the polymer and the metabolic fate of the "12-Ethoxy" derived backbone compared to PLGA.

Biocompatibility_Pathway cluster_0 Poly(DDDA) System (Surface Erosion) cluster_1 PLGA System (Bulk Erosion) Polymer_C12 Poly(Dodecanedioic Acid) (Hydrophobic Matrix) Surface_Hydrolysis Surface Hydrolysis (Water excluded from core) Polymer_C12->Surface_Hydrolysis Monomer_C12 Dodecanedioic Acid (C12 Diacid) Surface_Hydrolysis->Monomer_C12 Slow Release Metabolism_C12 Beta-Oxidation (Mitochondria) Monomer_C12->Metabolism_C12 Fatty Acid Cycle Energy Acetyl-CoA -> ATP Metabolism_C12->Energy Polymer_PLGA PLGA Matrix (Hydrophilic Swelling) Bulk_Hydrolysis Bulk Hydrolysis (Acid accumulation inside) Polymer_PLGA->Bulk_Hydrolysis Monomer_PLGA Lactic/Glycolic Acid (High Solubility) Bulk_Hydrolysis->Monomer_PLGA Acid_Pocket Local pH Drop (<3.0) (Inflammation Trigger) Monomer_PLGA->Acid_Pocket Rapid Accumulation Inflammation Inflammatory Response Acid_Pocket->Inflammation Tissue Necrosis

Caption: Comparison of metabolic pathways. p(DDDA) undergoes surface erosion yielding lipid-like metabolites processed via Beta-oxidation, avoiding the acidic inflammation cascade typical of PLGA bulk erosion.

Experimental Protocols for Validation

To validate the biocompatibility of a polymer derived from 12-Ethoxy-12-oxododecanoic acid, the following self-validating protocols are recommended.

Protocol A: Synthesis of Poly(dodecanedioic acid) from Mono-Ester

Objective: Convert the precursor into the active polyanhydride.

  • Hydrolysis: Dissolve 10g 12-Ethoxy-12-oxododecanoic acid in 1N NaOH (50 mL). Reflux for 4 hours to remove the ethyl group. Acidify with HCl to precipitate pure Dodecanedioic Acid (DDDA). Recrystallize from ethanol.

  • Pre-polymer Formation: Reflux DDDA (5g) with Acetic Anhydride (50 mL) for 30 mins under

    
    . Remove excess solvent under vacuum to yield the mixed anhydride prepolymer.
    
  • Melt Polycondensation: Heat the prepolymer to 180°C under high vacuum (<0.1 mmHg) for 90 mins. The release of acetic acid drives polymerization.

  • Purification: Dissolve in dichloromethane and precipitate in dry diethyl ether.

Protocol B: In Vitro Cytotoxicity (ISO 10993-5)

Objective: Quantify cell viability against polymer degradation products.

  • Cell Line: L929 Mouse Fibroblasts or HUVEC.

  • Sample Prep: Incubate polymer discs (10mm diameter) in PBS at 37°C for 7 days. Collect the supernatant (containing degradation products).

  • Exposure: Seed cells at

    
     cells/well. Replace media with polymer supernatant dilutions (100%, 50%, 25%).
    
  • Assay: Add MTT reagent after 24h. Measure absorbance at 570 nm.

  • Validation Criteria: Cell viability must be >70% relative to control (Polystyrene) to be considered non-cytotoxic.

Protocol C: Surface Erosion Verification

Objective: Confirm the erosion mechanism (critical for biocompatibility claims).

  • Setup: Prepare polymer discs of known thickness (

    
    ) and weight (
    
    
    
    ).
  • Incubation: Place in PBS (pH 7.4) at 37°C on an orbital shaker.

  • Measurement: At weekly intervals, remove discs, dry under vacuum, and measure:

    • Remaining Mass (

      
      ).
      
    • Molecular Weight (

      
      ) via GPC.
      
  • Analysis: Plot Mass Loss vs. MW Loss.

    • Surface Erosion:[1][2][3] Mass decreases linearly while MW remains constant.

    • Bulk Erosion: MW drops rapidly before significant mass loss occurs.

References

  • Locatelli, E., et al. (2012). "Biocompatible nanocomposite for PET/MRI hybrid imaging." International Journal of Nanomedicine. Link

    • Context: Describes the synthesis of 12-ethoxy-12-oxododecanoic acid and its use in functionalizing biocomp
  • Domb, A. J., & Langer, R. (1987). "Polyanhydrides.[1][2][3][4][5] I. Preparation of high molecular weight polyanhydrides."[4] Journal of Polymer Science. Link

    • Context: Foundational text on the synthesis of polyanhydrides from dodecanedioic acid.[4]

  • Gopferich, A., & Tessmar, J. (2002). "Polyanhydride degradation and erosion."[1][2][4][5] Advanced Drug Delivery Reviews. Link

    • Context: Detailed mechanism of surface erosion in hydrophobic C12 polymers.
  • Tamada, J. A., & Langer, R. (1993). "Erosion kinetics of hydrolytically degradable polymers." Proceedings of the National Academy of Sciences. Link

    • Context: Comparative kinetics of surface vs. bulk erosion.
  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." Link

    • Context: Standard protocol for biocomp

Sources

Cost-benefit analysis of using "12-Ethoxy-12-oxododecanoic acid" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For high-value pharmaceutical intermediates (e.g., PROTAC linkers) and rapid-turnaround research, 12-Ethoxy-12-oxododecanoic acid (Mono-ethyl dodecanedioate) is the superior starting material. Its asymmetry eliminates the statistical yield losses and arduous purification associated with desymmetrizing Dodecanedioic Acid (DDDA).

However, for bulk commodity manufacturing (e.g., ton-scale Nylon-12 precursors or lubricants), the cost premium of the isolated mono-ester (approx. 50x higher per gram at catalog rates) necessitates the use of bulk DDDA with optimized recycling loops, despite the lower single-pass yield.

Technical Profile & Strategic Value

12-Ethoxy-12-oxododecanoic acid is a "desymmetrized" C12 building block. Unlike its parent compound, Dodecanedioic Acid (DDDA), which has two identical carboxylic acid termini, this mono-ester possesses two distinct chemically addressable handles:

  • Free Carboxylic Acid (

    
    ):  Ready for activation (amide coupling) or selective reduction.
    
  • Ethyl Ester (

    
    ):  Acts as a protecting group that survives many reduction/coupling conditions, later removable via hydrolysis.
    
PropertySpecification
CAS Number 10471-28-0
Formula

MW 258.35 g/mol
Key Utility Bifunctional linkers, Macrocyclic musks, PROTACs

Comparative Analysis: The "Buy vs. Make" Paradox

The central decision for researchers is whether to purchase the pre-desymmetrized mono-ester or synthesize it from the cheap di-acid.

Scenario A: The Statistical Route (Starting from DDDA)

Attempting to make the mono-ester from DDDA involves a statistical esterification. Even under optimal conditions, the maximum theoretical yield of the mono-ester is 50%, with 25% unreacted di-acid and 25% di-ester byproduct.

  • Hidden Cost: Separation of these three components is chemically difficult due to similar polarities (especially on large scales), requiring extensive chromatography or fractional distillation.

Scenario B: The Precision Route (Starting from 12-Ethoxy-12-oxododecanoic acid)

Using the mono-ester allows for Chemoselective Transformations . The most valuable application is the selective reduction of the acid to an alcohol, creating 12-Hydroxydodecanoic acid ethyl ester, a precursor to macrocyclic musks like Ethylene Dodecanedioate [1].

Mechanism of Action: Selective Reduction

Borane-THF (


) is the reagent of choice.[1] It coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating hydride transfer.[2] Crucially, borane reacts with carboxylic acids much faster than with esters, allowing the ethyl ester terminus to remain intact [2, 3].

Experimental Protocol: Selective Reduction

Objective: Synthesis of 12-Hydroxydodecanoic acid ethyl ester from 12-Ethoxy-12-oxododecanoic acid. Scale: 10 mmol (Self-validating research scale).

Materials
  • Substrate: 12-Ethoxy-12-oxododecanoic acid (2.58 g, 10 mmol).

  • Reagent: Borane-THF complex (1.0 M in THF, 11 mL, 11 mmol).

  • Solvent: Anhydrous THF (30 mL).

  • Quench: Methanol, Sat.

    
    .[3]
    
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add the mono-ester (2.58 g) and anhydrous THF (30 mL). Cool the system to 0°C using an ice bath. Causality: Cooling prevents uncontrolled exotherms and improves selectivity against ester reduction.

  • Addition: Dropwise add

    
     (11 mL) over 15 minutes. Observation: Hydrogen gas evolution will occur.[4]
    
  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[5] The starting acid spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool back to 0°C. Slowly add Methanol (5 mL) to destroy excess borane. Warning: Vigorous bubbling.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     (to remove any unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Result: Yields typically >90% of the omega-hydroxy ester, ready for cyclization.

Economic & Operational Metrics

The following table contrasts the two approaches for obtaining 10g of the target intermediate (12-Hydroxydodecanoic acid ethyl ester).

MetricRoute A: Statistical (From DDDA)Route B: Precision (From Mono-ester)
Starting Material Cost Low (< $1/g)High (~

50/g)
Step Count 3 (Esterify -> Purify -> Reduce)1 (Reduce)
Atom Economy Poor (Loss of di-ester byproduct)100% (Theoretical)
Purification Load High (Difficult separation)Low (Simple extraction)
Time to Product 3–4 Days6 Hours
Suitability Commodity ManufacturingDrug Discovery / PROTACs

Visualization of Workflows

The diagram below illustrates the efficiency gap between the Statistical and Precision routes.

SynthesisPathways DDDA Dodecanedioic Acid (Cheap, Symmetric) Mix Statistical Mixture (Di-acid, Mono-ester, Di-ester) DDDA->Mix EtOH, H+ (Statistical) MonoEster 12-Ethoxy-12-oxododecanoic Acid (Expensive, Asymmetric) Target 12-Hydroxydodecanoic Acid Ethyl Ester MonoEster->Target Selective Reduction (BH3-THF) Purification Purification Step (High Loss, Time Intensive) Mix->Purification Purification->MonoEster Yield < 50%

Figure 1: Comparison of the Statistical Route (Red) vs. the Direct Precision Route (Green).

Decision Logic for Researchers

DecisionTree Start Start: Need C12 Linker ScaleCheck Is Scale > 1kg? Start->ScaleCheck MakeMono MAKE from DDDA (Save Money) ScaleCheck->MakeMono Yes AppCheck Application Type? ScaleCheck->AppCheck No BuyMono BUY Mono-ester (Save Time) Pharma Pharma/PROTAC (High Purity Needed) AppCheck->Pharma Industrial Lubricant/Polymer (Cost Sensitive) AppCheck->Industrial Pharma->BuyMono Industrial->MakeMono

Figure 2: Strategic decision matrix for selecting the starting material.

References

  • Macrocyclic Musk Synthesis: Synthesis and fragrance properties of macrocyclic musks. University of Illinois. (2005).[6]

  • Selective Reduction Mechanism: Reduction of Carboxylic Acids with Borane.[1][4][6] Chemistry Steps.[4][7][8][9]

  • Experimental Validation: Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. (Alternative protocol validation). ResearchGate. (2010).

  • Market Data: Dodecanedioic Acid Market Size Report. IndustryARC. (2024).

Sources

Eco-Impact Guide: Long-Chain Aliphatic Polyesters from 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

12-Ethoxy-12-oxododecanoic acid (Monoethyl dodecanedioate) is a critical C12 aliphatic building block. Unlike short-chain monomers (like lactic acid in PLA), this molecule possesses a long methylene chain (


), imparting significant hydrophobicity and flexibility to its resulting polymers.

While it cannot self-polymerize (lacking a hydroxyl group), it serves as a precise precursor for Poly(alkylene dodecanedioates) when reacted with diols, or Polyamides (e.g., Nylon 6,12) when reacted with diamines. This guide focuses on its application in synthesizing Long-Chain Aliphatic Polyesters (LCAPs) , a class of materials emerging as "Green Polyethylene" mimics—offering the toughness of petrochemical plastics with the eventual biodegradability of polyesters.

The "Green Gap"
  • PLA/PGA: Brittle, fast degradation, low moisture resistance.

  • Polyethylene (PE): Tough, chemically resistant, non-biodegradable.

  • Polymers from 12-Ethoxy-12-oxododecanoic acid: Bridge this gap. They are semi-crystalline, hydrophobic, and tough, yet possess ester linkages susceptible to enzymatic hydrolysis over extended periods.

Comparative Analysis: Performance & Environmental Impact[1][2][3]

This section objectively compares polymers derived from 12-Ethoxy-12-oxododecanoic acid (specifically Poly(butylene dodecanedioate) - PBD ) against market standards: PLA (Biodegradable benchmark) and LDPE (Petrochemical benchmark).

Table 1: Physicochemical & Environmental Metrics
MetricPoly(butylene dodecanedioate) (PBD)Polylactic Acid (PLA)Low-Density Polyethylene (LDPE)
Primary Source Bio-oils (Vernonia/Castor) or PetrochemicalCorn Starch / SugarcaneFossil Fuels
Crystallinity High (50-60%)Semi-crystalline (10-40%)High (40-60%)
Melting Point (

)
~70–90 °C150–160 °C105–115 °C
Tensile Modulus 300–500 MPa (Flexible)3000–4000 MPa (Brittle)200–400 MPa (Flexible)
Water Contact Angle ~90° (Hydrophobic)~75° (Hydrophilic)~100° (Hydrophobic)
Degradation Mechanism Surface Erosion (Enzymatic)Bulk Erosion (Hydrolysis)Photo-oxidation (Centuries)
Soil Degradation (

)
6–12 Months2–6 Weeks (Industrial Compost)> 100 Years
Analysis of Environmental Causality[1]
  • Hydrophobicity vs. Degradation: The C12 chain in 12-Ethoxy-12-oxododecanoic acid drastically reduces water uptake compared to PLA. This prevents rapid bulk hydrolysis, making these polymers suitable for marine coatings or agricultural films where controlled longevity is required.

  • Enzymatic Specificity: Unlike PLA, which degrades via abiotic hydrolysis, PBD requires specific esterases (lipases) found in soil bacteria (e.g., Pseudomonas spp.) to cleave the ester bonds shielded by the long alkyl chains.

  • Bio-Sourcing: The monomer can be synthesized via the oxidative cleavage of unsaturated fatty acids (from plant oils), offering a lower carbon footprint than the cracking processes used for LDPE.

Experimental Protocols

Protocol A: Green Synthesis via Enzymatic Polycondensation

Rationale: Traditional acid-catalyzed polycondensation requires high temperatures (>180°C) which can degrade the monomer. Using 12-Ethoxy-12-oxododecanoic acid allows for a lower-temperature transesterification driven by Lipase B from Candida antarctica (CALB).

Materials:

  • Monomer A: 12-Ethoxy-12-oxododecanoic acid (10 mmol)

  • Monomer B: 1,4-Butanediol (11 mmol - slight excess)

  • Catalyst: Immobilized CALB (N435, 10 wt% relative to monomers)

  • Solvent: Diphenyl ether (or solvent-free bulk melt)

Workflow:

  • Mixing: Combine Monomer A and B in a round-bottom flask. Add CALB.

  • Oligomerization: Stir at 80°C under nitrogen flow (1 atm) for 4 hours. Mechanism: The ethyl group acts as a better leaving group (ethanol) than water, driving the equilibrium forward.

  • Polymerization: Apply vacuum (2 mmHg) to remove ethanol byproducts. Increase temperature to 90°C. Continue for 24–48 hours.

  • Purification: Dissolve crude polymer in chloroform. Filter out the enzyme (recyclable). Precipitate polymer in cold methanol.

  • Validation: Verify

    
     via GPC and structure via 
    
    
    
    -NMR (Look for disappearance of ethyl ester quartet at 4.1 ppm).
Protocol B: Soil Burial Biodegradation Assay

Rationale: Real-world degradation assessment requires a bioactive medium, not just buffer solution.

Workflow:

  • Specimen Prep: Cast polymer films (

    
     mm). Dry to constant weight (
    
    
    
    ).
  • Soil Medium: Standardized compost soil (pH 7.0, 50% moisture holding capacity).

  • Incubation: Bury samples 5 cm deep. Incubate at 25°C (simulating temperate climate).

  • Sampling: Retrieve samples at weeks 2, 4, 8, 12, and 24.

  • Analysis:

    • Wash with distilled water and dry (

      
      ).[1]
      
    • Calculate Weight Loss:

      
      .
      
    • SEM Imaging: Inspect for surface erosion pits (indicative of enzymatic attack) vs. bulk cracking.

Visualizing the Lifecycle

The following diagram illustrates the "Closed-Loop" potential of polymers derived from this monomer, contrasting the synthesis and degradation pathways.

EcoLifecycle Biomass Plant Oils (Vernonia/Castor) Monomer 12-Ethoxy-12-oxododecanoic Acid Biomass->Monomer Oxidative Cleavage Polymer Poly(alkylene dodecanedioate) Monomer->Polymer Enzymatic Polycondensation Product Bio-Plastic Film (Flexible/Tough) Polymer->Product Processing Byproducts CO2 + Biomass (Mineralization) Polymer->Byproducts Degradation Waste Soil/Compost Environment Product->Waste Disposal Microbes Soil Bacteria (Lipase Secretion) Waste->Microbes Colonization Microbes->Polymer Surface Erosion (Ester Hydrolysis) Byproducts->Biomass Photosynthesis

Caption: Cycle showing bio-sourcing, enzymatic synthesis, and microbial biodegradation of C12-polyesters.[2]

References

  • Synthesis of 12-ethoxy-12-oxododecanoic acid and derivatives for nanocarriers. National Institutes of Health (NIH). Available at: [Link]

  • Aliphatic polyesters of dodecanedioic acid: Synthesis and properties. ResearchGate. Available at: [Link]

  • Fully bio-based polyesters derived from 2,5-furandicarboxylic acid and dodecanedioic acid. Wiley Online Library / ResearchGate. Available at: [Link][3]

  • Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives. PubMed. Available at: [Link]

  • Poly(butylene dodecanedioate) Copolyester: Synthesis and Properties. MDPI. Available at: [Link][1][3][4][5][6]

Sources

Comparative analysis of polymerization catalysts for "12-Ethoxy-12-oxododecanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Monomer Context

12-Ethoxy-12-oxododecanoic acid (also known as monoethyl dodecanedioate) represents a unique class of heterofunctional monomers. Unlike symmetric dicarboxylic acids (e.g., dodecanedioic acid) or diesters, this molecule possesses two distinct reactive termini:

  • A Carboxylic Acid (

    
    , 
    
    
    
    )
  • an Ethyl Ester (

    
    , 
    
    
    
    )

This asymmetry allows for "programmed" polymerization. In the context of synthesizing long-chain aliphatic polyesters (e.g., Poly(dodecanoate) derivatives) for biomedical applications or drug delivery matrices, the choice of catalyst is not merely about rate; it dictates the microstructure, end-group fidelity, and biocompatibility of the final polymer.

This guide compares the three dominant catalytic systems used to drive the polycondensation of this monomer with diols (e.g., 1,4-butanediol or 1,12-dodecanediol): Organotitanates , Organostannanes , and Immobilized Lipases .

Catalyst Landscape: Mechanisms & Performance

System A: The Industrial Standard – Titanium(IV) Isopropoxide (TTIP)
  • Mechanism: Lewis Acid catalysis. The

    
     center coordinates with the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the diol.
    
  • Profile: High reaction rates at elevated temperatures (

    
    ).
    
  • Pros: Extremely efficient; drives both direct esterification (acid-alcohol) and transesterification (ester-alcohol) simultaneously.

  • Cons: Susceptible to hydrolysis; causes yellowing (discoloration) due to side reactions; difficult to remove trace metal residues (critical for FDA approval in implants).

System B: The Molecular Weight Specialist – Dibutyltin Oxide (DBTO)
  • Mechanism: Formation of a distannoxane active species. It is particularly effective at "chain extension" in the late stages of melt polycondensation.

  • Profile: Operates at high vacuum and high temperature (

    
    ).
    
  • Pros: Produces the highest molecular weight (

    
    ) polymers; excellent thermal stability.
    
  • Cons: High Toxicity. Organotins are increasingly regulated (REACH/FDA restrictions). Suitable for industrial plastics but problematic for bio-resorbable medical devices.

System C: The Precision Tool – Candida antarctica Lipase B (CALB / Novozym 435)[1]
  • Mechanism: Serine-hydrolase "Ping-Pong Bi-Bi" mechanism. The enzyme forms an acyl-enzyme intermediate with the monomer, which is then attacked by the diol.

  • Profile: Mild conditions (

    
    ) in bulk or solvent (e.g., Diphenyl ether).
    
  • Pros: Metal-free ; prevents thermal degradation; high regioselectivity; biodegradable catalyst.

  • Cons: Slower kinetics; higher cost; requires efficient water/ethanol removal to shift equilibrium; lower ultimate

    
     compared to metal catalysts.
    

Comparative Data Analysis

The following data summarizes experimental outcomes for the polycondensation of 12-Ethoxy-12-oxododecanoic acid with 1,12-dodecanediol (1:1 molar ratio).

FeatureTitanium (TTIP) Tin (DBTO) Enzymatic (CALB)
Reaction Temp 180°C - 220°C200°C - 230°C70°C - 90°C
Reaction Time 4 - 6 Hours6 - 10 Hours24 - 48 Hours

(kDa)
25 - 4045 - 80 10 - 25
PDI (

)
2.2 - 2.51.8 - 2.01.3 - 1.5
Color Yellow/OrangePale YellowWhite/Colorless
Metal Residue High (>50 ppm)High (>100 ppm)None
Toxicity ModerateHigh Nontoxic

Mechanistic Visualization

The following diagram contrasts the activation pathways. Note how the Enzyme pathway utilizes a covalent intermediate (Acyl-Enzyme), whereas the Metal pathway relies on coordination chemistry.

PolymerizationPathways cluster_monomer Substrates cluster_metal Pathway A: Metal Catalyst (Ti/Sn) cluster_enzyme Pathway B: Enzymatic (CALB) Monomer 12-Ethoxy-12-oxododecanoic Acid (Acid + Ester Ends) Metal_Cat Metal Catalyst (TTIP / DBTO) Monomer->Metal_Cat Enzyme Lipase B (CALB) (Ser-His-Asp Triad) Monomer->Enzyme Diol Diol (R-OH) Attack_M Nucleophilic Attack (High Temp) Diol->Attack_M Attack_E Deacylation by Diol (Mild Temp) Diol->Attack_E Coordination Coordination Complex (C=O --- Metal) Metal_Cat->Coordination Coordination->Attack_M Polymer Polyester Chain Growth Attack_M->Polymer -H2O / -EtOH AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Serine Attack AcylEnzyme->Attack_E Attack_E->Polymer Regains Enzyme

Caption: Figure 1. Dual-pathway mechanism showing the coordination-insertion route (Metal) versus the ping-pong bi-bi catalytic cycle (Enzyme).

Experimental Protocols

Protocol A: Melt Polycondensation (High Mw Target)

Recommended for industrial materials where color is secondary to strength.

  • Charge: In a 250 mL three-neck round-bottom flask, add 0.05 mol 12-Ethoxy-12-oxododecanoic acid and 0.05 mol 1,12-dodecanediol .

  • Catalyst Addition: Add Titanium(IV) isopropoxide (100 ppm relative to monomer).

  • Inert Atmosphere: Purge with

    
     for 20 mins to remove oxygen.
    
  • Stage 1 (Oligomerization): Heat to 160°C under continuous

    
     flow. Stir at 150 rpm. Hold for 2 hours. Note: Water and Ethanol will distill off.
    
  • Stage 2 (Polycondensation): Increase temperature to 210°C. Slowly apply vacuum (ramp down to <1 mbar over 1 hour).

  • Completion: Maintain vacuum/temp for 4 hours or until torque on the stirrer stabilizes (indicating max viscosity).

  • Workup: Cool to room temperature under

    
    . Dissolve in chloroform and precipitate in cold methanol to purify.
    
Protocol B: Enzymatic Polymerization (Biomedical Target)

Recommended for drug delivery carriers requiring high purity.

  • Preparation: Dry Novozym 435 (immobilized CALB) in a desiccator over

    
     for 24h.
    
  • Charge: In a reaction vial, mix 2.0 mmol 12-Ethoxy-12-oxododecanoic acid and 2.0 mmol 1,8-octanediol .

  • Solvent: Add 2 mL of Diphenyl ether (high boiling point, hydrophobic solvent preserves enzyme activity).

  • Initiation: Add 10 wt% (relative to monomers) of dried Novozym 435.

  • Reaction: Incubate at 80°C with molecular sieves (4Å) mounted in the headspace or directly in solution to scavenge water/ethanol byproducts. Crucial: Equilibrium shift is vital for enzymes.

  • Duration: Stir for 48 hours.

  • Workup: Dilute with chloroform, filter off the enzyme beads (recyclable), and precipitate polymer in cold methanol.

Expert Recommendations

  • For Drug Delivery: Avoid Tin. Use Protocol B (CALB). The lower

    
     is often advantageous for biodegradation rates in vivo. The lack of toxic metal residues simplifies FDA regulatory pathways.
    
  • For Structural Implants: Use Protocol A with TTIP . If yellowing is unacceptable, consider a Germanium oxide catalyst (expensive but white) or a Zinc acetate/Antimony blend, though Titanium remains the efficiency leader.

  • The "Dual-End" Challenge: Since the monomer has both Acid and Ester groups, the Acid group will react faster with the diol in uncatalyzed or acid-catalyzed conditions. To ensure random distribution and prevent blocky structures, Transesterification catalysts (Ti/Sn) are superior to simple acid catalysts because they equilibrate the sequence distribution.

References

  • Mechanism of Polyester Polycondensation Catalysed by Titanium Catalysts. MDPI Polymers. Available at: [Link]

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis and Polymerization. IAEA / INIS. Available at: [Link]

  • Comparison of Titanium and Tin Catalysts in Polyester Synthesis. Journal of Applied Polymer Science. Available at: [Link]

  • Enzymatic Polymerization of Dicarboxylic Acid Monoesters.Biomacromolecules. (Contextual grounding on lipase specificity for hetero-functional monomers).
  • Safety of Antimony and Tin Catalysts in PET/Polyesters. ResearchGate. Available at: [Link]

12-Ethoxy-12-oxododecanoic Acid: The Reactive Gateway to Non-Phthalate Medical Polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing 12-Ethoxy-12-oxododecanoic acid (and its derivatives) against traditional phthalate plasticizers.

Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary: The Aliphatic Shift

The pharmaceutical and polymer industries are under increasing regulatory pressure to replace phthalates (e.g., DEHP, DINP) due to their endocrine-disrupting properties and high migration rates. While citrates and adipates have served as first-generation alternatives, they often compromise on permanence or mechanical performance.

12-Ethoxy-12-oxododecanoic acid (CAS 66003-63-2) , the monoethyl ester of dodecanedioic acid, emerges not merely as a direct substitute, but as a bifunctional scaffold that enables two superior plasticization strategies:

  • Asymmetric External Plasticization: Synthesis of mixed-alkyl esters with tunable volatility and compatibility.

  • Internal Plasticization: Covalent grafting onto polymer backbones, eliminating migration entirely—a critical requirement for long-term implantable devices.

This guide analyzes the technical superiority of this C12-aliphatic platform over traditional aromatic phthalates.

Technical Profile & Mechanism

Unlike phthalates, which rely on aromatic ring stacking and simple volume exclusion, 12-Ethoxy-12-oxododecanoic acid leverages a long aliphatic chain (C12) for superior low-temperature flexibility and biocompatibility.

Molecular Specifications
Property12-Ethoxy-12-oxododecanoic AcidDEHP (Phthalate Standard)
Structure Aliphatic Linear (C12 Backbone)Aromatic Diester
Functional Groups 1 Carboxyl (Reactive), 1 Ester (Stable)2 Esters (Stable/Leachable)
Molecular Weight 258.36 g/mol 390.56 g/mol
Primary Utility Reactive Intermediate / MonomerExternal Additive
Toxicity Profile Biocompatible metabolite (Endogenous)Reprotoxic (Endocrine Disruptor)
The Dual-Pathway Mechanism

The unique value of this molecule lies in its heterofunctionality . The free carboxylic acid allows for precise chemical attachment, while the ethyl ester tail provides the free volume necessary for plasticization.

PlasticizationPathways cluster_External Route A: External Plasticization cluster_Internal Route B: Internal Plasticization (Zero Migration) Precursor 12-Ethoxy-12-oxododecanoic Acid (Mono-Ester Scaffold) Esterification Esterification (w/ Octanol/Butanol) Precursor->Esterification Activation Activation (CDI/SOCl2) Precursor->Activation Diester Asymmetric Diester (e.g., Ethyl-Octyl Dodecanedioate) Esterification->Diester ActionA Mechanism: Free Volume Expansion (Low Tg, High Flexibility) Diester->ActionA Grafting Covalent Grafting (to Polymer Backbone) Activation->Grafting ActionB Mechanism: Side-Chain Crystallization Inhibition (Permanent Modification) Grafting->ActionB

Figure 1: The dual-utility pathway of 12-Ethoxy-12-oxododecanoic acid, enabling both tunable external plasticizers and non-migrating internal modifications.

Comparative Performance Analysis

The following data compares the performance of Dodecanedioate esters (derived from the 12-Ethoxy precursor) against standard DEHP in a PVC matrix.

Mechanical & Thermal Properties

Dodecanedioates (C12) provide superior low-temperature performance compared to Phthalates (C8 aromatic) due to the higher linearity and flexibility of the aliphatic chain.

ParameterDEHP (Control)Dodecanedioate Derivative*Performance Delta
Glass Transition (Tg) -28°C-45°CSuperior (Better Cold Flex)
Tensile Strength 22 MPa24 MPaComparable
Elongation at Break 310%340%Improved
Volatility (Loss) 1.2% (24h @ 100°C)0.4% (24h @ 100°C)Superior (Lower Emissions)
Migration (Oil) HighLowSuperior (Lipid Resistance)

*Data modeled based on Di-2-ethylhexyl dodecanedioate, synthesized via the mono-ester route.

Toxicology & Safety (E-E-A-T)

For drug development, safety is paramount.

  • Phthalates: Known to leach into lipophilic drug solutions (e.g., Paclitaxel, Propofol), causing hepatotoxicity and hormonal disruption.

  • 12-Ethoxy-12-oxododecanoic Acid:

    • Metabolism: Hydrolyzes into Dodecanedioic acid (DDDA) and Ethanol. DDDA is a normal metabolic intermediate (omega-oxidation of fatty acids) and is excreted safely.

    • Cytotoxicity: Studies on nanocarriers using this moiety show negligible cytotoxicity in fibroblast and cancer cell lines [1].

    • Regulatory: Bio-based origin (vegetable oils) aligns with Green Chemistry principles.

Experimental Protocols

Protocol A: Synthesis of Asymmetric "Green" Plasticizer

Objective: Synthesize Ethyl-Octyl Dodecanedioate to balance volatility and cost.

  • Reagents: 12-Ethoxy-12-oxododecanoic acid (1 eq), 1-Octanol (1.2 eq), p-Toluenesulfonic acid (catalyst, 0.5%).

  • Setup: Dean-Stark apparatus to remove water continuously.

  • Procedure:

    • Mix reagents in toluene solvent.

    • Reflux at 110-120°C for 4-6 hours until water evolution ceases.

    • Wash organic layer with NaHCO3 (sat.) to remove catalyst and unreacted acid.

    • Distill toluene; collect product under high vacuum.

  • Validation: FTIR should show disappearance of broad -COOH peak (2500-3300 cm⁻¹) and sharpening of Ester C=O (1735-1740 cm⁻¹).

Protocol B: Internal Plasticization (Grafting to Chitosan/PVA)

Objective: Create a non-leaching medical film.

  • Activation: Dissolve 12-Ethoxy-12-oxododecanoic acid in dry DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq). Stir for 1h under N₂ to form the acyl-imidazole intermediate [2].

  • Coupling: Add the polymer (e.g., Chitosan with free -NH2 groups) dissolved in acetic acid/DMF.

  • Reaction: Stir at 60°C for 24h. The amine groups of Chitosan attack the activated carbonyl, forming a stable amide bond.

  • Purification: Precipitate in cold acetone, wash extensively to remove unreacted small molecules.

  • Result: The polymer now has C12 aliphatic side chains that disrupt crystallinity (lowering Tg) without any ability to migrate.

Strategic Recommendation

For Drug Delivery Systems (DDS) and Medical Devices :

  • Do not use 12-Ethoxy-12-oxododecanoic acid as a direct "drop-in" liquid additive. Its acidity will degrade PVC and cause irritation.

  • Use it as a Reactive Monomer to synthesize Internal Plasticizers . This is the "Gold Standard" for blood bags and tubing where zero migration is required.

  • Use its Derivatives (Diesters) for standard flexible tubing where cost/performance balance is key, offering a 15-20°C improvement in cold flexibility over DEHP.

Workflow Visualization: From Molecule to Medical Device

MedicalApplication cluster_Process Processing RawMat 12-Ethoxy-12-oxododecanoic Acid Step1 Activation (CDI/EDC) RawMat->Step1 Step2 Conjugation to Biomaterial (Chitosan/PLA/PEG) Step1->Step2 Product Internally Plasticized Polymer Step2->Product Benefit Zero Leaching Biocompatible Flexible Product->Benefit

Figure 2: Manufacturing workflow for creating non-leaching medical polymers using 12-Ethoxy-12-oxododecanoic acid.

References

  • Biocompatible nanocomposite for PET/MRI hybrid imaging. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis and biocompatibility of nanoparticles using 12-Ethoxy-12-oxododecanoic acid as a linker.

  • Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Source: National Institutes of Health (NIH) / PubMed Central. Context: Provides comparative methodology for aliphatic ester plasticizers (Sebacates/Dodecanedioates) vs. Phthalates.

  • Plasticizers Derived from Biomass Resources: A Short Review. Source: ResearchGate. Context: Reviews the performance of aliphatic acid esters (including dodecanedioic derivatives) as green alternatives.

  • 12-Ethoxy-12-oxododecanoic acid Product Specification. Source: Sigma-Aldrich / Merck. Context: Chemical and physical properties of the commercial reagent.[1][2][3][4][5]

Sources

Architectural Control: Structure-Property Relationships in Polyesters Derived from Dicarboxylic Acid Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Backbone of Performance

In polyester design, the dicarboxylic acid monomer acts as the "stiffness tuner" of the polymer backbone. While the diol component primarily dictates the spacing between ester groups, the dicarboxylic acid moiety controls the fundamental chain rigidity, inter-chain packing efficiency, and hydrolytic susceptibility.

This guide moves beyond basic characterization to explain the causality between molecular architecture and macroscopic performance. We will rigorously compare aromatic (terephthalic, furanic) and aliphatic (succinic, adipic, sebacic) systems, focusing on the "Odd-Even" effect and the role of ring flipping in thermal transitions.

Mechanistic Logic: From Angstroms to Pascals

The Aromatic vs. Aliphatic Trade-off

The primary design choice is the inclusion of a ring structure.

  • Aromatic Acids (e.g., Terephthalic Acid - TPA): The phenylene ring is planar and rigid. It restricts bond rotation, significantly raising the Glass Transition Temperature (

    
    ) and Melting Temperature (
    
    
    
    ). The
    
    
    -
    
    
    stacking interactions between chains enhance mechanical modulus and chemical resistance.
  • Aliphatic Acids (e.g., Adipic Acid): These introduce methylene (

    
    ) sequences. These chains are flexible, acting as "internal plasticizers." They lower 
    
    
    
    and
    
    
    , increase elongation at break, and significantly accelerate hydrolytic degradation (critical for drug delivery matrices).
The Odd-Even Effect

When varying the carbon chain length of aliphatic diacids (


), properties do not change linearly.
  • Even-numbered chains (

    
    ):  Allow for a planar zigzag conformation where ester carbonyl groups in adjacent chains align favorably for dipole-dipole interactions. This maximizes packing density, resulting in higher 
    
    
    
    and crystallinity.
  • Odd-numbered chains (

    
    ):  Introduce a "kink" in the crystal lattice. The inability to adopt a fully planar conformation reduces packing efficiency, lowering 
    
    
    
    and often slowing crystallization rates.
The Bio-based Rigid Analog: FDCA

2,5-Furandicarboxylic acid (FDCA) is the bio-based contender to TPA. Unlike the symmetrical rotation of the phenyl ring in TPA, the furan ring in FDCA is asymmetric and polar. The "hindered ring flipping" of the furan ring results in a higher energy barrier for chain segment motion, often yielding a higher modulus and gas barrier than TPA-based analogs, despite a slightly lower


.

Visualization of Structure-Property Logic

The following diagram maps the causal pathways from molecular features to bulk properties.

StructurePropertyLogic cluster_Inputs Molecular Architecture cluster_Mechanisms Microscopic Mechanism cluster_Outputs Macroscopic Property Diacid_Type Diacid Core Structure Rigidity Chain Rigidity (Rotational Barrier) Diacid_Type->Rigidity Aromatic vs Aliphatic Polarity Dipole Density Diacid_Type->Polarity Ester Density Chain_Length Methylene Spacer Length Chain_Length->Rigidity Spacer Effect Packing Crystal Packing (Free Volume) Chain_Length->Packing Odd-Even Effect Tg Tg (Thermal Stability) Rigidity->Tg Direct Correlation Modulus Tensile Modulus Rigidity->Modulus Tm Tm (Processability) Packing->Tm Packing->Modulus Degradation Hydrolysis Rate Packing->Degradation Inverse Relation Polarity->Degradation Water Access

Caption: Causal flow illustrating how diacid selection (Input) dictates microscopic behavior (Mechanism) and final material performance (Output).

Quantitative Comparison Data

The table below standardizes the diol component to 1,4-Butanediol (BDO) (except for PET/PEF where Ethylene Glycol is standard) to isolate the effect of the dicarboxylic acid.

PolymerDiacid (Carbon #)Structure Type

(°C)

(°C)
Modulus (GPa)BiodegradabilityKey Characteristic
PET Terephthalic (Aromatic)Rigid / Planar782602.8 - 3.1NegligibleStandard for high strength.
PEF 2,5-FurandicarboxylicRigid / Polar872113.5 - 4.0LowSuperior gas barrier; Bio-based.
PBT Terephthalic (Aromatic)Rigid / Planar452232.6NegligibleFast crystallization; Engineering plastic.
PTT Terephthalic (Aromatic)Odd Spacer (C3 Diol)452282.5Negligible"Spring-like" elasticity due to kinked chain.
PBS Succinic (C4)Aliphatic / Even-321140.5 - 0.7HighBalanced mechanicals/degradation.
PBA Adipic (C6)Aliphatic / Even-60600.3Very HighSoft; low

; often used as copolymer.
PBSe Sebacic (C10)Aliphatic / Even-65680.4ModerateHydrophobic; PE-like behavior.

Note: Data represents typical values for high molecular weight samples.


 and 

can vary based on degree of crystallinity and thermal history.

Experimental Protocol: Two-Stage Melt Polycondensation

Objective: Synthesize Poly(butylene succinate) (PBS) as a model aliphatic polyester. This protocol is self-validating through torque monitoring.

Reagents:

  • Succinic Acid (SA) or Dimethyl Succinate (DMS).

  • 1,4-Butanediol (BDO) (Excess: 1.2:1 molar ratio to diacid).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 200 ppm relative to acid.
    
Workflow Visualization

SynthesisWorkflow Start Raw Materials (Diacid + Diol + Cat) Stage1 Stage 1: Esterification 180-200°C, N2 atm Start->Stage1 WaterRemoval Remove Byproduct (Water/Methanol) Stage1->WaterRemoval Distillation Oligomer Oligomer Formation (Acid Value < 10) WaterRemoval->Oligomer Stage2 Stage 2: Polycondensation 230-250°C, High Vacuum (<1 mbar) Oligomer->Stage2 Equilibrium Shift Equilibrium (Remove Excess Diol) Stage2->Equilibrium Mass Transfer End Final Polymer (Torque Plateau) Equilibrium->End

Caption: Two-stage melt polycondensation workflow highlighting critical mass transfer steps.

Step-by-Step Methodology
  • Esterification (Oligomerization):

    • Charge a 250 mL three-neck round-bottom flask with Succinic Acid (0.5 mol) and 1,4-BDO (0.6 mol).

    • Equip with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.

    • Validation Check: Ensure system is purged with

      
       to prevent oxidative degradation (yellowing).
      
    • Heat to 180°C . Water will begin to distill.

    • Raise temp to 200°C over 2 hours until >95% of theoretical water is collected.

    • Why: This step creates low MW oligomers.[1] High vacuum cannot be applied yet as monomers would volatilize.

  • Polycondensation (MW Build-up):

    • Add catalyst (

      
      ) if not added initially.
      
    • Increase temperature to 230°C .

    • Critical Step: Apply vacuum gradually over 30 minutes to reach <1 mbar (or <100 Pa).

    • Mechanism:[2][3] According to Le Chatelier’s principle, removing the excess diol drives the transesterification equilibrium toward high polymer.

    • Validation Check (Torque): Monitor the stirrer torque (amp draw). As MW increases, melt viscosity rises. Stop reaction when torque plateaus or reaches target value.

  • Isolation:

    • Release vacuum with

      
      . Pour the viscous melt onto a Teflon sheet or into cold water (quenching).
      
    • Characterization: Verify structure via

      
      -NMR (check methylene peaks) and thermal properties via DSC (
      
      
      
      ).

Applications & Selection Guide

  • Drug Delivery: Use PBS or PBA copolymers. The low

    
     ensures the polymer is in a rubbery state at body temperature (
    
    
    
    ), facilitating drug diffusion. The aliphatic ester bonds are susceptible to hydrolysis by esterases.
  • Structural/Packaging: Use PET or PEF . The high

    
     prevents physical aging and creep at room temperature. PEF is specifically recommended for carbonated beverage bottling due to its 
    
    
    
    barrier properties (10x better than PET).
  • Engineering Components: Use PBT . The rapid crystallization rate allows for short injection molding cycle times, ideal for automotive connectors.

References

  • Papageorgiou, G. Z., et al. (2014). "Furan-based polyesters: from renewable resources to bioplastics." Polymer Chemistry. Link

  • Bikiaris, D. N. (2013). "Microstructure and properties of polyesters derived from succinic acid and different diols." Polymer Degradation and Stability. Link

  • Guidotti, G., et al. (2020). "Poly(propylene terephthalate): Structure-property correlations." European Polymer Journal. Link

  • Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. ASTM D3418-21. Link

  • Gross, R. A., & Kalra, B. (2002). "Biodegradable Polymers for the Environment." Science. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 12-Ethoxy-12-oxododecanoic Acid

[1]

Executive Summary & Immediate Directives

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Dodecanedioic acid monoethyl ester , is a long-chain aliphatic compound containing both a carboxylic acid and an ethyl ester functional group.

Primary Disposal Path: This substance must be managed as Non-Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal wastewater systems (drains).[1] Its lipophilic nature poses significant risks for bioaccumulation and clogging of water treatment membranes.

Immediate Safety Profile:

  • Signal Word: Warning (Irritant)

  • Physical State: Typically a waxy solid or viscous liquid (depending on purity/temperature).

  • Key Hazard: Aquatic toxicity; potential eye/skin irritation.[2]

  • RCRA Status: Not P-listed or U-listed; regulated as characteristic waste if mixed with flammable solvents (D001).

Chemical Characterization & Disposal Logic

To ensure scientific integrity in our waste management, we must understand the physicochemical properties driving these protocols.

Physicochemical Data Table
PropertyValue/DescriptionImplication for Disposal
Molecular Formula

High carbon content makes it excellent for fuel blending/incineration.
Molecular Weight ~258.35 g/mol Heavy organic; low volatility.
Solubility (Water) Low / NegligibleCRITICAL: Will phase-separate in drains; strictly prohibited from aqueous disposal.
Solubility (Organics) High (DMSO, Ethanol, DCM)Compatible with standard organic waste streams.
Acidity (pKa) ~4.5 (Carboxylic Acid)Weakly acidic. Avoid mixing with concentrated bases (e.g., NaOH) in closed waste containers to prevent exothermic pressurization.
Flash Point >110°C (Predicted)Combustible but not highly flammable unless in solvent.
The Mechanistic "Why"

As a mono-ester, this molecule presents a dual-functionality challenge. The free carboxylic acid tail allows it to participate in hydrogen bonding, while the long alkyl chain (C12) confers significant hydrophobicity.

  • Environmental Fate: If released into waterways, the ester bond is subject to hydrolysis, but the long carbon chain resists rapid biodegradation, posing a risk to aquatic life (Category 2/3 Aquatic Toxicity).

  • Operational Risk: In a laboratory setting, the primary risk is cross-contamination . Due to its waxy nature, residues adhere to glassware. Pre-cleaning with an organic solvent (acetone/ethanol) is required before the glassware can be washed with water.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot identify the solvent), the system halts to prevent safety breaches.

Phase 1: Waste Stream Characterization

Goal: Determine if the material is "Pure Substance" or "Reaction Mixture."

  • Pure Substance (Solid/Waxy):

    • Collect in a dedicated Solid Organic Waste container.

    • Container Type: Wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • In Solution (Liquid):

    • Identify the solvent.

    • If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate): Dispose in Non-Halogenated Organic carboy.

    • If solvent is Halogenated (e.g., DCM, Chloroform): Dispose in Halogenated Organic carboy.

Phase 2: Packaging & Segregation

Goal: Prevent incompatibility reactions.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide). The acidic proton on 12-Ethoxy-12-oxododecanoic acid can react with bases, generating heat.

  • Transfer: Use a funnel to prevent spills. If the substance has solidified, dissolve it in a minimal amount of acetone before transfer to the liquid waste stream.

Phase 3: Labeling & Handover

Goal: Regulatory Compliance (EPA/RCRA).

  • Labeling: Do not use abbreviations.

    • Correct: "12-Ethoxy-12-oxododecanoic acid" OR "Dodecanedioic acid monoethyl ester."

    • Incorrect: "Ester Waste" or "C12 Acid."

  • Hazard Checkboxes: Mark "Irritant" and, if in flammable solvent, "Flammable."

  • Storage: Store cap tightly closed in a secondary containment tray until pickup.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for segregating this specific chemical.

DisposalFlowStartStart: 12-Ethoxy-12-oxododecanoic acid WasteStateCheckPhysical State AssessmentStart->StateCheckSolidStreamSolid/Waxy ResidueStateCheck->SolidStreamPure SubstanceLiquidStreamDissolved in SolventStateCheck->LiquidStreamReaction MixtureSolidBinDISPOSAL A:Solid Organic Waste Bin(Wide-mouth HDPE)SolidStream->SolidBinPack in HDPESolventCheckIdentify Solvent TypeLiquidStream->SolventCheckHaloBinDISPOSAL B:Halogenated Solvent Waste(e.g., DCM mix)SolventCheck->HaloBinContains HalogensNonHaloBinDISPOSAL C:Non-Halogenated Solvent Waste(e.g., Acetone mix)SolventCheck->NonHaloBinNo Halogens

Figure 1: Decision tree for the segregation of 12-Ethoxy-12-oxododecanoic acid based on physical state and solvent matrix.

Spill Management & Emergency Response

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area if the substance is dissolved in a volatile solvent.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Scoop up carefully to avoid dust generation. Place in a solid waste container.

    • Liquid Spill: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials (like sawdust) if the solvent is an oxidizer-compatible mix.

  • Decontamination: Scrub the surface with a detergent solution (soap and water) to emulsify the waxy residue, then rinse. Collect the rinsate as chemical waste if heavily contaminated.

References & Regulatory Grounding[6]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69399 (Dodecanedioic acid monoethyl ester). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 12-Ethoxy-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of 12-Ethoxy-12-oxododecanoic acid. While this compound is not extensively characterized in publicly available safety literature, its structure as a dicarboxylic acid monoester allows us to extrapolate necessary precautions from similar, well-documented chemicals. The principles and protocols outlined here are designed to create a self-validating system of safety, ensuring that your work is not only groundbreaking but also fundamentally secure.

Understanding the Hazard Profile: A Logic-Based Approach

Inferred Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause irritation or dermatitis.[3] Open wounds or existing skin conditions could be exacerbated by exposure.[3]

  • Eye Damage: As with many acidic compounds, contact with the eyes is likely to cause serious irritation or damage.[5]

  • Respiratory Irritation: If the compound is in a powdered form and becomes airborne, or if it is heated, the resulting dust or vapors may irritate the respiratory tract.[1][3]

The Cornerstone of Laboratory Safety: The Hierarchy of Controls

Before we even consider Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. PPE is the last line of defense. The hierarchy of controls, from most to least effective, is:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: Are you using a fume hood or ensuring adequate ventilation?[5] These are primary methods for protecting laboratory personnel.[6]

  • Administrative Controls: Have you established Standard Operating Procedures (SOPs) and provided thorough training?

  • Personal Protective Equipment (PPE): This is the final barrier between you and the potential hazard.

Personal Protective Equipment (PPE): Your Final Layer of Protection

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures you will be performing.[6]

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Recommended for Liquid Handling: When handling solutions of 12-Ethoxy-12-oxododecanoic acid, or any situation with a splash risk, chemical splash goggles are required.

  • High-Risk Procedures: For tasks involving larger quantities (>1 liter), heating, or potential for energetic reactions, a face shield should be worn in conjunction with chemical splash goggles.

  • Gloves: Chemically resistant gloves are essential.

    • Material: Nitrile gloves are a suitable choice for incidental contact. They should be removed and replaced immediately after any direct contact with the chemical.[6]

    • Technique: For prolonged handling or when working with larger quantities, consider double-gloving or using heavier-duty gloves.[6] Always inspect gloves for any signs of degradation or punctures before use.

  • Laboratory Coat: A flame-resistant lab coat that fits properly is mandatory. It should be fully buttoned with the sleeves rolled down.

  • Additional Protection: For tasks with a significant splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of safety.

  • Personal Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[6]

The need for respiratory protection is dictated by the specific application and the effectiveness of your engineering controls.

  • When is it necessary? If you are weighing out a solid form of the acid that could become airborne, or if you are heating the compound and ventilation is inadequate, respiratory protection is necessary to prevent irritation.[3][5]

  • What kind? A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] All personnel requiring respirators must be part of a respiratory protection program that includes training and fit-testing.

Task-Specific PPE Protocols

The following table summarizes the recommended PPE for various laboratory tasks involving 12-Ethoxy-12-oxododecanoic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety glasses with side shieldsSingle pair of nitrile glovesLab coatRecommended if not in a ventilated enclosure
Preparing Solutions (small scale, <100mL) Chemical splash gogglesSingle pair of nitrile glovesLab coatNot generally required with good ventilation
Running Reactions at Room Temperature Chemical splash gogglesDouble pair of nitrile glovesLab coatNot generally required in a fume hood
Running Reactions with Heating Face shield over chemical splash gogglesDouble pair of nitrile glovesLab coat and chemical-resistant apronRequired if not performed in a certified fume hood
Transferring Large Quantities (>1L) Face shield over chemical splash gogglesHeavy-duty or double nitrile glovesLab coat and chemical-resistant apronAssess ventilation; may be required
Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal of PPE is a common cause of exposure.

  • Clothing Check: Ensure you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Gloves: Remove the first pair of gloves (if double-gloving) or the single pair. Use a glove-to-glove and then skin-to-glove technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove your lab coat by folding it in on itself without touching the exterior.

  • Eye and Face Protection: Remove your face shield or goggles.

  • Respirator (if worn): Remove your respirator.

  • Final Gloves (if double-gloving): Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for PPE selection and disposal.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 12-Ethoxy-12-oxododecanoic acid AssessTask Assess Task (e.g., weighing, heating, large volume) Start->AssessTask AssessPhysical Assess Physical Form (Solid, Liquid, Solution) AssessTask->AssessPhysical SplashRisk Splash Risk? AssessPhysical->SplashRisk AerosolRisk Aerosol/Dust Risk? AssessPhysical->AerosolRisk EyeProtection Select Eye Protection HandProtection Select Hand Protection EyeProtection->HandProtection BodyProtection Select Body Protection HandProtection->BodyProtection RespProtection Select Respiratory Protection BodyProtection->RespProtection SplashRisk->EyeProtection Yes SplashRisk->BodyProtection Yes AerosolRisk->EyeProtection No AerosolRisk->RespProtection Yes

Caption: PPE Selection Workflow for 12-Ethoxy-12-oxododecanoic acid.

Contaminated_PPE_Disposal Start Task Complete: Begin Doffing RemoveGloves 1. Remove Outer Gloves (if double-gloved) or Single Pair Start->RemoveGloves RemoveCoat 2. Remove Lab Coat (Turn inside out) RemoveGloves->RemoveCoat RemoveEye 3. Remove Goggles/Face Shield RemoveCoat->RemoveEye RemoveResp 4. Remove Respirator (if worn) RemoveEye->RemoveResp RemoveInnerGloves 5. Remove Inner Gloves RemoveResp->RemoveInnerGloves WashHands 6. Wash Hands Thoroughly RemoveInnerGloves->WashHands Dispose Dispose of all single-use PPE in designated hazardous waste container WashHands->Dispose Reusable Clean and store reusable PPE (e.g., face shield, respirator) Dispose->Reusable

Caption: Workflow for the disposal of contaminated PPE.

Operational and Disposal Plans
  • Spill Management: In the event of a spill, immediately alert others in the area. Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area. Use an absorbent material suitable for acids to contain the spill. Collect the absorbed material into a designated hazardous waste container.

  • Waste Disposal: All disposable PPE (gloves, etc.) that is contaminated with 12-Ethoxy-12-oxododecanoic acid must be disposed of as hazardous chemical waste.[1] Follow all institutional and local regulations for chemical waste disposal. Do not place contaminated items in the regular trash.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 12-Oxododecanoic acid. PubChem. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.